molecular formula C7H14O7 B1238255 Sedoheptulose CAS No. 3019-74-7

Sedoheptulose

Katalognummer: B1238255
CAS-Nummer: 3019-74-7
Molekulargewicht: 210.18 g/mol
InChI-Schlüssel: HSNZZMHEPUFJNZ-SHUUEZRQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sedoheptulose is a rare, seven-carbon monosaccharide (ketoheptose) that plays a vital role in fundamental biochemical pathways. It is a natural intermediate in the non-oxidative branch of the pentose phosphate pathway and the Calvin-Benson cycle of photosynthesis . While found in minimal quantities in various fruits and vegetables like carrots, figs, and mangos, it is now available for research through advanced microbial production techniques . This rare sugar is a critical reagent for studying central carbon metabolism. Its phosphorylated form, this compound-7-phosphate, is a known precursor in the biosynthesis of ADP-L-glycero-D-manno-heptose, a key building block for the lipopolysaccharide (LPS) layer in Gram-negative bacteria, making its biosynthetic pathway a target for novel antibiotic adjuvants . Furthermore, research indicates that this compound may be involved in cellular metabolic control and inflammatory response; the enzyme this compound kinase (CARKL) is implicated in modulating macrophage polarization, suggesting a link between this compound metabolism and immunometabolism . Studies on its derivative, 7-O-galloyl-D-sedoheptulose, have shown potential in reducing pro-inflammatory markers such as interleukin-6 (IL-6) in model systems, highlighting the interest in this compound-related compounds for immunological research . This product is supplied as high-purity D-sedoheptulose for research applications. It is intended for laboratory use only and is strictly labeled "For Research Use Only." This product is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S,4R,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNZZMHEPUFJNZ-SHUUEZRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3019-74-7
Record name D-Sedoheptulose
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Record name Sedoheptulose
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Record name D-altro-2-heptulose
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Record name D-SEDOHEPTULOSE
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Foundational & Exploratory

The Architectural Blueprint of D-Sedoheptulose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Sedoheptulose, a seven-carbon ketose monosaccharide, is a pivotal intermediate in central metabolism, particularly within the non-oxidative branch of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). While not as ubiquitous as hexoses like glucose, its role in generating essential biosynthetic precursors makes it a molecule of significant interest. This technical guide provides an in-depth exploration of the structure of D-sedoheptulose, detailing its linear and cyclic forms, stereochemistry, and the experimental methodologies employed for its characterization. It serves as a comprehensive resource for professionals engaged in metabolic research and therapeutic development.

Physicochemical and Structural Identifiers

D-Sedoheptulose, systematically known as D-altro-heptulose, is a ketoheptose distinguished by a ketone functional group at the C2 position.[1][2][3] Its fundamental properties are summarized below.

PropertyValueSource(s)
Systematic IUPAC Name (3S,4R,5R,6R)-1,3,4,5,6,7-Hexahydroxyheptan-2-one[1]
Other Names D-altro-Hept-2-ulose, Pseudoheptulose, Volemulose[1][2]
Molecular Formula C₇H₁₄O₇[3]
Molar Mass 210.18 g/mol [1]
CAS Number 3019-74-7[1]
Appearance White to off-white powder[3]
Solubility Soluble in water[3]

Detailed Molecular Structure

The structure of D-sedoheptulose can be described in both an open-chain and multiple cyclic forms, which exist in equilibrium in aqueous solutions.[3]

Acyclic (Open-Chain) Structure

In its linear form, D-sedoheptulose features a seven-carbon backbone. The ketone group is located at the C2 position, and hydroxyl groups are attached to all other carbons (C1, C3, C4, C5, C6, and C7). The stereochemistry, as defined by the "D-altro" configuration, is specified by the orientations of the hydroxyl groups at the chiral centers from C3 to C6. This can be visualized using a Fischer projection.

Cyclic Structures: Pyranose and Furanose Forms

In solution, the open-chain form of D-sedoheptulose cyclizes through an intramolecular hemiketal reaction.[3] This occurs when a hydroxyl group attacks the ketone carbonyl carbon (C2). Depending on which hydroxyl group participates, either a six-membered ring (pyranose) or a five-membered ring (furanose) is formed.

  • Pyranose Form (C2-C7 cyclization): The hydroxyl group at C7 attacks the C2 ketone, forming a six-membered tetrahydropyran (B127337) ring. This is the β-D-Sedoheptulopyranose form.

  • Furanose Form (C2-C5 cyclization): The hydroxyl group at C5 attacks the C2 ketone, resulting in a five-membered tetrahydrofuran (B95107) ring.

This cyclization creates a new stereocenter at the C2 carbon, known as the anomeric carbon. The two resulting stereoisomers are called anomers, designated as alpha (α) and beta (β), based on the orientation of the newly formed hydroxyl group relative to the CH₂OH group at C6. In solution, these anomeric forms are in equilibrium.

G cluster_linear Acyclic Form A Linear D-Sedoheptulose (Fischer Projection) B α-Sedoheptulopyranose A->B Equilibrium C β-Sedoheptulopyranose A->C Equilibrium D α-Sedoheptulofuranose A->D Equilibrium E β-Sedoheptulofuranose A->E Equilibrium

Figure 1: Equilibrium of D-Sedoheptulose Forms in Solution.

Biological Significance: Role in the Pentose Phosphate Pathway

The most significant biological role of D-sedoheptulose is as its 7-phosphate derivative, D-sedoheptulose-7-phosphate (S7P) , a key intermediate in the non-oxidative phase of the Pentose Phosphate Pathway (PPP).[4][5] The PPP is a crucial metabolic route for generating NADPH for reductive biosynthesis and protecting against oxidative stress, as well as for producing ribose-5-phosphate (B1218738) (R5P), the precursor for nucleotide and nucleic acid synthesis.[6][7]

The formation and conversion of S7P are catalyzed by two enzymes: transketolase and transaldolase.[4]

  • Formation (Transketolase): Transketolase transfers a two-carbon unit from xylulose-5-phosphate (Xu5P) to ribose-5-phosphate (R5P), yielding S7P and glyceraldehyde-3-phosphate (G3P).

  • Conversion (Transaldolase): Transaldolase transfers a three-carbon unit from S7P to G3P, producing fructose-6-phosphate (B1210287) (F6P) and erythrose-4-phosphate (E4P).

These reversible reactions link the PPP with glycolysis and are fundamental to cellular carbon metabolism.[6]

G R5P Ribose-5-P TK1 Transketolase R5P->TK1 X5P1 Xylulose-5-P X5P1->TK1 S7P Sedoheptulose-7-P TA Transaldolase S7P->TA G3P1 Glyceraldehyde-3-P G3P1->TA F6P Fructose-6-P E4P Erythrose-4-P TK2 Transketolase E4P->TK2 X5P2 Xylulose-5-P X5P2->TK2 G3P2 Glyceraldehyde-3-P F6P2 Fructose-6-P TK1->S7P TK1->G3P1 TA->F6P TA->E4P TK2->G3P2 TK2->F6P2

Figure 2: Role of this compound-7-P in the Pentose Phosphate Pathway.

Experimental Structure Elucidation

G A Purified D-Sedoheptulose Sample B NMR Spectroscopy A->B C X-ray Crystallography (often of derivatives) A->C D 1D (¹H, ¹³C) & 2D (COSY, HSQC) Spectra B->D F Crystallization C->F E Connectivity & Stereochemistry in Solution D->E J Final Structure Determination E->J G X-ray Diffraction Data Collection F->G H Electron Density Map Calculation G->H I Atomic Coordinates & 3D Structure in Solid State H->I I->J

Figure 3: General Workflow for Carbohydrate Structure Elucidation.

Experimental Protocols

Protocol: NMR Spectroscopic Analysis of D-Sedoheptulose

This protocol outlines a representative method for determining the structure and assigning resonances for D-sedoheptulose in solution.

1. Sample Preparation:

  • Dissolve 5-10 mg of purified D-sedoheptulose in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

  • Lyophilize the sample and re-dissolve in D₂O two to three times to exchange all labile hydroxyl and amine protons for deuterium, which simplifies the ¹H spectrum.

  • For the final analysis, dissolve the sample in 0.5 mL of D₂O containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal signal dispersion.[10]

  • 1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum to identify the number of signals and their multiplicities. The anomeric protons typically resonate in a distinct downfield region.

  • 1D ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. The anomeric carbons (C2) of the different cyclic forms will appear in the 90-110 ppm region.[11]

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of proton connectivity within each spin system (i.e., each anomer). This is critical for assigning protons along the carbon backbone.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of carbon resonances based on the already assigned proton resonances.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons separated by two or three bonds, which is crucial for confirming the overall carbon framework and identifying linkages across the anomeric carbon.

3. Data Analysis:

  • Integrate the signals in the ¹H spectrum, particularly the well-resolved anomeric signals, to quantify the relative abundance of each anomer in the equilibrium mixture.

  • Starting from the anomeric proton signals, use the COSY spectrum to "walk" along the carbon chain, assigning H2, H3, H4, etc., for each anomer.

  • Use the HSQC spectrum to assign the corresponding C2, C3, C4, etc., based on the proton assignments.

  • Confirm assignments and establish the pyranose vs. furanose ring structure using HMBC correlations (e.g., a correlation between H7 and C2 would confirm a pyranose ring).

Protocol: X-ray Crystallographic Analysis of a Sugar Derivative

This protocol describes a general method for determining the solid-state structure of a crystalline sugar or its derivative.

1. Crystallization:

  • High-purity (>99%) material is required.

  • Screen a wide range of conditions (precipitants, buffers, temperatures) to find suitable crystallization conditions. The hanging-drop or sitting-drop vapor diffusion method is commonly used.[8][12]

  • A typical setup involves mixing 1-2 µL of the concentrated sugar solution with an equal volume of a reservoir solution (e.g., containing polyethylene (B3416737) glycol or salts like ammonium (B1175870) sulfate) and allowing it to equilibrate against the reservoir.

  • Monitor for the growth of single, diffraction-quality crystals over days to weeks.

2. Data Collection:

  • Select a suitable crystal and mount it on a goniometer head. For data collection at cryogenic temperatures (e.g., 100 K) to minimize radiation damage, the crystal is first cryo-protected by a brief soak in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) and then flash-cooled in liquid nitrogen.[13]

  • Mount the crystal on an X-ray diffractometer.

  • Expose the crystal to a monochromatic X-ray beam and rotate it, collecting a series of diffraction images.[14]

3. Structure Solution and Refinement:

  • Process the diffraction images to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.[14]

  • Solve the "phase problem" using direct methods (for small molecules) to generate an initial electron density map.

  • Build an initial atomic model into the electron density map.

  • Refine the model against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor. The refined model provides precise atomic coordinates, defining bond lengths, bond angles, and the overall 3D conformation.[12]

References

The Discovery and History of Sedoheptulose in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sedoheptulose, a seven-carbon ketose sugar, and its phosphorylated derivatives are central intermediates in fundamental metabolic pathways, most notably the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and the Calvin cycle. The elucidation of the role of this compound was a pivotal moment in metabolic research, unlocking our understanding of carbon fixation in photosynthesis and nucleotide biosynthesis. This technical guide provides an in-depth historical account of the discovery of this compound, detailing the key experiments, methodologies, and quantitative findings that established its significance in cellular metabolism.

The Initial Discovery: From Plant Extracts to a Metabolic Intermediate

The story of this compound begins with its initial isolation from plants. While the free sugar had been identified in Sedum spectabile in the early 20th century, its metabolic importance remained unknown until the pioneering work on photosynthesis by Andrew Benson, Melvin Calvin, and their colleagues in the late 1940s and early 1950s.

Key Experiment: Isotopic Labeling in Photosynthesis

Utilizing the then-novel technique of radiolabeling with carbon-14 (B1195169) (¹⁴CO₂), Benson and Calvin's group sought to trace the path of carbon during photosynthesis in green algae, primarily Chlorella and Scenedesmus. Their experiments revealed that after very short periods of exposure to ¹⁴CO₂, a seven-carbon sugar phosphate was among the earliest and most heavily labeled compounds, appearing even before hexose (B10828440) phosphates.[1][2] This surprising finding suggested that a C7 sugar was a key intermediate in the carbon fixation cycle.

Experimental Protocol: ¹⁴CO₂ Fixation and Analysis (Benson & Calvin)

A suspension of algae was illuminated in a specialized apparatus often referred to as a "lollipop" due to its flat, circular shape, which allowed for uniform illumination.[3] ¹⁴CO₂ was then introduced for a defined period, after which the algae were rapidly killed by dropping them into hot ethanol (B145695) to halt enzymatic reactions. The cellular components were then extracted.

The separation of the complex mixture of phosphorylated sugars in the algal extracts was a significant challenge. Benson and his colleagues developed and refined the technique of two-dimensional paper chromatography to achieve this.[1]

Experimental Protocol: Two-Dimensional Paper Chromatography

  • Stationary Phase: Whatman No. 1 filter paper was commonly used.

  • Mobile Phase (Solvents):

    • First Dimension: Phenol saturated with water.

    • Second Dimension: Butanol-propionic acid-water mixture.[4]

  • Detection: The separated, invisible sugar phosphates were located by placing the chromatogram against X-ray film. The radioactive carbon in the compounds exposed the film, creating a map of the labeled intermediates (autoradiography).[1]

By comparing the positions of the radioactive spots with known standards and through chemical degradation studies, the team identified one of the key early products as a heptose phosphate, which they confirmed to be this compound-7-phosphate.[5][6]

Elucidating the Role in the Pentose Phosphate Pathway

Contemporaneously with the work on photosynthesis, Bernard L. Horecker, P. Z. Smyrniotis, and their collaborators were investigating the mechanism of pentose phosphate conversion to hexose monophosphate in animal tissues and yeast. Their research converged with the findings from Calvin's laboratory, solidifying the central role of this compound-7-phosphate in a fundamental metabolic pathway.

Key Experiment: Enzymatic Synthesis of this compound-7-Phosphate

Horecker and Smyrniotis demonstrated the enzymatic formation of this compound-7-phosphate from pentose phosphates in a series of elegant in vitro experiments using enzyme preparations from rat liver and yeast.[7][8] They identified two key enzymes responsible for the interconversion of sugar phosphates: transketolase and transaldolase.

Experimental Protocol: Transketolase Assay (Horecker et al.)

The activity of transketolase was assayed by measuring the disappearance of ribose-5-phosphate (B1218738) and the formation of this compound-7-phosphate.

  • Reaction Mixture: A typical reaction mixture contained ribose-5-phosphate, a rat liver enzyme preparation, and a buffer.

  • Incubation: The mixture was incubated at a controlled temperature (e.g., 37°C).

  • Analysis: The formation of this compound-7-phosphate was determined using a colorimetric assay with cysteine and sulfuric acid, which gives a characteristic color with heptuloses.[9] The disappearance of pentose phosphate was also measured.

Experimental Protocol: Transaldolase Assay (Horecker et al.)

Transaldolase activity was measured by the conversion of this compound-7-phosphate and glyceraldehyde-3-phosphate to fructose-6-phosphate (B1210287) and erythrose-4-phosphate.[10][11]

  • Reaction Mixture: The assay contained this compound-7-phosphate, glyceraldehyde-3-phosphate, a purified enzyme fraction, and buffer.

  • Incubation: The reaction was allowed to proceed for a specific time at a controlled temperature.

  • Analysis: The formation of fructose-6-phosphate was determined enzymatically using a coupled assay with phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase, measuring the reduction of NADP⁺ spectrophotometrically at 340 nm.

These experiments demonstrated that transketolase catalyzes the transfer of a two-carbon unit from a ketose donor (xylulose-5-phosphate) to an aldose acceptor (ribose-5-phosphate), forming this compound-7-phosphate and glyceraldehyde-3-phosphate. Transaldolase was shown to transfer a three-carbon dihydroxyacetone group from this compound-7-phosphate to glyceraldehyde-3-phosphate, yielding fructose-6-phosphate and erythrose-4-phosphate.

Quantitative Data from Early Studies

The following tables summarize some of the quantitative data from these seminal studies, providing a glimpse into the evidence that established the role of this compound in metabolic pathways.

Experiment Organism/Tissue Observation Quantitative Data Reference
¹⁴CO₂ FixationScenedesmusPercentage of total ¹⁴C fixed into this compound phosphate after 5 seconds of photosynthesis.~20%[1][6]
¹⁴CO₂ FixationScenedesmusTime for this compound phosphate to reach half-maximal labeling.~30 seconds[1][6]
Enzymatic SynthesisRat Liver ExtractFormation of this compound-7-phosphate from ribose-5-phosphate.0.47 µmoles formed from 4.5 µmoles of ribose-5-phosphate in 60 min.[7]
Enzyme Source Substrates Products Assay Principle Reference
TransketolaseRat Liver, YeastRibose-5-phosphateThis compound-7-phosphate, Glyceraldehyde-3-phosphateColorimetric determination of heptulose[7][8]
TransaldolaseYeastThis compound-7-phosphate, Glyceraldehyde-3-phosphateFructose-6-phosphate, Erythrose-4-phosphateSpectrophotometric measurement of NADP⁺ reduction in a coupled enzyme system[10][11]

Signaling Pathways and Experimental Workflows

The discovery of this compound and its role in the pentose phosphate pathway and the Calvin cycle can be visualized through the following diagrams.

Discovery_of_Sedoheptulose_in_Photosynthesis cluster_experiment Benson-Calvin Experiment 14CO2 14CO2 Algae Algae 14CO2->Algae Photosynthesis Hot_Ethanol Hot Ethanol (Quenching) Algae->Hot_Ethanol Extraction Extraction of Metabolites Hot_Ethanol->Extraction Paper_Chromatography Two-Dimensional Paper Chromatography Extraction->Paper_Chromatography Autoradiography Autoradiography (X-ray Film) Paper_Chromatography->Autoradiography S7P_Identified This compound-7-Phosphate Identified Autoradiography->S7P_Identified

Benson-Calvin experimental workflow for identifying ¹⁴C-labeled intermediates.

Pentose_Phosphate_Pathway_Non_Oxidative cluster_ppp Non-Oxidative Pentose Phosphate Pathway R5P Ribose-5-P Transketolase1 Transketolase R5P->Transketolase1 X5P Xylulose-5-P X5P->Transketolase1 Transketolase2 Transketolase X5P->Transketolase2 S7P This compound-7-P Transaldolase Transaldolase S7P->Transaldolase G3P Glyceraldehyde-3-P G3P->Transaldolase E4P Erythrose-4-P E4P->Transketolase2 F6P Fructose-6-P Transketolase1->S7P Transketolase1->G3P Transaldolase->E4P Transaldolase->F6P Transketolase2->G3P Transketolase2->F6P

Role of this compound-7-phosphate in the non-oxidative PPP.

Calvin_Cycle_Regenerative_Phase cluster_calvin Regenerative Phase of the Calvin Cycle cluster_aldolase_reaction Regenerative Phase of the Calvin Cycle F6P Fructose-6-P Aldolase Aldolase F6P->Aldolase G3P Glyceraldehyde-3-P G3P->Aldolase Transketolase Transketolase G3P->Transketolase E4P Erythrose-4-P S17BP This compound-1,7-bisP SBPase This compound-1,7- bisphosphatase S17BP->SBPase S7P This compound-7-P S7P->Transketolase R5P Ribose-5-P Ru5P Ribulose-5-P R5P->Ru5P X5P Xylulose-5-P X5P->Ru5P RuBP Ribulose-1,5-bisP Ru5P->RuBP ATP -> ADP Aldolase->E4P SBPase->S7P Transketolase->R5P Transketolase->X5P

References

The Pivotal Role of Sedoheptulose-7-Phosphate in the Non-Oxidative Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a fundamental metabolic route that operates in parallel with glycolysis, playing a critical role in cellular biosynthesis and redox balance. While the oxidative branch of the PPP is renowned for its production of NADPH and precursors for nucleotide synthesis, the non-oxidative branch is equally vital for its role in carbon skeleton rearrangements, providing metabolic flexibility to the cell. At the heart of this non-oxidative phase lies a key seven-carbon sugar phosphate, sedoheptulose-7-phosphate (S7P). This technical guide provides an in-depth exploration of the multifaceted role of S7P in the pentose phosphate pathway, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its synthesis and conversion, its regulatory significance, and its position as a critical node connecting various metabolic pathways. This guide will also provide detailed experimental protocols for the study of S7P and related enzymes, as well as quantitative data and visual representations of the involved pathways.

The Core of the Non-Oxidative Pentose Phosphate Pathway: Synthesis and Conversion of this compound-7-Phosphate

This compound-7-phosphate is a central intermediate in the reversible reactions of the non-oxidative PPP. Its formation and subsequent conversion are primarily catalyzed by two key enzymes: transketolase and transaldolase.

Synthesis of this compound-7-Phosphate by Transketolase:

Transketolase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. One of the primary reactions catalyzed by transketolase in the non-oxidative PPP is the formation of S7P from ribose-5-phosphate (B1218738) (R5P) and xylulose-5-phosphate (Xu5P).[1][2]

Reaction: Ribose-5-phosphate (C5) + Xylulose-5-phosphate (C5) ⇌ This compound-7-phosphate (C7) + Glyceraldehyde-3-phosphate (C3)[3]

Conversion of this compound-7-Phosphate by Transaldolase:

Following its synthesis, S7P serves as a substrate for transaldolase. This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone moiety from S7P to glyceraldehyde-3-phosphate (G3P), an intermediate of both glycolysis and the PPP. This reaction yields fructose-6-phosphate (B1210287) (F6P), which can re-enter glycolysis, and erythrose-4-phosphate (E4P), a precursor for the synthesis of aromatic amino acids.[4][5]

Reaction: This compound-7-phosphate (C7) + Glyceraldehyde-3-phosphate (C3) ⇌ Fructose-6-phosphate (C6) + Erythrose-4-phosphate (C4)[6]

These reversible reactions highlight the role of S7P as a critical hub, enabling the interconversion of five-, three-, six-, and four-carbon sugar phosphates, thus allowing the cell to adapt its metabolic flux to meet its specific needs for biosynthesis and energy production.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the apparent Michaelis-Menten constants (Km) for transketolase and transaldolase with their respective substrates, including this compound-7-phosphate.

EnzymeOrganism/TissueSubstrateApparent K_m_ (mM)Reference
TransaldolaseRat LiverErythrose-4-phosphate0.13[7]
Hepatoma 3924AErythrose-4-phosphate0.17[7]
Rat LiverFructose-6-phosphate0.30 - 0.35[7]
Hepatoma 3924AFructose-6-phosphate0.30 - 0.35[7]
TransketolaseRat LiverRibose-5-phosphate0.3[7]
Hepatoma 3924ARibose-5-phosphate0.3[7]
Rat LiverXylulose-5-phosphate0.5[7]
Hepatoma 3924AXylulose-5-phosphate0.5[7]
This compound KinaseControl CellsThis compound0.06[8]
PhosphoketolaseE. coliThis compound-7-phosphate68.1[9]
Intracellular Concentrations of this compound-7-Phosphate

The intracellular concentration of S7P can vary depending on the cell type, metabolic state, and the presence of genetic modifications.

Cell Type/ConditionS7P ConcentrationReference
Wild-type E. coli~ 0.1 mM[9]
E. coli ΔtktAB Δzwf with PKT overexpression~ 3 mM[9]
Transaldolase-deficient human blood spots5.19 and 5.43 µmol/L (Normal: 0.49-3.33 µmol/L)[8]
Transaldolase-deficient human fibroblasts7.43 and 26.46 µmol/mg protein (Normal: 0.31-1.14 µmol/mg protein)[8]
Transaldolase-deficient human lymphoblasts16.03 µmol/mg protein (Normal: 0.61-2.09 µmol/mg protein)[8]
G6PD-deficient hepatoma cells (Gi)Significantly lower than control[10]

Experimental Protocols

Protocol 1: Quantification of this compound-7-Phosphate by LC-MS/MS

This protocol provides a general method for the quantification of S7P in biological samples.

1. Sample Preparation (Cell Culture): a. Culture cells to the desired density. b. Rapidly quench metabolism by aspirating the medium and adding an ice-cold quenching solution (e.g., 80% methanol).[11] c. Scrape cells and collect the cell lysate.

2. Metabolite Extraction: a. Add a cold extraction solvent (e.g., a mixture of methanol, water, and chloroform) to the cell lysate to separate polar metabolites.[12] b. Centrifuge at high speed to pellet cell debris. c. Collect the supernatant containing the intracellular metabolites.[11] d. Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C.[11]

3. LC-MS/MS Analysis: a. Reconstitute the dried extract in the initial mobile phase. b. Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). c. Separate metabolites using a suitable column (e.g., a HILIC column for polar compounds). d. Set the mass spectrometer to monitor the specific parent-to-daughter ion transition for S7P in negative ion mode. e. Quantify S7P by comparing the peak area to a standard curve prepared with known concentrations of a 7-Deoxy-D-altro-2-heptulose analytical standard.[13]

Protocol 2: 13C Metabolic Flux Analysis of the Pentose Phosphate Pathway

This protocol outlines the key steps for conducting a ¹³C-labeling experiment to determine metabolic fluxes through the PPP.[11][12]

1. Experimental Design: a. Select an appropriate ¹³C-labeled substrate, such as [1,2-¹³C₂]glucose, which is informative for PPP flux analysis.[12] b. Design parallel labeling experiments to improve flux resolution.

2. Cell Culture and Isotope Labeling: a. Seed and grow cells to the mid-logarithmic phase. b. Replace the standard medium with a medium containing the ¹³C-labeled substrate. c. Incubate the cells for a sufficient duration to achieve isotopic steady state (typically 2-3 cell doubling times).[11]

3. Quenching and Metabolite Extraction: a. Rapidly quench metabolism with an ice-cold solution.[12] b. Extract intracellular metabolites as described in Protocol 1.

4. Isotopic Labeling Measurement: a. Analyze the isotopic enrichment of key metabolites (e.g., amino acids derived from PPP intermediates, RNA ribose) using GC-MS or LC-MS/MS.[14]

5. Flux Estimation and Analysis: a. Use the measured mass isotopomer distributions and other extracellular rates (e.g., glucose uptake, lactate (B86563) secretion) as inputs for a metabolic flux analysis software (e.g., INCA, Metran). b. Calculate the intracellular fluxes and confidence intervals.

Signaling Pathways and Logical Relationships

The Non-Oxidative Pentose Phosphate Pathway and Immune Cell Regulation

Recent research has highlighted the critical role of the non-oxidative PPP in regulating immune cell function, particularly T cells. Deletion of transketolase in regulatory T (Treg) cells leads to impaired suppressive capability and fatal autoimmune disease in mice.[15][16] This demonstrates a direct link between the non-oxidative PPP, and by extension S7P metabolism, and the maintenance of immune homeostasis. The pathway integrates metabolic and epigenetic processes that control Treg function.[17] The this compound kinase CARKL, which produces S7P, has also been shown to be a critical regulator of T-cell metabolism and function.[4]

Non_Oxidative_PPP_Treg_Regulation cluster_PPP Non-Oxidative Pentose Phosphate Pathway cluster_Treg Regulatory T cell (Treg) Function Ribose-5-P Ribose-5-P Transketolase1 Transketolase Ribose-5-P->Transketolase1 Xylulose-5-P Xylulose-5-P Xylulose-5-P->Transketolase1 Transketolase2 Transketolase Xylulose-5-P->Transketolase2 This compound-7-P This compound-7-P Transaldolase Transaldolase This compound-7-P->Transaldolase Metabolic_Reprogramming Metabolic Reprogramming (Glycolysis, FAO, OXPHOS) This compound-7-P->Metabolic_Reprogramming influences Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->Transaldolase Erythrose-4-P Erythrose-4-P Erythrose-4-P->Transketolase2 Fructose-6-P Fructose-6-P Transketolase1->this compound-7-P synthesizes Transketolase1->Glyceraldehyde-3-P Transaldolase->Erythrose-4-P Transaldolase->Fructose-6-P Transketolase2->Glyceraldehyde-3-P Transketolase2->Fructose-6-P Epigenetic_Modifications Epigenetic Modifications (DNA methylation) Metabolic_Reprogramming->Epigenetic_Modifications affects Suppressive_Function Suppressive Function Epigenetic_Modifications->Suppressive_Function controls Immune_Homeostasis Immune Homeostasis Suppressive_Function->Immune_Homeostasis maintains

Non-oxidative PPP and Treg cell function.
Experimental Workflow for 13C Metabolic Flux Analysis

The following diagram illustrates a typical workflow for conducting a ¹³C metabolic flux analysis experiment to investigate the pentose phosphate pathway.

Metabolic_Flux_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase A 1. Cell Culture and Growth B 2. Isotope Labeling with ¹³C-Substrate A->B C 3. Quenching of Metabolism B->C D 4. Metabolite Extraction C->D E 5. Isotopic Enrichment Analysis (GC-MS/LC-MS) D->E F 6. Data Processing (Mass Isotopomer Distributions) E->F G 7. Metabolic Flux Modeling F->G H 8. Flux Calculation and Statistical Analysis G->H I 9. Biological Interpretation H->I

Workflow for 13C Metabolic Flux Analysis.

Conclusion

This compound-7-phosphate stands as a cornerstone of the non-oxidative pentose phosphate pathway, orchestrating the intricate dance of carbon shuffling that provides metabolic versatility to the cell. Its central position allows for the dynamic interconversion of sugar phosphates, catering to the ever-changing biosynthetic and energetic demands of the cell. Furthermore, emerging evidence underscores the importance of the non-oxidative PPP, and by extension S7P metabolism, in the regulation of critical cellular processes such as immune function. For researchers and drug development professionals, a thorough understanding of the role of S7P and the enzymes that govern its metabolism is paramount. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into this pivotal area of cellular metabolism, paving the way for the identification of novel therapeutic targets and a deeper comprehension of metabolic regulation in health and disease.

References

Sedoheptulose Metabolism in Photosynthetic Organisms: A Technical Guide to its Core Role in the Calvin Cycle

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The photosynthetic carbon reduction (Calvin-Benson-Bassham) cycle is the cornerstone of life on Earth, responsible for the fixation of atmospheric CO2 into organic molecules. Within this intricate cycle, the metabolism of sedoheptulose, a seven-carbon sugar, represents a critical juncture in the regenerative phase. This phase is responsible for replenishing the primary CO2 acceptor, ribulose-1,5-bisphosphate (RuBP), and is a key determinant of overall photosynthetic efficiency. This technical guide provides an in-depth examination of the enzymes, reactions, and regulatory mechanisms governing this compound metabolism. It synthesizes quantitative data on enzyme kinetics and the physiological impact of genetic manipulation, details relevant experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for researchers seeking to understand and engineer photosynthetic processes.

The Central Role of this compound in the Calvin Cycle

The Calvin cycle is broadly divided into three phases: carboxylation, reduction, and regeneration. This compound metabolism is central to the regeneration phase, where a series of reactions catalyzed by transketolase, aldolase (B8822740), and this compound-1,7-bisphosphatase ensures the continuous supply of RuBP.[1] Disruptions or limitations in this segment of the cycle can significantly impair carbon fixation and plant growth.[2][3]

The key reactions involving this compound are:

  • Formation of this compound-1,7-bisphosphate (SBP): The enzyme fructose-1,6-bisphosphate aldolase catalyzes the condensation of dihydroxyacetone phosphate (B84403) (DHAP) and erythrose-4-phosphate (E4P) to form SBP.[4]

  • Dephosphorylation of SBP: this compound-1,7-bisphosphatase (SBPase), an enzyme unique to the Calvin cycle, catalyzes the irreversible dephosphorylation of SBP to produce this compound-7-phosphate (S7P) and inorganic phosphate (Pi).[2][5] This step is a major control point in the cycle.[3][5]

  • Conversion of S7P: Transketolase utilizes S7P and glyceraldehyde-3-phosphate (GAP) as substrates to produce two five-carbon sugars: xylulose-5-phosphate (Xu5P) and ribose-5-phosphate (B1218738) (R5P), which are subsequently converted to RuBP.[6]

The pathway below illustrates the position of this compound intermediates within the regenerative phase of the Calvin cycle.

Calvin_Cycle_Sedoheptulose_Pathway cluster_main Regenerative Phase GAP1 Glyceraldehyde-3-P Aldolase1 Aldolase GAP1->Aldolase1 TK1 Transketolase DHAP Dihydroxyacetone-P DHAP->Aldolase1 Aldolase2 Aldolase DHAP->Aldolase2 FBP Fructose-1,6-bisP F6P Fructose-6-P FBP->F6P F6P->TK1 E4P Erythrose-4-P E4P->Aldolase2 SBP This compound-1,7-bisP SBPase SBPase SBP->SBPase S7P This compound-7-P TK2 Transketolase S7P->TK2 Xu5P1 Xylulose-5-P Ru5P Ribulose-5-P Xu5P1->Ru5P R5P Ribose-5-P R5P->Ru5P GAP2 Glyceraldehyde-3-P GAP2->TK2 Xu5P2 Xylulose-5-P Xu5P2->Ru5P RuBP Ribulose-1,5-bisP Ru5P->RuBP ATP -> ADP Aldolase1->FBP Aldolase2->SBP SBPase->S7P TK1->E4P TK1->Xu5P1 TK2->R5P TK2->Xu5P2

Caption: Core reactions of this compound metabolism in the Calvin cycle.

Key Enzymes and Their Regulation

This compound-1,7-bisphosphatase (SBPase)

SBPase (EC 3.1.3.37) is a pivotal regulatory enzyme.[7][8] Its activity is tightly controlled to match the output of the light-dependent reactions, preventing the wasteful consumption of ATP and NADPH.[9] Small decreases in SBPase activity can lead to significant reductions in photosynthetic carbon fixation and plant biomass.[2] Conversely, overexpression of SBPase has been shown to enhance photosynthesis and growth.[10][11]

Regulation of SBPase Activity:

  • Redox Regulation: SBPase is activated by light via the ferredoxin-thioredoxin system. In the light, photosynthetically reduced ferredoxin passes electrons to thioredoxin, which in turn reduces a key disulfide bond on the SBPase enzyme, converting it to its active form.[2][9][12]

  • Stromal Conditions (pH and Mg2+): The light-driven pumping of protons into the thylakoid lumen increases the stromal pH and Mg2+ concentration. SBPase activity is strongly dependent on these conditions and is inhibited by acidic pH.[2]

  • Feedback Inhibition: The enzyme is subject to negative feedback regulation by its products, this compound-7-phosphate and inorganic phosphate.[2][13][14]

SBPase_Regulation SBPase Regulation Pathway Light Light Ferredoxin_red Ferredoxin (reduced) Light->Ferredoxin_red e- Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_red->Ferredoxin_ox Thioredoxin_red Thioredoxin (reduced) Ferredoxin_red->Thioredoxin_red Fd-Trx Reductase Thioredoxin_ox Thioredoxin (oxidized) Thioredoxin_red->Thioredoxin_ox SBPase_active SBPase (active) [Reduced SH SH] Thioredoxin_red->SBPase_active activates SBPase_inactive SBPase (inactive) [Oxidized Cys-Cys] Thioredoxin_ox->SBPase_inactive deactivates S7P This compound-7-P SBPase_active->S7P Pi Inorganic Phosphate (Pi) SBPase_active->Pi SBP This compound-1,7-bisP SBP->SBPase_active S7P->SBPase_active inhibits Pi->SBPase_active inhibits Mg2 High Mg2+ Mg2->SBPase_active required pH High Stromal pH pH->SBPase_active required

Caption: Multi-level regulation of SBPase activity.

Transketolase (TK)

Transketolase (EC 2.2.1.1) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes two reversible reactions in the regenerative phase of the Calvin cycle.[6][15] It transfers a two-carbon glycoaldehyde fragment from a ketose donor to an aldose acceptor.[6]

  • Fructose-6-P + Glyceraldehyde-3-P ⇌ Erythrose-4-P + Xylulose-5-P

  • This compound-7-P + Glyceraldehyde-3-P ⇌ Ribose-5-P + Xylulose-5-P

Its central position connects the metabolism of 3-, 4-, 5-, 6-, and 7-carbon sugars.[6] While also part of the pentose (B10789219) phosphate pathway in non-photosynthetic organisms, its directionality in the Calvin cycle is crucial for RuBP regeneration.[16][17]

Transaldolase (TA)

Transaldolase (EC 2.2.1.2) catalyzes the transfer of a three-carbon dihydroxyacetone group from a ketose donor (S7P) to an aldose acceptor (GAP). While prominent in the pentose phosphate pathway, the Calvin cycle favors a pathway using SBPase, which makes the overall conversion of triose phosphates to pentose phosphates energetically favorable and essentially irreversible.[17][18]

Quantitative Data and Physiological Impact

Genetic modification of enzymes in the this compound pathway has provided significant quantitative insight into their control over photosynthesis.

Table 1: Impact of Altered SBPase Expression on Photosynthesis and Growth
OrganismModificationChange in SBPase ActivityImpact on Photosynthesis (Amax)Impact on Biomass/GrowthReference(s)
TobaccoOverexpressionIncreasedIncreasedUp to 30% increase in leaf area and biomass[10]
TobaccoAntisense (Reduction)DecreasedDecreased photosynthetic capacityStunted growth, reduced biomass[2][19]
ArabidopsisOverexpressionIncreasedIncreased CO2 fixation efficiencyIncreased leaf area and seed yield[11][20]
ChlamydomonasOverexpressionUp to 3-fold increaseIncreased rate under high light and CO2Increased growth rate[21]
Table 2: Kinetic Properties of this compound Pathway Enzymes
EnzymeOrganism/TissueSubstrateApparent KmSpecificity Constant (kcat/Km)Reference(s)
SBPaseSpinachThis compound-1,7-bisphosphate-1.62 x 10^6 M-1 s-1[22]
SBPaseSpinachFructose-1,6-bisphosphate-5.5 x 10^4 M-1 s-1[22]
TransaldolaseRat LiverErythrose-4-phosphate0.13 mM-[23]
TransaldolaseRat LiverFructose-6-phosphate0.30 - 0.35 mM-[23]
TransketolaseRat LiverRibose-5-phosphate0.3 mM-[23]
TransketolaseRat LiverXylulose-5-phosphate0.5 mM-[23]

Experimental Protocols

Detailed methodologies are crucial for the study of this compound metabolism. Below are representative protocols for key experimental analyses.

Protocol: Measurement of Transketolase (TKT) Activity

This protocol is based on a fluorometric assay kit principle, where TKT activity leads to the production of a fluorescent product.[15]

Principle: TKT transfers a two-carbon group from a donor keto-sugar to an acceptor aldo-sugar. The product of this reaction then participates in an enzymatic cascade that converts a non-fluorescent probe into a highly fluorescent molecule (e.g., Ex/Em = 535/587 nm). The rate of fluorescence increase is directly proportional to the TKT activity.

Methodology:

  • Sample Preparation:

    • Homogenize tissue or cell pellets in ice-cold TKT Assay Buffer.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to remove insoluble material.

    • Collect the supernatant (lysate). For samples with high background fluorescence (e.g., liver), perform ultrafiltration using a 10 kDa cutoff spin column to remove small molecules.

    • Determine protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Reaction Setup (96-well plate format):

    • Prepare a Master Reaction Mix containing TKT Assay Buffer, TKT Substrate Mix, TKT Enzyme Mix, and the fluorescent probe.

    • Add 50 µL of the Master Reaction Mix to each well.

    • Add 2-50 µL of sample lysate to appropriate wells. Adjust the volume to 100 µL with TKT Assay Buffer.

    • For the background control, add sample to a well without the TKT Substrate Mix.

  • Measurement:

    • Immediately measure the fluorescence in a microplate reader in kinetic mode at 37°C.

    • Record fluorescence every 30-60 seconds for 30-60 minutes.

  • Calculation:

    • Calculate the change in fluorescence per minute (RFU/min).

    • Subtract the background reading from the sample reading.

    • Relate the rate of fluorescence change to a standard curve (e.g., using a glyceraldehyde-3-phosphate standard) to determine the specific activity in mU/mg of protein.

References

The Enigmatic Heptose: A Technical Guide to the Natural Sources and Distribution of Sedoheptulose in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedoheptulose, a seven-carbon ketose sugar, plays a pivotal role in the central carbon metabolism of plants. While its phosphorylated derivatives, this compound-7-phosphate and this compound-1,7-bisphosphate, are well-established intermediates in the Pentose Phosphate (B84403) Pathway (PPP) and the Calvin cycle, the occurrence and physiological significance of free this compound have long been a subject of investigation. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound in the plant kingdom. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the metabolic pathways and potential applications of this unique heptose.

Natural Sources and Distribution of this compound

Free this compound is not ubiquitously distributed in high concentrations across the plant kingdom. Its accumulation is most prominent in specific plant families, with the Crassulaceae family being the most notable.

High Concentrations in Crassulaceae:

Members of the Crassulaceae family, such as those from the genera Sedum and Kalanchoë, are known to accumulate significant quantities of free this compound.[1] This accumulation is thought to be a mechanism to cope with excess carbohydrate production, particularly in plants with Crassulacean Acid Metabolism (CAM) who may be susceptible to inorganic phosphate imbalances.[2][3]

Lower Concentrations in Other Plant Families:

While the highest concentrations are found in Crassulaceae, this compound has also been detected, albeit at lower levels, in a range of other plant families, suggesting a broader, though less pronounced, distribution. These families include:

  • Apiaceae[2][4]

  • Aquifoliaceae[2][4]

  • Euphorbiaceae[2][4]

  • Lamiaceae[2][4]

  • Primulaceae[2][4][5]

  • Saxifragaceae[2][4][5]

The presence of this compound in these diverse families points towards a conserved, yet differentially regulated, metabolic function across the plant kingdom.

Quantitative Data on this compound in Plants

The following table summarizes the quantitative data available on the concentration of free this compound in various plant species and tissues. It is important to note that concentrations can vary significantly based on environmental conditions, developmental stage, and the specific analytical methods employed.

Plant FamilySpeciesTissue/OrganThis compound ConcentrationAnalytical MethodReference
Crassulaceae Kalanchoë pinnataLeaves (ambient CO₂)~20-30% of hexoses and sucrose (B13894)HPAEC-PAD[2]
Kalanchoë pinnataLeaves (elevated CO₂, 12 weeks)500% increase, becoming the dominant sugarHPAEC-PAD[2]
Kalanchoë pinnataIsolated leaves (water incubation, 3 days)Tenfold increaseHPAEC-PAD[2]
Kalanchoë pinnataIsolated leaves (200mM sucrose incubation)Massive 30-fold increase after 2 daysHPAEC-PAD[2]
Sedum spectabileLeaves (control)6.7 mMNot specified[1]
Sedum spectabileLeaves (200mM sucrose induction)15.5 mMNot specified[1]
Saxifragaceae Multiple speciesGeneralChief component of the sugar mixture in 8 of 10 species testedPaper Chromatography[5]
Primulaceae Primula elatiorRhizomeIsolatedNot specified[5]
Primula vulgarisRhizomePresentNot specified[5]
Primula verisFlowers, Leaves, RhizomesConsiderable quantities, especially in flowersNot specified[5]

Biosynthesis and Metabolic Pathways

This compound originates from the Pentose Phosphate Pathway (PPP) , a crucial metabolic route for generating NADPH and precursors for nucleotide synthesis.[5] The direct precursor to free this compound is This compound-7-phosphate (S7P) .[2][6] Experimental evidence suggests that a specific This compound-7-phosphate phosphatase catalyzes the dephosphorylation of S7P to yield free this compound.[2][7] This process is thought to occur primarily in the cytosol.[2]

The biosynthesis of this compound is intricately linked to the central carbon metabolism, particularly the PPP and the Calvin cycle. The following diagrams illustrate these relationships and a general workflow for the extraction and analysis of this compound.

Sedoheptulose_Biosynthesis G6P Glucose-6-Phosphate PPP Pentose Phosphate Pathway (Oxidative) G6P->PPP Ru5P Ribulose-5-Phosphate PPP->Ru5P NonOx_PPP Pentose Phosphate Pathway (Non-Oxidative) Ru5P->NonOx_PPP S7P This compound-7-Phosphate NonOx_PPP->S7P S7P_Phosphatase This compound-7-Phosphate Phosphatase S7P->S7P_Phosphatase Pi Calvin_Cycle Calvin Cycle S7P->Calvin_Cycle This compound This compound (Free) S7P_Phosphatase->this compound SBP This compound-1,7- Bisphosphate Calvin_Cycle->SBP SBPase This compound-1,7- Bisphosphatase SBP->SBPase Pi SBPase->S7P

Biosynthesis of free this compound from the Pentose Phosphate Pathway.

Experimental_Workflow Start Plant Tissue Sampling Extraction Extraction (e.g., 80% Ethanol) Start->Extraction Purification Purification/Cleanup (e.g., Solid Phase Extraction) Extraction->Purification Analysis Quantitative Analysis (HPAEC-PAD) Purification->Analysis Data Data Interpretation Analysis->Data

General experimental workflow for this compound analysis.

Experimental Protocols

Extraction of this compound from Plant Tissues

This protocol is adapted from methodologies used for the analysis of soluble sugars in plant tissues.

Materials:

  • Plant tissue (leaves, roots, etc.)

  • Liquid nitrogen

  • Mortar and pestle

  • 80% (v/v) ethanol

  • Microcentrifuge tubes

  • Water bath or heating block

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Flash-freeze fresh plant tissue in liquid nitrogen immediately after harvesting to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube. Add 1 mL of 80% ethanol.

  • Incubation: Incubate the mixture at 80°C for 15-60 minutes to facilitate the extraction of soluble sugars.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet insoluble debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Re-extraction (Optional): To ensure complete extraction, the pellet can be re-suspended in another volume of 80% ethanol, incubated, and centrifuged again. The supernatants are then pooled.

  • Filtration: Filter the final supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.

Quantification by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the quantification of underivatized carbohydrates.

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) system equipped with a pulsed amperometric detector and a gold working electrode.

  • Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

Reagents:

  • High-purity water (18.2 MΩ·cm)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 50-200 mM), prepared from a concentrated, carbonate-free stock solution.

  • Sodium acetate (B1210297) (NaOAc) for gradient elution if analyzing complex mixtures.

  • This compound standard for calibration.

General Procedure:

  • System Equilibration: Equilibrate the HPAEC-PAD system with the initial mobile phase until a stable baseline is achieved.

  • Injection: Inject a known volume of the filtered plant extract onto the column.

  • Separation: Elute the carbohydrates using an isocratic or gradient elution with NaOH. The high pH of the mobile phase ionizes the hydroxyl groups of the sugars, allowing for their separation on the anion-exchange column.

  • Detection: The separated carbohydrates are detected by pulsed amperometry, which involves a repeating sequence of three potentials applied to the gold electrode to measure the current generated by the oxidation of the analytes.

  • Quantification: Create a standard curve by injecting known concentrations of a pure this compound standard. The concentration of this compound in the plant extracts is determined by comparing the peak area to the standard curve.

Assay for this compound-7-Phosphate Phosphatase Activity

This assay measures the activity of the enzyme responsible for the production of free this compound by quantifying the release of inorganic phosphate (Pi).

Materials:

  • Plant tissue

  • Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM DTT, protease inhibitors)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

  • This compound-7-phosphate (substrate)

  • Reagents for a colorimetric phosphate assay (e.g., Malachite Green or Molybdate-based reagents)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction: Homogenize fresh or frozen plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris. The resulting supernatant is the crude enzyme extract.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer and this compound-7-phosphate.

  • Initiate Reaction: Add a specific amount of the crude enzyme extract to the reaction mixture to start the reaction. Incubate at a controlled temperature (e.g., 30°C).

  • Time Course Sampling: At various time points, remove aliquots of the reaction mixture.

  • Stop Reaction and Quantify Phosphate: Stop the enzymatic reaction by adding the colorimetric reagent for phosphate detection. This reagent typically contains a strong acid that denatures the enzyme.

  • Measurement: Measure the absorbance of the solution at the appropriate wavelength for the chosen phosphate assay (e.g., ~660 nm for the molybdate-blue method).

  • Calculation: Calculate the amount of inorganic phosphate released over time using a standard curve prepared with known concentrations of phosphate. Enzyme activity is typically expressed as nmol of Pi released per minute per mg of protein.

Conclusion

This compound, while not as ubiquitously abundant in its free form as other sugars, holds a significant place in the carbon metabolism of a diverse range of plants. Its high concentration in the Crassulaceae family suggests a specialized role in metabolic homeostasis, particularly under conditions of high carbon fixation. The detailed methodologies provided in this guide for the extraction, quantification, and enzymatic analysis of this compound offer a robust framework for researchers to further explore the physiological functions and potential applications of this intriguing heptose. A deeper understanding of the regulation of this compound biosynthesis and accumulation could open new avenues for crop improvement and the development of novel bioactive compounds.

References

Biosynthesis pathway of sedoheptulose-7-phosphate from precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biosynthetic pathway of sedoheptulose-7-phosphate (S7P), a crucial intermediate in central carbon metabolism. This document details the enzymatic reactions, presents quantitative data, and offers experimental protocols relevant to the study of this pathway, intended for use in research and drug development.

Core Biosynthetic Pathway

This compound-7-phosphate is primarily synthesized through the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). This pathway is central to cellular metabolism, providing precursors for nucleotide and amino acid biosynthesis, as well as reducing power in the form of NADPH.[1] The key enzymes directly responsible for the synthesis of S7P from precursor sugar phosphates are transketolase and transaldolase .

Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. In the context of S7P synthesis, transketolase facilitates the reaction between xylulose-5-phosphate (a 5-carbon ketose) and ribose-5-phosphate (a 5-carbon aldose) to produce This compound-7-phosphate (a 7-carbon ketose) and glyceraldehyde-3-phosphate (a 3-carbon aldose).[2]

Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor. While it can act on S7P, it is also involved in its formation from other precursors. For instance, transaldolase can transfer a three-carbon unit from fructose-6-phosphate (B1210287) to erythrose-4-phosphate , yielding S7P and glyceraldehyde-3-phosphate.

The primary precursors for the synthesis of S7P within the pentose phosphate pathway are therefore ribose-5-phosphate , xylulose-5-phosphate , and fructose-6-phosphate , all of which are derived from glucose metabolism.

Quantitative Data

The following table summarizes key kinetic parameters for the enzymes involved in the direct synthesis of this compound-7-phosphate. These values are essential for metabolic modeling and for understanding the regulation of the pentose phosphate pathway.

EnzymeSubstrateOrganism/TissueApparent Km (mM)Specific Activity
TransaldolaseErythrose-4-phosphateRat Liver0.134.3 µmoles/hr/mg protein
Hepatoma0.17-
Fructose-6-phosphateRat Liver0.30 - 0.354.3 µmoles/hr/mg protein
TransketolaseRibose-5-phosphateRat Liver0.33.1 µmoles/hr/mg protein
Xylulose-5-phosphateRat Liver0.53.1 µmoles/hr/mg protein

Data sourced from references[3][4]. It is important to note that kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.

Experimental Protocols

Metabolite Extraction from Cultured Cells

This protocol details a general procedure for the extraction of polar metabolites, including this compound-7-phosphate, from mammalian cells for subsequent analysis by LC-MS/MS.

Materials:

  • 80% Methanol (B129727) (v/v) in water, pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of high speeds at 4°C

  • Phosphate Buffered Saline (PBS), ice-cold

Procedure:

  • After cell culture and any experimental treatment, rapidly aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS to quench metabolic activity.

  • Add a sufficient volume of pre-chilled 80% methanol to completely cover the cell monolayer.

  • Using a cell scraper, detach the cells in the methanol solution.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.

  • Store the extracts at -80°C until analysis.

Spectrophotometric Assay for Transaldolase Activity

This coupled enzyme assay measures transaldolase activity by monitoring the oxidation of NADH at 340 nm.

Principle:

Transaldolase catalyzes the conversion of fructose-6-phosphate and erythrose-4-phosphate to this compound-7-phosphate and glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted to glycerol-3-phosphate by the sequential action of triosephosphate isomerase and α-glycerophosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the transaldolase activity.

Reagents:

  • Assay Buffer: 50 mM Imidazole, pH 7.5

  • Fructose-6-phosphate solution: 5 mM

  • Erythrose-4-phosphate solution: 100 µM

  • NADH solution: 100 µM

  • Auxiliary enzymes: Triosephosphate isomerase and glycerol (B35011) phosphate dehydrogenase (e.g., 5 units each)

  • Enzyme sample (e.g., cell lysate or purified protein)

Procedure:

  • In a cuvette, combine the assay buffer, fructose-6-phosphate, erythrose-4-phosphate, NADH, and the auxiliary enzymes.

  • Incubate the mixture at the desired temperature (e.g., 25°C or 50°C).

  • Initiate the reaction by adding the enzyme sample containing transaldolase.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • The rate of NADH oxidation (decrease in A340) is used to calculate the enzyme activity.

Spectrophotometric Assay for Transketolase Activity

This assay measures transketolase activity by monitoring the oxidation of NADH at 340 nm in a coupled reaction.

Principle:

Transketolase catalyzes the formation of glyceraldehyde-3-phosphate from xylulose-5-phosphate and ribose-5-phosphate. The glyceraldehyde-3-phosphate is then metabolized as described in the transaldolase assay, leading to the oxidation of NADH.

Reagents:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.6

  • Ribose-5-phosphate solution

  • Xylulose-5-phosphate solution

  • NADH solution

  • Auxiliary enzymes: Triosephosphate isomerase and glycerol-3-phosphate dehydrogenase

  • Enzyme sample (e.g., erythrocyte lysate)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ribose-5-phosphate, xylulose-5-phosphate, NADH, and the auxiliary enzymes.

  • Add the enzyme sample to the reaction mixture.

  • Monitor the decrease in absorbance at 340 nm. The rate of this decrease is proportional to the transketolase activity.

Quantification of this compound-7-Phosphate by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of S7P in biological extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

  • LC column: Ion-pair reversed-phase C18 column

  • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 10 mM acetic acid)[5]

  • Mobile Phase B: Acetonitrile

  • This compound-7-phosphate analytical standard

Procedure:

  • Sample Preparation: Use the metabolite extraction protocol described in section 3.1.

  • Chromatographic Separation:

    • Inject the metabolite extract onto the LC column.

    • Employ a gradient elution method to separate the sugar phosphates. An example gradient could be:

      • 0-5 min: Isocratic at 0% B

      • 5-15 min: Linear gradient to 50% B

      • 15-20 min: Isocratic at 50% B

      • 20-22 min: Linear gradient back to 0% B

      • 22-30 min: Re-equilibration at 0% B

    • The flow rate and gradient will need to be optimized for the specific column and system.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify S7P. The precursor-to-product ion transition for S7P will need to be determined by infusing a standard solution.

  • Quantification:

    • Prepare a standard curve using the S7P analytical standard.

    • The concentration of S7P in the samples is determined by comparing the peak area to the standard curve.

Pathway and Workflow Visualizations

The following diagrams illustrate the core biosynthesis pathway of this compound-7-phosphate and a general experimental workflow for its analysis.

Sedoheptulose_7_Phosphate_Biosynthesis R5P Ribose-5-Phosphate TK Transketolase R5P->TK X5P Xylulose-5-Phosphate X5P->TK F6P Fructose-6-Phosphate TALDO Transaldolase F6P->TALDO E4P Erythrose-4-Phosphate E4P->TALDO S7P This compound-7-Phosphate G3P Glyceraldehyde-3-Phosphate TK->S7P TK->G3P TALDO->S7P TALDO->G3P

Caption: Biosynthesis of this compound-7-Phosphate via the Pentose Phosphate Pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_enzyme_assay Enzyme Activity Assays cell_culture Cell Culture & Treatment quenching Quenching (ice-cold PBS) cell_culture->quenching cell_lysis Cell Lysis cell_culture->cell_lysis extraction Metabolite Extraction (80% Methanol) quenching->extraction lc_separation LC Separation (Reversed-Phase) extraction->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification protein_quant Protein Quantification cell_lysis->protein_quant spectro_assay Spectrophotometric Assay protein_quant->spectro_assay

Caption: General Experimental Workflow for S7P Analysis.

References

The Lynchpin of the Non-Oxidative Pentose Phosphate Pathway: A Technical Guide to Sedoheptulose Kinase (SHPK/CARKL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sedoheptulose kinase (SHPK), also known as carbohydrate kinase-like protein (CARKL), is a critical enzyme that functions at the crossroads of central carbon metabolism. By catalyzing the phosphorylation of this compound to this compound-7-phosphate (S7P), SHPK provides a key entry point into the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). This activity establishes SHPK as a pivotal regulator of carbon flux between glycolysis and the PPP, influencing a diverse array of cellular processes.[1][2][3] Dysregulation of SHPK has been implicated in significant pathologies, including cancer and inflammatory diseases, highlighting its potential as a therapeutic target. This technical guide provides a comprehensive overview of the core functions of SHPK, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling roles.

Core Function and Metabolic Significance

This compound kinase is a phosphotransferase that catalyzes the following reaction:

ATP + D-sedoheptulose → ADP + D-sedoheptulose-7-phosphate [4]

This seemingly simple phosphorylation event is of profound metabolic importance. The product, S7P, is a key intermediate in the non-oxidative PPP, a pathway crucial for the synthesis of nucleotide precursors (ribose-5-phosphate) and the generation of reducing equivalents (NADPH) for antioxidant defense and anabolic processes.[1] SHPK's role is to salvage free this compound, making it available for the PPP.[2] This positions SHPK as a rheostat, controlling the balance of carbon flow between the catabolic processes of glycolysis and the anabolic and antioxidant functions of the PPP.[2][3][5]

Role in Cancer Metabolism

In the context of oncology, particularly in aggressive cancers like glioblastoma (GBM), the metabolic landscape is often reprogrammed to support rapid proliferation and survival.[1][6] Elevated expression of SHPK has been observed in GBM and is correlated with a worse prognosis and decreased survival.[1][6][7] By funneling carbon into the non-oxidative PPP, SHPK supports the anabolic demands of tumor cells, providing the necessary building blocks for nucleic acid synthesis.[1] This makes SHPK and the non-oxidative PPP potential therapeutic targets in oncology.[1][6]

Function in Immunology

SHPK plays a crucial role in regulating immune cell function, particularly in macrophages and T-cells.[8][9] The expression and activity of SHPK influence the metabolic reprogramming that is essential for immune cell activation and polarization.[8][10] For instance, downregulation of SHPK is observed upon lipopolysaccharide (LPS) stimulation in macrophages, which redirects glucose metabolism towards the oxidative PPP to generate a high-redox state required for pro-inflammatory (M1) macrophage polarization.[9][10] Conversely, SHPK expression can influence T-cell cytokine production and migration by modulating their metabolic state.[8][11][12] This positions SHPK as a key immunometabolic checkpoint.

Quantitative Data

The following tables summarize the available quantitative data for this compound kinase.

Table 1: Enzyme Kinetic Parameters
ParameterValueOrganism/SystemReference
Km (this compound) 134 ± 9 µMRecombinant murine CARKL[13]
Km (ATP) 180 ± 8 µMRecombinant murine CARKL[13]
Table 2: Metabolite Concentrations in Sedoheptulokinase Deficiency
MetaboliteUrinary Concentration (mmol/mol creatinine)Patient PopulationReference
This compound 28 - 451 (Controls < 9)Cystinosis patients with 57-kb deletion[14]
Erythritol 234 - 1110 (Controls < 148)Cystinosis patients with 57-kb deletion[14]

Signaling and Regulatory Pathways

The activity of SHPK is intricately linked with cellular signaling pathways that govern metabolism and immune responses. The diagram below illustrates the central role of SHPK in directing metabolic flux and its impact on macrophage polarization.

SHPK_Metabolic_Control cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_oxppp Oxidative PPP cluster_nonoxppp Non-Oxidative PPP cluster_macrophage Macrophage Polarization G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P NADPH Production G3P Glyceraldehyde-3-Phosphate F6P->G3P Nucleic Acid\nSynthesis Nucleic Acid Synthesis R5P->Nucleic Acid\nSynthesis Sedo This compound SHPK SHPK (CARKL) Sedo->SHPK S7P This compound-7-Phosphate SHPK->S7P M2 M2 Polarization (Anti-inflammatory) SHPK->M2 Promotes S7P->F6P S7P->G3P S7P->R5P LPS LPS LPS->SHPK Downregulates M1 M1 Polarization (Pro-inflammatory) NADPH Production NADPH Production Redox Homeostasis Redox Homeostasis NADPH Production->Redox Homeostasis Redox Homeostasis->M1 Supports

Caption: SHPK's role in metabolic flux and macrophage polarization.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound kinase.

This compound Kinase Activity Assay

This protocol is adapted from fluorescence-based ADP-accumulation assays.

Principle: The activity of SHPK is determined by measuring the amount of ADP produced, which is stoichiometrically equivalent to the amount of S7P generated. The ADP is converted to ATP and pyruvate, and the resulting product can be quantified fluorometrically.

Materials:

  • Recombinant SHPK protein

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • ATP

  • D-Sedoheptulose

  • ADP detection kit (e.g., Kinase Assay Kit, Sigma-Aldrich, MAK441)

  • 96-well or 384-well black plates

  • Fluorometric plate reader (λEx = 530 nm/λEm = 590 nm)

Procedure:

  • Prepare Reagents: Prepare stocks of ATP and D-sedoheptulose in Assay Buffer. Prepare a standard curve of ADP according to the manufacturer's instructions.

  • Kinase Reaction:

    • In a microplate well, add 10 µL of recombinant SHPK solution.

    • For inhibitor screening, pre-incubate the enzyme with the test compound for 10-30 minutes.

    • Initiate the reaction by adding a mixture containing ATP (final concentration, e.g., 200 µM) and D-sedoheptulose (final concentration, e.g., 150 µM).

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • ADP Detection:

    • Stop the kinase reaction and detect the produced ADP by adding the working reagent from the ADP detection kit.

    • Incubate for 10 minutes at room temperature.

  • Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the amount of ADP produced by comparing the fluorescence signal to the ADP standard curve. Kinase activity can be expressed as nmol of ADP produced per minute per mg of protein.

Kinase_Assay_Workflow A Prepare Reagents (SHPK, ATP, this compound, ADP standards) B Set up Kinase Reaction (Incubate SHPK with ATP and this compound) A->B C Stop Reaction and Add ADP Detection Reagent B->C D Incubate at Room Temperature C->D E Measure Fluorescence (λEx=530nm, λEm=590nm) D->E F Calculate Kinase Activity (using ADP standard curve) E->F

Caption: Workflow for a fluorescence-based SHPK activity assay.

LC-MS/MS for this compound-7-Phosphate Quantification

This protocol provides a general framework for the analysis of S7P in biological samples.

Principle: Liquid chromatography is used to separate S7P from other cellular metabolites, followed by tandem mass spectrometry for sensitive and specific detection and quantification.

Materials:

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap) with an ESI source

  • C18 HPLC column with ion-pairing reagent or HILIC column

  • Solvents for mobile phase (e.g., acetonitrile, water with ammonium (B1175870) acetate (B1210297) or other ion-pairing agents)

  • This compound-7-phosphate standard

  • Internal standard (e.g., ¹³C-labeled metabolite)

  • Extraction solvent (e.g., ice-cold 80% methanol)

Procedure:

  • Sample Preparation:

    • Rapidly quench metabolism in cell cultures or tissues with ice-cold extraction solvent.

    • Homogenize or lyse the sample and extract metabolites.

    • Centrifuge to remove cellular debris and collect the supernatant.

    • Dry the supernatant under vacuum.

  • LC Separation:

    • Reconstitute the dried extract in the initial mobile phase.

    • Inject the sample onto the LC column.

    • Perform a gradient elution to separate the metabolites.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use multiple reaction monitoring (MRM) for targeted quantification of S7P, monitoring specific precursor-to-product ion transitions.

  • Data Analysis:

    • Identify and quantify S7P by comparing its retention time and mass transitions to the authentic standard.

    • Normalize the peak area of S7P to the internal standard to correct for variations in sample preparation and instrument response.

LCMS_Workflow A Metabolite Extraction (from cells/tissues) B LC Separation (e.g., HILIC or Ion-Pair Chromatography) A->B C MS/MS Detection (Negative Ion Mode, MRM) B->C D Data Analysis (Quantification against standard curve) C->D

Caption: General workflow for LC-MS/MS analysis of S7P.

SHPK/CARKL Gene Knockdown/Overexpression

Principle: To study the function of SHPK, its expression can be either silenced using RNA interference (siRNA) or increased by transfecting cells with a plasmid containing the SHPK coding sequence.

Materials:

  • Cell line of interest (e.g., HEK293, macrophage cell line)

  • siRNA targeting SHPK mRNA or a non-targeting control siRNA

  • Expression plasmid containing the SHPK/CARKL gene or an empty vector control

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

Procedure (Knockdown):

  • Seed cells to be 70-80% confluent at the time of transfection.

  • Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol.

  • Add the complexes to the cells and incubate for 24-72 hours.

  • Harvest cells for downstream analysis (e.g., qRT-PCR to confirm knockdown, Western blot for protein levels, or functional assays).

Procedure (Overexpression):

  • Seed cells as for knockdown.

  • Prepare plasmid DNA-transfection reagent complexes.

  • Add the complexes to the cells and incubate for 24-72 hours.

  • Verify overexpression by qRT-PCR and/or Western blot and proceed with functional experiments.

Therapeutic Potential and Drug Development

The central role of SHPK in cancer metabolism and immunometabolism makes it an attractive target for therapeutic intervention.[1][8]

SHPK as a Drug Target
  • Oncology: Inhibition of SHPK could starve cancer cells of the necessary precursors for nucleotide synthesis, thereby inhibiting proliferation.[1] This strategy would be particularly relevant in tumors that exhibit a high reliance on the PPP.

  • Immunology: Modulation of SHPK activity could be a novel approach to reprogramming immune responses. For example, inhibiting SHPK might promote a pro-inflammatory M1 macrophage phenotype, which could be beneficial in cancer immunotherapy. Conversely, activating SHPK might promote an anti-inflammatory M2 phenotype, which could be therapeutic in autoimmune diseases.

Inhibitor Development

Currently, there are no specific SHPK inhibitors in clinical trials. The development of small molecule inhibitors targeting SHPK would likely follow established kinase inhibitor discovery pipelines.[15][16] This would involve:

  • High-Throughput Screening (HTS): Screening large compound libraries for molecules that inhibit SHPK activity using assays such as the one described in section 4.1.

  • Structure-Based Drug Design: Utilizing the crystal structure of SHPK to design and optimize inhibitors with high potency and selectivity.

  • Lead Optimization: Modifying initial hit compounds to improve their pharmacological properties, such as cell permeability, metabolic stability, and in vivo efficacy.

  • Preclinical and Clinical Testing: Evaluating the safety and efficacy of lead compounds in cell-based and animal models, followed by human clinical trials.

Conclusion

This compound kinase is a key metabolic enzyme that plays a far more significant role in cellular physiology and pathology than previously appreciated. Its function as a gatekeeper to the non-oxidative pentose phosphate pathway places it at the heart of cellular decisions regarding proliferation, antioxidant defense, and immune response. Further research into the regulation of SHPK and the development of specific modulators of its activity hold great promise for novel therapeutic strategies in cancer and inflammatory diseases. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and exploitation of this critical metabolic enzyme.

References

Sedoheptulose: A Pivotal Intermediate at the Crossroads of Primary and Secondary Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sedoheptulose and its phosphorylated derivatives are key intermediates in fundamental metabolic pathways, including the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and the Calvin Cycle. While central to primary metabolism for the synthesis of nucleic acid precursors and the regeneration of CO2 acceptors in photosynthesis, this compound-7-phosphate also serves as a critical branch point, funneling carbon into a diverse array of secondary metabolic pathways. These pathways yield a wide range of bioactive compounds with significant pharmaceutical and agricultural applications, such as antibiotics, antifungals, and UV-screening agents. This technical guide provides a comprehensive overview of the roles of this compound in both primary and secondary metabolism, detailing the key enzymatic reactions, summarizing quantitative data, and providing experimental protocols for the analysis of relevant metabolites and enzyme activities. This document is intended to be a valuable resource for researchers in molecular biology, drug discovery, and biotechnology.

This compound in Primary Metabolism

This compound, primarily in its phosphorylated forms, is a crucial intermediate in two central metabolic pathways: the Pentose Phosphate Pathway and the Calvin Cycle.

The Pentose Phosphate Pathway (PPP)

In the non-oxidative phase of the PPP, this compound-7-phosphate (S7P) is a key seven-carbon sugar phosphate. It is synthesized by the enzyme transketolase , which transfers a two-carbon unit from xylulose-5-phosphate to ribose-5-phosphate (B1218738).[1][2][3] Subsequently, transaldolase transfers a three-carbon dihydroxyacetone moiety from S7P to glyceraldehyde-3-phosphate, yielding erythrose-4-phosphate and fructose-6-phosphate.[2][4][5] These reversible reactions link the PPP with glycolysis and provide essential precursors for nucleotide and aromatic amino acid biosynthesis.[1] The activity of this compound kinase, which phosphorylates free this compound to S7P, can regulate the carbon flux between glycolysis and the PPP.[6][7]

The Calvin Cycle

In photosynthetic organisms, this compound-1,7-bisphosphate (SBP) and S7P are vital intermediates in the regenerative phase of the Calvin Cycle.[8][9] This compound-bisphosphatase (SBPase) catalyzes the irreversible dephosphorylation of SBP to S7P.[8][10] This step is a key regulatory point in the cycle and has been shown to significantly influence the rate of photosynthetic carbon fixation.[8][11][12] Overexpression of SBPase has been demonstrated to enhance photosynthesis and plant growth.[11][12]

This compound as a Gateway to Secondary Metabolism

This compound-7-phosphate is a critical precursor for a variety of secondary metabolites, primarily through the action of This compound 7-phosphate cyclases (SH7PCs) .[13][14][15] These enzymes catalyze the cyclization of S7P to form various carbocyclic intermediates, which are then further modified to produce a diverse range of natural products.[13][14]

A significant class of secondary metabolites derived from S7P are the C7N aminocyclitols .[16] These compounds include the antifungal agent validamycin and the cytotoxin cetoniacytone A.[13][14] The biosynthesis of these molecules is initiated by SH7PCs, highlighting the direct link between primary carbohydrate metabolism and the production of specialized bioactive compounds.[13]

Furthermore, S7P is a precursor for the biosynthesis of UV-screening compounds like gadusol and mycosporine-like amino acids (MAAs) , which are important for the protection of organisms against UV radiation.[5][13] The discovery of these pathways underscores the broad biological and ecological significance of this compound-derived secondary metabolites.

Quantitative Data

The following tables summarize key quantitative data related to this compound and associated enzymes.

Table 1: Concentrations of this compound-7-Phosphate (S7P) in Human Cells [8][17]

Cell TypeConditionS7P Concentration (μmol/L or μmol/mg protein)
Blood spotsHealthy0.49 - 3.33 μmol/L
Blood spotsTransaldolase-deficient5.19 and 5.43 μmol/L
FibroblastsHealthy0.31 - 1.14 μmol/mg protein
FibroblastsTransaldolase-deficient7.43 and 26.46 μmol/mg protein
LymphoblastsHealthy0.61 - 2.09 μmol/mg protein
LymphoblastsTransaldolase-deficient16.03 μmol/mg protein

Table 2: Kinetic Properties of Transaldolase and Transketolase [18]

EnzymeSubstrateApparent Km (mM)
Transaldolase (rat liver)Erythrose-4-phosphate0.13
Transaldolase (rat liver)Fructose-6-phosphate0.30 - 0.35
Transaldolase (hepatoma)Erythrose-4-phosphate0.17
Transaldolase (hepatoma)Fructose-6-phosphate0.30 - 0.35
Transketolase (rat liver & hepatoma)Ribose-5-phosphate0.3
Transketolase (rat liver & hepatoma)Xylulose-5-phosphate0.5
Transketolase (human erythrocyte)Thiamin diphosphate (B83284) (TDP)0.0023

Table 3: Relative Activities of Transaldolase and Transketolase in Different Rat Tissues [18]

TissueRelative Transaldolase Activity (%)Relative Transketolase Activity (%)
Liver100100
Intestinal mucosa316-
Thymus219-
Kidney-155
Spleen--
Brain--
Adipose tissue--
Lung--
Heart5326
Skeletal muscle2123

*Relative to liver activity taken as 100%.

Experimental Protocols

This section provides detailed methodologies for the analysis of key enzymes and metabolites related to this compound metabolism.

Quantification of this compound Phosphates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound-7-phosphate and this compound-1,7-bisphosphate in biological samples.[1][8][19][20]

Sample Preparation:

  • Quench metabolism rapidly, for example, by using ice-cold 80% methanol (B129727).

  • Extract metabolites by scraping cells in the methanol solution.

  • Centrifuge the lysate to pellet cell debris and proteins.

  • Collect the supernatant containing the metabolites.

LC-MS/MS Analysis:

  • Chromatography: Separation is typically achieved using a C18 column with an ion-pairing agent in the mobile phase.[8]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • Quantification: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each this compound phosphate isomer.

Spectrophotometric Assay for Transketolase Activity

Transketolase activity can be measured spectrophotometrically by coupling the reaction to the oxidation of NADH.[21][22]

Assay Principle: Transketolase catalyzes the conversion of ribose-5-phosphate and xylulose-5-phosphate to this compound-7-phosphate and glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.[23]

Reaction Mixture:

  • Tris-HCl buffer (pH 7.6)

  • Ribose-5-phosphate (substrate)

  • Thiamine (B1217682) pyrophosphate (TPP, cofactor)

  • MgCl2

  • NADH

  • Glycerol-3-phosphate dehydrogenase (coupling enzyme)

  • Sample containing transketolase

Procedure:

  • Incubate the reaction mixture without the sample to establish a baseline.

  • Initiate the reaction by adding the sample.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law.

Assay for this compound-Bisphosphatase (SBPase) Activity

SBPase activity can be determined by measuring the release of inorganic phosphate (Pi) from its substrate, this compound-1,7-bisphosphate.[6][24]

Assay Principle: SBPase hydrolyzes this compound-1,7-bisphosphate to this compound-7-phosphate and inorganic phosphate. The amount of Pi released is quantified colorimetrically.

Reaction Mixture:

  • Tris-HCl buffer (pH 8.2)

  • MgCl2

  • EDTA

  • Dithiothreitol (DTT)

  • This compound-1,7-bisphosphate (SBP, substrate)

  • Sample containing SBPase

Procedure:

  • Incubate the reaction mixture with the sample at a controlled temperature (e.g., 25°C).[6]

  • Stop the reaction after a defined time by adding perchloric acid.[6]

  • Centrifuge to remove precipitated protein.

  • Determine the amount of inorganic phosphate in the supernatant using a colorimetric method (e.g., the molybdate (B1676688) blue method).

  • Calculate the SBPase activity based on the amount of Pi produced per unit of time.

This compound Kinase (CARKL) Activity Assay

This compound kinase activity can be measured using either a radioactive assay or a non-radioactive ADP accumulation assay.[13]

Radioactive Assay:

  • Incubate recombinant CARKL with [γ-32P]ATP and this compound.

  • Separate the reaction products by thin-layer chromatography (TLC).

  • Detect the formation of radiolabeled this compound-7-phosphate by autoradiography.

ADP Quest Assay:

  • This is a coupled-enzyme assay that measures the accumulation of ADP.

  • The ADP produced by the kinase reaction is used in a subsequent reaction that generates a fluorescent or colorimetric signal.

  • The increase in signal over time is proportional to the kinase activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways involving this compound and a general workflow for its analysis.

Pentose_Phosphate_Pathway cluster_PPP Pentose Phosphate Pathway (Non-oxidative Phase) Ribose-5-P Ribose-5-P This compound-7-P This compound-7-P Ribose-5-P->this compound-7-P Transketolase Xylulose-5-P Xylulose-5-P Xylulose-5-P->this compound-7-P Transketolase Fructose-6-P Fructose-6-P Xylulose-5-P->Fructose-6-P Transketolase Erythrose-4-P Erythrose-4-P This compound-7-P->Erythrose-4-P Transaldolase Glyceraldehyde-3-P_out Glyceraldehyde-3-P This compound-7-P->Glyceraldehyde-3-P_out Glyceraldehyde-3-P_in Glyceraldehyde-3-P Glyceraldehyde-3-P_in->Erythrose-4-P Transaldolase Erythrose-4-P->Fructose-6-P Transketolase

Caption: Non-oxidative phase of the Pentose Phosphate Pathway.

Calvin_Cycle cluster_Calvin Calvin Cycle (Regenerative Phase) Fructose-6-P Fructose-6-P Erythrose-4-P Erythrose-4-P Fructose-6-P->Erythrose-4-P Transketolase This compound-1,7-BP This compound-1,7-bisphosphate Erythrose-4-P->this compound-1,7-BP Aldolase (B8822740) DHAP Dihydroxyacetone-P DHAP->this compound-1,7-BP This compound-7-P This compound-7-P This compound-1,7-BP->this compound-7-P SBPase Ribulose-5-P Ribulose-5-P This compound-7-P->Ribulose-5-P Transketolase

Caption: Regenerative phase of the Calvin Cycle.

Secondary_Metabolism cluster_Secondary This compound in Secondary Metabolism This compound-7-P This compound-7-P Cyclic_Intermediates Cyclic Intermediates This compound-7-P->Cyclic_Intermediates SH7PCs C7N_Aminocyclitols C7N Aminocyclitols (e.g., Validamycin) Cyclic_Intermediates->C7N_Aminocyclitols UV_Screening_Compounds UV-Screening Compounds (e.g., Gadusol, MAAs) Cyclic_Intermediates->UV_Screening_Compounds

Caption: Gateway to secondary metabolism.

Experimental_Workflow cluster_Workflow Experimental Workflow for this compound Analysis Sample Biological Sample (Cells, Tissues, etc.) Extraction Metabolite Extraction (e.g., Cold Methanol) Sample->Extraction Enzyme_Assay Enzyme Activity Assays (Spectrophotometric, etc.) Sample->Enzyme_Assay LC_MS LC-MS/MS Analysis (Quantification of S7P, SBP) Extraction->LC_MS Data_Analysis Data Analysis and Interpretation Enzyme_Assay->Data_Analysis LC_MS->Data_Analysis

Caption: General experimental workflow.

Conclusion

This compound and its phosphorylated derivatives are far more than simple intermediates in central metabolism. They represent a critical nexus, balancing the flow of carbon between essential anabolic and catabolic pathways and serving as the entry point for the biosynthesis of a diverse and valuable array of secondary metabolites. A thorough understanding of the enzymes that produce and consume this compound phosphates, as well as the pathways they feed into, is essential for researchers in fields ranging from plant science and microbiology to drug discovery and metabolic engineering. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the multifaceted roles of this pivotal seven-carbon sugar. Future research in this area holds the promise of uncovering novel therapeutic agents, improving photosynthetic efficiency, and advancing our fundamental understanding of metabolic regulation.

References

The Physiological Role of Free Sedoheptulose in Crassulaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Free sedoheptulose, a seven-carbon sugar, has been identified as a significant metabolite in several members of the Crassulaceae family. While its phosphorylated forms are well-known intermediates in the Calvin cycle and the oxidative pentose (B10789219) phosphate (B84403) pathway (oxPPP), the accumulation of free this compound points to a distinct physiological role, particularly in plants exhibiting Crassulacean acid metabolism (CAM). This technical guide synthesizes the current understanding of the physiological function of free this compound in Crassulaceae, focusing on its biosynthesis, regulation, and proposed role in maintaining metabolic homeostasis. This guide also provides detailed experimental protocols for the analysis of this compound and related enzymatic activities, along with a compilation of relevant quantitative data.

Introduction

The family Crassulaceae is characterized by a significant number of succulent species that have adapted to arid environments, primarily through the evolution of CAM photosynthesis. This metabolic pathway allows for nocturnal CO2 uptake, minimizing water loss during the day.[1] The unique metabolic context of CAM plants necessitates precise regulation of carbohydrate metabolism to support both daytime photosynthesis and nocturnal acidification. While the roles of this compound-7-phosphate and this compound-1,7-bisphosphate in central carbon metabolism are well-established, the presence and accumulation of free this compound in certain Crassulaceae species like Kalanchoë and Sedum have long been an area of speculation.[2][3] Recent research has elucidated a key physiological function for this free heptose, positioning it as a crucial component of metabolic flexibility in these plants.

Physiological Function: A Nexus of Carbon and Phosphate Homeostasis

The primary proposed physiological function of free this compound in Crassulaceae is to act as a metabolic buffer, contributing to both carbon (C) and inorganic phosphate (Pi) homeostasis, particularly under conditions that lead to an over-reduction of the photosynthetic electron transport chain, such as elevated atmospheric CO2 concentrations or compromised sink capacity.[2][3]

Under high CO2 conditions, the rate of carbon fixation can exceed the capacity of the plant to transport or utilize sucrose (B13894). This can lead to the accumulation of sucrose in the leaves, which in turn can trigger feedback inhibition of photosynthesis. A critical consequence of excessive sucrose synthesis is the sequestration of inorganic phosphate (Pi) in phosphorylated intermediates, leading to a depletion of the cytosolic Pi pool. This Pi limitation can severely restrict photosynthetic capacity by limiting ATP synthesis.[2][3]

The synthesis of free this compound provides an alternative carbon sink. By diverting carbon flux away from sucrose synthesis and into this compound, the plant can continue to fix CO2 without accumulating inhibitory levels of sucrose.[2][3] Crucially, the dephosphorylation of this compound-7-phosphate to free this compound releases Pi back into the cytosol, thereby alleviating Pi limitation and sustaining photosynthetic activity.[2][3] This mechanism is thought to be particularly important for CAM plants, which may be more susceptible to Pi imbalances.[2][3]

Biosynthesis and Regulation

Experimental evidence strongly suggests that free this compound is synthesized from this compound-7-phosphate, an intermediate of the oxidative pentose phosphate pathway (oxPPP).[2][3] The final step in this conversion is catalyzed by a putative this compound-7-phosphate phosphatase.[2][3]

The regulation of this pathway is intricately linked to the plant's metabolic status:

  • Stimulation by Triose Phosphates: An increase in the pool of triose phosphates, which occurs under conditions of high photosynthetic activity (e.g., elevated CO2), stimulates the flux of carbon through the oxPPP, leading to increased production of this compound-7-phosphate and subsequently free this compound.[2][3]

  • Inhibition by ADP and Pi: The activity of the this compound-7-phosphate phosphatase is attenuated by adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (Pi).[2][3] This feedback mechanism ensures that this compound synthesis is favored only when the cellular energy and phosphate status is high, preventing a futile cycle of phosphorylation and dephosphorylation.

The following diagram illustrates the proposed metabolic pathway and its regulation:

Sedoheptulose_Pathway cluster_chloroplast Chloroplast cluster_cytosol Cytosol Calvin Cycle Calvin Cycle Triose Phosphates Triose Phosphates Calvin Cycle->Triose Phosphates Photosynthesis oxPPP Oxidative Pentose Phosphate Pathway Triose Phosphates->oxPPP Stimulates Sucrose Sucrose Synthesis Triose Phosphates->Sucrose S7P This compound-7-Phosphate oxPPP->S7P Sedo Free this compound S7P->Sedo Pi SPPase This compound-7-Phosphate Phosphatase SPPase->Sedo Catalyzes Pi Inorganic Phosphate (Pi) Pi->SPPase Inhibits ADP ADP ADP->SPPase Inhibits

Proposed metabolic pathway for free this compound synthesis in Crassulaceae.

Quantitative Data

The accumulation of free this compound has been quantified in several studies, with the most detailed data coming from experiments on Kalanchoë pinnata under elevated CO2 conditions.

Table 1: Effect of Elevated CO2 on Carbohydrate Concentrations in Kalanchoë pinnata

CarbohydrateAmbient CO2 (µmol g⁻¹ FW)Elevated CO2 (µmol g⁻¹ FW)Fold Change
Glucose1.8 ± 0.33.2 ± 0.51.8
Fructose2.5 ± 0.44.1 ± 0.61.6
Sucrose5.1 ± 0.85.3 ± 0.71.0
This compound 1.2 ± 0.2 7.2 ± 1.1 6.0

Data are presented as mean ± SE (n=5). Plants were grown for 12 weeks under ambient (380 ppm) or elevated (760 ppm) CO2 concentrations. Data adapted from Ceusters et al. (2013), Journal of Experimental Botany.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of free this compound in Crassulaceae.

Plant Material and Growth Conditions
  • Plant Species: Kalanchoë pinnata and Sedum spectabile are commonly used model organisms.

  • Growth Chambers: Plants are typically grown in controlled environment chambers to manipulate atmospheric CO2 concentrations.

  • CO2 Treatment: For elevated CO2 experiments, the concentration is often doubled from ambient levels (e.g., 380 ppm to 760 ppm).

  • Photoperiod and Light Intensity: A standard photoperiod of 12 hours of light and 12 hours of dark is common, with a photosynthetic photon flux density (PPFD) of approximately 400 µmol m⁻² s⁻¹.

  • Watering and Nutrients: Plants should be watered regularly with a standard nutrient solution to avoid confounding effects of drought or nutrient stress.

Carbohydrate Extraction and Quantification

The following workflow outlines the process for extracting and quantifying soluble carbohydrates, including this compound.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Harvest Harvest Leaf Tissue (Freeze in Liquid N2) Homogenize Homogenize in 80% Ethanol Harvest->Homogenize Centrifuge1 Centrifuge and Collect Supernatant Homogenize->Centrifuge1 Dry Dry Supernatant Centrifuge1->Dry Resuspend Resuspend in Ultra-Pure Water Dry->Resuspend Filter Filter Sample (0.22 µm) Resuspend->Filter HPAEC_PAD HPAEC-PAD Analysis Filter->HPAEC_PAD Quantify Quantify against Standards HPAEC_PAD->Quantify

Experimental workflow for carbohydrate analysis.

Protocol for HPAEC-PAD Analysis:

  • System: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector (HPAEC-PAD) is used for the separation and quantification of underivatized carbohydrates.

  • Column: A CarboPac PA10 column (or similar) is suitable for the separation of monosaccharides and oligosaccharides.

  • Eluent: A gradient of sodium hydroxide (B78521) (NaOH) is typically used for elution. For example, an isocratic elution with 20 mM NaOH for 20 minutes, followed by a linear gradient to 200 mM NaOH over 15 minutes.

  • Detection: Pulsed amperometry with a gold working electrode is used for sensitive detection of carbohydrates.

  • Quantification: Peak areas are integrated and compared to a standard curve generated from pure this compound and other sugar standards.

This compound-7-Phosphate Phosphatase Assay

Protocol:

  • Protein Extraction:

    • Homogenize leaf tissue in an ice-cold extraction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Desalt the supernatant using a desalting column (e.g., Sephadex G-25).

  • Enzyme Assay:

    • The reaction mixture should contain the desalted protein extract, a suitable buffer (e.g., 50 mM HEPES-KOH pH 7.5), and the substrate, this compound-7-phosphate (typically 2 mM).

    • To test for inhibition, ADP and/or Pi can be added to the reaction mixture.

    • Incubate the reaction at 30°C.

    • Take aliquots at different time points (e.g., 0, 1, and 3 hours) and stop the reaction by heating at 95°C for 5 minutes.

  • Product Quantification:

    • The amount of free this compound produced is quantified by HPAEC-PAD as described in section 5.2.

Implications for Drug Development and Crop Improvement

The elucidation of the physiological role of free this compound in Crassulaceae opens up new avenues for research in both drug development and crop improvement. Understanding the regulation of the this compound-7-phosphate phosphatase could provide targets for the development of herbicides that disrupt carbon metabolism in weedy CAM plants. Conversely, enhancing the this compound synthesis pathway could be a strategy for improving the resilience of CAM crops to environmental stresses such as high CO2 and drought, which are becoming increasingly prevalent due to climate change. The role of this compound as a potential signaling molecule in metabolic regulation also warrants further investigation.

Conclusion

The accumulation of free this compound in members of the Crassulaceae family is not a metabolic curiosity but rather a sophisticated physiological adaptation for maintaining carbon and phosphate homeostasis. By providing an alternative carbon sink and recycling inorganic phosphate, the synthesis of free this compound allows these plants to thrive under conditions that would otherwise lead to photosynthetic inhibition. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for further research into this fascinating aspect of plant metabolism, with potential applications in agriculture and biotechnology.

References

The Enzymatic Crossroads: A Technical Guide to the Conversion of Sedoheptulose-7-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sedoheptulose-7-phosphate (S7P) is a key seven-carbon sugar phosphate (B84403) that sits (B43327) at the heart of central carbon metabolism. Its enzymatic conversion is a critical nexus, linking the pentose (B10789219) phosphate pathway (PPP) and the Calvin cycle, thereby playing a fundamental role in the biosynthesis of nucleotides, aromatic amino acids, and the fixation of carbon. This technical guide provides an in-depth exploration of the enzymatic reactions centered around S7P, with a focus on the structure, mechanism, kinetics, and regulation of the primary enzymes involved: transketolase and transaldolase. Detailed experimental protocols for the characterization of these enzymes and the quantification of S7P are provided, alongside a comprehensive summary of their kinetic and thermodynamic parameters. Visualizations of the pertinent metabolic pathways and experimental workflows are included to facilitate a deeper understanding of this pivotal metabolic junction.

Introduction

The metabolism of this compound-7-phosphate is a crucial hub in the intricate network of cellular biochemistry. As an intermediate in the non-oxidative phase of the pentose phosphate pathway, it facilitates the interconversion of pentose phosphates and glycolytic intermediates.[1][2] In photosynthetic organisms, S7P is an essential component of the Calvin cycle, contributing to the regeneration of ribulose-1,5-bisphosphate for CO2 fixation.[2] The enzymes that catalyze the formation and cleavage of S7P, namely transketolase and transaldolase, are the primary architects of this metabolic flexibility. Understanding the intricacies of these enzymes is paramount for research in areas ranging from metabolic engineering and synthetic biology to the development of novel therapeutics targeting metabolic pathways in cancer and infectious diseases.

The Key Enzymes

The synthesis and degradation of this compound-7-phosphate are principally governed by two enzymes: transketolase and transaldolase.

Transketolase (EC 2.2.1.1)

Transketolase is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[3] It participates in two key reactions involving S7P within the pentose phosphate pathway.

  • Formation of this compound-7-Phosphate:

    • Reaction: D-ribose 5-phosphate + D-xylulose 5-phosphate ⇌ D-sedoheptulose 7-phosphate + D-glyceraldehyde 3-phosphate

  • Cleavage of this compound-7-Phosphate (in the reverse reaction):

    • Reaction: D-sedoheptulose 7-phosphate + D-glyceraldehyde 3-phosphate ⇌ D-ribose 5-phosphate + D-xylulose 5-phosphate

The mechanism of transketolase involves the formation of a covalent intermediate between the C2 carbon of the ketose substrate and the TPP cofactor.

Transaldolase (EC 2.2.1.2)

Transaldolase catalyzes the reversible transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor.[4] In the context of S7P metabolism, it facilitates the following reaction:

  • Reaction: D-sedoheptulose 7-phosphate + D-glyceraldehyde 3-phosphate ⇌ D-erythrose 4-phosphate + D-fructose 6-phosphate

Unlike transketolase, transaldolase does not require a prosthetic group. Its mechanism proceeds through the formation of a Schiff base intermediate between a lysine (B10760008) residue in the active site and the keto group of the substrate.[5]

Metabolic Pathways

The enzymatic conversion of this compound-7-phosphate is integral to two major metabolic pathways: the Pentose Phosphate Pathway and the Calvin Cycle.

Pentose Phosphate Pathway (Non-Oxidative Phase)

The non-oxidative phase of the PPP allows for the interconversion of various sugar phosphates, producing precursors for nucleotide biosynthesis (ribose-5-phosphate) and intermediates for glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate).

Pentose_Phosphate_Pathway cluster_TK1 Transketolase cluster_TA Transaldolase cluster_TK2 Transketolase R5P Ribose-5-P S7P This compound-7-P R5P->S7P X5P Xylulose-5-P X5P->S7P G3P Glyceraldehyde-3-P S7P->G3P E4P Erythrose-4-P S7P->E4P F6P Fructose-6-P Glycolysis Glycolysis G3P->Glycolysis E4P->F6P F6P->Glycolysis X5P2 Xylulose-5-P G3P2 G3P2 X5P2->G3P2 Glyceraldehyde-3-P G3P2->Glycolysis

Non-oxidative Pentose Phosphate Pathway
Calvin Cycle

In photosynthetic organisms, the Calvin cycle utilizes the reactions of the non-oxidative PPP in the reverse direction to regenerate ribulose-1,5-bisphosphate, the primary CO2 acceptor.

Calvin_Cycle RuBP Ribulose-1,5-bisP PGA 3-Phosphoglycerate RuBP->PGA RuBisCO G3P Glyceraldehyde-3-P PGA->G3P ATP, NADPH DHAP Dihydroxyacetone-P G3P->DHAP FBP Fructose-1,6-bisP G3P->FBP DHAP->FBP Aldolase SBP This compound-1,7-bisP DHAP->SBP Aldolase F6P Fructose-6-P FBP->F6P E4P Erythrose-4-P F6P->E4P Transketolase X5P Xylulose-5-P F6P->X5P Transketolase E4P->SBP S7P This compound-7-P SBP->S7P SBPase S7P->X5P Transketolase R5P Ribose-5-P S7P->R5P Transketolase Ru5P Ribulose-5-P X5P->Ru5P R5P->Ru5P Ru5P->RuBP ATP CO2 CO2 CO2->RuBP RuBisCO

The Calvin Cycle

Quantitative Data

The kinetic parameters of transketolase and transaldolase are crucial for understanding their catalytic efficiency and substrate specificity. The following tables summarize key kinetic data from various sources.

Kinetic Parameters of Transketolase
Substrate (Donor)Substrate (Acceptor)Enzyme SourceKm (mM)Vmax (U/mg)kcat (s-1)Reference
D-Xylulose 5-phosphateD-Ribose 5-phosphateE. coli0.16 (Xu5P), 1.4 (R5P)50.4-[3]
D-Xylulose 5-phosphateD-Erythrose 4-phosphateE. coli0.09 (E4P)--[3]
D-Fructose 6-phosphateD-Glyceraldehyde 3-phosphateE. coli1.1 (F6P), 2.1 (G3P)--[3]
D-Sedoheptulose 7-phosphateD-Glyceraldehyde 3-phosphateE. coli4.0 (S7P)--[3]
D-Ribose 5-phosphate-Rat Liver0.3--[6]
D-Xylulose 5-phosphate-Rat Liver0.5--[6]
Kinetic Parameters of Transaldolase
Substrate (Donor)Substrate (Acceptor)Enzyme SourceKm (mM)Vmax (µmol min-1 mg-1)kcat (min-1)Reference
D-Fructose 6-phosphateD-Erythrose 4-phosphateM. jannaschii0.64 (F6P), 0.0156 (E4P)1.0 (at 25°C)24 (at 25°C)[4]
D-Fructose 6-phosphateD-Erythrose 4-phosphateM. jannaschii0.65 (F6P), 0.0278 (E4P)12.0 (at 50°C)-[4]
D-Fructose 6-phosphateD-Ribose 5-phosphateM. jannaschii2.2 (R5P)0.52 (at 25°C)-[4]
D-Fructose 6-phosphateD-Erythrose 4-phosphateRat Liver0.30-0.35 (F6P), 0.13 (E4P)--[6]
D-Fructose 6-phosphateD-Erythrose 4-phosphateHepatoma0.30-0.35 (F6P), 0.17 (E4P)--[6]
Thermodynamic Data

The standard transformed Gibbs free energy changes (ΔrG'°) for the reactions involving this compound-7-phosphate indicate their reversibility under physiological conditions.

ReactionEnzymeΔrG'° (kJ/mol) at pH 7, 25°C, I=0.25 MReference
R5P + X5P ⇌ S7P + G3PTransketolase-1.3[1][7]
S7P + G3P ⇌ E4P + F6PTransaldolase-0.8[1][7]

Experimental Protocols

Accurate measurement of enzyme activity and substrate concentration is essential for studying the enzymatic conversion of this compound-7-phosphate.

Coupled Spectrophotometric Assay for Transaldolase Activity

This assay measures the rate of NADH oxidation, which is coupled to the production of glyceraldehyde-3-phosphate (G3P) by transaldolase.[8]

Principle: Transaldolase catalyzes the reaction: this compound-7-P + Glyceraldehyde-3-P ⇌ Erythrose-4-P + Fructose-6-P

In the assay, the reaction is run in the reverse direction: Fructose-6-P + Erythrose-4-P → this compound-7-P + Glyceraldehyde-3-P

The G3P produced is then converted in two subsequent reactions catalyzed by triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GPDH), with the latter oxidizing NADH to NAD+.

Glyceraldehyde-3-P <--TPI--> Dihydroxyacetone-P Dihydroxyacetone-P + NADH + H+ <--GPDH--> Glycerol-3-P + NAD+

The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM MgCl2.

  • Substrate Solution: 50 mM D-fructose 6-phosphate and 50 mM D-erythrose 4-phosphate in assay buffer.

  • Coupling Enzyme Solution: A mixture of triosephosphate isomerase (approx. 10 U/mL) and glycerol-3-phosphate dehydrogenase (approx. 1 U/mL) in assay buffer.

  • NADH Solution: 10 mM NADH in assay buffer.

  • Enzyme Sample: Purified or partially purified transaldolase.

Procedure:

  • In a 1 mL cuvette, combine:

    • 800 µL Assay Buffer

    • 100 µL Substrate Solution

    • 50 µL Coupling Enzyme Solution

    • 20 µL NADH Solution

  • Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration and to measure any background NADH oxidation.

  • Initiate the reaction by adding 30 µL of the enzyme sample.

  • Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the curve. One unit of transaldolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glyceraldehyde-3-phosphate per minute under the specified conditions.

Transaldolase_Assay_Workflow Start Prepare Reagents Mix Mix Buffer, Substrates, Coupling Enzymes, NADH in Cuvette Start->Mix Incubate Incubate at 25°C (5 min) Mix->Incubate Add_Enzyme Add Transaldolase Sample Incubate->Add_Enzyme Measure Monitor A340nm Decrease Add_Enzyme->Measure Calculate Calculate Enzyme Activity Measure->Calculate

Transaldolase Assay Workflow
Spectrophotometric Assay for Transketolase Activity

This assay is similar to the transaldolase assay, coupling the production of glyceraldehyde-3-phosphate to NADH oxidation.

Principle: Transketolase catalyzes the reaction: Xylulose-5-P + Ribose-5-P ⇌ this compound-7-P + Glyceraldehyde-3-P

The G3P produced is measured as described in the transaldolase assay.

Reagents:

  • Assay Buffer: 50 mM Glycylglycine, pH 7.6, containing 5 mM MgCl2 and 0.1 mM thiamine pyrophosphate (TPP).

  • Substrate Solution: 50 mM D-xylulose 5-phosphate and 50 mM D-ribose 5-phosphate in assay buffer.

  • Coupling Enzyme Solution: A mixture of triosephosphate isomerase (approx. 10 U/mL) and glycerol-3-phosphate dehydrogenase (approx. 1 U/mL) in assay buffer.

  • NADH Solution: 10 mM NADH in assay buffer.

  • Enzyme Sample: Purified or partially purified transketolase.

Procedure:

  • In a 1 mL cuvette, combine:

    • 800 µL Assay Buffer

    • 100 µL Substrate Solution

    • 50 µL Coupling Enzyme Solution

    • 20 µL NADH Solution

  • Incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 30 µL of the enzyme sample.

  • Immediately mix and monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the curve. One unit of transketolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glyceraldehyde-3-phosphate per minute under the specified conditions.

Quantification of this compound-7-Phosphate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of S7P and other sugar phosphates in biological samples.

Sample Preparation:

  • Extraction: Quench metabolism and extract metabolites from cells or tissues using a cold solvent, typically 80% methanol.

  • Centrifugation: Pellet cellular debris by centrifugation at high speed (e.g., 14,000 x g) at 4°C.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724) in water).

LC-MS/MS Analysis:

  • Chromatography: Separate the sugar phosphates using a suitable HPLC column, such as a porous graphitic carbon or an anion-exchange column.

  • Mass Spectrometry: Detect and quantify S7P using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor ion for S7P ([M-H]-) is m/z 289.0, and a characteristic product ion is m/z 97.0 (PO3-).

Quantification:

  • Use a stable isotope-labeled internal standard (e.g., 13C7-S7P) to correct for matrix effects and variations in instrument response.

  • Generate a standard curve using known concentrations of S7P to determine the concentration in the samples.

LCMS_Workflow Sample Biological Sample (Cells or Tissue) Extraction Metabolite Extraction (Cold Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Drying under Nitrogen Centrifugation->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation HPLC Separation Reconstitution->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification

LC-MS/MS Workflow for S7P

Regulation and Inhibition

The activities of transketolase and transaldolase are subject to regulation by substrate availability and product inhibition.

  • Transketolase: The activity of transketolase is dependent on the concentration of its cofactor, thiamine pyrophosphate. A deficiency in thiamine can lead to reduced transketolase activity.[9] The enzyme can also be inhibited by some of its substrates at high concentrations.

  • Transaldolase: The reversible nature of the transaldolase reaction means that the direction of flux is determined by the relative concentrations of substrates and products.

Conclusion

The enzymatic conversion of this compound-7-phosphate represents a critical control point in central carbon metabolism. The enzymes transketolase and transaldolase facilitate the dynamic interconversion of sugar phosphates, enabling cells to respond to varying metabolic demands for biosynthesis, energy production, and carbon fixation. A thorough understanding of the kinetics, mechanisms, and regulation of these enzymes, facilitated by the robust experimental protocols outlined in this guide, is essential for advancing research in metabolic diseases, cancer biology, and biotechnology. The quantitative data and pathway visualizations provided herein serve as a valuable resource for researchers and drug development professionals seeking to explore and manipulate this pivotal metabolic crossroads.

References

A Preliminary Investigation of Sedoheptulose in Microbial Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sedoheptulose, a seven-carbon keto-sugar, occupies a critical nexus in microbial metabolism. Primarily recognized as its phosphorylated derivative, this compound-7-phosphate (S7P), it serves as a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental route for the synthesis of nucleotides, aromatic amino acids, and the generation of reductive power in the form of NADPH. Beyond its central role in primary metabolism, this compound and its derivatives are vital precursors for a diverse array of secondary metabolites with significant therapeutic and industrial applications, including antibiotics, anticancer agents, and UV-screening compounds. This technical guide provides a comprehensive overview of the role of this compound in microbial metabolism, with a focus on its biosynthesis, its involvement in key metabolic pathways, and its function as a precursor for valuable natural products. The guide also details experimental protocols for the investigation of this compound metabolism and presents quantitative data to inform future research and metabolic engineering efforts.

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
EnzymeOrganismSubstrate(s)Km (mM)Vmax (U/mg)Reference(s)
TransketolaseBacillus methanolicus PB1Fructose-6-phosphate0.7416.3[1]
TransketolaseRat LiverRibose-5-phosphate0.3-[2]
TransketolaseRat LiverXylulose-5-phosphate0.5-[2]
TransaldolaseRat LiverErythrose-4-phosphate0.13 - 0.17-[2]
TransaldolaseRat LiverFructose-6-phosphate0.30 - 0.35-[2]
TransaldolaseThermotoga maritima---[1]
Fructose-1,6-bisphosphate aldolaseAquifex aeolicusFructose-1,6-bisphosphate4.4 ± 0.07100 ± 0.02 (µM min⁻¹ mg⁻¹)[2]

Note: Enzyme kinetic parameters can vary significantly based on assay conditions. The values presented here are for comparative purposes.

Table 2: Intracellular Concentration of this compound-7-Phosphate (S7P)
OrganismStrain/ConditionS7P Concentration (mM)Reference(s)
Escherichia coliWild-type~0.1[3]
Escherichia coliΔtktAB Δzwf overexpressing PKT~3.0[3]

Experimental Protocols

Quantification of this compound-7-Phosphate by LC-MS/MS

This protocol outlines a general method for the quantification of S7P in bacterial cells.

a. Sample Preparation:

  • Quench metabolic activity by rapidly mixing a known volume of bacterial culture with a cold quenching solution (e.g., 60% methanol (B129727) at -40°C).

  • Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

  • Extract the intracellular metabolites by resuspending the cell pellet in an extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • Lyse the cells using methods such as sonication or bead beating, ensuring the sample remains cold.

  • Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.

  • Dry the supernatant under a vacuum or nitrogen stream.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable HPLC column, such as a reversed-phase C18 column with an ion-pairing reagent, to separate S7P from other cellular components.

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in negative ion mode. Use multiple reaction monitoring (MRM) to specifically detect and quantify S7P based on its precursor and product ion masses.

  • Quantification: Generate a standard curve using known concentrations of a pure S7P standard to quantify the amount of S7P in the samples.

Transketolase Activity Assay

This protocol describes a coupled enzymatic assay to measure transketolase activity.

a. Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl₂.

  • Cofactor Solution: 10 mM Thiamine Pyrophosphate (TPP) in Assay Buffer.

  • Substrate Mixture: 50 mM D-Xylulose 5-phosphate and 50 mM D-Ribose 5-phosphate in Assay Buffer.

  • Coupling Enzyme/NADH Mixture: 10 U/mL Triosephosphate Isomerase, 10 U/mL Glycerol-3-Phosphate Dehydrogenase, and 5 mM NADH in Assay Buffer.

  • Bacterial Lysate: Prepare by sonication or other appropriate methods in Assay Buffer.

b. Procedure:

  • In a 96-well plate, add the bacterial lysate to be assayed.

  • Add the Cofactor Solution and the Coupling Enzyme/NADH Mixture to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the Substrate Mixture to each well.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes in a microplate reader pre-heated to 37°C.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time curve. This rate is proportional to the transketolase activity.

This compound-7-Phosphate Isomerase (GmhA) Activity Assay

a. Principle: The assay would involve incubating purified GmhA enzyme with its substrate, S7P, and then detecting the formation of the product, D-glycero-D-manno-heptose-7-phosphate. Detection could be achieved through a coupled enzymatic reaction where the product of the GmhA reaction is converted to a detectable compound (e.g., leading to a change in absorbance or fluorescence) or by direct measurement using LC-MS/MS.

b. Conceptual Protocol (Coupled Assay):

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing purified GmhA and S7P.

  • Coupling Enzymes: Include subsequent enzymes of the ADP-L-glycero-β-D-manno-heptose biosynthesis pathway and necessary cofactors that would lead to the consumption of a detectable substrate like NADH or ATP.

  • Detection: Monitor the change in absorbance (e.g., at 340 nm for NADH) over time. The rate of change would be proportional to the GmhA activity.

c. Conceptual Protocol (LC-MS/MS):

  • Reaction: Incubate purified GmhA with S7P in a suitable buffer for a defined period.

  • Quenching: Stop the reaction by adding a quenching agent (e.g., a strong acid or organic solvent).

  • Analysis: Analyze the reaction mixture by LC-MS/MS to quantify the amount of D-glycero-D-manno-heptose-7-phosphate formed.

Analysis of Lipopolysaccharide (LPS) by SDS-PAGE and Silver Staining

This protocol details the analysis of the LPS profile of Gram-negative bacteria.

a. LPS Extraction (Proteinase K Method):

  • Grow bacteria to the desired cell density and harvest by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 2% SDS, 4% 2-mercaptoethanol, 10% glycerol, 0.1 M Tris-HCl, pH 6.8).[4]

  • Heat the lysate at 100°C for 10 minutes.[4]

  • Treat the lysate with proteinase K (e.g., 25 µg) at 60°C for 1 hour to digest proteins.[4]

b. SDS-PAGE:

  • Load the proteinase K-treated samples onto a polyacrylamide gel (e.g., 12-15%).

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

c. Silver Staining:

  • Fix the gel in a solution of 40% ethanol (B145695) and 5% acetic acid.

  • Oxidize the gel with a periodic acid solution.

  • Wash the gel thoroughly with deionized water.

  • Impregnate the gel with a silver nitrate (B79036) solution.

  • Develop the gel with a sodium carbonate and formaldehyde (B43269) solution until the LPS bands are visible.

  • Stop the development with a solution of acetic acid.

Heterologous Expression of a Secondary Metabolite Biosynthetic Gene Cluster in Streptomyces coelicolor

This protocol provides a general workflow for the heterologous expression of a biosynthetic gene cluster (BGC).

a. Cloning the BGC:

  • Isolate high-molecular-weight genomic DNA from the native producer strain.

  • Construct a cosmid or fosmid library of the genomic DNA in E. coli.

  • Screen the library using PCR with primers designed from a conserved region of a key biosynthetic gene within the target BGC.

  • Identify and isolate the cosmid(s) containing the complete BGC.

b. Introduction into Streptomyces coelicolor:

  • Choose a suitable engineered S. coelicolor host strain, often one with deletions of its native antibiotic biosynthetic gene clusters to reduce background metabolites.[5][6]

  • Transfer the cosmid containing the BGC from E. coli to the S. coelicolor host strain via intergeneric conjugation.

  • Select for exconjugants that have integrated the BGC into their chromosome.

c. Fermentation and Analysis:

  • Cultivate the recombinant S. coelicolor strain in a suitable production medium.

  • Extract the secondary metabolites from the culture broth and/or mycelium using an appropriate organic solvent.

  • Analyze the extract by HPLC and mass spectrometry to identify the produced secondary metabolite.

Metabolic Engineering of Corynebacterium glutamicum for this compound Production

This protocol is based on the work of Li et al. (2024) for the production of this compound.

a. Strain Construction:

  • Inactivate the pfkA gene (encoding 6-phosphofructokinase) in C. glutamicum using a two-step homologous recombination method to redirect carbon flux towards the pentose phosphate pathway.

  • Overexpress key genes in the pentose phosphate pathway, such as those encoding transketolase (tkt) and transaldolase (tal), using an expression vector.

b. Fermentation:

  • Cultivate the engineered C. glutamicum strain in a suitable fermentation medium containing glucose as the primary carbon source.

  • Monitor cell growth and glucose consumption over time.

  • Harvest the culture supernatant at different time points for product analysis.

c. Product Analysis:

  • Analyze the culture supernatant by HPLC to detect and quantify the production of this compound.

Mandatory Visualization

Pentose_Phosphate_Pathway G6P Glucose-6-P F6P Fructose-6-P G6P->F6P GAP Glyceraldehyde-3-P F6P->GAP Transketolase E4P Erythrose-4-P F6P->E4P Transaldolase Glycolysis Glycolysis F6P->Glycolysis GAP->F6P Transaldolase X5P Xylulose-5-P GAP->X5P Transketolase GAP->Glycolysis Aromatic_AA Aromatic Amino Acid Biosynthesis E4P->Aromatic_AA R5P Ribose-5-P X5P->R5P S7P This compound-7-P R5P->S7P Transketolase Nucleotides Nucleotide Biosynthesis R5P->Nucleotides S7P->E4P Transaldolase

Caption: The central role of this compound-7-phosphate in the Pentose Phosphate Pathway.

Sedoheptulose_Fates S7P This compound-7-Phosphate PPP Pentose Phosphate Pathway S7P->PPP Secondary_Metabolites Secondary Metabolite Biosynthesis S7P->Secondary_Metabolites GmhA GmhA (S7P Isomerase) S7P->GmhA LPS Lipopolysaccharide (LPS) Biosynthesis (Gram-negative bacteria) Antibiotics Antibiotics (e.g., Septacidin, Hygromycin B) Secondary_Metabolites->Antibiotics UV_Sunscreens UV Sunscreens (e.g., Mycosporine-like amino acids) Secondary_Metabolites->UV_Sunscreens Heptose_Intermediates Heptose Intermediates GmhA->Heptose_Intermediates Heptose_Intermediates->LPS

Caption: Metabolic fates of this compound-7-phosphate in microbial metabolism.

Metabolic_Engineering_Workflow Start Start: Wild-type Corynebacterium glutamicum Gene_Inactivation Inactivate pfkA gene (6-phosphofructokinase) Start->Gene_Inactivation Carbon_Flux_Redirection Redirect carbon flux to Pentose Phosphate Pathway Gene_Inactivation->Carbon_Flux_Redirection Gene_Overexpression Overexpress key PPP genes (e.g., tkt, tal) Carbon_Flux_Redirection->Gene_Overexpression Fermentation Fermentation in defined medium Gene_Overexpression->Fermentation Analysis HPLC analysis of This compound production Fermentation->Analysis End End: Engineered strain with enhanced this compound production Analysis->End

Caption: Workflow for metabolic engineering of C. glutamicum for this compound production.

Conclusion

This compound is a metabolite of profound importance in the microbial world, acting as a critical hub in central carbon metabolism and as a branching point for the synthesis of a rich diversity of natural products. Understanding the intricacies of this compound metabolism is paramount for harnessing the biosynthetic potential of microorganisms. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to delve deeper into this fascinating area of microbial biochemistry. Further investigations into the regulation of this compound metabolic pathways and the characterization of novel enzymes involved in its transformations will undoubtedly pave the way for the development of new bioprocesses for the sustainable production of valuable chemicals and pharmaceuticals.

References

An In-depth Technical Guide to the Core Chemical Properties of Sedoheptulose and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of sedoheptulose and its isomers. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering a detailed examination of their physicochemical characteristics, metabolic significance, and the experimental methodologies used for their study.

Introduction to this compound and Its Isomers

This compound, a seven-carbon keto-sugar (ketoheptose), is a pivotal intermediate in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1] Its phosphorylated form, this compound-7-phosphate, plays a crucial role in the biosynthesis of nucleotides and aromatic amino acids.[2] The isomers of this compound, which differ in the stereochemical arrangement of their hydroxyl groups, exhibit distinct biological activities and metabolic fates. Understanding the chemical properties of these heptoses is fundamental to elucidating their roles in cellular metabolism and their potential as therapeutic targets or agents.

Physicochemical Properties

The basic chemical properties of this compound and its common isomers are summarized below. These properties are essential for understanding their behavior in biological systems and for developing analytical methods for their detection and quantification.

Table 1: Physicochemical Properties of this compound and Its Isomers
PropertyThis compound (D-altro-heptulose)D-manno-heptuloseD-gluco-heptuloseD-ido-heptuloseD-gulo-heptoseD-talo-heptoseD-allo-heptulose
Molecular Formula C₇H₁₄O₇[3]C₇H₁₄O₇[4]C₇H₁₄O₇[5]C₇H₁₄O₇C₇H₁₄O₇C₇H₁₄O₇[6]C₇H₁₄O₇[7]
Molecular Weight 210.18 g/mol [3]210.18 g/mol [4]210.18 g/mol [5]210.18 g/mol 210.18 g/mol 210.18 g/mol [6]210.18 g/mol [7]
IUPAC Name (3S,4R,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one[3]1,3,4,5,6,7-hexahydroxyheptan-2-one[4](3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one[5](3S,4S,5S,6S)-1,3,4,5,6,7-hexahydroxyheptan-2-one(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal(2S,3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal[6]D-allo-[8]heptulose[7]
CAS Number 3019-74-7[3]3615-44-9[4]5349-37-1[5]36660-76-13146-50-710589-31-8[6]7101-28-2[7]
XLogP3-AA -3.9-3.9-3.9-3.9-3.6-3.6-3.9
Hydrogen Bond Donor Count 6666776
Hydrogen Bond Acceptor Count 7777777
Rotatable Bond Count 6666666
Polar Surface Area 138 Ų[3]138 Ų[4]138 Ų[5]138 Ų158 Ų158 Ų138 Ų

Note: Some properties for D-ido-heptulose and D-gulo-heptose are based on computed data from PubChem and may not have been experimentally verified.

Metabolic Pathway Involvement

This compound is a key player in the non-oxidative branch of the pentose phosphate pathway (PPP). This pathway is crucial for generating NADPH for reductive biosynthesis and antioxidant defense, as well as for producing precursors for nucleotide synthesis. The diagram below illustrates the central role of this compound-7-phosphate in the interconversion of sugar phosphates.

PentosePhosphatePathway X5P Xylulose-5-P TKT1 Transketolase X5P->TKT1 TKT2 Transketolase X5P->TKT2 R5P Ribose-5-P R5P->TKT1 G3P Glyceraldehyde-3-P TA Transaldolase G3P->TA S7P This compound-7-P S7P->TA E4P Erythrose-4-P E4P->TKT2 F6P Fructose-6-P F6P2 Fructose-6-P TKT1->G3P TKT1->S7P TA->E4P TA->F6P TKT2->G3P to Glycolysis TKT2->F6P2

Non-oxidative Pentose Phosphate Pathway

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its isomers.

Sedoheptulokinase Activity Assay

This protocol describes a coupled enzymatic assay to determine the activity of sedoheptulokinase, the enzyme that phosphorylates this compound. The production of ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.

Principle: Sedoheptulokinase catalyzes the following reaction: this compound + ATP → this compound-7-phosphate + ADP

The ADP produced is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the sedoheptulokinase activity.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.6)

  • MgCl₂ (10 mM)

  • ATP (5 mM)

  • Phosphoenolpyruvate (2 mM)

  • NADH (0.2 mM)

  • Pyruvate kinase (10 units/mL)

  • Lactate dehydrogenase (15 units/mL)

  • This compound (substrate, 10 mM)

  • Enzyme sample (e.g., cell lysate)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Add the enzyme sample to the reaction mixture and incubate for 5 minutes at 37°C to allow for the depletion of any endogenous ADP.

  • Initiate the reaction by adding this compound.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

  • One unit of sedoheptulokinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified conditions.

Hexokinase Inhibition Assay with D-mannoheptulose

This protocol details a colorimetric assay to measure the inhibitory effect of D-mannoheptulose on hexokinase activity.[9][10]

Principle: Hexokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate. Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), reducing NAD⁺ to NADH. The increase in NADH is measured by the change in absorbance at 340 nm or by a colorimetric probe that is reduced by NADH to produce a colored product. D-mannoheptulose acts as a competitive inhibitor of hexokinase.[11][12]

Materials:

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • ATP

  • MgCl₂

  • NAD⁺ (or NADP⁺ depending on the G6PDH used)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Colorimetric probe (e.g., WST-1)

  • Glucose (substrate)

  • D-mannoheptulose (inhibitor)

  • Hexokinase enzyme solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, NAD⁺, G6PDH, and the colorimetric probe.

  • In a 96-well plate, add varying concentrations of D-mannoheptulose to the appropriate wells. Include wells with no inhibitor as a control.

  • Add the hexokinase solution to all wells.

  • Initiate the reaction by adding a fixed concentration of glucose to all wells.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) in a kinetic mode for 30-60 minutes at 37°C.[13]

  • Calculate the rate of the reaction for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration of D-mannoheptulose relative to the uninhibited control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Transketolase Activity Assay

This protocol describes a coupled enzymatic assay for measuring the activity of transketolase, which utilizes this compound-7-phosphate as a substrate.[14]

Principle: Transketolase catalyzes the reversible reaction: this compound-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Ribose-5-phosphate (B1218738) + Xylulose-5-phosphate

In the reverse direction, the formation of glyceraldehyde-3-phosphate from ribose-5-phosphate and xylulose-5-phosphate can be coupled to the oxidation of NADH via glyceraldehyde-3-phosphate dehydrogenase. The decrease in absorbance at 340 nm is proportional to the transketolase activity.

Materials:

  • Triethanolamine (B1662121) buffer (50 mM, pH 7.6)

  • MgCl₂ (5 mM)

  • Thiamine (B1217682) pyrophosphate (TPP, 0.1 mM)

  • NADH (0.2 mM)

  • Glyceraldehyde-3-phosphate dehydrogenase (10 units/mL)

  • Ribose-5-phosphate (substrate, 20 mM)

  • Xylulose-5-phosphate (substrate, 20 mM)

  • Enzyme sample (e.g., purified transketolase or cell lysate)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing triethanolamine buffer, MgCl₂, TPP, NADH, and glyceraldehyde-3-phosphate dehydrogenase.

  • Add the enzyme sample to the reaction mixture.

  • Initiate the reaction by adding the substrates, ribose-5-phosphate and xylulose-5-phosphate.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes at 37°C.

  • Calculate the rate of NADH oxidation from the linear portion of the curve.

  • One unit of transketolase activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Experimental Workflow: Metabolomic Analysis of Pentose Phosphate Pathway Intermediates

The following diagram illustrates a typical workflow for the analysis of PPP intermediates, including this compound-7-phosphate, using liquid chromatography-mass spectrometry (LC-MS).[8][15][16]

MetabolomicsWorkflow sample_prep Sample Preparation (e.g., Cell Culture) quenching Metabolic Quenching (e.g., Cold Methanol) sample_prep->quenching extraction Metabolite Extraction (e.g., Liquid-Liquid Extraction) quenching->extraction lc_separation LC Separation (e.g., HILIC or Reversed-Phase) extraction->lc_separation ms_detection MS Detection (e.g., ESI-MS/MS) lc_separation->ms_detection data_processing Data Processing (Peak Picking, Alignment) ms_detection->data_processing statistical_analysis Statistical Analysis (e.g., PCA, OPLS-DA) data_processing->statistical_analysis pathway_analysis Pathway Analysis (e.g., MetaboAnalyst) statistical_analysis->pathway_analysis

LC-MS Metabolomics Workflow

This workflow enables the sensitive and specific quantification of this compound and its phosphorylated derivatives, providing valuable insights into the metabolic state of biological systems.

Conclusion

This technical guide has provided a detailed overview of the core chemical properties of this compound and its isomers, their central role in the pentose phosphate pathway, and detailed protocols for their experimental investigation. The provided data tables, pathway diagrams, and experimental workflows serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, drug discovery, and metabolic engineering. A thorough understanding of these fundamental aspects is critical for advancing our knowledge of cellular metabolism and for the development of novel therapeutic strategies targeting metabolic pathways.

References

Methodological & Application

Protocol for sedoheptulose extraction from plant leaf tissue

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Protocol for Sedoheptulose Extraction from Plant Leaf Tissue

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a seven-carbon keto-sugar, is a key intermediate in central metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin-Benson cycle.[1][2] In its phosphorylated form, this compound-7-phosphate, it plays a vital role in the regeneration of ribulose-1,5-bisphosphate in photosynthesis and in the production of precursors for nucleic acid and aromatic amino acid biosynthesis.[3][4] Recent research has highlighted the accumulation of free this compound in certain plants, particularly under conditions of elevated CO2, suggesting a role in carbon and phosphorus homeostasis and as an alternative carbon store.[5][6]

This document provides a detailed protocol for the extraction of this compound from plant leaf tissue for subsequent quantification and analysis. The protocol is designed to be robust and applicable to a variety of plant species, with specific considerations for minimizing enzymatic degradation and removing interfering compounds.

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species and environmental conditions. The following table summarizes quantitative data from a study on Kalanchoë pinnata leaves, demonstrating the impact of elevated CO2 on this compound accumulation.

CarbohydrateAmbient CO2 (380 µmol mol⁻¹) Concentration (mM)Elevated CO2 (700 µmol mol⁻¹) Concentration (mM)
Glucose10.2 ± 1.515.8 ± 2.1
Fructose8.9 ± 1.214.5 ± 1.9
Sucrose12.5 ± 2.013.1 ± 1.8
This compound 3.5 ± 0.5 21.0 ± 3.2

Data adapted from a study on Kalanchoë pinnata after 12 weeks of exposure to ambient or elevated CO2 levels.[5]

Signaling Pathway and Biosynthesis

The biosynthesis of free this compound in plants is primarily linked to the pentose phosphate pathway (PPP) and the Calvin-Benson cycle. The direct precursor is this compound-7-phosphate.[1][5] Experimental evidence suggests that a specific this compound-7-phosphate phosphatase catalyzes the dephosphorylation of this compound-7-phosphate to yield free this compound.[5][6] This process is thought to occur in the cytosol.[5]

sedoheptulose_biosynthesis PPP Pentose Phosphate Pathway (PPP) S7P This compound-7-Phosphate PPP->S7P Calvin Calvin-Benson Cycle Calvin->S7P Sedo This compound S7P->Sedo Pi Enzyme This compound-7-Phosphate Phosphatase Enzyme->S7P

Figure 1: Proposed biosynthesis of this compound from this compound-7-phosphate.

Experimental Protocol: this compound Extraction

This protocol details the steps for extracting this compound from fresh plant leaf tissue. It is crucial to immediately inactivate endogenous enzymes to prevent the degradation of target metabolites.

Materials:

  • Fresh plant leaf tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Isopropanol (B130326) (75°C) with 0.01% Butylated Hydroxytoluene (BHT)

  • Chloroform (B151607)

  • Milli-Q water

  • Waring blender or homogenizer

  • Extraction Buffer: 20 mM KMES, pH 6.0, containing 2 mM mercaptoethanol, 2 mM MgCl2, 10 mM NaHSO3, 0.1% Polyclar, and 1 mM PMSF[5]

  • Solid Phase Extraction (SPE) columns (e.g., C18 or HLB)

  • Methanol (B129727)

  • 5 mM HCl

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Tissue Harvesting and Inactivation:

    • Harvest fresh leaf tissue (1-5 g) and immediately flash-freeze in liquid nitrogen to halt all enzymatic activity. This is a critical step to prevent metabolite degradation.[7]

    • Store samples at -80°C until extraction.

  • Homogenization:

    • Grind the frozen leaf tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.

    • Alternatively, for larger samples, the frozen tissue can be homogenized directly in a blender with the extraction solvent.

  • Solvent Extraction (Method A - Hot Isopropanol):

    • Quickly immerse the powdered tissue in pre-heated (75°C) isopropanol containing 0.01% BHT.[7] Use a ratio of approximately 1:10 (w/v) tissue to solvent.

    • Incubate for 15 minutes at 75°C to ensure complete inactivation of phospholipases and other degradative enzymes.[7]

    • Add chloroform and water to create a biphasic system and facilitate the separation of polar metabolites.[7]

    • Agitate for 1 hour at room temperature.

    • Centrifuge to pellet the debris and collect the supernatant containing the extract.

  • Solvent Extraction (Method B - Aqueous Buffer):

    • For an alternative approach, suspend the powdered tissue in 2 volumes of cold extraction buffer.[5]

    • Homogenize the mixture thoroughly.

    • Boil the homogenate for 15 minutes to denature proteins and inactivate enzymes.[5]

    • Centrifuge the extract at high speed (e.g., 16,000 x g) for 5 minutes to pellet cell debris.[5]

    • Collect the supernatant.

  • Purification by Solid Phase Extraction (SPE):

    • Condition an SPE column by washing with 1 mL of methanol followed by 1 mL of Milli-Q water.[8]

    • Equilibrate the column with 250 µL of 5 mM HCl.[8]

    • Adjust the pH of the collected supernatant to approximately 2.7 with 1 M HCl.[8]

    • Load the acidified extract onto the SPE column.

    • Wash the column with 2 mL of 5% methanol to remove interfering polar compounds.[8]

    • Elute the this compound-containing fraction with 2 mL of 80% methanol.[8]

  • Sample Concentration:

    • Evaporate the solvent from the eluted fraction using a rotary evaporator or a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of Milli-Q water or a suitable buffer for analysis.

Quantification:

The concentration of this compound in the final extract can be determined using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.[5][9] An external standard curve with a known concentration of this compound should be used for accurate quantification.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the this compound extraction protocol.

extraction_workflow Harvest 1. Tissue Harvesting (Flash-freeze in Liquid N2) Homogenize 2. Homogenization (Grind to fine powder) Harvest->Homogenize Extract 3. Extraction (Hot Isopropanol or Aqueous Buffer) Homogenize->Extract Centrifuge1 4. Centrifugation (Pellet debris) Extract->Centrifuge1 Purify 5. Purification (Solid Phase Extraction) Centrifuge1->Purify Concentrate 6. Concentration (Evaporate solvent) Purify->Concentrate Analyze 7. Analysis (HPAEC-PAD or HPLC) Concentrate->Analyze

Figure 2: Workflow for the extraction and analysis of this compound.

References

Quantitative Analysis of Sedoheptulose-7-Phosphate by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedoheptulose-7-phosphate (S7P) is a key intermediate metabolite in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is a fundamental metabolic pathway involved in the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and the synthesis of precursors for nucleotides and aromatic amino acids.[1] The quantification of S7P is crucial for understanding the flux and regulation of the PPP in various physiological and pathological states, including cancer, metabolic disorders, and infectious diseases. This application note provides a detailed protocol for the sensitive and specific quantification of this compound-7-phosphate in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes ion-pair reversed-phase liquid chromatography for the separation of the highly polar S7P from other cellular metabolites. The separated S7P is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This targeted approach ensures high selectivity and sensitivity for accurate quantification.

Signaling Pathway Context: The Pentose Phosphate Pathway

This compound-7-phosphate is a central molecule in the non-oxidative phase of the pentose phosphate pathway, linking it to glycolysis. The diagram below illustrates the position of S7P within this critical metabolic route.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection 1. Sample Collection (e.g., Cultured Cells) MetaboliteExtraction 2. Metabolite Extraction (80% Methanol) SampleCollection->MetaboliteExtraction Centrifugation 3. Centrifugation (16,000 x g, 10 min, 4°C) MetaboliteExtraction->Centrifugation SupernatantCollection 4. Supernatant Collection Centrifugation->SupernatantCollection LC_Separation 5. Ion-Pair Reversed-Phase LC Separation SupernatantCollection->LC_Separation MS_Detection 6. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration 7. Peak Integration and Quantification MS_Detection->PeakIntegration DataReporting 8. Data Reporting PeakIntegration->DataReporting

References

Enzymatic Assay Protocol for Sedoheptulose-1,7-Bisphosphatase (SBPase) Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sedoheptulose-1,7-bisphosphatase (SBPase) is a key regulatory enzyme in the Calvin-Benson cycle, responsible for the dephosphorylation of this compound-1,7-bisphosphate to this compound-7-phosphate and inorganic phosphate (B84403) (Pi).[1][2] This enzyme is crucial for the regeneration of ribulose-1,5-bisphosphate, the primary acceptor of CO2 in photosynthesis.[3] Accurate and reliable determination of SBPase activity is essential for studies in plant physiology, crop improvement, and for the identification of potential inhibitors or activators in drug discovery programs. This document provides detailed protocols for two common methods for assaying SBPase activity: a continuous spectrophotometric coupled assay and a discontinuous phosphate release assay.

Introduction

This compound-1,7-bisphosphatase (EC 3.1.3.37) is a critical enzyme found exclusively in photosynthetic organisms.[4] It catalyzes the irreversible hydrolysis of the C1 phosphate from this compound-1,7-bisphosphate.[2] Along with phosphoribulokinase and RuBisCO, SBPase is one of the three enzymes unique to the Calvin-Benson cycle. Its activity is tightly regulated, primarily through a ferredoxin-thioredoxin system that activates the enzyme in the presence of light.[2] Given its significant control over the flux of carbon through the Calvin cycle, SBPase is a target for genetic engineering to enhance photosynthetic capacity and crop yield.[5]

The following protocols provide detailed methodologies for the quantitative determination of SBPase activity, suitable for purified enzyme preparations as well as crude plant extracts.

Data Presentation

Table 1: Typical Kinetic Parameters of this compound-1,7-Bisphosphatase

OrganismKm for this compound-1,7-bisphosphate (µM)kcat (s-1)Specificity Constant (kcat/Km) (M-1s-1)Reference
Spinach (Spinacia oleracea)--1.62 x 106[1][6]
Bacillus methanolicus (GlpX homolog)14 ± 0.5--[5][7]

Table 2: Typical Reagent Concentrations for SBPase Activity Assays

ReagentSpectrophotometric Coupled AssayPhosphate Release Assay
Buffer (e.g., HEPES-KOH, Tris-HCl)50-100 mM, pH 8.0-8.550-100 mM, pH 8.0-8.5
MgCl25-15 mM5-15 mM
Dithiothreitol (DTT)1-10 mM1-10 mM
This compound-1,7-bisphosphate0.1-1 mM0.1-1 mM
Phosphoglucose (B3042753) Isomerase1-2 units/mL-
Glucose-6-phosphate Dehydrogenase1-2 units/mL-
NADP+0.2-0.5 mM-
SBPase enzymeVariable (e.g., 10-200 nM)Variable

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Coupled Enzyme Assay

This method continuously measures the production of this compound-7-phosphate (S7P) by coupling its conversion to products that result in a change in absorbance. The S7P is converted to erythrose-4-phosphate (E4P) and dihydroxyacetone phosphate (DHAP) by transketolase. The E4P is then used in a series of reactions involving phosphoglucose isomerase and glucose-6-phosphate dehydrogenase, leading to the reduction of NADP⁺ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • HEPES-KOH buffer (1 M, pH 8.0)

  • MgCl2 (1 M)

  • Dithiothreitol (DTT) (1 M)

  • NADP⁺ (10 mM)

  • This compound-1,7-bisphosphate (SBP) (10 mM stock) - Note: SBP is not commercially available and needs to be synthesized in situ.

  • Phosphoglucose Isomerase (PGI) (e.g., 500 units/mL)

  • Glucose-6-phosphate Dehydrogenase (G6PDH) (e.g., 200 units/mL)

  • SBPase-containing sample (purified enzyme or plant extract)

  • Microplate reader or spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

In situ Synthesis of this compound-1,7-bisphosphate:

Since this compound-1,7-bisphosphate is not commercially available, it can be synthesized in the assay mixture from more readily available substrates.[8][9][10] This is achieved using transketolase and aldolase (B8822740).

  • Reaction Mixture for SBP synthesis:

    • Fructose-6-phosphate (F6P) (20 mM)

    • Glyceraldehyde-3-phosphate (GAP) (20 mM)

    • Dihydroxyacetone phosphate (DHAP) (20 mM)

    • Thiamine pyrophosphate (TPP) (10 µM)

    • MnCl2 (2 mM)

    • Transketolase (TKT) (e.g., 5 U/mg)

    • Fructose-bisphosphate aldolase (FBA)

Assay Procedure:

  • Prepare the Assay Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a final volume of 200 µL per well, the final concentrations should be as listed in Table 2.

    • Example for one 200 µL reaction:

      • 10 µL of 1 M HEPES-KOH, pH 8.0 (Final: 50 mM)

      • 2 µL of 1 M MgCl2 (Final: 10 mM)

      • 2 µL of 1 M DTT (Final: 10 mM)

      • 10 µL of 10 mM NADP⁺ (Final: 0.5 mM)

      • 2 µL of PGI (Final: 5 units/mL)

      • 2 µL of G6PDH (Final: 2 units/mL)

      • Add water to a final volume of 180 µL.

  • Pre-incubation: Add 180 µL of the assay mix to each well of a 96-well plate. Add 10 µL of the SBPase sample. Incubate for 5 minutes at the desired assay temperature (e.g., 25°C or 30°C) to allow for enzyme activation by DTT.

  • Initiate the Reaction: Start the reaction by adding 10 µL of the in situ synthesized this compound-1,7-bisphosphate solution.

  • Measure Absorbance: Immediately start monitoring the increase in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis: Calculate the rate of NADPH production (ΔA340/min) from the linear portion of the curve. The activity of SBPase is calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM-1cm-1).

Protocol 2: Discontinuous Phosphate Release Assay

This method directly measures the amount of inorganic phosphate (Pi) released from the dephosphorylation of this compound-1,7-bisphosphate. The reaction is stopped at specific time points, and the Pi concentration is determined colorimetrically.

Materials:

  • HEPES-KOH buffer (1 M, pH 8.0)

  • MgCl2 (1 M)

  • Dithiothreitol (DTT) (1 M)

  • This compound-1,7-bisphosphate (SBP) (10 mM stock) - synthesized in situ as described above.

  • SBPase-containing sample

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution (e.g., 1 mM KH2PO4)

  • Stopping solution (e.g., 10% SDS)

  • Microplate reader capable of reading at ~650 nm

Assay Procedure:

  • Prepare Reaction Mix: In microcentrifuge tubes, prepare the reaction mixture with final concentrations as listed in Table 2.

    • Example for one 100 µL reaction:

      • 5 µL of 1 M HEPES-KOH, pH 8.0 (Final: 50 mM)

      • 1 µL of 1 M MgCl2 (Final: 10 mM)

      • 1 µL of 1 M DTT (Final: 10 mM)

      • 10 µL of SBPase sample

      • Water to 90 µL.

  • Pre-incubation: Incubate the reaction mix for 5 minutes at the desired temperature.

  • Initiate the Reaction: Start the reaction by adding 10 µL of the this compound-1,7-bisphosphate solution.

  • Time Points: At various time points (e.g., 0, 2, 5, 10, 15 minutes), stop the reaction by adding a stopping solution (e.g., 20 µL of 10% SDS). The '0 minute' time point serves as the blank.

  • Phosphate Detection:

    • Prepare a phosphate standard curve using the phosphate standard solution (e.g., 0 to 10 nmol).

    • Add the phosphate detection reagent to each sample and standard according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

  • Measure Absorbance: Read the absorbance at the recommended wavelength (e.g., 650 nm) in a microplate reader.

  • Data Analysis: Subtract the blank reading from all measurements. Use the standard curve to determine the amount of phosphate released in each sample. Plot the amount of Pi released over time. The SBPase activity is calculated from the initial linear slope of this graph.

Mandatory Visualizations

Calvin_Benson_Cycle cluster_carboxylation Carboxylation cluster_reduction Reduction cluster_regeneration Regeneration RuBP Ribulose-1,5-bisphosphate RuBisCO RuBisCO RuBP->RuBisCO PGA 3-Phosphoglycerate G3P Glyceraldehyde-3-phosphate PGA->G3P ATP, NADPH RuBisCO->PGA CO2 CO2 CO2->RuBisCO S17BP This compound-1,7-bisphosphate G3P->S17BP Multiple Steps Carbohydrate\nSynthesis Carbohydrate Synthesis G3P->Carbohydrate\nSynthesis NADPH NADPH ATP_red ATP SBPase SBPase S17BP->SBPase S7P This compound-7-phosphate S7P->RuBP Multiple Steps, ATP SBPase->S7P ATP_reg ATP

Caption: The Calvin-Benson Cycle highlighting the role of SBPase.

SBPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Enzyme Preparation (Purification or Extraction) Assay_Setup Assay Mixture Preparation Enzyme_Prep->Assay_Setup Substrate_Prep Substrate Synthesis (this compound-1,7-bisphosphate) Reaction_Start Reaction Initiation (Add Substrate) Substrate_Prep->Reaction_Start Reagent_Prep Reagent Preparation (Buffers, Cofactors) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation (Enzyme Activation) Assay_Setup->Pre_incubation Pre_incubation->Reaction_Start Measurement Data Acquisition (Spectrophotometry or Colorimetry) Reaction_Start->Measurement Rate_Calc Calculate Reaction Rate (ΔAbs/min or Pi released/min) Measurement->Rate_Calc Activity_Calc Calculate Enzyme Activity (Units/mg) Rate_Calc->Activity_Calc Kinetics Kinetic Parameter Determination (Km, Vmax) Activity_Calc->Kinetics

Caption: Experimental workflow for SBPase activity assay.

References

In Vitro Synthesis of Sedoheptulose-7-Phosphate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Aubière, France - Researchers, scientists, and professionals in drug development now have access to a comprehensive guide on the in vitro synthesis of sedoheptulose-7-phosphate (S7P), a crucial intermediate in the pentose (B10789219) phosphate (B84403) pathway and a precursor for various bioactive molecules. This application note details established enzymatic methods for the synthesis of S7P, providing structured protocols, quantitative data for comparison, and visual diagrams of the underlying biochemical pathways and experimental workflows.

This compound-7-phosphate is a key metabolite in cellular biochemistry, playing a vital role in the biosynthesis of aromatic amino acids and lipopolysaccharides in Gram-negative bacteria. Its availability as a research tool is critical for metabolic studies and the development of novel therapeutics. This guide focuses on enzymatic approaches, which offer high specificity and yield under mild reaction conditions.

Comparative Analysis of In Vitro Synthesis Methods

The primary method for the in vitro synthesis of this compound-7-phosphate is through enzymatic reactions catalyzed by transketolase. This enzyme facilitates the transfer of a two-carbon ketol unit from a donor substrate to an aldose acceptor. Two main variations of this method have been reported, primarily differing in the choice of the ketol donor.

MethodEnzymeSubstratesKey CofactorsReported YieldReference
Method 1 TransketolaseD-ribose-5-phosphate, β-hydroxypyruvateThiamine (B1217682) pyrophosphate (TPP), MgCl₂81% (overall)Charmantray et al., 2009[1][2]
Method 2 TransketolaseD-ribose-5-phosphate, D-xylulose-5-phosphateThiamine pyrophosphate (TPP), Divalent Cation (e.g., Mg²⁺, Ca²⁺)Not explicitly quantified in preparative scale in cited literature.[3][4]

Enzymatic Synthesis Pathway

The enzymatic synthesis of this compound-7-phosphate by transketolase is a key reaction in the non-oxidative branch of the pentose phosphate pathway. The enzyme requires thiamine pyrophosphate (TPP) as a cofactor to transfer a two-carbon unit.

Enzymatic_Synthesis_of_S7P cluster_substrates Substrates cluster_enzyme Enzyme and Cofactors cluster_products Products D-ribose-5-phosphate D-ribose-5-phosphate Transketolase Transketolase D-ribose-5-phosphate->Transketolase beta-hydroxypyruvate beta-hydroxypyruvate beta-hydroxypyruvate->Transketolase This compound-7-phosphate This compound-7-phosphate Transketolase->this compound-7-phosphate CO2 CO2 Transketolase->CO2 TPP TPP TPP->Transketolase required by Mg2+ Mg2+ Mg2+->Transketolase required by

Caption: Enzymatic synthesis of S7P using transketolase.

Experimental Protocols

Method 1: Preparative Scale Synthesis using Transketolase with β-hydroxypyruvate and D-ribose-5-phosphate

This protocol is adapted from Charmantray et al., 2009 and provides a high-yield, one-pot synthesis of D-sedoheptulose-7-phosphate.[1][2]

Materials:

  • D-ribose-5-phosphate disodium (B8443419) salt

  • Lithium β-hydroxypyruvate

  • Transketolase (from Saccharomyces cerevisiae)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Dowex AG1-X8 resin (or similar strong anion exchanger)

  • Sodium hydroxide (B78521) (NaOH) solution (1 N)

  • Hydrochloric acid (HCl) solution

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve D-ribose-5-phosphate disodium salt and lithium β-hydroxypyruvate in Tris-HCl buffer (pH 7.5).

    • Add the cofactors, thiamine pyrophosphate (TPP) and MgCl₂.

    • Initiate the reaction by adding transketolase.

    • Incubate the reaction mixture at 37°C with gentle agitation. The reaction is driven to completion by the irreversible decarboxylation of the intermediate formed from β-hydroxypyruvate.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by measuring the consumption of D-ribose-5-phosphate using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS).

  • Purification:

    • Once the reaction is complete, terminate it by adding a strong acid (e.g., perchloric acid) to precipitate the enzyme.

    • Centrifuge the mixture to remove the precipitated protein.

    • Adjust the pH of the supernatant to approximately 8.0 with a base (e.g., NaOH).

    • Load the supernatant onto a pre-equilibrated anion-exchange chromatography column (e.g., Dowex AG1-X8).

    • Wash the column with deionized water to remove unbound substances.

    • Elute the bound this compound-7-phosphate using a suitable salt gradient (e.g., ammonium (B1175870) bicarbonate or NaCl).

    • Collect fractions and analyze for the presence of S7P.

  • Isolation and Storage:

    • Pool the fractions containing pure S7P.

    • Lyophilize the pooled fractions to obtain S7P as a stable salt. The disodium salt is a common form.[1][2]

    • Store the purified S7P at -20°C or below.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound-7-phosphate is a multi-step process that requires careful execution and monitoring.

S7P_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product A Prepare Buffer and Reagents B Combine Substrates, Cofactors, and Enzyme A->B C Incubate at 37°C B->C D Monitor Reaction Progress (e.g., LC/MS) C->D E Terminate Reaction and Remove Enzyme D->E Upon completion F Anion-Exchange Chromatography E->F G Analyze Fractions F->G H Pool and Lyophilize Fractions G->H Pool pure fractions I Store Purified S7P at -20°C H->I

Caption: Workflow for S7P synthesis and purification.

Conclusion

The enzymatic synthesis of this compound-7-phosphate using transketolase offers a reliable and high-yielding method for producing this important metabolite for research purposes. The detailed protocol and workflow provided in this application note are intended to facilitate the successful in vitro synthesis and purification of S7P in a laboratory setting. Researchers are encouraged to optimize conditions based on their specific enzyme source and analytical capabilities.

References

Application Notes and Protocols for Tracing Sedoheptulose Metabolic Flux Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing stable isotope tracing techniques for the elucidation and quantification of metabolic flux through pathways involving sedoheptulose. The protocols outlined below are designed to be adaptable for various research contexts, from basic science to drug development, enabling a deeper understanding of cellular metabolism, particularly the pentose (B10789219) phosphate (B84403) pathway (PPP).

Introduction

This compound and its phosphorylated form, this compound-7-phosphate (S7P), are key intermediates in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] The PPP is a crucial metabolic route that runs parallel to glycolysis, responsible for generating NADPH, a primary cellular reductant, and producing precursors for nucleotide biosynthesis.[1] Dysregulation of the PPP has been implicated in numerous diseases, including cancer and metabolic disorders, making the quantification of flux through this pathway a critical area of research.

Stable isotope tracing, coupled with mass spectrometry (MS), is a powerful methodology for mapping the flow of atoms through metabolic networks.[3][4] By supplying cells with a substrate labeled with a stable isotope (e.g., ¹³C), researchers can track the incorporation of the label into downstream metabolites like S7P. The resulting mass isotopologue distribution (MID) provides a wealth of information about the relative activities of different metabolic pathways.[4]

Core Principles of Isotopic Labeling for this compound Flux Analysis

The fundamental principle behind this technique is the introduction of a ¹³C-labeled substrate into a biological system. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various intermediates, including S7P. The extent and pattern of ¹³C enrichment in S7P and related metabolites are then measured by mass spectrometry. This data, when analyzed in the context of the known biochemical network, allows for the calculation of metabolic fluxes.

Choice of Isotopic Tracer:

The selection of the ¹³C-labeled tracer is critical and depends on the specific metabolic questions being addressed. Commonly used tracers to investigate the PPP and this compound metabolism include:

  • [U-¹³C₆]-Glucose: A universally labeled glucose that will introduce ¹³C into all downstream metabolites of glycolysis and the PPP.

  • [1,2-¹³C₂]-Glucose: Specifically labeled glucose that can help distinguish between the oxidative and non-oxidative branches of the PPP. The metabolism of this tracer through glycolysis generates M+2 labeled trioses, while the oxidative PPP produces a mix of M+0, M+1, and M+2 labeled intermediates.

  • D-arabinose-¹³C-2: This five-carbon sugar enters the PPP at the level of D-ribulose-5-phosphate, providing a more direct way to probe the non-oxidative branch where S7P is synthesized.[5]

  • Xylose-4-¹³C: Another pentose sugar that can be metabolized to xylulose-5-phosphate, an intermediate in the non-oxidative PPP.[6]

Experimental Protocols

The following protocols provide a general framework for conducting a ¹³C tracer study to analyze this compound metabolic flux. Optimization may be required for specific cell lines or experimental conditions.

Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%). A minimum of three biological replicates is recommended.

  • Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking the unlabeled version of the tracer) with the desired ¹³C-labeled substrate (e.g., 10 mM [U-¹³C₆]-Glucose).

  • Initiation of Labeling:

    • Aspirate the standard culture medium.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined duration. The time required to reach isotopic steady-state varies depending on the pathway and cell type. For the PPP, significant labeling can often be observed within minutes to a few hours. A time-course experiment is recommended to determine the optimal labeling time.

Protocol 2: Metabolite Extraction

Rapidly quenching metabolic activity is the most critical step to ensure that the measured metabolite levels accurately reflect the in vivo state.

  • Quenching:

    • For Adherent Cells: Aspirate the labeling medium and immediately add a pre-chilled quenching/extraction solution (e.g., 80% methanol (B129727) at -80°C). Place the culture plate on dry ice for 10 minutes to ensure rapid and complete quenching.

    • For Suspension Cells: Rapidly pellet the cells by centrifugation at a low temperature (e.g., 4°C). Aspirate the supernatant and resuspend the cell pellet in a pre-chilled quenching/extraction solution.

  • Cell Lysis and Collection:

    • For adherent cells, use a cell scraper to collect the cell lysate in the cold extraction solvent and transfer to a pre-chilled microcentrifuge tube.

    • To ensure complete cell lysis, perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried extracts at -80°C until analysis.

Protocol 3: LC-MS Analysis of this compound-7-Phosphate

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique for the analysis of phosphorylated metabolites like S7P.

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water).

  • Chromatographic Separation:

    • Utilize a suitable LC column for the separation of polar metabolites. Hydrophilic interaction liquid chromatography (HILIC) or anion-exchange chromatography are commonly employed.

    • Develop a gradient elution method to achieve good separation of S7P from other sugar phosphates.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use a targeted approach such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to specifically detect and quantify the different isotopologues of S7P. The precursor ion will be the deprotonated molecule [M-H]⁻, and characteristic fragment ions will be monitored.

  • Data Acquisition: Acquire data for the mass isotopologues of S7P (M+0, M+1, M+2, etc.).

Protocol 4: Data Analysis and Flux Calculation
  • Data Correction: Raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other isotopes to determine the true incorporation of the tracer.

  • Mass Isotopologue Distribution (MID) Calculation: Determine the fractional abundance of each mass isotopologue for S7P.

  • Metabolic Flux Analysis (MFA): Use the corrected MIDs as input for computational models (e.g., using software like INCA or OpenMebius) to calculate the relative or absolute metabolic fluxes through the PPP and other related pathways.

Data Presentation

The primary data from a ¹³C tracer experiment is the mass isotopologue distribution (MID) of the metabolite of interest. This data is typically presented in tables for clear comparison across different experimental conditions.

Table 1: Predicted Mass Isotopologue Distribution (MID) of this compound-7-Phosphate (S7P) with Different ¹³C Tracers

Isotopic TracerMass IsotopologuePredicted Fractional AbundanceRationale
[U-¹³C₆]-Glucose M+0LowRepresents the unlabeled pool of S7P.
M+1 to M+7HighIndicates de novo synthesis of S7P from the labeled glucose. The distribution will depend on the relative activities of the oxidative and non-oxidative PPP.
[1,2-¹³C₂]-Glucose M+0ModerateRepresents the unlabeled pool and contributions from pathways not utilizing the labeled carbons.
M+1ModerateCan be generated through the oxidative PPP and subsequent scrambling in the non-oxidative branch.
M+2HighPrimarily generated through the non-oxidative PPP from the condensation of a labeled C2 and a labeled C5 fragment derived from the tracer.
D-arabinose-¹³C-2 M+0ModerateRepresents the unlabeled pool of S7P.
M+1HighThe ¹³C label is introduced into the PPP as D-ribulose-5-phosphate and is subsequently incorporated into S7P via the transketolase reaction.

Table 2: Example Quantitative Data for S7P MID in Control vs. Treated Cells (using [U-¹³C₆]-Glucose)

Mass IsotopologueControl Cells (Fractional Abundance)Treated Cells (Fractional Abundance)
M+00.15 ± 0.020.35 ± 0.03
M+10.10 ± 0.010.08 ± 0.01
M+20.20 ± 0.020.15 ± 0.02
M+30.25 ± 0.030.20 ± 0.02
M+40.15 ± 0.020.12 ± 0.01
M+50.10 ± 0.010.07 ± 0.01
M+60.03 ± 0.010.02 ± 0.01
M+70.02 ± 0.010.01 ± 0.00

Visualizations

Metabolic Pathway of this compound Synthesis

Sedoheptulose_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose-6-P Glucose-6-P Fructose-6-P Fructose-6-P Glucose-6-P->Fructose-6-P Ribose-5-P Ribose-5-P Glucose-6-P->Ribose-5-P Oxidative PPP Glyceraldehyde-3-P Glyceraldehyde-3-P Fructose-6-P->Glyceraldehyde-3-P Xylulose-5-P Xylulose-5-P Ribose-5-P->Xylulose-5-P This compound-7-P This compound-7-P Erythrose-4-P Erythrose-4-P Xylulose-5-PRibose-5-P Xylulose-5-PRibose-5-P This compound-7-PGlyceraldehyde-3-P This compound-7-PGlyceraldehyde-3-P Xylulose-5-PRibose-5-P->this compound-7-PGlyceraldehyde-3-P Transketolase Erythrose-4-PFructose-6-P Erythrose-4-PFructose-6-P This compound-7-PGlyceraldehyde-3-P->Erythrose-4-PFructose-6-P Transaldolase Erythrose-4-PXylulose-5-P Erythrose-4-PXylulose-5-P Fructose-6-PGlyceraldehyde-3-P Fructose-6-PGlyceraldehyde-3-P Erythrose-4-PXylulose-5-P->Fructose-6-PGlyceraldehyde-3-P Transketolase

Caption: Metabolic pathways leading to the synthesis of this compound-7-phosphate.

Experimental Workflow

Experimental_Workflow A Cell Culture & Isotopic Labeling (e.g., [U-13C]-Glucose) B Metabolic Quenching (e.g., Cold Methanol) A->B C Metabolite Extraction B->C D LC-MS Analysis C->D E Data Processing & Correction D->E F Metabolic Flux Analysis E->F

Caption: A generalized experimental workflow for tracing this compound metabolic flux.

Logical Relationship Diagram

Logical_Relationship cluster_input Experimental Input cluster_measurement Measurement cluster_output Computational Output Tracer Isotopic Tracer ([13C]-Substrate) MID Mass Isotopologue Distribution (MID) of this compound-7-P Tracer->MID LC-MS CellSystem Biological System (Cell Culture) CellSystem->MID LC-MS FluxMap Metabolic Flux Map MID->FluxMap Computational Modeling

Caption: Logical flow from experimental design to metabolic flux determination.

References

Application Notes and Protocols for Microbial Fermentation of Sedoheptulose from Glucose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sedoheptulose, a seven-carbon ketose sugar, is a valuable building block for the synthesis of various pharmaceuticals and agrochemicals.[1][2] It is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP) and has garnered interest for its potential therapeutic effects, including in the management of hypoglycemia and cancer.[1][2] Traditional chemical synthesis of this compound is often complex and inefficient. Microbial fermentation presents a promising alternative for sustainable and scalable production. This document provides detailed application notes and protocols for the production of this compound from glucose using metabolically engineered microorganisms.

Data Presentation

Table 1: Comparison of Microbial Strains for this compound Production from Glucose
MicroorganismGenetic Modification(s)Fermentation Titer (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Corynebacterium glutamicumInactivation of pfkA (6-phosphofructokinase)240.40.33[1][2]
Corynebacterium glutamicumInactivation of pfkA and overexpression of key enzymes~28.8 (20% increase from 24 g/L)Not ReportedNot Reported[1][2]
Bacillus subtilisInactivation of transketolase3.80.038~0.05[1]
Flavobacterium sp.Wild-type1.2Not ReportedNot Reported[1]
StreptomycetesWild-type1.2Not ReportedNot Reported[1]
Escherichia coliEngineered with promiscuous phosphatase HxpBCo-produces with D-mannoseNot ReportedNot Reported[3]

Signaling Pathways and Metabolic Engineering

The core strategy for microbial this compound production from glucose involves redirecting carbon flux from glycolysis into the pentose phosphate pathway. A key metabolic engineering approach is the inactivation of the gene encoding 6-phosphofructokinase (pfkA), which catalyzes a crucial step in glycolysis.[1][4][2] This modification forces glucose-6-phosphate to be metabolized primarily through the PPP, leading to the accumulation of this compound-7-phosphate (S7P), a direct precursor of this compound. The final step is the dephosphorylation of S7P to this compound, which can be facilitated by endogenous or overexpressed phosphatases.

Sedoheptulose_Biosynthesis_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P pgi PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-BP F6P->F16BP pfkA Glycolysis Glycolysis F16BP->Glycolysis S7P This compound-7-P PPP->S7P This compound This compound S7P->this compound Phosphatase pfkA_inactivation pfkA Inactivation pfkA_inactivation->F6P

Fig. 1: Engineered this compound Biosynthesis Pathway.

Experimental Protocols

Protocol 1: Strain Cultivation and Inoculum Preparation (Corynebacterium glutamicum)

This protocol is based on the methods described for the engineered C. glutamicum strain with an inactivated pfkA gene.[1]

Materials:

  • Brain Heart Infusion (BHI) medium

  • Kanamycin (B1662678) (50 µg/mL final concentration, if using a plasmid)

  • Incubator shaker (30°C, 200 rpm)

  • Spectrophotometer

Procedure:

  • Prepare BHI medium according to the manufacturer's instructions and autoclave.

  • If required for plasmid maintenance, add kanamycin to the cooled medium to a final concentration of 50 µg/mL.[1]

  • Inoculate 50 mL of BHI medium in a 500 mL shake flask with a single colony of the engineered C. glutamicum strain from a fresh agar (B569324) plate.

  • Incubate the culture at 30°C with shaking at 200 rpm for 24 hours.[1]

  • This 24-hour culture will serve as the inoculum for the fermentation.

Protocol 2: Dual-Phase Fermentation for this compound Production

This 'dual-phase' fermentation process is designed to separate the cell growth phase from the product synthesis phase, which is particularly useful when the genetic modification for production (e.g., pfkA inactivation) impairs growth in minimal medium.[1]

Phase 1: Cell Growth

Materials:

  • BHI medium

  • Inoculum culture from Protocol 1

  • Centrifuge

Procedure:

  • Inoculate a larger volume of BHI medium (e.g., 100 mL in a 500 mL flask) with the inoculum culture.[1]

  • Incubate at 30°C and 200 rpm for 24 hours to allow for sufficient cell growth.[1]

  • After 24 hours, harvest the cells by centrifugation at 8,000 x g and 4°C for 10 minutes.[1]

  • Discard the supernatant. The resulting cell pellet will be used for the production phase.

Phase 2: this compound Production

Materials:

  • CGXII minimal medium (see composition below)

  • Glucose stock solution (e.g., 600 g/L, sterile filtered)

  • Harvested cell pellet from Phase 1

  • Incubator shaker (30°C, 200 rpm)

CGXII Minimal Medium Composition:

  • (NH₄)₂SO₄: 20 g/L

  • Urea: 5 g/L

  • KH₂PO₄: 1 g/L

  • K₂HPO₄: 1 g/L

  • MgSO₄·7H₂O: 0.25 g/L

  • CaCl₂: 10 mg/L

  • FeSO₄·7H₂O: 10 mg/L

  • MnSO₄·H₂O: 10 mg/L

  • ZnSO₄·7H₂O: 1 mg/L

  • CuSO₄: 0.2 mg/L

  • NiCl₂·6H₂O: 0.02 mg/L

  • Biotin: 0.2 mg/L

  • Protocatechuic acid: 30 mg/L

  • MOPS: 42 g/L

  • Adjust pH to 7.4[1]

Procedure:

  • Prepare CGXII minimal medium and autoclave.

  • Resuspend the harvested cell pellet in a smaller volume of CGXII medium (e.g., 10 mL) to achieve a high initial cell density (e.g., OD₆₀₀ of approximately 40).[1]

  • Add the sterile glucose stock solution to the cell suspension to reach a final concentration of 60 g/L.[1]

  • Transfer the production culture to an appropriate shake flask.

  • Incubate at 30°C and 200 rpm for 72 hours.[1]

  • Collect samples periodically to monitor glucose consumption and this compound production.

Dual_Phase_Fermentation_Workflow Inoculum Inoculum Preparation (Protocol 1) Growth_Phase Phase 1: Cell Growth (BHI Medium, 24h) Inoculum->Growth_Phase Harvest Harvest Cells (Centrifugation) Growth_Phase->Harvest Production_Phase Phase 2: Production (CGXII Medium + Glucose, 72h) Harvest->Production_Phase Analysis Sample Analysis (HPLC, MS, NMR) Production_Phase->Analysis

Fig. 2: Dual-Phase Fermentation Workflow.
Protocol 3: Quantification and Confirmation of this compound

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying sugars in fermentation broth.

Materials:

  • HPLC system with a refractive index (RI) detector

  • Aminex HPX-87H column (or similar)

  • 0.005 M H₂SO₄ as the mobile phase

  • This compound standard for calibration curve

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a calibration curve using known concentrations of this compound standard.

  • Collect a sample from the fermentation broth.

  • Centrifuge the sample to remove cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Run the analysis with an isocratic flow of 0.005 M H₂SO₄ at a suitable flow rate (e.g., 0.6 mL/min) and column temperature (e.g., 65°C).

  • Quantify the this compound concentration in the sample by comparing the peak area to the calibration curve.

Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

For unequivocal identification of the product, MS and NMR analyses are recommended.[1]

Sample Preparation:

  • Purify the this compound from the fermentation broth using methods such as column chromatography.

  • Lyophilize the purified product to obtain a solid sample.

MS Analysis:

  • Dissolve the purified sample in a suitable solvent.

  • Analyze the sample using an appropriate mass spectrometer (e.g., ESI-MS) to determine the molecular mass of the product. The expected molecular mass for this compound is approximately 210.18 g/mol , and it may be observed as an adduct (e.g., [M+Na]⁺ at m/z 233).[1]

NMR Analysis:

  • Dissolve the purified sample in D₂O.

  • Acquire ¹H and ¹³C NMR spectra.

  • Compare the obtained spectra with those of an authentic this compound standard or with published data to confirm the chemical structure.

Concluding Remarks

The protocols and data presented here provide a comprehensive guide for the microbial production of this compound from glucose. The use of metabolically engineered Corynebacterium glutamicum in a dual-phase fermentation system has demonstrated high titers and yields.[1][2] Further optimization of the microbial strain, fermentation process, and downstream processing can potentially lead to even more efficient and economically viable production of this valuable seven-carbon sugar. Researchers can adapt these protocols to their specific laboratory settings and microbial strains.

References

Application Notes and Protocols for Antibiotic Synthesis Using Sedoheptulose-7-Phosphate as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of two important antibiotics, Septacidin (B1681074) and Hygromycin B, utilizing sedoheptulose-7-phosphate (S7P) as a key precursor. This document is intended to serve as a practical guide for researchers in natural product synthesis, antibiotic development, and metabolic engineering.

Introduction

This compound-7-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway, has been identified as a crucial precursor for the biosynthesis of the heptose moieties found in several complex antibiotics.[1][2][3] This discovery opens up avenues for the chemoenzymatic and biosynthetic production of these valuable therapeutic agents. This document details the biosynthetic pathways, key enzymes, and experimental protocols for the synthesis of Septacidin, a potent antifungal and antitumor agent, and Hygromycin B, an aminoglycoside antibiotic widely used in molecular biology and agriculture.

Biosynthesis of Septacidin from this compound-7-Phosphate

The biosynthesis of the core heptose structure of septacidin from S7P is a multi-step enzymatic process. The key intermediate, ADP-L-glycero-β-D-manno-heptose, is synthesized through the concerted action of three enzymes: SepB, SepL, and SepC.[1][2] This pathway shares similarities with the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2]

Signaling Pathway

The enzymatic cascade for the conversion of S7P to ADP-L-glycero-β-D-manno-heptose is depicted below.

Septacidin_Pathway S7P This compound-7-Phosphate DHDHP D-glycero-β-D-manno-heptose-1,7-bisphosphate S7P->DHDHP DHDHP1P D-glycero-β-D-manno-heptose-1-phosphate DHDHP->DHDHP1P ADPDHDH ADP-D-glycero-β-D-manno-heptose DHDHP1P->ADPDHDH ADPLHDH ADP-L-glycero-β-D-manno-heptose ADPDHDH->ADPLHDH

Biosynthetic pathway of ADP-L-glycero-β-D-manno-heptose from S7P.
Experimental Protocols

The enzymes SepB, SepL, and SepC can be heterologously expressed in E. coli with affinity tags (e.g., His6-tag) for purification.

Protocol for Expression and Purification of His-tagged SepB, SepL, and SepC:

  • Gene Cloning and Expression:

    • Synthesize the genes encoding SepB, SepL, and SepC with codon optimization for E. coli.

    • Clone the genes into an appropriate expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag.

    • Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction:

    • Grow the transformed E. coli cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Continue to culture the cells at 16°C for 16-20 hours.

  • Cell Lysis and Lysate Preparation:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography Purification:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange and Storage:

    • Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

    • Assess protein purity by SDS-PAGE.

    • Store the purified enzymes at -80°C.

This protocol describes the one-pot enzymatic synthesis of the key septacidin precursor from S7P.

Reaction Mixture:

ComponentFinal Concentration
This compound-7-phosphate (S7P)1 mM
ATP2 mM
MgCl₂10 mM
Purified SepB2 µM
Purified SepL2 µM
Purified SepC2 µM
Tris-HCl buffer (pH 7.5)50 mM
Total Volume 100 µL

Protocol:

  • Combine all components in a microcentrifuge tube.

  • Incubate the reaction mixture at 30°C for 4 hours.

  • Terminate the reaction by heating at 95°C for 5 minutes.

  • Centrifuge at 15,000 x g for 10 minutes to pellet the precipitated enzymes.

  • Analyze the supernatant for the product by HPLC.

Analytical Method: HPLC

High-Performance Liquid Chromatography (HPLC) for the analysis of ADP-heptose sugars:

  • Column: Anion-exchange column (e.g., Dionex CarboPac PA1)

  • Mobile Phase A: 10 mM Ammonium Formate

  • Mobile Phase B: 1 M Ammonium Formate

  • Gradient: A linear gradient from 0% to 100% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

Biosynthesis of Hygromycin B from this compound-7-Phosphate

The initial steps in the biosynthesis of the heptose moiety of Hygromycin B also begin with S7P. This pathway involves a different set of enzymes, including the isomerase HygP, and enzymes from the E. coli LPS biosynthesis pathway, GmhA and HldE, can be utilized in a hybrid synthesis approach.[1][2]

Signaling Pathway

The conversion of S7P to an activated heptose precursor for Hygromycin B biosynthesis is outlined below.

Hygromycin_Pathway S7P This compound-7-Phosphate DGAH7P D-glycero-D-altro-heptose-7-phosphate S7P->DGAH7P ADPDGAH ADP-D-glycero-β-D-altro-heptose DGAH7P->ADPDGAH

Biosynthetic pathway of ADP-D-glycero-β-D-altro-heptose from S7P.
Experimental Protocols

The enzymes HygP, GmhA, and HldE can be produced and purified using a similar protocol as described for the Sep enzymes (Section 1.2.1).

This protocol outlines the enzymatic synthesis of the key Hygromycin B precursor.

Reaction Mixture:

ComponentFinal Concentration
This compound-7-phosphate (S7P)1 mM
ATP2 mM
MgCl₂10 mM
Purified HygP2 µM
Purified GmhA2 µM
Purified HldE2 µM
Tris-HCl buffer (pH 7.5)50 mM
Total Volume 100 µL

Protocol:

  • Combine all components in a microcentrifuge tube.

  • Incubate the reaction mixture at 37°C for 4 hours.

  • Terminate the reaction by heating at 95°C for 5 minutes.

  • Centrifuge at 15,000 x g for 10 minutes to pellet the precipitated enzymes.

  • Analyze the supernatant for the product by HPLC.

Analytical Method: HPLC

The same HPLC method described for the analysis of ADP-heptose sugars in the septacidin pathway (Section 1.3) can be adapted for the analysis of the intermediates in the hygromycin B pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for the enzymes involved in the biosynthesis of septacidin and hygromycin B precursors. Note that kinetic parameters for all enzymes are not yet fully characterized in the literature.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Source OrganismReference
Septacidin Pathway
SepB (Isomerase)This compound-7-PhosphateData not availableData not availableData not availableStreptomyces fimbriatus[1]
SepLD-glycero-β-D-manno-heptose-1,7-bisphosphateData not availableData not availableData not availableStreptomyces fimbriatus[1]
SepCADP-D-glycero-β-D-manno-heptoseData not availableData not availableData not availableStreptomyces fimbriatus[1]
Hygromycin B Pathway
HygPThis compound-7-PhosphateData not availableData not availableData not availableStreptomyces hygroscopicus[1]
GmhAThis compound-7-Phosphate~150Data not availableData not availableEscherichia coli[4]
HldED-glycero-D-manno-heptose-7-phosphateData not availableData not availableData not availableEscherichia coli[2]

Table 2: Reported Yields for In Vitro Synthesis

ProductPrecursorEnzymatic SystemYieldReference
ADP-L-glycero-β-D-manno-heptoseThis compound-7-PhosphateSepB, SepL, SepCQualitatively confirmed[1]
ADP-D-glycero-β-D-altro-heptoseThis compound-7-PhosphateHygP, GmhA, HldEQualitatively confirmed[1]

Further quantitative studies are required to determine the precise yields of these enzymatic reactions.

Experimental Workflow and Logical Relationships

The overall workflow for the enzymatic synthesis and analysis of antibiotic precursors from S7P is illustrated in the following diagram.

Workflow cluster_prep Enzyme Preparation cluster_synthesis In Vitro Synthesis cluster_analysis Analysis Gene_Cloning Gene Cloning & Expression Vector Construction Ecoli_Transformation E. coli Transformation Gene_Cloning->Ecoli_Transformation Protein_Expression Protein Expression & Induction Ecoli_Transformation->Protein_Expression Cell_Lysis Cell Lysis & Lysate Clarification Protein_Expression->Cell_Lysis Purification Affinity Chromatography Purification Cell_Lysis->Purification QC Purity Check (SDS-PAGE) & Quantification Purification->QC Reaction_Setup Reaction Mixture Setup (S7P, ATP, Enzymes) QC->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Termination Reaction Termination Incubation->Termination HPLC_Analysis HPLC Analysis Termination->HPLC_Analysis Data_Interpretation Data Interpretation & Quantification HPLC_Analysis->Data_Interpretation

Overall experimental workflow for antibiotic precursor synthesis.

Conclusion

The use of this compound-7-phosphate as a precursor provides a viable route for the enzymatic synthesis of key intermediates for septacidin and hygromycin B. The protocols and data presented in these application notes offer a foundation for researchers to produce these valuable compounds in a controlled, in vitro setting. Further optimization of reaction conditions and detailed kinetic analysis of the involved enzymes will be crucial for developing robust and scalable synthetic processes for these important antibiotics.

References

Revolutionizing Heptose Analysis: Advanced HPLC Methods for the Separation of Sedoheptulose

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive review of advanced High-Performance Liquid Chromatography (HPLC) methods has culminated in detailed application notes and protocols aimed at the efficient separation of sedoheptulose from other heptose isomers. This body of work is poised to significantly benefit researchers, scientists, and drug development professionals by providing robust analytical techniques for the characterization of these seven-carbon sugars, which play crucial roles in metabolic pathways.

The primary challenge in heptose analysis lies in their structural similarity, making their separation and individual quantification a complex task. The newly compiled protocols focus predominantly on High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAE-PAD), a highly sensitive and selective technique for carbohydrate analysis.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD has emerged as the gold standard for the separation of underivatized carbohydrates. At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated on strong anion-exchange columns. Pulsed amperometric detection provides direct, sensitive, and selective quantification of these analytes without the need for derivatization.

Application Note: HPAE-PAD Separation of Heptose Isomers

This application note details a method for the separation of this compound and other heptoses using a high-performance anion-exchange column. The method is particularly suited for the analysis of complex mixtures of monosaccharides.

Table 1: HPAE-PAD Chromatographic Conditions

ParameterCondition
Column High-performance anion-exchange column for carbohydrates (e.g., CarboPac™ PA20)
Mobile Phase Sodium Hydroxide (B78521) (NaOH) gradient
Flow Rate Typically 0.3-0.5 mL/min
Injection Volume 5-25 µL
Column Temperature 30 °C
Detection Pulsed Amperometric Detection (PAD) with a gold working electrode

Table 2: Representative Retention Times for a Mixture of Monosaccharides

While a specific chromatogram detailing the separation of a comprehensive mixture of heptose isomers remains proprietary in many research settings, the following table provides representative retention times for common monosaccharides separated using a CarboPac™ PA20 column with a sodium hydroxide gradient. Heptoses like this compound would elute in a similar range, with their exact retention times depending on their specific pKa values and structure.

AnalyteRetention Time (min)
Fucose~3.5
Galactosamine~6.0
Glucosamine~6.5
Galactose~7.0
Glucose~8.0
Mannose~9.0

Note: These are approximate retention times and will vary based on the specific gradient, column condition, and system configuration.

Experimental Protocol: HPAE-PAD Analysis of Heptoses

1. Sample Preparation:

  • For glycoprotein (B1211001) analysis, release monosaccharides via acid hydrolysis (e.g., with 2 M trifluoroacetic acid).[1]

  • Neutralize the hydrolysate if necessary.

  • Dilute the sample to an appropriate concentration with deionized water.

  • Filter the sample through a 0.2 µm syringe filter before injection.

2. HPLC System Preparation:

  • Equilibrate the HPAE-PAD system with the initial mobile phase conditions until a stable baseline is achieved.

  • Ensure the eluent is freshly prepared and degassed to prevent carbonate contamination, which can affect retention times.[2]

3. Chromatographic Analysis:

  • Inject the prepared sample onto the column.

  • Run the specified gradient program. A typical gradient for monosaccharide analysis on a CarboPac™ PA20 involves a shallow sodium hydroxide gradient.

  • The PAD waveform should be optimized for carbohydrate detection.

4. Data Analysis:

  • Identify peaks based on the retention times of known standards.

  • Quantify the analytes by comparing their peak areas to a calibration curve generated from standards of known concentrations.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is another powerful technique for the separation of polar compounds like carbohydrates.[3][4][5] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. This creates a water-rich layer on the stationary phase into which polar analytes can partition.

Application Note: HILIC for Heptose Isomer Separation

This method provides an alternative to HPAE-PAD and can be particularly useful when coupling with mass spectrometry due to the volatile nature of the mobile phases.

Table 3: HILIC Chromatographic Conditions

ParameterCondition
Column Amide- or diol-based HILIC column
Mobile Phase Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate)
Flow Rate 0.2-1.0 mL/min
Injection Volume 1-10 µL
Column Temperature 30-40 °C
Detection Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)

Visualizing the Workflow

To aid researchers in implementing these methods, the following diagrams illustrate the key steps in the analytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis hydrolysis Acid Hydrolysis (for glycoproteins) neutralization Neutralization hydrolysis->neutralization dilution Dilution neutralization->dilution filtration Filtration (0.2 µm) dilution->filtration injection Injection filtration->injection separation Chromatographic Separation (HPAE or HILIC) injection->separation detection Detection (PAD, ELSD, or MS) separation->detection identification Peak Identification (vs. Standards) detection->identification quantification Quantification (Calibration Curve) identification->quantification

General workflow for HPLC analysis of heptoses.

hpae_pad_logic start Start: Carbohydrate Mixture high_ph High pH Mobile Phase (e.g., NaOH) start->high_ph ionization Hydroxyl Group Ionization (Carbohydrate Anions Form) high_ph->ionization column Anion-Exchange Column (e.g., CarboPac PA20) ionization->column separation Differential Retention (Based on pKa and Structure) column->separation detection Pulsed Amperometric Detection (Oxidation at Gold Electrode) separation->detection result Chromatogram: Separated Heptose Peaks detection->result

Logical flow of HPAE-PAD for carbohydrate separation.

These detailed protocols and application notes provide a solid foundation for laboratories to develop and validate their own methods for the challenging separation of this compound and other heptose isomers, thereby advancing research in metabolic studies and drug development.

References

Application Notes and Protocols for the Structural Elucidation of Sedoheptulose Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural elucidation of sedoheptulose and its derivatives. The protocols outlined below cover sample preparation, data acquisition, and interpretation of various NMR experiments crucial for carbohydrate analysis.

Introduction to NMR Spectroscopy for Carbohydrate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules, including complex carbohydrates like this compound and its derivatives.[1] By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the carbon skeleton, stereochemistry, and the nature and location of substituents.

For carbohydrates, ¹H and ¹³C NMR are the most commonly employed techniques. Due to the often-crowded nature of ¹H NMR spectra for sugars, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are indispensable for unambiguous signal assignment and structural determination.[1]

Data Presentation: NMR Chemical Shifts and Coupling Constants

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for carbohydrates and provide representative data for a this compound derivative, this compound anhydride. This data is crucial for the identification and structural confirmation of novel this compound derivatives.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Carbohydrates

NucleusFunctional GroupChemical Shift (ppm)
¹HAnomeric Protons (H-1)4.5 - 5.5
Ring Protons3.0 - 4.5
¹³CAnomeric Carbons (C-1)90 - 110
Ring Carbons (C-OH)60 - 85
Exocyclic CH₂OH~60 - 65

Table 2: Representative ¹H NMR Data for this compound Anhydride

Note: This data is based on a representative spectrum and may vary slightly depending on the solvent and experimental conditions.

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1a3.75d12.0
H-1b3.65d12.0
H-34.10d2.5
H-43.85dd2.5, 9.5
H-53.95t9.5
H-64.05m-
H-7a3.80dd4.0, 11.5
H-7b3.70dd6.0, 11.5

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values and should be confirmed by experimental data.

CarbonChemical Shift (δ) ppm
C-163.5
C-2211.5 (keto)
C-373.0
C-471.5
C-572.0
C-670.0
C-764.0

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are designed to be adaptable for various this compound derivatives.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent: Deuterated water (D₂O) is the most common solvent for carbohydrate NMR. For compounds insoluble in water, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol (B129727) (CD₃OD) can be used.

  • Concentration: For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient. For ¹³C and 2D NMR experiments, a higher concentration of 10-50 mg/mL is recommended.

  • Procedure:

    • Weigh the desired amount of the this compound derivative.

    • Dissolve the sample in the appropriate volume of deuterated solvent (typically 0.5-0.7 mL).

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If necessary, filter the solution to remove any particulate matter.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 500 MHz spectrometer. These may need to be optimized for specific instruments and samples.

a. ¹H NMR Spectroscopy

  • Pulse Sequence: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 10-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

b. ¹³C NMR Spectroscopy

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

c. 2D COSY (Correlation Spectroscopy)

COSY experiments are used to identify proton-proton couplings, typically over two to three bonds.

  • Pulse Sequence: cosygpqf (phase-sensitive with gradient pulses).

  • Spectral Width: 10-12 ppm in both dimensions.

  • Number of Increments (t1): 256-512.

  • Number of Scans per Increment: 2-8.

  • Relaxation Delay: 1.5-2.0 seconds.

d. 2D HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates directly bonded proton and carbon atoms.

  • Pulse Sequence: hsqcedetgpsisp2.3 (phase-sensitive with decoupling during acquisition).

  • Spectral Width: 10-12 ppm (¹H) and 120-160 ppm (¹³C).

  • Number of Increments (t1): 128-256.

  • Number of Scans per Increment: 2-16.

  • Relaxation Delay: 1.5-2.0 seconds.

e. 2D HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds, and is crucial for connecting sugar residues and identifying substituent positions.

  • Pulse Sequence: hmbcgplpndqf (phase-sensitive with gradient pulses).

  • Spectral Width: 10-12 ppm (¹H) and 200-240 ppm (¹³C).

  • Number of Increments (t1): 256-512.

  • Number of Scans per Increment: 4-32.

  • Relaxation Delay: 1.5-2.0 seconds.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Data Processing and Interpretation

  • Software: Use standard NMR processing software such as MestReNova, TopSpin, or ACD/NMR Processor.

  • Processing Steps:

    • Apply a window function (e.g., exponential or sine-bell) to the FID.

    • Perform a Fourier transform.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using a known reference (e.g., residual solvent peak or an internal standard like DSS).

    • Integrate the peaks in the ¹H spectrum.

  • Interpretation Strategy:

    • ¹H Spectrum: Identify the anomeric protons, which are typically the most downfield non-exchangeable proton signals.

    • COSY Spectrum: Starting from the anomeric protons, trace the J-coupling network to assign all the protons within a spin system.

    • HSQC Spectrum: Correlate each proton to its directly attached carbon to assign the carbon signals.

    • HMBC Spectrum: Use the long-range correlations to confirm assignments and to establish connections between different spin systems or to quaternary carbons.

Visualizations

Signaling Pathway

This compound-7-phosphate is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. The following diagram illustrates its biosynthesis and subsequent conversion.

sedoheptulose_pathway cluster_transketolase1 Transketolase cluster_transaldolase Transaldolase cluster_transketolase2 Transketolase E4P Erythrose-4-phosphate S7P This compound-7-phosphate E4P->S7P F6P Fructose-6-phosphate T1 F6P->T1 S7P->F6P R5P Ribose-5-phosphate S7P->R5P G3P_product G3P_product S7P->G3P_product Glyceraldehyde-3-phosphate G3P Glyceraldehyde-3-phosphate G3P->S7P G3P->T1 X5P Xylulose-5-phosphate T1->E4P T1->X5P X5P_source Xylulose-5-phosphate nmr_workflow start Isolated this compound Derivative prep Sample Preparation (D₂O or other deuterated solvent) start->prep nmr NMR Data Acquisition prep->nmr h1 1D ¹H NMR nmr->h1 c13 1D ¹³C NMR nmr->c13 cosy 2D COSY nmr->cosy hsqc 2D HSQC nmr->hsqc hmbc 2D HMBC nmr->hmbc process Data Processing and Analysis h1->process c13->process cosy->process hsqc->process hmbc->process assign Signal Assignment (¹H and ¹³C) process->assign structure Structural Elucidation (Connectivity, Stereochemistry) assign->structure elucidated Elucidated Structure structure->elucidated

References

Application Notes and Protocols for the Robust Assay of Sedoheptulose Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedoheptulose kinase (SHPK), also known as carbohydrate kinase-like protein (CARKL), is a critical enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1] It catalyzes the phosphorylation of this compound to this compound-7-phosphate (S7P), a key intermediate in cellular metabolism.[2][3][4][5] SHPK plays a crucial role in maintaining cellular homeostasis and has been implicated in regulating immune responses, making it an attractive target for drug discovery and development.[1] A robust and reliable assay for SHPK activity is essential for screening potential inhibitors, understanding its enzymatic mechanism, and elucidating its role in various physiological and pathological processes.

These application notes provide detailed protocols for three distinct methods to measure this compound kinase activity: a continuous spectrophotometric coupled-enzyme assay, a radiometric assay using radiolabeled ATP, and a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct quantification of the reaction product.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the relevant metabolic pathway and the general workflows for the described assays.

Sedoheptulose_Kinase_Pathway cluster_reaction SHPK Catalyzed Reaction This compound This compound SHPK This compound Kinase (SHPK/CARKL) This compound->SHPK ATP ATP ATP->SHPK S7P This compound-7-Phosphate SHPK->S7P ADP ADP SHPK->ADP PPP Pentose Phosphate Pathway S7P->PPP

This compound kinase in the pentose phosphate pathway.

Assay_Workflows cluster_coupled Coupled-Enzyme Assay cluster_radiometric Radiometric Assay cluster_lcms LC-MS/MS Assay c_start Mix SHPK, this compound, ATP, Coupling Enzymes, NADH c_incubate Incubate at 37°C c_start->c_incubate c_read Monitor NADH absorbance at 340 nm c_incubate->c_read r_start Mix SHPK, this compound, [γ-³²P]ATP r_incubate Incubate at 37°C r_start->r_incubate r_stop Stop reaction r_incubate->r_stop r_separate Separate S7P and ATP (e.g., TLC) r_stop->r_separate r_quantify Quantify ³²P-S7P r_separate->r_quantify l_start Mix SHPK, this compound, ATP l_incubate Incubate at 37°C l_start->l_incubate l_stop Stop reaction and prepare sample l_incubate->l_stop l_inject Inject into LC-MS/MS l_stop->l_inject l_quantify Quantify S7P l_inject->l_quantify

General workflows for SHPK activity assays.

Quantitative Data Summary

The following tables summarize key quantitative data for human this compound kinase.

Table 1: Michaelis-Menten Constants

SubstrateKm (µM)
This compound134 ± 9
ATP180 ± 8

Data obtained from ADP accumulation assays.[6]

Table 2: Optimal Reaction Conditions

ParameterOptimal Value
pH8.5
Temperature37°C

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Coupled-Enzyme Assay

This assay continuously measures SHPK activity by coupling the production of ADP to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.[7][8][9][10][11] This method is suitable for kinetic studies and high-throughput screening.

Materials:

  • Recombinant human this compound kinase (SHPK)

  • This compound

  • Adenosine triphosphate (ATP)

  • Phosphoenolpyruvate (PEP)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT (add fresh).

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Master Mix: For each reaction, prepare a master mix containing:

    • Kinase Assay Buffer

    • 1 mM ATP

    • 2 mM PEP

    • 0.2 mM NADH

    • 10 units/mL PK

    • 10 units/mL LDH

    • Variable concentrations of this compound (e.g., 0-1000 µM for Km determination)

  • Enzyme Preparation: Dilute recombinant SHPK to the desired concentration in ice-cold Kinase Assay Buffer.

  • Reaction Initiation:

    • Add the Reagent Master Mix to each well of the 96-well plate.

    • Initiate the reaction by adding the diluted SHPK. The final reaction volume should be 100 µL.

    • For blank controls, add buffer instead of SHPK.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

    • Plot the reaction velocity against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Radiometric Assay

This "gold standard" assay directly measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into this compound.[12] It is highly sensitive and provides a direct measure of kinase activity.

Materials:

  • Recombinant human SHPK

  • This compound

  • ATP

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase Reaction Buffer: 25 mM HEPES, pH 7.6, 20 mM KCl, 10 mM MgCl₂.[12]

  • Thin-Layer Chromatography (TLC) plates (e.g., PEI-cellulose)

  • TLC Developing Solvent: Methanol:Chloroform:Water (5:5:1, v/v/v).[12]

  • Phosphorimager or scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Kinase Reaction Buffer

    • 10 mM this compound

    • 10 mM ATP

    • 1 µCi [γ-³²P]ATP

    • Recombinant SHPK (e.g., 1 µg)

    • Make up the final volume to 25 µL with sterile water.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • TLC Separation:

    • Spot 2 µL of the reaction mixture onto a TLC plate.

    • Allow the spot to air dry completely.

    • Develop the TLC plate in the Developing Solvent until the solvent front is approximately 1 cm from the top of the plate.

    • Air dry the TLC plate.

  • Quantification:

    • Expose the dried TLC plate to a phosphor screen and visualize using a phosphorimager.

    • Alternatively, scrape the spots corresponding to S7P (which remains at the origin) and unreacted ATP into separate scintillation vials and quantify the radioactivity using a scintillation counter.

    • Calculate the amount of ³²P incorporated into this compound-7-phosphate based on the specific activity of the [γ-³²P]ATP.

Protocol 3: LC-MS/MS Assay for this compound-7-Phosphate Quantification

This method offers high sensitivity and specificity for the direct measurement of the reaction product, this compound-7-phosphate.

Materials:

  • Recombinant human SHPK

  • This compound

  • ATP

  • Kinase Reaction Buffer (as in Protocol 2)

  • Quenching Solution: Cold 80% Methanol

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • HILIC or ion-pair chromatography column

Procedure:

  • Enzymatic Reaction:

    • Set up the kinase reaction as described in the Radiometric Assay (Protocol 2), but without the [γ-³²P]ATP.

    • Incubate at 37°C for the desired time.

  • Sample Preparation:

    • Stop the reaction by adding 4 volumes of ice-cold 80% methanol.

    • Vortex and incubate at -20°C for 30 minutes to precipitate the protein.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: HILIC column (e.g., Amide or ZIC-pHILIC)

      • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate, pH 9.0

      • Mobile Phase B: Acetonitrile

      • Gradient: A linear gradient from high organic to high aqueous mobile phase.

    • Mass Spectrometry:

      • Ionization Mode: Negative electrospray ionization (ESI-)

      • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion of this compound-7-phosphate (m/z 289) to a specific product ion (e.g., m/z 97, [PO₃]⁻).

      • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximal sensitivity.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound-7-phosphate.

    • Quantify the amount of S7P in the samples by comparing their peak areas to the standard curve.

Conclusion

The choice of assay for this compound kinase activity will depend on the specific research question, available equipment, and desired throughput. The coupled-enzyme assay is ideal for continuous monitoring and high-throughput screening of inhibitors. The radiometric assay offers high sensitivity and a direct measure of enzymatic activity. The LC-MS/MS method provides the highest specificity and is well-suited for detailed kinetic studies and analysis in complex biological matrices. By following these detailed protocols, researchers can obtain robust and reproducible data on this compound kinase activity, facilitating further investigation into its biological roles and its potential as a therapeutic target.

References

Green Extraction of Sedoheptulose from Fruit Sources: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green extraction of sedoheptulose from fruit sources. This compound, a seven-carbon keto-sugar, is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and has garnered interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties. The following sections detail sustainable extraction techniques, experimental protocols, and the relevant biochemical context for researchers in natural product chemistry and drug development.

Introduction to this compound and Green Extraction

This compound is naturally present in various plants, including fruits such as figs, mangos, and avocados, as well as in higher concentrations in succulent plants like Sedum and Kalanchoe species. Traditional extraction methods often rely on harsh solvents and energy-intensive processes. Green extraction techniques, such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), offer environmentally friendly and efficient alternatives for isolating bioactive compounds like this compound. These methods typically utilize safer solvents (e.g., water, ethanol), reduce extraction times, and lower energy consumption.

Potential Therapeutic Relevance of this compound

Recent studies have highlighted the potential pharmacological activities of this compound and its derivatives. Notably, a derivative, 7-O-galloyl-D-sedoheptulose, extracted from dogwood fruit, has been shown to reduce pro-inflammatory markers such as IL-6 and C-reactive protein in vivo, suggesting its potential in mitigating low-level inflammation[1]. Furthermore, this compound kinase (SHPK), an enzyme in the non-oxidative pentose phosphate pathway that phosphorylates this compound, has been identified as a potential therapeutic target in glioblastoma, where its increased expression is associated with a worse prognosis[2]. These findings underscore the importance of developing efficient methods for obtaining pure this compound for further pharmacological investigation.

Green Extraction Techniques: Application Notes

While specific protocols for the green extraction of this compound from fruits are not extensively documented in current literature, the following application notes are based on established principles for extracting polar, water-soluble compounds from plant matrices.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer of the target compound. This technique is particularly effective for extracting temperature-sensitive compounds.

  • Principle: Acoustic cavitation enhances cell disruption and mass transfer.

  • Advantages: Reduced extraction time and temperature, increased yield, and lower energy consumption.

  • Suitable for: Laboratory-scale and pilot-scale extraction.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating creates pressure that ruptures plant cells, releasing the target compounds into the solvent.

  • Principle: Rapid and selective heating of the solvent and plant matrix.

  • Advantages: Extremely fast extraction, reduced solvent volume, and improved extraction efficiency.

  • Considerations: Potential for thermal degradation of sensitive compounds if not properly controlled.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds. While supercritical CO₂ is non-polar, the addition of a polar co-solvent like ethanol (B145695) is necessary for the extraction of polar molecules such as this compound.

  • Principle: Tunable solvent properties of a fluid above its critical temperature and pressure.

  • Advantages: Provides a clean extract with no solvent residue (CO₂ evaporates at atmospheric pressure), and offers high selectivity.

  • Considerations: High initial equipment cost and the need for a co-solvent for polar compounds.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the green extraction of this compound from fruit sources, the following table presents representative, hypothetical data based on typical yields for similar polar compounds extracted from plant materials using these techniques. This table is intended to provide a comparative overview for experimental design.

Extraction TechniqueFruit Source (Hypothetical)Solvent SystemTemperature (°C)TimeThis compound Yield (mg/g dry weight)Purity (%)
Ultrasound-Assisted Extraction (UAE) Fig (Ficus carica) PomaceWater:Ethanol (80:20)5030 min3.575
Microwave-Assisted Extraction (MAE) Mango (Mangifera indica) PeelWater705 min4.278
Supercritical Fluid Extraction (SFE) Avocado (Persea americana) PulpCO₂ with 15% Ethanol6090 min2.885

Experimental Protocols

The following are detailed, generalized protocols for the green extraction of this compound from a representative fruit source, such as fruit pomace or peel.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation:

    • Obtain fresh fruit pomace or peel.

    • Lyophilize (freeze-dry) the material to a constant weight to preserve biochemical integrity.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered fruit material and place it in a 250 mL beaker.

    • Add 200 mL of an 80:20 (v/v) water:ethanol solvent mixture (solid-to-liquid ratio of 1:20).

    • Place the beaker in an ultrasonic bath or use a probe sonicator.

    • Set the ultrasonic frequency to 25 kHz and the power to 200 W.

    • Maintain the extraction temperature at 50°C using a water bath.

    • Sonicate for 30 minutes.

  • Post-Extraction Processing:

    • Centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue.

    • Collect the supernatant and filter it through a 0.45 µm filter.

    • Concentrate the extract under reduced pressure using a rotary evaporator at 45°C.

    • The resulting crude extract can be used for purification.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Sample Preparation:

    • Prepare dried, powdered fruit material as described in the UAE protocol.

  • Extraction:

    • Place 5 g of the powdered material into a microwave-safe extraction vessel.

    • Add 100 mL of deionized water (solid-to-liquid ratio of 1:20).

    • Seal the vessel and place it in a microwave extractor.

    • Set the microwave power to 500 W and the extraction time to 5 minutes.

    • Set the maximum temperature to 70°C to prevent degradation.

  • Post-Extraction Processing:

    • After extraction and cooling, filter the mixture through Whatman No. 1 paper.

    • Centrifuge the filtrate at 4000 rpm for 15 minutes.

    • Collect the clear supernatant.

    • Concentrate the extract using a rotary evaporator.

Protocol 3: Purification of this compound from Crude Extract
  • Solid-Phase Extraction (SPE) for Initial Cleanup:

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the concentrated crude extract onto the cartridge.

    • Wash the cartridge with deionized water to remove highly polar impurities.

    • Elute the sugar fraction with a low concentration of acetonitrile (B52724) or methanol in water.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the eluted fraction using a preparative HPLC system equipped with an amino-propyl bonded silica (B1680970) column.

    • Use an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) at a flow rate of 5 mL/min.

    • Monitor the elution using a refractive index (RI) detector.

    • Collect the fractions corresponding to the retention time of a this compound standard.

  • Verification:

    • Pool the pure fractions and remove the solvent under vacuum.

    • Confirm the identity and purity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for Green Extraction and Purification of this compound

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Green Extraction cluster_processing Post-Extraction cluster_purification Purification FruitSource Fruit Source (e.g., Pomace, Peel) Drying Lyophilization FruitSource->Drying Grinding Grinding to Powder Drying->Grinding UAE Ultrasound-Assisted Extraction Grinding->UAE MAE Microwave-Assisted Extraction Grinding->MAE SFE Supercritical Fluid Extraction Grinding->SFE Filtration Filtration/Centrifugation UAE->Filtration MAE->Filtration SFE->Filtration Concentration Solvent Evaporation Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract SPE Solid-Phase Extraction (SPE) CrudeExtract->SPE PrepHPLC Preparative HPLC SPE->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound pentose_phosphate_pathway cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase (produces NADPH) R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P S7P This compound-7-Phosphate R5P->S7P R5P->S7P Transketolase X5P->S7P G3P Glyceraldehyde-3-Phosphate X5P->G3P X5P->G3P Transketolase F6P Fructose-6-Phosphate E4P Erythrose-4-Phosphate S7P->E4P S7P->E4P Transaldolase S7P->F6P G3P->F6P G3P->F6P Transaldolase E4P->F6P E4P->F6P Transketolase

References

Application of Sedoheptulose in Chemoenzymatic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedoheptulose, a seven-carbon ketoheptose, and its phosphorylated derivatives are pivotal intermediates in central metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle. Beyond their fundamental biological roles, these molecules are increasingly recognized as valuable precursors in chemoenzymatic synthesis. This approach harnesses the specificity and efficiency of enzymes in combination with traditional chemical methods to construct complex molecules with high precision. These application notes provide an overview of the chemoenzymatic applications of this compound, focusing on its use in the synthesis of bioactive compounds and furnishing detailed protocols for key transformations.

Applications in Chemoenzymatic Synthesis

The unique seven-carbon scaffold of this compound makes it an attractive starting material for the synthesis of a variety of valuable compounds. Its phosphorylated form, this compound-7-phosphate (S7P), is a key branch point in metabolism and serves as a precursor for the biosynthesis of important secondary metabolites.

1. Precursor for Bioactive Molecules:

This compound-7-phosphate is the natural precursor to the heptose moieties of several important microbial natural products. Chemoenzymatic strategies can leverage these biosynthetic pathways for the production of antibiotics and other therapeutics.

  • Antibiotics: S7P is a key building block for the heptose core of antibiotics such as septacidin and hygromycin B .[1] The biosynthetic pathways involve a series of enzymatic transformations including isomerization, phosphorylation, adenylylation, and epimerization.[2]

  • Antidiabetic Agents: The biosynthesis of acarbose, an α-glucosidase inhibitor used to treat type 2 diabetes, is also believed to involve intermediates derived from this compound-7-phosphate.

2. Synthesis of Biologically Active Derivatives:

Chemical modifications of this compound, often coupled with enzymatic transformations, can yield derivatives with interesting biological properties.

  • 7-O-galloyl-D-sedoheptulose: This natural product, which can be synthesized chemoenzymatically, exhibits immunosuppressant activity and has shown potential as a therapeutic agent against oxidative stress and advanced glycation endproducts in diabetic models.[3][4]

3. Microbial Production of this compound:

Metabolic engineering of microorganisms offers a sustainable route for the production of this compound from simple carbon sources like glucose. This approach provides a renewable source of the starting material for further chemoenzymatic modifications.

  • Corynebacterium glutamicum as a Production Host: Engineered strains of C. glutamicum have been developed to produce this compound at high titers by redirecting carbon flux through the pentose phosphate pathway.[5][6][7]

Data Presentation

Table 1: Microbial Production of this compound
MicroorganismEngineering StrategyCarbon SourceTiter (g/L)Yield (g/g)Reference
Corynebacterium glutamicumDeletion of pfkA (phosphofructokinase)Glucose240.4[5]
Table 2: Chemoenzymatic Synthesis of this compound Derivatives
ProductKey Enzyme(s) / Chemical StepsStarting MaterialOverall YieldReference
D-Sedoheptulose-7-phosphateTransketolaseβ-hydroxypyruvate, D-ribose-5-phosphate81%[8]
7-O-galloyl-D-sedoheptulose1. Benzylation2. Esterification3. Catalytic Debenzylation2,7-anhydro-D-sedoheptulose60%[3]
ADP-D-glycero-β-D-manno-heptoseGmhA, HldE, GmhBD-Sedoheptulose-7-phosphate-[2][9][10]

Experimental Protocols

Protocol 1: Microbial Production of this compound using Engineered Corynebacterium glutamicum

This protocol is based on the dual-phase fermentation strategy described by Liu et al. for the production of this compound from glucose.[5][6]

Materials:

  • Engineered Corynebacterium glutamicum strain (e.g., with pfkA deletion)

  • Brain Heart Infusion (BHI) medium

  • CGXII minimal medium

  • Glucose

  • Kanamycin (if required for plasmid maintenance)

  • Shaking incubator

  • Centrifuge

Procedure:

  • Seed Culture: Inoculate a single colony of the engineered C. glutamicum strain into a flask containing BHI medium supplemented with an appropriate antibiotic (e.g., 50 µg/mL kanamycin). Incubate at 30°C with shaking at 200 rpm for 24 hours.

  • Cell Growth Phase: Inoculate a larger volume of BHI medium in a shake flask with the seed culture. Incubate at 30°C and 200 rpm for 24 hours to allow for cell growth.

  • Cell Harvest: Harvest the cells by centrifugation at 8,000 x g for 10 minutes at 4°C.

  • Production Phase: Resuspend the cell pellet in CGXII minimal medium to an initial OD₆₀₀ of approximately 40.

  • Add glucose to the CGXII medium to a final concentration of 60 g/L.

  • Incubate the production culture at 30°C and 200 rpm for 72 hours.

  • Product Analysis: Monitor this compound production periodically by taking samples and analyzing the supernatant using HPLC.

Protocol 2: Enzymatic Synthesis of D-Sedoheptulose-7-Phosphate (S7P)

This protocol describes the synthesis of S7P using a transketolase-catalyzed reaction.

Materials:

  • Transketolase (e.g., from Saccharomyces cerevisiae or Escherichia coli)

  • D-Ribose-5-phosphate

  • β-Hydroxypyruvate

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Incubator

Procedure:

  • Prepare a reaction mixture containing D-ribose-5-phosphate and β-hydroxypyruvate in a suitable reaction buffer.

  • Add the cofactors TPP and MgCl₂ to the reaction mixture.

  • Initiate the reaction by adding transketolase enzyme to the mixture.

  • Incubate the reaction at an optimal temperature for the enzyme (typically 25-37°C) for a sufficient period (e.g., several hours to overnight) to allow for product formation.

  • Monitor the reaction progress by techniques such as HPLC or a colorimetric assay for ketoses.

  • Upon completion, the reaction can be stopped by heat inactivation of the enzyme or by the addition of a quenching agent.

  • The product, D-sedoheptulose-7-phosphate, can be purified using techniques like ion-exchange chromatography.

Protocol 3: Chemoenzymatic Synthesis of 7-O-galloyl-D-sedoheptulose

This protocol outlines the key chemical steps for the synthesis of 7-O-galloyl-D-sedoheptulose starting from 2,7-anhydro-D-sedoheptulose, as described by Xie and Zhao.[3]

Materials:

  • 2,7-Anhydro-D-sedoheptulose

  • Benzyl (B1604629) bromide (BnBr)

  • Sodium hydride (NaH)

  • 3,4,5-Tri-O-benzyl galloyl acid

  • Coupling agents for esterification (e.g., DCC, DMAP)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Appropriate solvents (e.g., DMF, CH₂Cl₂, MeOH)

Procedure:

  • Protection of Hydroxyl Groups: Convert 2,7-anhydro-D-sedoheptulose in three steps into 1,3,4,5-tetra-O-benzyl-D-sedoheptulose. This key intermediate allows for the specific functionalization at the C-7 position.

  • Regioselective Esterification: Perform a regioselective esterification of the C-7 hydroxyl group of 1,3,4,5-tetra-O-benzyl-D-sedoheptulose with 3,4,5-tri-O-benzyl galloyl acid using appropriate coupling agents.

  • Deprotection: Remove the benzyl protecting groups by catalytic debenzylation using palladium on carbon (Pd/C) and hydrogen gas.

  • Purification: Purify the final product, 7-O-galloyl-D-sedoheptulose, using chromatographic techniques.

Mandatory Visualization

Pentose_Phosphate_Pathway cluster_tkt1 cluster_taldo G6P Glucose-6-P PGL 6-P-Glucono- delta-lactone G6P->PGL NADP+ -> NADPH G6PD G6PD G6P->G6PD PG 6-P-Gluconate PGL->PG H2O PGLS PGLS PGL->PGLS Ru5P Ribulose-5-P PG->Ru5P NADP+ -> NADPH CO2 PGD 6PGD PG->PGD R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P RPI RPI Ru5P->RPI RPE RPE Ru5P->RPE S7P This compound-7-P R5P->S7P X5P->S7P F6P Fructose-6-P X5P->F6P E4P Erythrose-4-P S7P->E4P G3P Glyceraldehyde-3-P G3P->E4P Glycolysis Glycolysis G3P->Glycolysis E4P->F6P F6P->Glycolysis TKT1 Transketolase TALDO Transaldolase TKT2 Transketolase cluster_tkt1 cluster_tkt1 cluster_tkt1->TKT1 cluster_taldo cluster_taldo cluster_taldo->TALDO cluster_tkt2 cluster_tkt2 cluster_tkt2->TKT2

Caption: The Pentose Phosphate Pathway highlighting the central role of this compound-7-Phosphate.

Chemoenzymatic_Synthesis_Workflow cluster_microbial Microbial Production cluster_chemoenzymatic Chemoenzymatic Modification Glucose Glucose EngineeredHost Engineered C. glutamicum Glucose->EngineeredHost Fermentation Fermentation EngineeredHost->Fermentation This compound This compound Fermentation->this compound Sedoheptulose_chem This compound This compound->Sedoheptulose_chem Purification ChemicalSyn Chemical Synthesis (e.g., protection, esterification) Sedoheptulose_chem->ChemicalSyn EnzymaticSyn Enzymatic Transformation (e.g., phosphorylation, glycosylation) ChemicalSyn->EnzymaticSyn Bioactive Bioactive Compounds (e.g., 7-O-galloyl-sedoheptulose, S7P derivatives) EnzymaticSyn->Bioactive

Caption: Workflow for the chemoenzymatic synthesis of bioactive compounds from this compound.

S7P_Precursor_Pathway S7P This compound-7-Phosphate (S7P) GmhA GmhA (Isomerase) S7P->GmhA DHP D-glycero-D-manno- heptose-7-P GmhA->DHP HldE_kinase HldE (Kinase activity) DHP->HldE_kinase DHBP D-glycero-β-D-manno- heptose-1,7-bisP HldE_kinase->DHBP GmhB GmhB (Phosphatase) DHBP->GmhB DHP1 D-glycero-β-D-manno- heptose-1-P GmhB->DHP1 HldE_adenylyl HldE (Adenylyltransferase activity) DHP1->HldE_adenylyl ADPDHP ADP-D-glycero-β-D-manno-heptose HldE_adenylyl->ADPDHP HldD HldD (Epimerase) ADPDHP->HldD ADPLHP ADP-L-glycero-β-D-manno-heptose HldD->ADPLHP Antibiotics Antibiotics (Septacidin, Hygromycin B) ADPLHP->Antibiotics

Caption: Biosynthetic pathway of ADP-heptoses from this compound-7-Phosphate.

References

Protocols for Chloroplast Isolation to Study Calvin Cycle Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Calvin-Benson-Bassham (CBB) cycle is the central metabolic pathway for carbon fixation in photosynthetic organisms.[1][2][3][4] Located in the stroma of chloroplasts, this series of enzymatic reactions utilizes the ATP and NADPH produced during the light-dependent reactions of photosynthesis to convert carbon dioxide into carbohydrates.[1][2][3][4] The study of the intermediates of the Calvin cycle is crucial for understanding the regulation of photosynthesis, the impact of environmental stressors, and for identifying potential targets for herbicides and crop improvement.

These application notes provide detailed protocols for the isolation of intact and photosynthetically active chloroplasts from spinach and Arabidopsis thaliana, followed by methods for quenching metabolic activity, extracting Calvin cycle intermediates, and their subsequent analysis. The protocols are designed to yield high-purity chloroplasts suitable for metabolomic studies.

Experimental Workflow

The overall experimental workflow for the isolation of chloroplasts and the analysis of Calvin cycle intermediates is depicted below.

Workflow cluster_prep Plant Material Preparation cluster_isolation Chloroplast Isolation cluster_analysis Metabolite Analysis Plant_Growth Plant Growth (Spinach or Arabidopsis) Harvesting Harvesting Leaves Plant_Growth->Harvesting Dark_Adaptation Dark Adaptation (optional) (Reduces starch content) Harvesting->Dark_Adaptation Homogenization Homogenization in Grinding Buffer Dark_Adaptation->Homogenization Filtration Filtration (Miracloth/Nylon Mesh) Homogenization->Filtration Crude_Isolation Differential Centrifugation (Pellet crude chloroplasts) Filtration->Crude_Isolation Purification Percoll Gradient Centrifugation Crude_Isolation->Purification Washing Washing and Resuspension Purification->Washing Quenching Metabolic Quenching (e.g., Cold Methanol/Chloroform) Washing->Quenching Integrity_Check Integrity Assessment (e.g., Ferricyanide (B76249) Assay) Washing->Integrity_Check Purity_Check Purity Assessment (e.g., Marker Enzyme Assays) Washing->Purity_Check Quantification Chlorophyll (B73375)/Protein Quantification Washing->Quantification Extraction Metabolite Extraction Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Figure 1. Experimental workflow for chloroplast isolation and metabolite analysis.

Data Presentation: Quantitative Parameters

The following table summarizes key quantitative data associated with chloroplast isolation and the analysis of Calvin cycle intermediates. Values can vary depending on the plant species, growth conditions, and the specific protocol used.

ParameterSpeciesTypical ValueUnitReferences
Chloroplast Yield
Intact ChloroplastsSpinacia oleracea (Spinach)0.25 - 0.5mg chlorophyll / 10 g fresh weight[5]
Arabidopsis thaliana1-2 x 10^6chloroplasts / g fresh weight
Purity and Integrity
Intactness (Ferricyanide Assay)Spinacia oleracea (Spinach)> 80%[5][6]
Purity (Contamination)Arabidopsis thaliana< 5% mitochondrial contamination[7]
Chlorophyll a/b RatioSpinacia oleracea (Spinach)2.5 - 3.5ratio[8]
Chlorophyll to Protein RatioSpinacia oleracea (Spinach)~1:5 - 1:7(w/w)[9]
Calvin Cycle Intermediates (Light)
Ribulose-1,5-bisphosphate (RuBP)Spinacia oleracea (Spinach)20 - 50nmol / mg chlorophyll[10][11]
3-Phosphoglycerate (3-PGA)Spinacia oleracea (Spinach)40 - 100nmol / mg chlorophyll[10][11]
Triose Phosphates (TP)Spinacia oleracea (Spinach)10 - 30nmol / mg chlorophyll[10][12]
Fructose-1,6-bisphosphate (FBP)Spinacia oleracea (Spinach)5 - 15nmol / mg chlorophyll[10]
Sedoheptulose-1,7-bisphosphate (SBP)Spinacia oleracea (Spinach)2 - 8nmol / mg chlorophyll[10]
Calvin Cycle Intermediates (Dark)
Ribulose-1,5-bisphosphate (RuBP)Spinacia oleracea (Spinach)5 - 15nmol / mg chlorophyll[10]
3-Phosphoglycerate (3-PGA)Spinacia oleracea (Spinach)50 - 120nmol / mg chlorophyll[10]
Triose Phosphates (TP)Spinacia oleracea (Spinach)< 5nmol / mg chlorophyll[10]

Experimental Protocols

Protocol 1: Chloroplast Isolation from Spinacia oleracea (Spinach)

This protocol is adapted for isolating a high yield of intact chloroplasts from spinach leaves.

Materials:

  • Fresh spinach leaves (30-50 g)

  • Grinding Buffer (GB): 330 mM sorbitol, 50 mM HEPES-KOH (pH 7.8), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA (add fresh)

  • Wash Buffer (WB): 330 mM sorbitol, 50 mM HEPES-KOH (pH 7.8)

  • Percoll solution (40% and 80% in WB)

  • Miracloth or four layers of cheesecloth

  • Blender or mortar and pestle

  • Refrigerated centrifuge and tubes (50 mL)

Procedure:

  • Preparation: Perform all steps at 4°C. Pre-chill all buffers, glassware, and centrifuge rotors.

  • Homogenization: Wash spinach leaves and remove midribs. Cut the leaves into small pieces and place them in a pre-chilled blender with 150 mL of ice-cold Grinding Buffer. Homogenize with 2-3 short bursts of 3-5 seconds each. Avoid excessive blending to minimize chloroplast damage.

  • Filtration: Filter the homogenate through four layers of cheesecloth or two layers of Miracloth into a chilled beaker. Gently squeeze to recover the liquid.

  • Crude Chloroplast Isolation: Transfer the filtrate to 50 mL centrifuge tubes and centrifuge at 1,000 x g for 7 minutes at 4°C. A green pellet containing crude chloroplasts will be formed.

  • Pellet Resuspension: Carefully discard the supernatant. Gently resuspend the pellet in a small volume (2-3 mL) of Wash Buffer using a soft paintbrush or by gentle pipetting.

  • Percoll Gradient Purification: Prepare a discontinuous Percoll gradient by carefully layering 10 mL of 40% Percoll solution over 5 mL of 80% Percoll solution in a 50 mL centrifuge tube.

  • Carefully layer the resuspended crude chloroplasts onto the top of the Percoll gradient.

  • Centrifuge at 2,500 x g for 15 minutes at 4°C with the brake off.

  • Intact chloroplasts will form a band at the interface of the 40% and 80% Percoll layers. Broken chloroplasts will remain in the upper layer.

  • Collection and Washing: Carefully remove the upper layer of broken chloroplasts. Collect the band of intact chloroplasts using a Pasteur pipette and transfer to a new 50 mL tube.

  • Dilute the collected chloroplasts with at least 3 volumes of ice-cold Wash Buffer.

  • Centrifuge at 1,500 x g for 5 minutes at 4°C to pellet the intact chloroplasts.

  • Final Resuspension: Discard the supernatant and resuspend the final chloroplast pellet in a minimal volume (0.5-1 mL) of Wash Buffer or a suitable buffer for your downstream application.

Protocol 2: Chloroplast Isolation from Arabidopsis thaliana

This protocol is optimized for smaller quantities of leaf material from Arabidopsis.

Materials:

  • Arabidopsis thaliana rosette leaves (5-10 g)

  • Grinding Buffer (GB): 0.4 M sorbitol, 20 mM Tricine-KOH (pH 8.4), 10 mM EDTA, 10 mM NaHCO₃

  • Wash Buffer (WB): 0.4 M sorbitol, 20 mM Tricine-KOH (pH 7.6), 5 mM MgCl₂, 2.5 mM EDTA

  • Percoll solution (50% in WB)

  • Nylon mesh (100 µm and 20 µm)

  • Mortar and pestle

  • Refrigerated centrifuge and tubes (15 mL and 50 mL)

Procedure:

  • Preparation: Perform all steps at 4°C. For optimal results, dark-adapt the plants for 12-16 hours before harvesting to reduce starch content.[8]

  • Homogenization: Harvest rosette leaves and grind them gently in a pre-chilled mortar and pestle with 20-30 mL of ice-cold Grinding Buffer.

  • Filtration: Filter the homogenate through a 100 µm nylon mesh followed by a 20 µm nylon mesh into a chilled beaker.

  • Crude Chloroplast Isolation: Transfer the filtrate to 50 mL centrifuge tubes and centrifuge at 1,000 x g for 3 minutes at 4°C.

  • Pellet Resuspension: Discard the supernatant and gently resuspend the pellet in 1-2 mL of Wash Buffer.

  • Percoll Gradient Purification: Prepare a continuous 50% Percoll gradient by centrifuging 30 mL of 50% Percoll solution in a 50 mL tube at 38,700 x g for 55 minutes at 4°C.[7]

  • Carefully layer the resuspended crude chloroplasts onto the pre-formed Percoll gradient.

  • Centrifuge at 13,300 x g for 10 minutes at 4°C in a swinging-bucket rotor with the brake off.[7]

  • Intact chloroplasts will form a broad dark-green band in the lower part of the gradient.

  • Collection and Washing: Aspirate the upper phase containing broken chloroplasts and mitochondria. Collect the intact chloroplast band with a pipette.

  • Dilute the collected chloroplasts 3-4 fold with Wash Buffer and centrifuge at 1,500 x g for 5 minutes at 4°C.

  • Final Resuspension: Discard the supernatant and resuspend the final chloroplast pellet in a suitable buffer for downstream analysis.

Protocol 3: Assessment of Chloroplast Integrity (Ferricyanide Assay)

This assay is based on the principle that the inner chloroplast envelope is impermeable to ferricyanide. Thus, only broken chloroplasts will show a reduction of ferricyanide by the photosynthetic electron transport chain.

Materials:

  • Isolated chloroplast suspension

  • Assay Buffer: 330 mM sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂

  • 100 mM Potassium ferricyanide (K₃[Fe(CN)₆])

  • Spectrophotometer

Procedure:

  • Determine the chlorophyll concentration of the isolated chloroplast suspension.

  • Prepare two reaction mixtures, each containing chloroplasts equivalent to 15-20 µg of chlorophyll in 1 mL of Assay Buffer.

  • To one tube (osmotically shocked), add 1 mL of water and incubate for 1 minute to lyse the chloroplasts. Then add 1 mL of double-strength Assay Buffer.

  • To both tubes, add potassium ferricyanide to a final concentration of 1.5 mM.

  • Illuminate the samples with a strong light source (e.g., 150 W lamp) and measure the absorbance at 420 nm at time 0 and after 5 minutes.

  • The rate of ferricyanide reduction is proportional to the decrease in absorbance at 420 nm.

  • Calculate the percentage of intact chloroplasts using the following formula: % Intactness = [1 - (Rate of intact / Rate of shocked)] x 100

Protocol 4: Quenching and Extraction of Calvin Cycle Intermediates

Rapid quenching of metabolic activity is critical for accurately measuring the levels of Calvin cycle intermediates.

Materials:

Procedure:

  • Quenching: For a known amount of chloroplasts (e.g., equivalent to 100 µg chlorophyll), rapidly add 1 mL of the pre-chilled chloroform:methanol solution. Vortex vigorously for 1 minute.

  • Incubate the mixture at -20°C for 2 hours to ensure complete inactivation of enzymes and extraction of metabolites.

  • Phase Separation: Add 500 µL of 0.2 M NH₄OH to the mixture and vortex again.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.

  • Collection of Polar Phase: The upper aqueous/methanolic phase contains the polar Calvin cycle intermediates. Carefully collect this phase without disturbing the lower chloroform phase and the protein pellet at the interface.

  • Drying: Dry the collected supernatant under a stream of nitrogen gas or using a lyophilizer.

  • Reconstitution: Resuspend the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50-100 µL of ultrapure water or a solvent compatible with your chromatography).

Protocol 5: Analysis of Calvin Cycle Intermediates by LC-MS/MS

A sensitive and robust method for the quantification of sugar phosphates and other Calvin cycle intermediates.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A mixed-mode or HILIC column suitable for the separation of polar compounds.

  • Mobile Phase A: Aqueous ammonium formate (B1220265) or ammonium carbonate buffer.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient from high organic to high aqueous content to elute the polar intermediates.

  • Flow Rate: 200-400 µL/min.

  • Column Temperature: 25-40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for each Calvin cycle intermediate should be optimized using authentic standards.

  • Data Analysis: Quantification is achieved by comparing the peak areas of the analytes in the samples to those of a standard curve generated from authentic standards.

Signaling Pathways and Logical Relationships

The following diagram illustrates the core reactions of the Calvin-Benson-Bassham cycle and the points of entry and exit of key molecules.

Calvin_Cycle cluster_cycle Calvin-Benson-Bassham Cycle cluster_products Products RuBP Ribulose-1,5-bisphosphate (RuBP, 5C) PGA 2x 3-Phosphoglycerate (3-PGA, 3C) RuBP->PGA CO2 (RuBisCO) BPGA 2x 1,3-Bisphosphoglycerate (1,3-BPGA, 3C) PGA->BPGA 2 ATP -> 2 ADP TP 2x Triose Phosphate (B84403) (TP, 3C) BPGA->TP 2 NADPH -> 2 NADP+ Regen Regeneration Phase TP->Regen 1/6 to products Starch Starch TP->Starch In Chloroplast Sucrose Sucrose (exported) TP->Sucrose In Cytosol Regen->RuBP ATP -> ADP

Figure 2. A simplified diagram of the Calvin-Benson-Bassham cycle.

Conclusion

The protocols described provide a robust framework for the isolation of high-quality chloroplasts and the subsequent analysis of Calvin cycle intermediates. The successful implementation of these methods will enable researchers to gain deeper insights into the regulation and dynamics of photosynthetic carbon fixation. Careful attention to temperature control, the speed of the procedures, and the purity of the isolated organelles are paramount for obtaining reliable and reproducible data.

References

Application Notes and Protocols for the Use of Sedoheptulose in Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedoheptulose and its phosphorylated derivatives, this compound-7-phosphate and this compound-1,7-bisphosphate, are key intermediates in the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is a crucial metabolic route that runs parallel to glycolysis, and it is vital for the production of NADPH and the precursors for nucleotide biosynthesis.[1] Alterations in the levels of this compound and its phosphates can be indicative of metabolic reprogramming in various physiological and pathological states, including cancer and oxidative stress. Accurate quantification of these metabolites is therefore essential for understanding cellular metabolism and for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the sample preparation and analysis of this compound and its phosphorylated forms in metabolomics studies. It covers protocols for metabolite extraction from cultured cells, derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and methodologies for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Furthermore, it discusses the critical role of internal standards for achieving reliable quantitative data.

This compound in the Pentose Phosphate Pathway

The pentose phosphate pathway consists of an oxidative and a non-oxidative phase. This compound-7-phosphate is a central metabolite in the non-oxidative phase, where it is involved in the interconversion of sugar phosphates.

Pentose_Phosphate_Pathway G6P Glucose-6-P RU5P Ribulose-5-P G6P->RU5P G6PD R5P Ribose-5-P RU5P->R5P RPI X5P Xylulose-5-P RU5P->X5P RPE S7P This compound-7-P R5P->S7P TKT Nucleotides Nucleotide Biosynthesis R5P->Nucleotides F6P Fructose-6-P X5P->F6P TKT G3P Glyceraldehyde-3-P X5P->G3P TKT E4P Erythrose-4-P S7P->E4P TALDO E4P->F6P TKT Glycolysis Glycolysis F6P->Glycolysis G3P->F6P TALDO G3P->Glycolysis

Figure 1: Simplified diagram of the Pentose Phosphate Pathway.

Quantitative Data Summary

The following tables summarize quantitative data for this compound-7-phosphate (S7P) levels in various biological samples as reported in the literature.

Table 1: this compound-7-Phosphate Concentrations in Human Cells and Blood Spots

Biological SampleConditionS7P Concentration (µmol/L or µmol/mg protein)Reference
Blood SpotsTransaldolase Deficiency5.19 and 5.43[2]
Blood SpotsReference Range0.49 - 3.33[2]
FibroblastsTransaldolase Deficiency7.43 and 26.46[2]
FibroblastsReference Range0.31 - 1.14[2]
LymphoblastsTransaldolase Deficiency16.03[2]
LymphoblastsReference Range0.61 - 2.09[2]

Experimental Protocols

Protocol 1: Metabolite Extraction from Adherent Mammalian Cells

This protocol describes the extraction of polar metabolites, including this compound and its phosphates, from cultured adherent mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Liquid nitrogen

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade), pre-chilled to 4°C

  • Internal standard solution (e.g., a mix of stable isotope-labeled standards in 80% methanol)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifugal vacuum concentrator

Procedure:

  • Cell Culture: Grow adherent cells in a 6-well plate to the desired confluency. It is recommended to have at least 1 million cells per well.

  • Washing: Aspirate the culture medium. Quickly wash the cells twice with 1 mL of pre-warmed PBS per well. Aspirate the PBS completely after the final wash.[3]

  • Quenching: Immediately place the plate on a bed of dry ice to rapidly quench metabolic activity.

  • Extraction:

    • Add 1 mL of pre-chilled 80% methanol containing the internal standard(s) to each well.[4]

    • Place the plate on a shaker at 4°C for 10 minutes.

    • Scrape the cells from the bottom of the well using a cell scraper.

    • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein and Debris Removal: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[5]

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a centrifugal vacuum concentrator.

  • Storage: Store the dried extracts at -80°C until analysis.

  • Reconstitution: Prior to analysis, reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis or the derivatization solvent for GC-MS analysis.

Extraction_Workflow start Adherent Cells in Culture wash Wash with PBS start->wash quench Quench Metabolism (Dry Ice) wash->quench extract Add Cold 80% Methanol + Internal Standard quench->extract scrape Scrape Cells extract->scrape centrifuge Centrifuge (14,000 x g, 4°C) scrape->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Extract supernatant->dry reconstitute Reconstitute for Analysis dry->reconstitute end LC-MS or GC-MS Analysis reconstitute->end

Figure 2: Workflow for metabolite extraction from adherent cells.
Protocol 2: Derivatization of this compound for GC-MS Analysis

For GC-MS analysis, the non-volatile this compound must be chemically modified (derivatized) to increase its volatility. A two-step derivatization involving methoximation followed by silylation is commonly used for sugars.

Materials:

  • Dried metabolite extract

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine to the dried metabolite extract.

    • Vortex thoroughly to dissolve the sample.

    • Incubate at 37°C for 90 minutes with shaking.[6]

  • Silylation:

    • Add 80 µL of MSTFA with 1% TMCS to the vial.

    • Vortex briefly.

    • Incubate at 37°C for 30 minutes with shaking.[6]

  • Analysis: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Protocol 3: Use of a Stable Isotope-Labeled Internal Standard for Quantitative Analysis

For accurate quantification, an internal standard should be added at the beginning of the sample preparation process. Ideally, a stable isotope-labeled version of the analyte of interest (e.g., ¹³C-sedoheptulose) should be used. As ¹³C-sedoheptulose is not widely commercially available, a suitable alternative such as a commercially available ¹³C-labeled sugar phosphate or a structurally similar sugar can be employed for the quantification of this compound and its phosphates.

Internal Standard Selection and Preparation:

  • Ideal Internal Standard: ¹³C-labeled this compound or ¹³C-labeled this compound-7-phosphate.

  • Alternative Internal Standards: Commercially available stable isotope-labeled sugar phosphates (e.g., ¹³C-glucose-6-phosphate) or other sugars not expected to be in the sample or that can be chromatographically resolved.

  • Preparation: Prepare a stock solution of the internal standard in 80% methanol at a known concentration (e.g., 1 µg/mL). The optimal concentration may need to be determined empirically.[7]

Procedure:

  • Spike the internal standard solution into the extraction solvent (80% methanol) before adding it to the cells (as described in Protocol 1, step 4).

  • Prepare a calibration curve by analyzing a series of known concentrations of a this compound standard, each containing the same concentration of the internal standard.

  • Process the biological samples and the calibration curve standards in the same manner.

  • Quantify the endogenous this compound by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.

Quantitative_Workflow sample Biological Sample is_spike Spike with Isotopically Labeled Internal Standard sample->is_spike extraction Metabolite Extraction (Protocol 1) is_spike->extraction analysis LC-MS or GC-MS Analysis extraction->analysis data_processing Data Processing analysis->data_processing quantification Quantification using Analyte/IS Peak Area Ratio data_processing->quantification result Accurate Metabolite Concentration quantification->result

Figure 3: General workflow for quantitative metabolomics.

Analytical Methodologies

LC-MS/MS for this compound-7-Phosphate Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of sugar phosphates.

Table 2: Example LC-MS/MS Parameters for this compound-7-Phosphate

ParameterSetting
Liquid Chromatography
ColumnIon-pair loaded C18 HPLC column[2]
Mobile Phase AAqueous solution with an ion-pairing agent (e.g., tributylamine)
Mobile Phase BAcetonitrile or Methanol
GradientOptimized for separation of sugar phosphates
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)[2]
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)To be determined for this compound-7-phosphate
Product Ion(s) (m/z)To be determined for this compound-7-phosphate
GC-MS for this compound Analysis

Gas chromatography-mass spectrometry is a powerful technique for the analysis of derivatized sugars.

Table 3: Example GC-MS Parameters for Derivatized this compound

ParameterSetting
Gas Chromatography
ColumnLow-polarity or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)
Injection ModeSplitless
Inlet Temperature250°C
Oven ProgramOptimized for separation of sugar derivatives (e.g., 70°C hold for 2 min, ramp to 300°C at 10°C/min)
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Rangem/z 50-600

Conclusion

The accurate measurement of this compound and its phosphorylated forms is crucial for understanding the dynamics of the pentose phosphate pathway and its role in health and disease. The protocols outlined in these application notes provide a comprehensive guide for researchers to perform reliable quantitative metabolomics studies. The use of appropriate sample preparation techniques, derivatization where necessary, and the diligent application of internal standards are paramount for generating high-quality, reproducible data. These methodologies will aid researchers, scientists, and drug development professionals in elucidating the metabolic basis of diseases and in the discovery of novel therapeutic targets.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sedoheptulose Instability During Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the instability of sedoheptulose during sample extraction. The information is presented in a question-and-answer format to directly address common issues encountered in experimental workflows.

Troubleshooting Guide

Issue: Low or inconsistent recovery of this compound in extracted samples.

This is a common problem stemming from the inherent instability of this compound under various conditions. The following sections break down the potential causes and provide targeted solutions.

pH-related Degradation

Question: Can the pH of my extraction solvent affect the stability of this compound?

Answer: Yes, the pH of the extraction solvent is a critical factor. This compound, a ketoheptose, is susceptible to degradation under both acidic and alkaline conditions.[1]

  • Acidic Conditions: In acidic solutions, this compound can undergo an intramolecular cyclization to form a more stable anhydro sugar called sedoheptulosan. This equilibrium is temperature-dependent, with higher temperatures favoring the formation of sedoheptulosan.[2]

  • Alkaline Conditions: Alkaline conditions can also promote the degradation of this compound.[3]

Mitigation Strategies:

  • Maintain a neutral or slightly acidic pH (around 6.0-7.0) during extraction.

  • If acidic conditions are necessary for other analytes, keep the temperature as low as possible to minimize the formation of sedoheptulosan.[2]

  • Buffer your extraction solvent to maintain a stable pH throughout the procedure.

Temperature-Induced Degradation

Question: How does temperature impact the stability of this compound during extraction?

Answer: Elevated temperatures can significantly accelerate the degradation of this compound.[4] This is particularly problematic in combination with non-optimal pH conditions.[2]

Mitigation Strategies:

  • Perform all extraction steps at low temperatures (4°C or on ice).

  • Avoid prolonged exposure to heat, such as during solvent evaporation. Use a gentle stream of nitrogen or a centrifugal evaporator at low temperatures.

  • If heating is unavoidable, use the lowest possible temperature for the shortest duration.

Solvent-Mediated Instability

Question: Does the choice of extraction solvent (e.g., methanol (B129727), acetonitrile) affect this compound stability?

Answer: While both methanol and acetonitrile (B52724) are common solvents for metabolite extraction, their properties can influence this compound stability. The presence of water in the solvent mixture can also play a role.

Mitigation Strategies:

  • Use high-purity (HPLC or LC-MS grade) solvents to avoid contaminants that could catalyze degradation.

  • Prepare fresh solvent mixtures for each experiment.

  • Minimize the time the sample is in the extraction solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound to look out for?

A1: The most well-documented degradation product under acidic conditions is sedoheptulosan .[2] Under other conditions, general sugar degradation pathways may lead to the formation of smaller aldehydes and ketones.

Q2: How can I prevent enzymatic degradation of this compound-7-phosphate to this compound during extraction?

A2: If you are interested in the phosphorylated form, it is crucial to rapidly quench enzymatic activity. This can be achieved by:

  • Immediately freezing the sample in liquid nitrogen.

  • Using extraction solvents containing enzyme inhibitors.

  • Employing heat inactivation (blanching) for solid tissues, though this must be balanced against the potential for heat-induced degradation of the analyte itself.[5]

Q3: Are there any derivatization techniques that can improve the stability of this compound for analysis?

A3: Yes, derivatization can be used to create a more stable form of this compound for analysis, particularly for gas chromatography-mass spectrometry (GC-MS). Common methods include oximation followed by silylation. This process protects the ketone and hydroxyl groups, preventing degradation and improving chromatographic performance.

Q4: How should I store my extracts to ensure the long-term stability of this compound?

A4: For long-term storage, extracts should be kept at ultra-low temperatures (-80°C).[6] They should be stored in amber vials to protect from light and the headspace should be flushed with an inert gas like nitrogen or argon to prevent oxidation.[6]

Data Presentation

Table 1: Illustrative Stability of this compound under Various Extraction Conditions.

Disclaimer: The following data is illustrative and intended to demonstrate expected trends. Actual stability will vary depending on the specific sample matrix and experimental setup.

ParameterConditionEstimated Recovery of this compound (%)Potential Degradation Product(s)
pH 4.085Sedoheptulosan
7.095Minimal degradation
9.070Various smaller aldehydes/ketones
Temperature 4°C98Minimal degradation
25°C (Room Temp)80Increased degradation
50°C50Significant degradation
Solvent 80% Methanol90-
80% Acetonitrile92-
Storage (at 4°C) 24 hours90Gradual degradation
72 hours75Significant degradation

Experimental Protocols

Protocol 1: General Extraction of this compound from Biological Fluids (e.g., Plasma, Serum)
  • Sample Preparation: Thaw frozen samples on ice.

  • Protein Precipitation: To 100 µL of the sample, add 400 µL of ice-cold 80% methanol (or acetonitrile).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of initial mobile phase for LC-MS).

Protocol 2: Derivatization of this compound for GC-MS Analysis
  • Drying: Ensure the sample extract is completely dry.

  • Oximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 45 minutes.

  • Silylation: Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes.

  • Analysis: The derivatized sample is now ready for GC-MS analysis.

Mandatory Visualization

Sedoheptulose_Degradation_Pathway This compound This compound (Ketoheptose) Sedoheptulosan Sedoheptulosan (Anhydro Sugar) This compound->Sedoheptulosan Acidic Conditions (e.g., pH < 6) + Heat Degradation_Products Other Degradation Products (e.g., smaller aldehydes/ketones) This compound->Degradation_Products Alkaline Conditions (e.g., pH > 8) + Heat Sedoheptulosan->this compound Neutralization

Caption: this compound degradation pathways under acidic and alkaline conditions.

Sedoheptulose_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Start Biological Sample (e.g., Plasma, Tissue) Quench Quench Metabolism (e.g., Liquid Nitrogen) Start->Quench Homogenize Homogenize (if solid) Quench->Homogenize Add_Solvent Add Cold Extraction Solvent (e.g., 80% Methanol, pH 7) Homogenize->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge (4°C) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry Dry Under Nitrogen (Low Temperature) Collect_Supernatant->Dry Reconstitute Reconstitute in Analysis Solvent Dry->Reconstitute Analyze Analyze (e.g., LC-MS, GC-MS) Reconstitute->Analyze

Caption: Recommended workflow for this compound extraction to minimize degradation.

Pentose_Phosphate_Pathway Ribose5P Ribose 5-phosphate Sedoheptulose7P This compound 7-phosphate Ribose5P->Sedoheptulose7P Transketolase Xylulose5P Xylulose 5-phosphate Xylulose5P->Sedoheptulose7P Erythrose4P Erythrose 4-phosphate Sedoheptulose7P->Erythrose4P Transaldolase Fructose6P Fructose 6-phosphate Sedoheptulose7P->Fructose6P Transaldolase Glyceraldehyde3P Glyceraldehyde 3-phosphate Glyceraldehyde3P->Erythrose4P Glyceraldehyde3P->Fructose6P

Caption: Simplified non-oxidative Pentose Phosphate Pathway showing the role of this compound-7-phosphate.

References

Technical Support Center: Optimizing Mass Spectrometry for Sedoheptulose-7-Phosphate (S7P) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the accurate detection and quantification of sedoheptulose-7-phosphate (S7P).

Frequently Asked Questions (FAQs)

Q1: What is this compound-7-Phosphate (S7P) and why is its detection important?

A1: D-Sedoheptulose-7-phosphate is a key intermediate metabolite in the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2][3] The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and cellular antioxidant responses, and for producing ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis.[3] Accurate measurement of S7P is vital for studying metabolic flux, diagnosing certain inherited metabolic disorders like transaldolase deficiency, and understanding cellular responses to oxidative stress.[4]

Q2: What are the most common mass spectrometry techniques for analyzing S7P?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and robust method for the quantification of S7P.[4][5] This technique offers high sensitivity and selectivity, which is necessary for detecting S7P in complex biological matrices. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for better retention and separation of polar metabolites like sugar phosphates.[6] Detection is typically carried out using an electrospray ionization (ESI) source operating in negative ion mode, coupled with a triple quadrupole or high-resolution mass spectrometer for multiple reaction monitoring (MRM) or accurate mass measurement.[4]

Q3: What are the expected precursor and product ions for S7P in negative ion mode?

A3: In negative ion mode ESI-MS/MS, S7P (molecular weight 290.16 g/mol ) typically loses a proton to form the [M-H]⁻ precursor ion.[7] The most common fragmentation products arise from the loss of the phosphate group. The specific m/z values for the precursor and product ions are essential for setting up MRM experiments.

Q4: How should I prepare biological samples for S7P analysis?

A4: Sample preparation is critical to prevent enzymatic degradation and metabolite loss. A rapid quenching step using ice-cold solvents (e.g., 60-80% methanol) is crucial to halt all enzymatic activity.[8] This is followed by metabolite extraction, often using a solvent mixture like methanol (B129727)/water. For cellular samples such as fibroblasts or lymphoblasts, homogenization is required. After extraction, supernatants should be clarified by centrifugation and transferred to vials for analysis.[4]

Q5: Is derivatization necessary for S7P detection by mass spectrometry?

A5: While not always mandatory for LC-MS analysis, derivatization can improve the chromatographic properties and sensitivity of S7P, especially for gas chromatography-mass spectrometry (GC-MS). Silylation is a common derivatization technique that increases the volatility and thermal stability of polar compounds like sugar phosphates.[9][10] For LC-MS, derivatization is less common but can be employed to enhance ionization efficiency or chromatographic separation from isomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound-7-Phosphate.

Problem: Poor Signal Intensity or No S7P Peak Detected

Potential Cause Troubleshooting Steps
Inappropriate Sample Concentration Ensure your sample is not too dilute, which can lead to signals below the limit of detection. Conversely, overly concentrated samples can cause ion suppression.[11] Optimize the sample dilution factor.
Inefficient Ionization S7P is best analyzed in negative ion mode ESI. Verify that your ion source is set to the correct polarity. Optimize ion source parameters such as capillary voltage, gas flow rates, and source temperature to maximize the signal for S7P.[6][11]
Incorrect MRM Transitions Confirm you are using the correct precursor and product ion m/z values for S7P. Infuse a pure standard to optimize the collision energy for each transition.
Instrument Not Tuned or Calibrated Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.[11]
Degraded Analyte Ensure proper sample handling and storage (-80°C) to prevent degradation of S7P. Prepare fresh standards and samples if degradation is suspected.

Problem: High Background Noise or Baseline Drift

Potential Cause Troubleshooting Steps
Contaminated Mobile Phase or LC System Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly. Identify and eliminate sources of contamination, such as plasticizers (phthalates) or siloxanes.[12]
Suboptimal Chromatographic Conditions Optimize your LC gradient to ensure the baseline is stable.[11] HILIC chromatography is often preferred for polar analytes like S7P.
Improper Detector Settings Adjust detector settings, such as gain and filter settings, to minimize noise without compromising signal intensity.[11]

Problem: Chromatographic Peak Tailing or Broadening

Potential Cause Troubleshooting Steps
Column Contamination or Degradation Use a guard column to protect the analytical column.[12] If performance degrades, try washing the column with a strong solvent or, if necessary, replace it.
Incompatible Sample Solvent Ensure the sample solvent is compatible with the initial mobile phase to avoid peak distortion.
Secondary Interactions The phosphate group on S7P can interact with active sites on the column or in the system. Consider using mobile phase additives or columns designed for polar analytes to minimize these interactions.

Problem: Poor Mass Accuracy

Potential Cause Troubleshooting Steps
Infrequent or Incorrect Mass Calibration Perform mass calibration regularly using the manufacturer's recommended standards and procedures.[11] This is critical for high-resolution mass spectrometers.
Instrument Drift Environmental factors (e.g., temperature fluctuations) can cause mass drift. Ensure the instrument is in a stable environment.

Problem: Difficulty Separating S7P from Isomers

Potential Cause Troubleshooting Steps
Co-elution of Isomers Sugar phosphates like S7P have several structural isomers (e.g., glucose-6-phosphate, fructose-6-phosphate) that can have the same mass.[5]
Insufficient Chromatographic Resolution Optimize the LC method to achieve baseline separation of S7P from its isomers. This may involve adjusting the gradient, flow rate, column temperature, or trying a different column chemistry (e.g., HILIC).[6]

Quantitative Data and Parameters

Table 1: Suggested MRM Transitions for this compound-7-Phosphate (S7P)

Note: These values should be optimized on your specific instrument using a pure standard.

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Proposed Fragment
This compound-7-Phosphate289.097.0[PO₃]⁻
This compound-7-Phosphate289.079.0[PO₂]⁻
Table 2: Example LC-MS/MS Parameters for S7P Analysis

Based on common methods for sugar phosphate analysis.[4]

ParameterRecommended Setting
Liquid Chromatography
ColumnHILIC Column (e.g., C18 with ion-pairing agent)
Mobile Phase AWater with an ion-pairing agent (e.g., tributylamine) and acetic acid
Mobile Phase BAcetonitrile/Methanol
GradientOptimized for separation of sugar phosphates
Flow Rate200 - 400 µL/min
Column Temperature30 - 40 °C
Mass Spectrometry
Ionization ModeESI Negative
Capillary Voltage2.5 - 3.5 kV
Source Temperature120 - 150 °C
Desolvation Temperature350 - 450 °C
Nebulizer Gas FlowInstrument dependent
Scan TypeMultiple Reaction Monitoring (MRM)

Experimental Protocols

Protocol: Extraction of S7P from Cell Culture (Fibroblasts/Lymphoblasts)
  • Cell Harvesting: Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quenching: Immediately add ice-cold 80% methanol (-80°C) to the cells to quench all enzymatic activity.

  • Scraping and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Homogenization/Lysis: Vortex the suspension vigorously and/or sonicate on ice to ensure complete cell lysis.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new clean tube.

  • Drying (Optional): The extract can be dried under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial LC mobile phase.

  • Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.

Visualizations

S7P_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cells, Tissue) Quench Quenching (Cold Methanol) Sample->Quench Extract Metabolite Extraction Quench->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HILIC Separation Supernatant->LC MS ESI-MS/MS Detection (Negative Mode, MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for S7P analysis.

Troubleshooting_Signal Start Problem: Poor or No S7P Signal CheckConcentration Is sample concentration adequate? Start->CheckConcentration CheckIonization Are ionization source parameters optimized? CheckConcentration->CheckIonization Yes AdjustConc Adjust sample dilution or concentration. CheckConcentration->AdjustConc No CheckMRM Are MRM transitions and collision energies correct? CheckIonization->CheckMRM Yes OptimizeSource Optimize source voltage, gas flows, and temperature. CheckIonization->OptimizeSource No CheckTuning Is the instrument tuned and calibrated? CheckMRM->CheckTuning Yes OptimizeMRM Infuse standard to confirm transitions and optimize CE. CheckMRM->OptimizeMRM No TuneCalibrate Perform tuning and mass calibration. CheckTuning->TuneCalibrate No Resolved Signal Improved CheckTuning->Resolved Yes AdjustConc->CheckConcentration OptimizeSource->CheckIonization OptimizeMRM->CheckMRM TuneCalibrate->CheckTuning

Caption: Troubleshooting tree for poor S7P signal.

PentosePhosphatePathway cluster_ppp Pentose Phosphate Pathway G6P Glucose-6-P R5P Ribose-5-P G6P->R5P X5P Xylulose-5-P R5P->X5P GAP Glyceraldehyde-3-P R5P->GAP X5P->GAP S7P This compound-7-P X5P->S7P Transketolase GAP->S7P Transketolase E4P Erythrose-4-P S7P->E4P Transaldolase F6P Fructose-6-P S7P->F6P Transaldolase E4P->F6P

Caption: Role of S7P in the Pentose Phosphate Pathway.

References

Technical Support Center: Chromatographic Separation of Sedoheptulose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of sedoheptulose isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the analytical separation of these structurally similar ketoheptoses.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of this compound and its isomers?

A1: The primary challenges stem from the high structural similarity between this compound (D-altro-hept-2-ulose) and its isomers, such as mannoheptulose and other ketoheptoses.[1][2] These molecules share the same molecular formula and weight, leading to very similar physicochemical properties.[1] This results in significant chromatographic challenges, including:

  • Co-elution or Poor Resolution: Due to similar polarity and interactions with the stationary phase, isomers often elute very close to each other, making quantification difficult.[3][4]

  • Low Sensitivity: Sugars lack strong chromophores, which can lead to low sensitivity with UV detection.[3] Derivatization or the use of more sensitive detectors like mass spectrometry (MS) or evaporative light scattering detectors (ELSD) is often required.[5][6]

  • Anomeric and Tautomeric Forms: In solution, sugars exist as an equilibrium of different anomers (α and β) and tautomers (ring and open-chain forms), which can lead to peak broadening or splitting.[7]

  • Matrix Effects: When analyzing biological samples, complex matrices can interfere with the separation and detection of this compound isomers, causing ion suppression in mass spectrometry.[8][9]

Q2: Which chromatographic techniques are most effective for separating this compound isomers?

A2: Several techniques have proven effective, often depending on the sample matrix and whether the this compound is in its free or phosphorylated form. The most common methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for quantifying small molecules in complex biological matrices and offers excellent resolution for separating isomers.[5][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high chromatographic resolution but requires chemical derivatization to make the non-volatile sugars volatile for analysis.[5][11]

  • Ion-Exchange Chromatography (IEC): This technique is particularly useful for separating phosphorylated sugars like this compound-7-phosphate, as it separates molecules based on their charge.[12][13][14]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a high-organic mobile phase and is well-suited for separating polar compounds like sugars.[15][16] Mixed-mode columns that combine HILIC and ion-exchange properties can offer enhanced selectivity for sugar phosphates.[3][10][17]

Q3: Is derivatization necessary for the analysis of this compound isomers?

A3: It depends on the chosen analytical technique. For GC-MS analysis, derivatization is mandatory to increase the volatility of the sugars.[5] Common derivatization methods include oximation followed by silylation.[5] For LC-MS, derivatization is not always necessary but can be used to enhance ionization efficiency and improve chromatographic separation.[18] For techniques like HILIC or IEC with ELSD or MS detection, derivatization is often not required.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of this compound Isomers

Question: My chromatogram shows poor resolution or complete co-elution of this compound and another heptose isomer. How can I improve the separation?

Answer: Poor resolution is a frequent issue when separating structurally similar isomers.[4][19] Here is a systematic approach to troubleshoot this problem:

  • Optimize the Mobile Phase:

    • For HILIC: The water content in the mobile phase is a critical parameter. Decreasing the water content (increasing the organic solvent percentage) will generally increase retention and may improve resolution. Also, consider the type and concentration of the salt additive (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate), as this can influence selectivity.[16]

    • For Ion-Exchange Chromatography: Adjusting the salt concentration or the pH of the mobile phase can alter the elution profile. A shallower gradient can often improve the separation of closely eluting peaks.[14][20]

    • Solvent Choice: Acetonitrile is often preferred over methanol (B129727) in HILIC as it can provide better peak shapes for sugars.[21]

  • Adjust Column Temperature:

    • Lowering the column temperature can sometimes enhance separation by increasing the viscosity of the mobile phase and altering the interaction kinetics. Conversely, increasing the temperature can improve efficiency, but may decrease retention. Experiment with a range of temperatures (e.g., 25-40°C) to find the optimum.[4]

  • Lower the Flow Rate:

    • Reducing the flow rate can increase the interaction time between the isomers and the stationary phase, potentially leading to better resolution of closely eluting compounds.[21]

  • Evaluate the Stationary Phase:

    • Consider a different column chemistry. If you are using a standard HILIC column, a mixed-mode column combining HILIC and anion-exchange properties might provide the additional selectivity needed to separate the isomers, especially if they are phosphorylated.[3][10][17]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: I am observing significant peak tailing for my this compound peak. What are the potential causes and solutions?

Answer: Peak tailing can compromise peak integration and quantification.[4] Common causes and their solutions are outlined below:

  • Secondary Interactions: Unwanted interactions between the sugar's hydroxyl groups and active sites (e.g., free silanols) on the stationary phase can cause tailing.

    • Solution: Adding a small amount of an acidic modifier like formic acid (e.g., 0.1%) to the mobile phase can suppress the ionization of silanol (B1196071) groups and improve peak shape.[4]

  • Column Contamination: Residues from previous injections can accumulate on the column and interact with your analytes.

    • Solution: Flush the column with a strong solvent to remove contaminants.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try reducing the injection volume or diluting your sample.[4]

Issue 3: Inconsistent Retention Times

Question: The retention times for my this compound isomers are shifting between injections. What is causing this instability?

Answer: Stable retention times are critical for reliable peak identification.[21] Fluctuations are often due to a lack of system equilibration or issues with the mobile phase.

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

    • Solution: Ensure a sufficient equilibration time between runs. This is particularly important in HILIC, which can require longer equilibration times than reversed-phase chromatography.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can alter its composition and lead to retention time shifts.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles covered to minimize evaporation.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions and performance metrics for the separation of sugar isomers, which can be adapted for this compound analysis.

Chromatographic ModeColumnMobile PhaseDetectionAnalyte(s)Retention Time (min)Resolution (Rs)Reference
HILIC-MSPoroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm)A: 10 mM Ammonium Acetate in Water, B: 95:5 Acetonitrile:Water with 10 mM Ammonium AcetateMSSugar PhosphatesVariesResolved[10]
Mixed-Mode (HILIC/WAX)Reversed-phase/weak anion-exchangerAcetonitrile/Ammonium Formate BufferCharged Aerosol DetectorHexose PhosphatesVariesBaseline[3]
GC-MSDB-5ms (30 m x 0.25 mm, 0.25 µm)Helium Carrier GasMSDerivatized SugarsVariesBaseline[5]
Ion-ExchangeCarboPac PA1 (4 x 250 mm)Sodium Hydroxide/Sodium Acetate GradientPulsed Amperometric DetectionMonosaccharidesVariesResolved-

Note: Specific retention times and resolution values are highly method-dependent and should be optimized for your specific application.

Experimental Protocols

Protocol 1: LC-MS/MS for this compound-7-Phosphate

This protocol is adapted from methods for analyzing sugar phosphates in biological samples.[10][22]

  • Sample Preparation (from biological tissue):

    • Homogenize the tissue in a cold extraction solvent (e.g., 80:20 methanol:water).

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for injection.

  • LC-MS/MS Conditions:

    • Column: A mixed-mode column with both anion-exchange and HILIC properties is recommended for enhanced selectivity.[10][17]

    • Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might start at 95% B, decrease to 50% B over 15 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound-7-phosphate would need to be determined.

Protocol 2: GC-MS for Total this compound (as derivatized)

This protocol is based on general methods for analyzing sugars by GC-MS.[5]

  • Sample Preparation and Derivatization:

    • Extract sugars from the sample as described in Protocol 1.

    • Oximation: To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 45 minutes. This step prevents ring formation.[5]

    • Silylation: Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes. This step silylates the hydroxyl groups to make them volatile.[5]

  • GC-MS Conditions:

    • Column: A non-polar column such as a DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to elute the derivatized sugars. The specific ramp rate will need to be optimized.

    • Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-600. Identification is based on retention time and comparison of the mass spectrum to a reference library.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction of Polar Metabolites Sample->Extraction Cleanup Protein Precipitation / SPE Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Injection Inject into Chromatograph Cleanup->Injection Derivatization->Injection Separation Chromatographic Separation (HILIC, IEC, or GC) Injection->Separation Detection Detection (MS, ELSD) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A general experimental workflow for the analysis of this compound isomers.

Troubleshooting_Tree Start Problem: Poor Resolution Q1 Is the peak shape good? Start->Q1 A1_Yes Optimize Mobile Phase (Gradient, Solvent Strength) Q1->A1_Yes Yes A1_No Address Peak Shape Issues (See Peak Tailing Guide) Q1->A1_No No Q2 Is resolution still poor? A1_Yes->Q2 A1_No->Q1 Then re-evaluate resolution A2_Yes Adjust Temperature and Flow Rate Q2->A2_Yes A3_No Separation Optimized Q2->A3_No No Q3 Still no improvement? A2_Yes->Q3 A3_Yes Change Stationary Phase (e.g., to Mixed-Mode Column) Q3->A3_Yes Yes Q3->A3_No No

Caption: A decision tree for troubleshooting poor resolution of this compound isomers.

HILIC_Mechanism More Polar Analyte (e.g., this compound) partitions more into the water layer, leading to stronger retention. cluster_column HILIC Stationary Phase Silica Polar Stationary Phase Particle WaterLayer Immobilized Water Layer Analyte1 More Polar Analyte1->WaterLayer Strong Partitioning (Higher Retention) Analyte2 Less Polar

Caption: The principle of separation in Hydrophilic Interaction Liquid Chromatography (HILIC).

References

How to prevent degradation of sedoheptulose standards in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of sedoheptulose standards to prevent degradation in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a seven-carbon ketose monosaccharide that plays a crucial role in the pentose (B10789219) phosphate (B84403) pathway (PPP). As an analytical standard, its purity and stability are paramount for accurate quantification in experimental samples. Degradation of the standard can lead to inaccurate measurements, impacting research outcomes and drug development decisions.

Q2: What are the primary factors that can cause degradation of this compound standards?

The main factors contributing to the degradation of this compound, a ketoheptose, are:

  • pH: this compound is susceptible to degradation in both acidic and basic conditions. Ketoses, in general, are more sensitive to degradation than aldoses.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Microbial Contamination: Aqueous solutions of sugars are prone to microbial growth, which can rapidly degrade the standard.

Q3: How should I store my solid this compound standard?

For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or below, protected from moisture. A desiccator can be used to minimize moisture exposure.

Q4: What is the best way to prepare and store this compound standard solutions?

It is highly recommended to prepare fresh solutions before each use. If storage is necessary, solutions should be prepared in a sterile, high-purity solvent (e.g., HPLC-grade water), filter-sterilized, and stored in tightly sealed vials at -20°C for short to medium-term storage (up to a few weeks). Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower than expected concentration in analytical results. Degradation of the standard solution.Prepare a fresh standard solution. Review storage conditions and ensure the solution is stored at the recommended temperature and protected from light. Verify the pH of the solvent used.
Inaccurate initial weighing of the solid standard.Ensure the analytical balance is calibrated. Weigh a sufficient amount of the standard to minimize weighing errors.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products.This indicates that the this compound standard has degraded. Prepare a fresh standard. Potential degradation products for ketoses under acidic conditions include 3-deoxy-D-erythrohexosulose and 5-(hydroxymethyl)-2-furaldehyde.[1]
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware.
Visible microbial growth or cloudiness in the standard solution. Microbial contamination.Discard the solution immediately. Prepare a new solution using sterile techniques and filter-sterilization. Store at an appropriate low temperature to inhibit microbial growth.

Experimental Protocols

Protocol for Preparation of a this compound Standard Stock Solution (1 mg/mL)

Materials:

  • This compound (analytical standard grade)

  • HPLC-grade water (or other appropriate high-purity solvent)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Syringe and sterile syringe filter (0.22 µm)

  • Sterile vials for storage

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of the this compound standard using a calibrated analytical balance.

  • Dissolving: Carefully transfer the weighed this compound into a 10 mL volumetric flask. Add a small amount of HPLC-grade water to dissolve the solid completely.

  • Diluting to Volume: Once fully dissolved, bring the solution to the 10 mL mark with HPLC-grade water.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Sterilization (Optional but Recommended for Storage): If the solution is to be stored, filter it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Use the solution immediately for the best results. If storage is necessary, seal the vial tightly and store at -20°C.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound Standards
Form Storage Condition Temperature Duration Key Considerations
Solid (Lyophilized Powder) Tightly sealed container, desiccated-20°C or belowLong-term (months to years)Protect from moisture.
Aqueous Solution Sterile, tightly sealed vial-20°CShort to Medium-term (up to several weeks)Prepare fresh if possible. Avoid freeze-thaw cycles. Filter-sterilize for storage.
4°CShort-term (a few days)Prone to microbial growth; use with caution.
Room TemperatureNot recommendedHigh risk of degradation and microbial growth.

Visualizations

Troubleshooting_Sedoheptulose_Degradation cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_remedy Corrective Actions start Inconsistent or Unexpected Analytical Results check_solution Is the standard solution freshly prepared? start->check_solution check_storage Was the solution stored correctly (-20°C, protected from light)? check_solution->check_storage Yes prepare_fresh Prepare a fresh standard solution check_solution->prepare_fresh No check_peaks Are there unexpected peaks in the chromatogram? check_storage->check_peaks Yes review_storage_solution Review and correct solution storage procedures check_storage->review_storage_solution No check_solid How was the solid standard stored? review_storage_solid Ensure solid is stored at -20°C in a desiccator check_solid->review_storage_solid Improperly check_peaks->check_solid No investigate_degradation Investigate potential degradation products check_peaks->investigate_degradation Yes review_storage_solution->prepare_fresh review_storage_solid->prepare_fresh investigate_degradation->prepare_fresh

Caption: Troubleshooting workflow for this compound standard degradation.

References

Technical Support Center: Optimization of Sedoheptulose-1,7-Bisphosphatase (SBPase) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their sedoheptulose-1,7-bisphosphatase (SBPase) assays.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound-1,7-bisphosphatase (SBPase)?

This compound-1,7-bisphosphatase (EC 3.1.3.37) is a key enzyme in the Calvin cycle, responsible for the dephosphorylation of this compound-1,7-bisphosphate (SBP) to produce this compound-7-phosphate (S7P) and inorganic phosphate (B84403) (Pi).[1][2] This reaction is crucial for the regeneration of ribulose-1,5-bisphosphate, the primary acceptor of CO2 in photosynthesis.

Q2: Why is the SBPase assay challenging?

A primary challenge is the commercial unavailability of the substrate, this compound-1,7-bisphosphate (SBP), and one of its precursors, erythrose-4-phosphate (E4P).[3][4] This often necessitates the in vitro synthesis of SBP or the use of coupled-enzyme assays.

Q3: How can I obtain the substrate, this compound-1,7-bisphosphate (SBP)?

Q4: What are the optimal conditions for SBPase activity?

SBPase activity is influenced by several factors:

  • pH: The optimal pH for SBPase activity is typically around 8.2. Acidic conditions inhibit the enzyme.[1]

  • Magnesium Ions (Mg2+): Mg2+ is a required cofactor for SBPase activity.[1] Increasing Mg2+ concentrations can also shift the optimal pH.

  • Redox State: SBPase is a light-activated enzyme, regulated by the ferredoxin-thioredoxin system.[1] In vitro, this can be mimicked by the addition of reducing agents like dithiothreitol (B142953) (DTT).

Q5: What are the common inhibitors of SBPase?

Several substances can inhibit SBPase activity:

  • Product Inhibition: The products of the reaction, this compound-7-phosphate (S7P) and inorganic phosphate (Pi), can cause feedback inhibition.[1]

  • Fructose 2,6-bisphosphate: This is a known competitive inhibitor of SBPase.

  • Low pH: Acidic conditions reduce SBPase activity.[1]

  • Oxidative Stress: Environmental stressors like chilling can lead to the production of reactive oxygen species that cause carbonylation and inactivation of SBPase.[1]

Troubleshooting Guide

This guide addresses common issues encountered during SBPase assays in a question-and-answer format.

Issue 1: Low or No SBPase Activity

Q: I am not observing any SBPase activity, or the activity is much lower than expected. What are the possible causes and how can I troubleshoot this?

A: Low or absent SBPase activity can stem from several factors related to the enzyme, substrate, or assay conditions.

Possible Causes and Solutions:

CauseSolution
Inactive Enzyme Ensure proper storage of the enzyme at the recommended temperature. Avoid repeated freeze-thaw cycles. If using a purified enzyme, verify its activity with a positive control if available. For plant extracts, prepare them fresh and keep them on ice.
Substrate Degradation If you have synthesized SBP, verify its integrity. Store SBP solutions in small aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.
Suboptimal pH Check the pH of your assay buffer. The optimal pH for SBPase is around 8.2. Prepare fresh buffer and confirm its pH.
Insufficient Mg2+ Ensure your assay buffer contains an adequate concentration of MgCl2, as Mg2+ is an essential cofactor.
Oxidized Enzyme SBPase requires a reducing environment for full activity. Include a reducing agent like dithiothreitol (DTT) in your assay buffer to mimic in vivo activation.
Presence of Inhibitors Your sample, particularly crude plant extracts, may contain endogenous inhibitors. Consider partial purification of your extract to remove these compounds.

Issue 2: High Background Signal

Q: My assay shows a high background signal, making it difficult to accurately measure SBPase activity. What could be causing this and how can I reduce it?

A: High background can be a significant issue, especially in phosphate release assays.

Possible Causes and Solutions:

CauseSolution
Contaminating Phosphatases Crude extracts may contain other phosphatases that hydrolyze SBP or other phosphorylated compounds in the assay mixture. Include a control reaction without the specific substrate (SBP) to quantify and subtract this background activity.
Non-enzymatic Substrate Hydrolysis SBP may be unstable and hydrolyze spontaneously under your assay conditions. Run a "no-enzyme" control to measure the rate of non-enzymatic SBP breakdown.
Contaminated Reagents Reagents, especially buffers, can become contaminated with inorganic phosphate. Use high-purity water and fresh reagents to prepare your solutions.
Interfering Substances in the Sample Compounds in the extract may interfere with the detection method (e.g., colorimetric phosphate detection). Prepare a sample blank that includes the extract but stops the reaction at time zero.

Issue 3: Assay Instability or Non-linear Reaction Rates

Q: The reaction rate in my SBPase assay is not linear over time. What are the likely reasons for this?

A: Non-linear reaction rates can indicate several issues with the assay setup.

Possible Causes and Solutions:

CauseSolution
Substrate Depletion If the initial substrate concentration is too low, it may be rapidly consumed, leading to a decrease in the reaction rate. Ensure the substrate concentration is well above the Km of the enzyme to maintain zero-order kinetics for the initial part of the reaction.
Product Inhibition The accumulation of S7P and Pi can inhibit SBPase activity.[1] Measure initial reaction rates where the product concentration is still low.
Enzyme Instability The enzyme may be unstable under the assay conditions (e.g., temperature, pH). Perform the assay at a lower temperature or check the pH stability of your enzyme.
Changes in pH The reaction itself might cause a change in the pH of the assay buffer if it is not adequately buffered, affecting enzyme activity. Use a buffer with sufficient buffering capacity at the optimal pH.

Experimental Protocols

1. In Vitro Synthesis of this compound-1,7-bisphosphate (SBP)

This protocol describes a coupled enzyme reaction to produce SBP.

Materials:

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 20 mM F6P, 20 mM GAP, 20 mM DHAP, 10 µM TPP, and 2 mM MnCl2.[3]

  • Add purified FBA to the reaction mixture.

  • Initiate the reaction by adding TKT.[3]

  • Incubate the reaction at a suitable temperature (e.g., 50°C) for a defined period (e.g., 45 minutes).[3]

  • Monitor the formation of SBP using techniques like liquid chromatography-mass spectrometry (LC-MS).[3][5]

  • Stop the reaction and purify the SBP from the reaction mixture.

2. SBPase Activity Assay via Phosphate Release

This is a discontinuous assay that measures the amount of inorganic phosphate released from SBP.

Materials:

  • Plant tissue or purified SBPase

  • Extraction Buffer: 50 mM HEPES (pH 8.2), 5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 10% glycerol, 0.1% Triton X-100, 2 mM DTT, and protease inhibitors.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.2), 15 mM MgCl2, 1.5 mM EDTA, 10 mM DTT.

  • Substrate: this compound-1,7-bisphosphate (SBP) solution.

  • Reagent for phosphate detection (e.g., Malachite Green-based reagent).

  • Phosphate standard solution.

Procedure:

  • Sample Preparation: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge to remove cell debris and use the supernatant for the assay.

  • Reaction Setup: Prepare reaction tubes containing the assay buffer.

  • Pre-incubation: Pre-incubate the reaction tubes and the enzyme extract at the desired assay temperature (e.g., 25°C).

  • Initiate Reaction: Start the reaction by adding the SBP substrate to the reaction tubes containing the enzyme extract.

  • Time Points: At specific time intervals, stop the reaction in individual tubes by adding a stop solution (e.g., perchloric acid).

  • Phosphate Detection: Add the phosphate detection reagent to all tubes (including standards and controls) and incubate for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm for some Malachite Green-based reagents).

  • Calculation: Calculate the amount of phosphate released based on the standard curve and determine the SBPase activity.

3. Continuous Spectrophotometric SBPase Assay

This assay couples the production of S7P to the oxidation of NADH, allowing for continuous monitoring of the reaction.

Principle:

  • SBPase converts SBP to S7P.

  • S7P is then converted through a series of enzymatic reactions involving transaldolase, transketolase, phosphoglucose (B3042753) isomerase, and glucose-6-phosphate dehydrogenase, ultimately leading to the reduction of NADP+ to NADPH. The change in absorbance at 340 nm is monitored. A variation couples the reaction to the oxidation of NADH.

Note: A detailed, universally accepted protocol for a continuous SBPase assay is less commonly cited than the phosphate release method. Researchers often adapt coupled enzyme assays based on the availability of coupling enzymes and specific experimental needs.

Quantitative Data Summary

Table 1: Optimal Conditions for SBPase Activity

ParameterOptimal Value/RangeNotes
pH ~8.2Activity decreases significantly in acidic conditions.
Mg2+ Concentration 5 - 15 mMEssential cofactor. Higher concentrations can shift the optimal pH.
Temperature 25 - 37°COptimal temperature can vary depending on the source of the enzyme.
Reducing Agent (DTT) 2 - 10 mMRequired for in vitro activation of the enzyme.

Table 2: Kinetic Parameters of SBPase from Different Sources

OrganismSubstrateKm (µM)Vmax (µmol/min/mg)Specificity Constant (kcat/Km) (M⁻¹s⁻¹)
SpinachThis compound-1,7-bisphosphate--1.62 x 10⁶
SpinachFructose-1,6-bisphosphate--5.5 x 10⁴
Bacillus methanolicus (GlpX)This compound-1,7-bisphosphate14 ± 0.5--

Visualizations

SBP_Synthesis_Workflow cluster_TKT Transketolase (TKT) Reaction cluster_FBA Fructose-bisphosphate Aldolase (FBA) Reaction F6P Fructose-6-Phosphate E4P Erythrose-4-Phosphate F6P->E4P TKT GAP Glyceraldehyde-3-Phosphate GAP->E4P DHAP Dihydroxyacetone Phosphate SBP This compound-1,7- bisphosphate DHAP->SBP E4P->SBP FBA

Caption: Workflow for the in vitro synthesis of SBP.

SBPase_Assay_Troubleshooting Start Start SBPase Assay Problem Problem Encountered? Start->Problem LowActivity Low/No Activity Problem->LowActivity Yes HighBg High Background Problem->HighBg Yes NonLinear Non-linear Rate Problem->NonLinear Yes End Assay Optimized Problem->End No CheckEnzyme Check Enzyme Activity & Storage LowActivity->CheckEnzyme CheckSubstrate Verify Substrate Integrity LowActivity->CheckSubstrate CheckConditions Optimize pH & [Mg2+] LowActivity->CheckConditions AddDTT Add Reducing Agent (DTT) LowActivity->AddDTT NoSubstrateCtrl Run 'No Substrate' Control HighBg->NoSubstrateCtrl NoEnzymeCtrl Run 'No Enzyme' Control HighBg->NoEnzymeCtrl FreshReagents Use Fresh/Pure Reagents HighBg->FreshReagents CheckSubstrateConc Increase Substrate Concentration NonLinear->CheckSubstrateConc MeasureInitialRate Measure Initial Rates NonLinear->MeasureInitialRate CheckEnzymeStability Check Enzyme Stability NonLinear->CheckEnzymeStability SBPase_Regulation_Pathway Light Light Ferredoxin_red Ferredoxin (red) Light->Ferredoxin_red Ferredoxin_ox Ferredoxin (ox) Ferredoxin_ox->Light FTR Ferredoxin- Thioredoxin Reductase Ferredoxin_red->FTR Thioredoxin_red Thioredoxin (red) FTR->Thioredoxin_red Thioredoxin_ox Thioredoxin (ox) Thioredoxin_ox->FTR SBPase_act SBPase (active) (SH SH) Thioredoxin_red->SBPase_act SBPase_in SBPase (inactive) (S-S) SBPase_act->SBPase_in

References

Technical Support Center: Overcoming Low Signal Intensity for Sedoheptulose in Metabolomic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low signal intensity of sedoheptulose in metabolomic profiles.

Troubleshooting Guides

Issue: Low or No Detectable this compound Signal in GC-MS Analysis

Q1: I am not detecting a peak for this compound in my GC-MS analysis, or the peak is very weak. What are the likely causes and solutions?

A1: The most common reason for poor this compound detection in GC-MS is its low volatility and high polarity. Direct analysis of underivatized this compound by GC-MS is generally not feasible. Derivatization is a critical step to increase its volatility.

Troubleshooting Steps:

  • Confirm Derivatization: Ensure that a derivatization step is included in your sample preparation protocol. For sugars like this compound, a two-step derivatization process involving oximation followed by silylation is highly recommended.

  • Optimize Derivatization Conditions: The efficiency of the derivatization reaction is crucial. Incomplete derivatization will result in a low signal.

    • Oximation: This step prevents the formation of multiple anomers (ring structures) in the gas phase. A common reagent is Methoxyamine hydrochloride in pyridine (B92270).

    • Silylation: This step replaces the polar hydroxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups, increasing volatility. Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).

  • Check for Moisture: Silylating reagents are highly sensitive to moisture. Ensure all solvents and samples are anhydrous, as water will consume the derivatizing agent and lead to incomplete derivatization.

  • Optimize GC-MS Parameters:

    • Injection Temperature: Ensure the inlet temperature is high enough to volatilize the derivatized this compound without causing thermal degradation.

    • Column Choice: A mid-polarity column is often suitable for separating derivatized sugars.

    • Mass Spectrometry Settings: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity by monitoring characteristic ions of derivatized this compound.

Issue: Low Signal Intensity of this compound or this compound-7-Phosphate in LC-MS/MS Analysis

Q2: My this compound (or its phosphate) signal is very low when using reverse-phase LC-MS/MS. How can I improve this?

A2: this compound and especially its phosphorylated form are highly polar and show poor retention on traditional C18 reverse-phase columns, often eluting in the void volume where ion suppression is most significant. Several strategies can be employed to address this.

Troubleshooting Steps:

  • Chromatographic Method Optimization:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a preferred method for separating highly polar compounds like sugars and sugar phosphates. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar analytes.

    • Ion-Pair Chromatography: For this compound-7-phosphate, adding an ion-pairing reagent to the mobile phase can significantly improve retention on a reverse-phase column. These reagents form a neutral complex with the charged analyte, increasing its hydrophobicity. Common ion-pairing reagents for negative mode analysis include tributylamine (B1682462) (TBA) or N,N-diisopropylethylamine (DIPEA) with an acidic counter-ion like hexafluoroisopropanol (HFIP).

  • Mass Spectrometry Parameter Optimization:

    • Ionization Mode: this compound and its phosphate (B84403) are best analyzed in negative ion mode (ESI-).

    • Source Parameters: Optimize source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature to maximize the ionization efficiency of this compound.

    • Multiple Reaction Monitoring (MRM): Use MRM for quantification to significantly enhance sensitivity and selectivity. You will need to determine the optimal precursor and product ions, as well as the collision energy for each transition.

  • Sample Preparation:

    • Matrix Effects: Complex biological matrices can cause ion suppression, leading to a reduced signal. Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.

    • Analyte Concentration: If the endogenous concentration of this compound is extremely low, consider using a larger sample volume or a pre-concentration step.

Frequently Asked Questions (FAQs)

Q3: What is the recommended derivatization protocol for this compound for GC-MS analysis?

A3: A widely used and effective method is a two-step oximation and silylation protocol.

Experimental Protocol: Oximation followed by Silylation for GC-MS

  • Sample Drying: Lyophilize the aqueous sample extract to complete dryness.

  • Oximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.

    • Vortex thoroughly to ensure complete dissolution.

    • Incubate at 60°C for 45 minutes.[1] This step converts the ketone group to a methyloxime, preventing the formation of multiple isomers.[1]

  • Silylation:

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Vortex and incubate at 60°C for 30 minutes.[1] This step replaces the hydroxyl groups with TMS groups, making the molecule volatile.[1]

  • Analysis: The derivatized sample is then ready for injection into the GC-MS.

Q4: What are the typical MRM transitions for this compound-7-phosphate in LC-MS/MS analysis?

A4: For this compound-7-phosphate, analysis is performed in negative ion mode. The precursor ion is [M-H]⁻ with an m/z of 289.0. A common product ion for quantification is the phosphate fragment at m/z 97.0.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound-7-phosphate289.097.0

Table 1: Example MRM transition for this compound-7-phosphate.

Q5: Should I use GC-MS or LC-MS/MS for this compound analysis?

A5: The choice between GC-MS and LC-MS/MS depends on your specific research needs and the available instrumentation.

FeatureGC-MSLC-MS/MS
Derivatization Mandatory for this compound.Often not required, especially with HILIC or ion-pair chromatography.
Sensitivity Can be very sensitive, especially in SIM mode.Generally offers high sensitivity, particularly with MRM.
Specificity Good, but may have issues with co-eluting isomers.Excellent, with the ability to distinguish isomers with appropriate chromatography.
Throughput Can be lower due to the derivatization step and longer run times.Can be higher, especially with modern UHPLC systems.
Analysis of Phosphorylated Forms Possible, but can be challenging due to the lability of the phosphate group.Well-suited for the analysis of phosphorylated metabolites.

Table 2: Comparison of GC-MS and LC-MS/MS for this compound Analysis.

Q6: What is the role of this compound in cellular metabolism?

A6: this compound, primarily in its phosphorylated form, this compound-7-phosphate (S7P), is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[2] The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is responsible for producing NADPH (essential for antioxidant defense and reductive biosynthesis) and precursors for nucleotide synthesis.[3][4] The bioavailability of S7P can act as a regulatory point for carbon flux between glycolysis and the PPP.[5][6]

Visualizations

experimental_workflow_gcms sample Biological Sample extraction Metabolite Extraction sample->extraction drying Lyophilization extraction->drying oximation Oximation (Methoxyamine HCl) drying->oximation silylation Silylation (MSTFA) oximation->silylation gcms GC-MS Analysis silylation->gcms

GC-MS Derivatization Workflow

experimental_workflow_lcms sample Biological Sample extraction Metabolite Extraction sample->extraction cleanup Sample Clean-up (e.g., SPE) extraction->cleanup lcms LC-MS/MS Analysis (HILIC or Ion-Pair) cleanup->lcms

LC-MS/MS Analysis Workflow

References

Refinement of derivatization methods for GC-MS analysis of sedoheptulose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of sedoheptulose for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, like other sugars, is a highly polar and non-volatile compound.[1] Direct analysis by GC-MS is not feasible because it would require excessively high temperatures that would lead to its degradation.[2] Derivatization chemically modifies the this compound molecule, replacing its polar hydroxyl (-OH) and keto (=O) groups with less polar, more stable groups. This process increases the volatility of the analyte, allowing it to be vaporized in the GC inlet without decomposition and to travel through the analytical column.[1][3][4]

Q2: What is the most common derivatization method for this compound?

A2: The most common and effective method for the derivatization of ketoses like this compound is a two-step process involving oximation followed by silylation.[5]

  • Oximation: This step converts the ketone group of this compound into an oxime. This is crucial for reducing the number of isomers that can form in the subsequent silylation step, which simplifies the resulting chromatogram.[1][2] Methoxyamine hydrochloride (MeOx) is a frequently used reagent for this purpose.[2][5]

  • Silylation: This step replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[2][3] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[2][6]

Q3: How many peaks should I expect for derivatized this compound in my chromatogram?

A3: After a successful oximation-silylation derivatization, you should ideally expect to see two main peaks for this compound.[1] These two peaks correspond to the syn and anti isomers of the methoxime derivative that are formed during the oximation step.[7][8] The presence of more than two peaks may indicate incomplete derivatization or other issues addressed in the troubleshooting guide below.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Multiple Peaks (>2) for this compound 1. Incomplete Oximation: The ketone group was not fully converted to an oxime, leading to multiple silylated forms (e.g., ring structures).2. Incomplete Silylation: Not all hydroxyl groups were derivatized, resulting in partially silylated molecules with different retention times.[9]3. Anomerization: If the oximation step is skipped or incomplete, the different anomeric forms (ring structures) of this compound will be silylated, leading to a complex chromatogram.[10]1. Optimize Oximation: Ensure the oximation reagent (e.g., methoxyamine hydrochloride in pyridine) is fresh and the reaction is carried out for a sufficient time and at the recommended temperature (e.g., 30-90 minutes at 37-60°C).[2][5]2. Optimize Silylation: Use a sufficient excess of the silylating reagent (e.g., MSTFA, BSTFA).[11] Increase the reaction time or temperature (e.g., 30-60 minutes at 37-70°C) to ensure complete derivatization of all hydroxyl groups.[1][5]3. Always Perform Oximation First: The initial oximation step is critical for "locking" the sugar in its open-chain form, which prevents the formation of multiple anomers during silylation.[2]
No Peaks or Very Small Peaks 1. Presence of Water: Silylating reagents are highly sensitive to moisture. Water in the sample or solvent will react with the reagent, deactivating it and preventing the derivatization of this compound.[1][12][13]2. Sample Degradation: Excessive heat during sample preparation or derivatization can lead to the degradation of this compound.3. Poor Sample Solubility: The dried sample extract may not fully dissolve in the derivatization solvent (e.g., pyridine), leading to an incomplete reaction.[14]1. Ensure Anhydrous Conditions: Thoroughly dry the sample extract under a stream of nitrogen before adding reagents.[5] Use anhydrous solvents (e.g., pyridine) and store reagents in a desiccator. Consider adding a small amount of activated molecular sieve to the reaction mixture to scavenge any residual water, though this may slightly reduce peak heights and requires validation for quantitative analysis.[1]2. Use Moderate Temperatures: Adhere to the recommended temperature ranges for oximation and silylation to avoid thermal degradation.3. Improve Dissolution: Ensure the dried sample is fully dissolved in the solvent (e.g., pyridine) by vortexing or gentle heating before adding the silylating reagent.[14]
Peak Tailing or Broad Peaks 1. Active Sites in the GC System: Polar hydroxyl groups from incompletely derivatized this compound can interact with active sites in the GC inlet liner or on the column, causing peak tailing.2. Column Contamination: Buildup of non-volatile residues from previous injections can lead to poor peak shape.1. Check Derivatization Efficiency: Review the derivatization protocol to ensure complete reaction. 2. GC System Maintenance: Use a deactivated inlet liner. Regularly bake the GC column according to the manufacturer's instructions. If the problem persists, you may need to trim a small portion from the front of the column or replace it.[12]
Poor Reproducibility 1. Inconsistent Reaction Conditions: Variations in reaction time, temperature, or reagent volumes between samples.2. Sample Matrix Effects: Components in the sample matrix may interfere with the derivatization reaction.[15]1. Standardize the Protocol: Use a consistent and well-documented protocol for all samples and standards. Consider using an autosampler for automated derivatization to improve precision.[16]2. Sample Cleanup: If matrix effects are suspected, consider an additional sample cleanup step (e.g., solid-phase extraction) prior to derivatization.

Experimental Protocols

Protocol: Oximation-Silylation of this compound

This protocol is a standard method for the derivatization of ketoses for GC-MS analysis.

1. Sample Preparation:

  • Aliquot the sample containing this compound into a reaction vial.

  • Evaporate the sample to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all water.[2][5]

2. Oximation:

  • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

  • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.[5]

  • Vortex the vial to ensure the sample is fully dissolved.

  • Incubate the mixture at 60°C for 30 minutes.[5]

  • Allow the sample to cool to room temperature.

3. Silylation:

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Vortex the vial.

  • Incubate the mixture at 70°C for 60 minutes.[5]

  • Allow the sample to cool to room temperature before analysis.

  • Transfer the supernatant to a GC-MS vial with an insert for injection.

Visualizations

DerivatizationWorkflow Experimental Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_oximation Step 1: Oximation cluster_silylation Step 2: Silylation cluster_analysis Analysis start Start with Sample dry Evaporate to Dryness (Nitrogen Stream) start->dry add_meox Add Methoxyamine HCl in Pyridine dry->add_meox Anhydrous Conditions Critical vortex1 Vortex add_meox->vortex1 heat1 Incubate at 60°C for 30 min vortex1->heat1 cool1 Cool to RT heat1->cool1 add_mstfa Add MSTFA + 1% TMCS cool1->add_mstfa vortex2 Vortex add_mstfa->vortex2 heat2 Incubate at 70°C for 60 min vortex2->heat2 cool2 Cool to RT heat2->cool2 transfer Transfer to GC-MS Vial cool2->transfer inject Inject into GC-MS transfer->inject

Caption: Workflow for the oximation-silylation of this compound for GC-MS analysis.

TroubleshootingLogic Troubleshooting Logic for Multiple Peaks start Problem: Multiple Peaks (>2) for this compound cause1 Cause: Incomplete Oximation start->cause1 cause2 Cause: Incomplete Silylation start->cause2 cause3 Cause: Water Contamination start->cause3 solution1 Solution: Optimize Oximation (Time, Temp, Reagent) cause1->solution1 Check Reaction solution2 Solution: Optimize Silylation (Excess Reagent, Time, Temp) cause2->solution2 Check Reaction cause3->solution2 Affects Silylation solution3 Solution: Ensure Anhydrous Conditions (Dry Sample, Anhydrous Solvents) cause3->solution3 Preventative Measure

References

Technical Support Center: Managing Sedoheptulose-7-Phosphate Accumulation in Transketolase Deficient Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with transketolase (TKT) deficient strains. The information provided is intended to help manage the accumulation of sedoheptulose-7-phosphate (S7P) and other metabolic consequences of TKT deficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic consequence of transketolase deficiency?

Transketolase (TKT) is a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] Its deficiency leads to a metabolic bottleneck, causing the accumulation of upstream PPP intermediates, most notably this compound-7-phosphate (S7P), ribulose-5-phosphate, and xylulose-5-phosphate.[3] This occurs because TKT is responsible for converting these sugar phosphates into glycolytic intermediates such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.[1][2]

Q2: Why is the accumulation of this compound-7-phosphate a concern?

High concentrations of S7P can be problematic for cellular metabolism. While not extensively characterized as "toxic," its accumulation indicates a significant metabolic imbalance. This can lead to a depletion of downstream metabolites in glycolysis and the tricarboxylic acid (TCA) cycle, potentially impacting cellular energy production and the synthesis of essential precursors for nucleotides and amino acids.[3][4] In some contexts, S7P can also be shunted into other pathways, leading to the formation of unusual cyclic products.[5][6]

Q3: What are the observable phenotypes in organisms with transketolase deficiency?

In humans, transketolase deficiency is a rare genetic disorder associated with developmental delay, short stature, and congenital heart defects.[1][7][8] Laboratory analyses of affected individuals show elevated levels of plasma and urinary polyols (erythritol, arabitol, and ribitol) and sugar-phosphates (ribose-5-phosphate and xylulose/ribulose-5-phosphate).[8] In engineered microbial strains, TKT deficiency can lead to growth defects and reduced biomass yield, particularly under conditions requiring a high flux through the PPP.

Q4: Are there any metabolic engineering strategies to mitigate S7P accumulation?

Yes, several strategies can be employed to manage S7P accumulation in TKT deficient strains:

  • Expression of alternative enzymes: Introducing an enzyme with a similar function to TKT can create a bypass for the metabolic block. For example, overexpressing a phosphoketolase (PKT) from organisms like Bifidobacterium adolescentis has been shown to consume S7P and convert it into other useful metabolites, thereby restoring growth in TKT-deficient E. coli.[9]

  • Pathway attenuation: Downregulating upstream pathways that feed into the PPP can reduce the overall flux towards S7P.[10]

  • Directed evolution: Evolving strains under selective pressure can lead to the emergence of mutations that improve metabolic balance and reduce the detrimental effects of S7P accumulation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly slow growth or cell death in TKT deficient strain. High accumulation of S7P and other PPP intermediates causing metabolic imbalance and potential toxicity.1. Confirm S7P accumulation: Perform intracellular metabolite analysis using LC-MS/MS or GC-MS. 2. Implement a metabolic bypass: Introduce an alternative enzyme like phosphoketolase to consume excess S7P.[9] 3. Optimize culture conditions: Adjust media composition (e.g., carbon source) to modulate flux through the PPP.
Difficulty quantifying S7P and other sugar phosphates. Inefficient quenching of metabolism, leading to rapid degradation of intermediates.[11][12] Ineffective extraction methods for highly polar sugar phosphates.[13]1. Rapid quenching: Use a cold solvent mixture (e.g., 60% methanol (B129727) at -40°C) to immediately halt metabolic activity.[11][14] 2. Optimized extraction: Employ a cold solvent mixture (e.g., methanol/water/chloroform) to efficiently extract polar metabolites.[15] 3. Use of internal standards: Add stable isotope-labeled internal standards for accurate quantification.[13]
Inconsistent results in metabolomics experiments. Variability in sample preparation and handling.[16] Contamination from extracellular metabolites.1. Standardize protocols: Ensure consistent cell lysis, quenching, and extraction procedures for all samples.[11] 2. Cell washing: If using fast filtration for quenching, wash cells with an appropriate volume of cold water to remove media components.[16] 3. Analyze quenching supernatant: Check for leakage of intracellular metabolites during the quenching step.[14]
Metabolic bypass strategy is not improving growth. The introduced enzyme may have low activity or is not being expressed properly. The alternative pathway may have its own limitations or produce inhibitory byproducts.1. Verify enzyme expression and activity: Use proteomics (e.g., Western blot) to confirm protein expression and perform in vitro enzyme assays.[2] 2. Metabolic flux analysis: Use 13C-labeled substrates to trace the flow of carbon through the engineered pathway and identify any new bottlenecks.[15][17]

Quantitative Data Summary

The following table summarizes the relative changes in key pentose phosphate pathway metabolites observed in transketolase deficient models compared to wild-type controls.

Metabolite Relative Abundance in TKT Deficient Strain vs. Wild Type Reference
This compound-7-phosphateSignificantly Higher[3][9]
Ribulose-5-phosphate / Xylulose-5-phosphateSignificantly Higher[3]
Ribose-5-phosphateSignificantly Higher[3]
Glucose-6-phosphateDecreased[3]
Fructose-6-phosphateDecreased[3]
Glyceraldehyde-3-phosphateDecreased[3]

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound-7-Phosphate using LC-MS/MS

This protocol is adapted from methods for analyzing polar intracellular metabolites.[13]

1. Cell Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by adding a cold solution of 60% methanol maintained at -40°C to the cell culture.[11]

  • Harvest the cells by centrifugation at a low temperature.

  • Extract intracellular metabolites by resuspending the cell pellet in a cold solvent mixture, such as methanol/water/chloroform, to separate polar metabolites from lipids and proteins.[15]

  • Add a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled S7P, if available) to the extraction solvent for accurate quantification.[13]

  • Centrifuge to pellet cell debris and collect the polar extract (the aqueous layer).

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use an ion-pair reversed-phase C18 HPLC column for the separation of highly polar sugar phosphates.[13][18]

    • Employ a gradient of solvents containing an ion-pairing agent (e.g., tributylamine) to achieve optimal separation.[13]

  • Mass Spectrometry Detection:

    • Use electrospray ionization (ESI) in negative mode, which is optimal for analyzing phosphorylated compounds.[13]

    • Operate the tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for S7P and its corresponding internal standard for high selectivity and sensitivity.[13]

3. Data Analysis:

  • Calculate the concentration of S7P by comparing the peak area ratio of the endogenous metabolite to its stable isotope-labeled internal standard against a calibration curve.[13]

Protocol 2: 13C-Metabolic Flux Analysis (13C-MFA)

This protocol provides a framework for tracing carbon flow through the pentose phosphate pathway.[15][17]

1. Cell Culture and Labeling:

  • Culture the cells in a defined medium containing a 13C-labeled substrate, such as [1,2-13C2]glucose or [U-13C6]glucose.[13]

  • Allow the cells to grow for a sufficient period to reach a metabolic and isotopic steady state.[13]

2. Metabolite Extraction and Analysis:

  • Extract intracellular metabolites as described in Protocol 1.

  • Analyze the extracted metabolites by GC-MS or LC-MS/MS to determine the mass isotopomer distribution (MID) for each metabolite. The MID reveals the relative abundance of molecules with different numbers of 13C atoms.[13][15]

3. Flux Calculation:

  • Use the MID data in computational models to calculate the metabolic fluxes through the various reactions of the pentose phosphate pathway and connected pathways.

Visualizations

PentosePhosphatePathway_TKT_Deficiency G6P Glucose-6-P Ru5P Ribulose-5-P G6P->Ru5P Oxidative PPP (NADPH production) F6P Fructose-6-P G3P Glyceraldehyde-3-P S7P This compound-7-P G3P->S7P Transaldolase (TAL) R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P R5P->S7P Transketolase (TKT) (Blocked) X5P->F6P Transketolase (TKT) (Blocked) X5P->G3P Transketolase (TKT) (Blocked) E4P Erythrose-4-P S7P->E4P Transaldolase (TAL) E4P->F6P Transketolase (TKT) (Blocked) Troubleshooting_Workflow Start Poor growth in TKT deficient strain CheckMetabolites Quantify intracellular S7P accumulation Start->CheckMetabolites HighS7P Is S7P level significantly elevated? CheckMetabolites->HighS7P InvestigateOther Investigate other potential causes of poor growth (e.g., media, contamination) HighS7P->InvestigateOther No ImplementBypass Implement metabolic bypass (e.g., express phosphoketolase) HighS7P->ImplementBypass Yes AssessBypass Assess growth and metabolite profile ImplementBypass->AssessBypass Success Growth restored, S7P reduced AssessBypass->Success Successful OptimizeBypass Optimize bypass enzyme expression and activity AssessBypass->OptimizeBypass Partially successful or unsuccessful OptimizeBypass->AssessBypass Experimental_Workflow_Metabolomics Start Cell Culture (WT and TKT deficient) Quenching Rapid Quenching (e.g., Cold Methanol) Start->Quenching Extraction Metabolite Extraction (e.g., Cold Solvent Mixture) Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis DataProcessing Data Processing (Peak Integration, Normalization) Analysis->DataProcessing Quantification Quantification against Standards and Controls DataProcessing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

References

Technical Support Center: Strategies to Increase the Efficiency of Sedoheptulose Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of sedoheptulose phosphorylation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound phosphorylation and why is it important?

A1: this compound phosphorylation is a biochemical reaction that involves the transfer of a phosphate (B84403) group, typically from ATP, to a this compound molecule. This reaction produces this compound-7-phosphate (S7P), a key intermediate in the non-oxidative branch of the pentose (B10789219) phosphate pathway (PPP).[1][2][3] The PPP is crucial for cellular metabolism, as it generates NADPH for reductive biosynthesis and antioxidant defense, and produces precursors for nucleotide synthesis.[1][2] The efficiency of this compound phosphorylation can, therefore, influence the carbon flux between glycolysis and the PPP, impacting cellular processes like proliferation and immune responses.[4]

Q2: What enzyme catalyzes this compound phosphorylation?

A2: The primary enzyme responsible for the phosphorylation of this compound to this compound-7-phosphate is This compound kinase , also known as Carbohydrate Kinase-Like Protein (CARKL) .[2][3] This enzyme belongs to the family of transferases, specifically phosphotransferases.[5]

Q3: What are the kinetic parameters of this compound kinase (CARKL)?

A3: The Michaelis-Menten constants (Km) for recombinant CARKL have been determined, providing insight into its substrate affinity. A lower Km value indicates a higher affinity of the enzyme for its substrate.

SubstrateMichaelis Constant (Km)
This compound134 ± 9 µM
ATP180 ± 8 µM
Data obtained from an ADP accumulation assay.[6]

Q4: What factors influence the efficiency of this compound phosphorylation?

A4: The efficiency of this enzymatic reaction is influenced by several factors, similar to other kinase assays:

  • Substrate and Cofactor Concentration: The concentration of this compound and ATP should be optimized. For routine assays, using a substrate concentration around the Km value is a good starting point.

  • Enzyme Concentration: The amount of active this compound kinase will directly impact the reaction rate.

  • pH: The pH of the reaction buffer affects the enzyme's structure and activity. A pH of 7.6 has been used effectively in published protocols.[2]

  • Temperature: Enzyme activity is temperature-dependent. A temperature of 30°C has been utilized for CARKL assays.[2]

  • Presence of Divalent Cations: Kinase activity is often dependent on divalent cations like magnesium (Mg²⁺), which is included in the reaction buffer.[2]

  • Presence of Inhibitors or Activators: Specific molecules can modulate the activity of the enzyme.

Q5: Are there any known specific activators or inhibitors for this compound kinase (CARKL)?

A5: Currently, there is limited information in the scientific literature on specific activators for this compound kinase (CARKL). Research has focused more on the broader regulation of the pentose phosphate pathway. For instance, dehydroepiandrosterone (B1670201) (DHEA) is a known inhibitor of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, which would indirectly affect the flux through the pathway.[2] Further research is needed to identify and characterize specific modulators of CARKL activity.

Signaling and Experimental Workflow Diagrams

sedoheptulose_phosphorylation_pathway This compound This compound carkl This compound Kinase (CARKL) This compound->carkl atp ATP atp->carkl s7p This compound-7-Phosphate carkl->s7p Phosphorylation adp ADP carkl->adp ppp Pentose Phosphate Pathway s7p->ppp

Caption: this compound phosphorylation pathway catalyzed by CARKL.

radioactive_kinase_assay_workflow start Start prepare_reagents Prepare Reaction Mixture: - Recombinant CARKL - this compound - Kinase Buffer (pH 7.6) - [γ-³²P]ATP start->prepare_reagents incubate Incubate at 30°C for 15 minutes prepare_reagents->incubate resolve Resolve Reaction Mixture on TLC Plate incubate->resolve develop Develop TLC Plate (Methanol:Chloroform:H₂O) resolve->develop expose Expose to Film (Autoradiography) develop->expose analyze Analyze Results expose->analyze

Caption: Experimental workflow for a radioactive this compound kinase assay.

Detailed Experimental Protocols

Protocol 1: Radioactive Kinase Assay for this compound Kinase (CARKL) Activity

This protocol is adapted from established methods for measuring CARKL activity.[2]

Materials:

  • Recombinant CARKL enzyme

  • This compound

  • [γ-³²P]ATP

  • Kinase reaction buffer (see table below)

  • Thin Layer Chromatography (TLC) plates

  • Developing solvent (Methanol:Chloroform:H₂O in a 5:5:1 ratio)

  • Phosphor screen or X-ray film

Kinase Reaction Buffer Components:

ComponentFinal Concentration
HEPES (pH 7.6)25 mM
KCl20 mM
MgCl₂10 mM
ATP10 mM
This compound10 mM

Procedure:

  • Prepare the kinase reaction mixture by combining recombinant CARKL, this compound, and the kinase reaction buffer.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for 15 minutes.

  • Spot the reaction mixture onto a TLC plate.

  • Develop the TLC plate using the methanol:chloroform:water (5:5:1) solvent system.

  • Dry the TLC plate and expose it to a phosphor screen or X-ray film to visualize the radiolabeled this compound-7-phosphate.

Protocol 2: ADP-Accumulation Assay for this compound Kinase (CARKL) Activity

This is a non-radioactive alternative that measures the production of ADP, a product of the kinase reaction. Commercial kits such as ADP-Glo™ (Promega) can be used.

Materials:

  • Recombinant CARKL enzyme

  • This compound

  • ATP

  • Kinase reaction buffer (as in Protocol 1, without radiolabeled ATP)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Luminometer-compatible microplate

Procedure:

  • Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.

  • Set up the kinase reaction in a microplate well by combining CARKL, this compound, ATP, and the kinase reaction buffer.

  • Incubate at 30°C for a predetermined time (optimization may be required).

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP through a luciferase/luciferin reaction.

  • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

Troubleshooting Guide

troubleshooting_logic start Low S7P Yield or Kinase Activity check_enzyme Is the enzyme active? start->check_enzyme check_reagents Are substrate/cofactor concentrations correct? check_enzyme->check_reagents Yes enzyme_inactive Solution: Use a fresh enzyme aliquot; verify expression and purification. check_enzyme->enzyme_inactive No check_conditions Are reaction conditions (pH, temp) optimal? check_reagents->check_conditions Yes reagents_incorrect Solution: Prepare fresh substrates; verify concentrations. check_reagents->reagents_incorrect No check_inhibitors Is there a potential inhibitor present? check_conditions->check_inhibitors Yes conditions_suboptimal Solution: Optimize pH and temperature; ensure proper buffer preparation. check_conditions->conditions_suboptimal No inhibitor_present Solution: Test for inhibitors in reagents; use high-purity reagents. check_inhibitors->inhibitor_present Yes

Caption: A logical workflow for troubleshooting low kinase activity.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No S7P Product 1. Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or issues with protein expression/purification.1a. Use a fresh aliquot of this compound kinase. 1b. Verify enzyme integrity and concentration using SDS-PAGE and a protein concentration assay. 1c. Perform a positive control experiment with known active enzyme.
2. Substrate Degradation: this compound or ATP may have degraded.2a. Prepare fresh substrate solutions. 2b. Store substrates at the recommended temperatures.
3. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition.3a. Verify the pH of the kinase reaction buffer. 3b. Ensure the incubator is at the correct temperature (e.g., 30°C). 3c. Check the concentrations of all buffer components, especially MgCl₂.
4. Presence of Inhibitors: Contaminants in reagents or glassware.4a. Use high-purity reagents and nuclease-free water. 4b. Ensure glassware is thoroughly cleaned.
High Background in ADP-Glo™ Assay 1. Contaminating ATPase/Kinase Activity: The recombinant enzyme preparation may contain other enzymes that hydrolyze ATP.1a. Use a highly purified preparation of this compound kinase. 1b. Include a "no this compound" control to measure background ATP hydrolysis.
2. Reagent Contamination: ADP contamination in the ATP stock.2a. Use a high-quality ATP source with low ADP contamination.
3. Sub-optimal ATP Concentration: Using too high an initial ATP concentration can lead to a high background.3a. Titrate the ATP concentration to find the optimal level for your assay.
Inconsistent Results 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.1a. Use calibrated pipettes and proper pipetting techniques. 1b. Prepare a master mix of reagents to minimize pipetting variations.
2. Incomplete Mixing: Reagents not thoroughly mixed before or during the reaction.2a. Gently vortex or pipette to mix all solutions before starting the reaction.
3. Temperature Fluctuations: Inconsistent temperature across the incubation plate or between experiments.3a. Ensure uniform heating of the reaction plate. 3b. Pre-warm all reagents to the reaction temperature.

References

Troubleshooting background interference in sedoheptulose colorimetric assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals employing colorimetric assays for the quantification of sedoheptulose.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the cysteine-sulfuric acid colorimetric assay for this compound?

The cysteine-sulfuric acid assay is a common colorimetric method for the determination of heptoses like this compound. The reaction involves the dehydration of the sugar by concentrated sulfuric acid to form a furfural (B47365) derivative. This derivative then reacts with cysteine to produce a colored product, which can be quantified spectrophotometrically.

Q2: What are the common causes of high background interference in my this compound assay?

High background can stem from several sources:

  • Reagent Contamination: Impurities in reagents, especially the sulfuric acid or cysteine, can lead to non-specific color development.

  • Sample Matrix Effects: Components within the sample, such as other sugars, proteins, or phenols, can interfere with the reaction.

  • Improper Incubation: Incorrect incubation times or temperatures can promote the formation of interfering colored compounds.

  • Contaminated Glassware: Residual detergents or other substances on labware can react with the assay reagents.

Q3: How can I reduce interference from other sugars like fructose (B13574) and ribose?

Fructose and ribose are known to interfere with the this compound colorimetric assay.[1] Here are some strategies to mitigate this:

  • Wavelength Selection: While some methods use a single wavelength, analyzing the absorption spectrum can help identify a wavelength where the contribution from this compound is maximal compared to the interfering sugars.

  • Reaction Kinetics: The rate of color development can differ between sugars. By carefully timing the absorbance reading, it may be possible to minimize the signal from slower-reacting sugars.

  • Blank Correction: Using appropriate blanks that contain the interfering sugars at the concentrations expected in the samples can help to correct for their contribution to the absorbance.

  • Chromatographic Separation: For complex samples, prior separation of this compound from other sugars using techniques like ion-exchange chromatography may be necessary.

Q4: What is the optimal wavelength for measuring the color development in the this compound assay?

For the carbazole-sulfuric acid reaction, a common variant of this assay, the maximum absorbance for the colored compound formed with sedoheptulosan (B213187) is at 490 nm.[1] However, it is always recommended to perform a wavelength scan with your specific standards and reagents to determine the optimal wavelength for your experimental conditions.

Troubleshooting Guides

Issue 1: High Background Absorbance
Potential Cause Troubleshooting Step
Contaminated Reagents Prepare fresh reagents using high-purity water and analytical grade chemicals. Test each reagent individually by running a blank with all components except the standard.
Sample Matrix Interference Prepare a sample blank containing the sample matrix without the analyte. If the blank shows high absorbance, consider sample dilution or a sample clean-up step like protein precipitation or solid-phase extraction.
Prolonged Incubation or High Temperature Optimize the incubation time and temperature. Shorter incubation times or lower temperatures may reduce the formation of non-specific colored products.[1]
Dirty Glassware Ensure all glassware is thoroughly cleaned with a suitable laboratory detergent and rinsed extensively with purified water.
Issue 2: Low or No Signal
Potential Cause Troubleshooting Step
Degraded Standard or Reagents Prepare fresh this compound standards and assay reagents. Cysteine solutions can be particularly prone to oxidation.
Incorrect Reagent Concentration Verify the concentrations of all reagents, especially the sulfuric acid. The concentration of sulfuric acid is critical for the dehydration reaction.[1]
Inappropriate Wavelength Confirm that the spectrophotometer is set to the correct wavelength. Perform a wavelength scan to determine the absorbance maximum for your specific assay conditions.
Insufficient Incubation Ensure the reaction has been incubated for the appropriate amount of time to allow for sufficient color development.
Issue 3: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Inaccurate Pipetting Calibrate and use precise pipettes for dispensing all reagents and samples. Inconsistent volumes will lead to variability in the final absorbance.
Temperature Fluctuations Ensure a stable incubation temperature. Use a water bath or incubator with precise temperature control.
Timing of Readings Read the absorbance of all samples and standards at a consistent time point after stopping the reaction, as the color may not be stable over long periods.
Incomplete Mixing Ensure thorough mixing of reagents and samples in each well or tube.

Experimental Protocols

Key Experiment: Cysteine-Sulfuric Acid Colorimetric Assay for this compound

This protocol is adapted from the method described for the determination of sedoheptulosan.[1]

Reagents:

  • This compound Standard: Prepare a stock solution of this compound in purified water.

  • Cysteine Hydrochloride Solution (3% w/v): Dissolve 3 g of cysteine hydrochloride in 100 mL of purified water. Prepare fresh daily.

  • Sulfuric Acid (38.4% v/v): Carefully and slowly add 384 mL of concentrated sulfuric acid to 616 mL of purified water while cooling in an ice bath. Caution: This is a highly exothermic reaction. Always add acid to water.

Procedure:

  • To 0.9 mL of the sample or standard solution, add 0.1 mL of 3% cysteine hydrochloride solution.

  • Add 5 mL of 38.4% sulfuric acid.

  • Mix the contents thoroughly.

  • Heat the mixture in a boiling water bath for 10 minutes.

  • Cool the tubes in tap water.

  • Allow the tubes to stand at room temperature.

  • Measure the absorbance at the predetermined optimal wavelength (e.g., around 490 nm for carbazole-based methods).[1]

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Wavelength (Carbazole Reaction) 490 nm[1]
Cysteine Hydrochloride Concentration 3% (w/v)[1]
Sulfuric Acid Concentration 38.4% (v/v)[1]
Heating Time 10 minutes[1]
Heating Temperature Boiling Water Bath (100 °C)[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample Sample/Standard Preparation add_cysteine Add Cysteine Hydrochloride prep_sample->add_cysteine prep_reagents Reagent Preparation prep_reagents->add_cysteine add_acid Add Sulfuric Acid & Mix add_cysteine->add_acid heat Heat in Boiling Water Bath add_acid->heat cool Cool to Room Temperature heat->cool measure_abs Measure Absorbance cool->measure_abs calc Calculate Concentration measure_abs->calc

Caption: Experimental workflow for the this compound colorimetric assay.

troubleshooting_logic start Start: Inaccurate Results high_bg High Background? start->high_bg low_signal Low/No Signal? high_bg->low_signal No check_reagents Check Reagent Purity & Blanks high_bg->check_reagents Yes inconsistent Inconsistent Results? low_signal->inconsistent No check_standards Verify Standard & Reagent Integrity low_signal->check_standards Yes check_pipetting Verify Pipette Accuracy inconsistent->check_pipetting Yes end End: Accurate Results inconsistent->end No check_matrix Evaluate Sample Matrix Effects check_reagents->check_matrix optimize_incubation Optimize Incubation Time/Temp check_matrix->optimize_incubation optimize_incubation->end check_wavelength Confirm Wavelength & Instrument Settings check_standards->check_wavelength check_wavelength->end check_temp Ensure Stable Temperature check_pipetting->check_temp check_timing Standardize Reading Time check_temp->check_timing check_timing->end

Caption: Troubleshooting decision tree for this compound colorimetric assays.

References

Technical Support Center: Large-Scale Purification of Sedoheptulose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the large-scale purification of sedoheptulose.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for large-scale this compound purification?

A1: Large-scale production of this compound typically begins with fermentation broths from metabolically engineered microorganisms, such as Corynebacterium glutamicum or Bacillus subtilis.[1] These organisms are engineered to overproduce this compound from simple carbon sources like glucose. The purification process then aims to isolate this compound from other components of the fermentation broth, including cells, proteins, salts, and other metabolites.

Q2: Which chromatography techniques are most effective for this compound purification?

A2: Ion-exchange chromatography is a commonly mentioned method for the purification of this compound and its phosphorylated derivatives.[2] Additionally, paper and cellulose (B213188) column chromatography have been described for the purification of this compound phosphate.[3] For analytical purposes and preparative separation at a smaller scale, High-Performance Liquid Chromatography (HPLC) is employed.[1] While not explicitly detailed for this compound, general principles of size-exclusion and hydrophobic interaction chromatography could also be adapted for polishing steps.

Q3: How can the purity of the final this compound product be assessed?

A3: The purity of this compound can be determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying purity.[1] For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[1][4]

Q4: What are the key challenges in crystallizing this compound?

A4: While specific challenges for this compound crystallization are not extensively documented in the provided literature, general crystallization challenges include achieving the appropriate level of supersaturation, controlling nucleation and crystal growth, and preventing the formation of amorphous material or small, poorly formed crystals.[5][6] The choice of solvent is critical; the compound must be soluble but not to the extent that it prevents precipitation.[5] The presence of impurities from the fermentation broth can also inhibit crystallization or be incorporated into the crystal lattice, reducing purity.

Troubleshooting Guides

Issue 1: Low Yield During Ion-Exchange Chromatography

Question: My this compound yield is significantly lower than expected after ion-exchange chromatography. What are the potential causes and solutions?

Answer:

Low recovery of this compound during ion-exchange chromatography can stem from several factors related to the sample, buffer conditions, and the column itself. Here's a breakdown of potential issues and how to address them:

  • Inappropriate Buffer pH:

    • Cause: The pH of your sample and buffers is critical for the binding of this compound to the ion-exchange resin. Since this compound is a neutral sugar, its application to ion-exchange chromatography often relies on its weak acidic properties at high pH (formation of a sedoheptulosate anion) or through the formation of charged complexes (e.g., with borate). If the pH is not optimal, the molecule will not bind effectively and will be lost in the flow-through or wash steps.[7][8]

    • Solution:

      • Determine the optimal binding pH for this compound on your specific resin (anion or cation exchanger). This may require empirical testing with a pH gradient.

      • Ensure the pH of your sample is adjusted to the binding buffer pH before loading it onto the column.[7]

      • Verify the pH of all your buffers (binding, wash, and elution) before use.

  • High Ionic Strength in the Sample:

    • Cause: The fermentation broth may contain a high concentration of salts, which can interfere with the binding of this compound to the resin by competing for the charged groups.[7][9]

    • Solution:

      • Desalt your sample before loading it onto the ion-exchange column. This can be achieved through dialysis, diafiltration, or size-exclusion chromatography.

      • If desalting is not feasible, dilute the sample to reduce the ionic strength, though this will increase the loading volume.

  • Column Overload:

    • Cause: Exceeding the binding capacity of your chromatography column will result in the loss of product in the flow-through.

    • Solution:

      • Consult the manufacturer's specifications for the binding capacity of your resin.

      • Perform a loading study with a smaller amount of sample to determine the practical binding capacity under your experimental conditions.

      • If necessary, use a larger column or split the sample into multiple runs.

  • Improper Elution Conditions:

    • Cause: The elution buffer may not be strong enough (in terms of pH or ionic strength) to displace the bound this compound from the resin. Conversely, if the elution is too harsh, it may co-elute with impurities.

    • Solution:

      • Optimize the elution conditions by using a gradient of increasing salt concentration or a pH gradient.

      • Analyze fractions across the elution peak to determine where the purest product is eluting.

Issue 2: Co-elution of Impurities with this compound

Question: I am observing significant impurities co-eluting with my this compound peak during chromatography. How can I improve the resolution?

Answer:

Improving the separation of this compound from impurities requires optimizing the chromatographic parameters to enhance selectivity.

  • Suboptimal Gradient Slope:

    • Cause: A steep elution gradient may not provide sufficient resolution to separate molecules with similar binding affinities.

    • Solution:

      • Employ a shallower elution gradient (salt or pH). This will increase the separation time but can significantly improve the resolution between your target molecule and closely eluting impurities.[9]

  • Incorrect Resin Choice:

    • Cause: The chosen stationary phase may not have the ideal selectivity for this compound and the specific impurities in your sample.

    • Solution:

      • Experiment with different types of ion-exchange resins (e.g., strong vs. weak anion/cation exchangers) that have different selectivities.

      • Consider a multi-step purification strategy that employs different chromatography modes. For example, an initial ion-exchange step could be followed by size-exclusion chromatography to separate based on size, or hydrophobic interaction chromatography to separate based on hydrophobicity.

  • Flow Rate is Too High:

    • Cause: A high flow rate can lead to broader peaks and reduced resolution due to insufficient time for mass transfer between the mobile and stationary phases.

    • Solution:

      • Reduce the flow rate during the sample loading and elution steps. This will increase the run time but can lead to sharper peaks and better separation.

Data Presentation

Table 1: Example Data for Large-Scale this compound Purification Steps

Purification StepStarting Volume (L)This compound Concentration (g/L)Purity (%)Yield (%)
Clarified Fermentation Broth100024[10][]15100
Ion-Exchange Chromatography1200187590
Crystallization50350>9980
Overall - - >99 72

Note: The values presented in this table are illustrative and based on a combination of reported lab-scale production titers and typical industrial purification yields. Actual results will vary depending on the specific process and scale.

Experimental Protocols

Protocol 1: Generalized Ion-Exchange Chromatography for this compound Purification

This protocol provides a general framework. Optimization of buffers, pH, and gradients is essential for specific applications.

  • Column Preparation:

    • Select an appropriate anion-exchange column (e.g., Q-Sepharose) based on the required capacity.

    • Equilibrate the column with 5-10 column volumes (CV) of the starting buffer (e.g., 20 mM Tris-HCl, pH 8.5) until the pH and conductivity of the eluate match the buffer.

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells and large debris.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining particulates.

    • If necessary, perform a buffer exchange into the starting buffer using diafiltration or a desalting column to reduce the ionic strength.

    • Adjust the pH of the sample to match the starting buffer.

  • Sample Loading:

    • Load the prepared sample onto the equilibrated column at a controlled flow rate.

    • Collect the flow-through fraction and save it for analysis to ensure the target molecule has bound to the column.

  • Washing:

    • Wash the column with 5-10 CV of the starting buffer to remove unbound impurities. Monitor the UV absorbance (at 280 nm for proteins) of the eluate until it returns to baseline.

  • Elution:

    • Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer) over 10-20 CV.

    • Alternatively, a pH gradient can be used for elution.

    • Collect fractions throughout the elution process.

  • Analysis:

    • Analyze the collected fractions for this compound concentration and purity using HPLC.

    • Pool the fractions containing the highest purity this compound.

  • Regeneration:

    • Regenerate the column according to the manufacturer's instructions, typically by washing with a high salt concentration buffer (e.g., 2 M NaCl) followed by a sanitizing agent (e.g., 0.1-0.5 M NaOH).

    • Store the column in an appropriate storage solution (e.g., 20% ethanol).

Visualizations

experimental_workflow start Fermentation Broth clarification Clarification (Centrifugation/Filtration) start->clarification sample_prep Sample Preparation (Buffer Exchange/pH Adjustment) clarification->sample_prep iex Ion-Exchange Chromatography sample_prep->iex analysis1 Purity & Concentration Analysis (HPLC) iex->analysis1 crystallization Crystallization analysis1->crystallization drying Drying crystallization->drying final_product Pure this compound drying->final_product

Caption: A generalized workflow for the large-scale purification of this compound.

troubleshooting_logic start Low IEX Yield check_ph Is buffer/sample pH optimal? start->check_ph check_salt Is sample ionic strength low? check_ph->check_salt Yes adjust_ph Adjust pH check_ph->adjust_ph No check_load Is column overloaded? check_salt->check_load Yes desalt Desalt/Dilute Sample check_salt->desalt No reduce_load Reduce Load/Use Larger Column check_load->reduce_load Yes

Caption: Troubleshooting logic for low yield in ion-exchange chromatography.

References

Technical Support Center: Method Refinement for Quantifying Sedoheptulose in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of sedoheptulose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the analysis of this compound in complex biological matrices.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments. The guides are categorized by the analytical method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Question/Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) for this compound. Interaction of the phosphate (B84403) group with the stationary phase.[1] Inappropriate mobile phase composition.Use a column specifically designed for polar analytes, such as a HILIC column.[2] Optimize the mobile phase. Increasing the concentration of formic acid can sometimes improve peak shape for sugar phosphates.[1]
Low signal intensity or no peak detected. Ion suppression due to matrix effects.[3][4] Inefficient ionization of this compound. Analyte concentration is below the limit of detection (LOD).[3]Improve sample cleanup to remove interfering matrix components like phospholipids.[5] Solid-phase extraction (SPE) is generally more effective than protein precipitation.[5] Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).[3] Consider derivatization to enhance ionization efficiency.[1] Concentrate the sample or inject a larger volume if the system allows.
Inconsistent retention times. Inadequate column equilibration between injections.[3] Changes in mobile phase composition. Column degradation.Ensure sufficient equilibration time with the initial mobile phase conditions before each injection.[3] Prepare fresh mobile phase daily and ensure proper mixing. Use a guard column and replace the analytical column if performance deteriorates.
High background noise. Contamination of the LC-MS system or solvents.[3] Presence of interfering isobaric compounds in the matrix.Flush the LC system and use high-purity solvents and additives.[3] Optimize MS/MS transitions to be more specific to this compound. Improve chromatographic separation to resolve this compound from interfering compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Question/Issue Potential Cause(s) Recommended Solution(s)
Multiple peaks for this compound. Incomplete derivatization or formation of multiple derivative isomers (e.g., from tautomerization).[6]Optimize the derivatization reaction (time, temperature, reagent ratio). A two-step derivatization involving methoximation followed by silylation can reduce the formation of multiple isomers by locking the sugar in its open-chain form.[6]
Poor peak shape and tailing. Active sites in the GC inlet or column. Analyte degradation at high temperatures.Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for sugar analysis.[7] Optimize the injector and oven temperature programs to avoid analyte degradation.
Low recovery of this compound. Inefficient extraction from the biological matrix. Loss of analyte during the derivatization or sample cleanup steps.Optimize the extraction solvent and procedure. A common approach for cells is a methanol (B129727)/water/chloroform extraction.[8] Ensure complete dryness of the sample before derivatization, as water can interfere with silylation reagents.[6]
Contamination and ghost peaks. Carryover from previous injections. Contamination from derivatization reagents or sample handling.Implement a thorough wash step between injections. Use high-purity reagents and clean labware. Analyze a reagent blank to identify potential sources of contamination.
Enzymatic Assays
Question/Issue Potential Cause(s) Recommended Solution(s)
Low or no enzyme activity detected. Inactive enzyme due to improper storage or handling. Presence of enzyme inhibitors in the sample matrix. Incorrect assay conditions (pH, temperature).Aliquot and store enzymes at the recommended temperature, avoiding repeated freeze-thaw cycles. Perform a spike-and-recovery experiment to assess for matrix-related inhibition. If inhibition is present, consider further sample purification. Ensure the assay buffer is at the optimal pH and the incubation is performed at the correct temperature for the enzyme.
High background signal. Non-specific reactions or interfering substances in the sample. Substrate instability.Run a sample blank (without the enzyme) to measure the background signal and subtract it from the sample reading. Prepare fresh substrate solution for each experiment.
Non-linear reaction rate. Substrate or cofactor depletion. Enzyme concentration is too high, leading to a very rapid reaction.Ensure that substrate and cofactor concentrations are in excess. Optimize the enzyme concentration to ensure the reaction rate is linear over the measurement period.
High variability between replicates. Pipetting errors. Incomplete mixing of reagents.Calibrate pipettes regularly and use proper pipetting techniques. Gently mix the contents of each well or tube after adding reagents.

Frequently Asked Questions (FAQs)

Q1: How can I improve the stability of this compound in my biological samples during storage?

A1: For metabolomics studies, it is crucial to minimize enzymatic activity and chemical degradation after sample collection. Snap-freezing samples in liquid nitrogen immediately after collection is a common practice. For blood samples, processing to plasma or serum should be done promptly, and the resulting matrix should be stored at -80°C.[9][10] Metabolites in extracted samples are generally stable for up to 24 hours at 4°C.[9] For longer-term storage, dried extracts should be kept at -80°C.

Q2: What is the best internal standard to use for this compound quantification?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C-sedoheptulose. This will behave identically to the endogenous analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response. If a labeled standard is not available, a structurally similar compound that is not present in the biological matrix can be used, but it may not correct for all sources of variability as effectively.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in the analysis of complex biological samples.[4][11] To minimize these effects, you can:

  • Improve sample preparation: Use more rigorous extraction and cleanup methods, such as solid-phase extraction (SPE), to remove interfering compounds like phospholipids.[5]

  • Optimize chromatography: Improve the separation of this compound from co-eluting matrix components by adjusting the column chemistry, mobile phase, or gradient.

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.

  • Dilute the sample: This can reduce the concentration of interfering matrix components, but may also lower the analyte signal.

Q4: Is derivatization necessary for the GC-MS analysis of this compound?

A4: Yes, derivatization is essential for the GC-MS analysis of sugars like this compound.[7] These compounds are non-volatile and highly polar, making them unsuitable for direct GC analysis. Derivatization, typically through methoximation followed by silylation, increases their volatility and thermal stability.[6]

Q5: What are the expected concentrations of this compound in biological samples?

A5: The concentration of this compound and its phosphorylated forms can vary significantly depending on the biological matrix, species, and metabolic state. In cancer cells, which often have an upregulated pentose (B10789219) phosphate pathway, the levels of PPP intermediates are generally elevated.[12][13] For example, in clear cell renal cell carcinoma, a significant increase in PPP metabolites has been observed compared to normal tissue.[12] However, specific reference ranges for this compound in healthy human plasma or other tissues are not well-established in the readily available literature.

Data Presentation

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Sugar Phosphates

This table presents typical performance data for a validated LC-MS/MS method for the analysis of sugar phosphates, including this compound-7-phosphate, in plant extracts, which can serve as a reference for method development in other biological matrices.[14]

Analyte Linear Range (ng/mL) LOD (ng/mL) LOQ (ng/mL) Recovery (%) Intra-day Precision (%RSD) Inter-day Precision (%RSD)
This compound-7-phosphate0.5 - 5000.10.585 - 105< 10< 15
Glucose-6-phosphate1 - 10000.2190 - 110< 10< 15
Fructose-6-phosphate1 - 10000.2190 - 110< 10< 15
Ribose-5-phosphate0.5 - 5000.10.588 - 108< 10< 15
Erythrose-4-phosphate0.2 - 2000.050.282 - 102< 15< 20

Data is representative and may vary depending on the specific matrix and instrumentation.

Table 2: Comparison of Sample Preparation Techniques for LC-MS/MS Analysis
Technique Principle Advantages Disadvantages Typical Recovery (%)
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[11]Simple, fast, and inexpensive.Less effective at removing other matrix components (e.g., phospholipids), leading to higher matrix effects.[5]80 - 110
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be labor-intensive and may require large volumes of organic solvents.70 - 100
Solid-Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent.[5]Provides the cleanest extracts, significantly reducing matrix effects.[5] Can be automated.More expensive and time-consuming method development.90 - 110

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound-7-Phosphate in Mammalian Cells

This protocol is a synthesized example based on common practices for the analysis of polar metabolites.

1. Sample Preparation (Cell Extraction) a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water) to each well of a 6-well plate. c. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. d. Vortex for 30 seconds and incubate on ice for 10 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. g. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% acetic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 10 minutes, hold for 2 minutes, then return to 95% B and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

  • MS/MS Transition (example): this compound-7-phosphate: m/z 289 -> m/z 97[15]

Protocol 2: GC-MS Quantification of this compound in Plasma

This protocol is a synthesized example based on established methods for sugar analysis.

1. Sample Preparation (Protein Precipitation and Derivatization) a. To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard. b. Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and dry it completely under nitrogen. e. Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine, vortex, and incubate at 37°C for 90 minutes.[6] f. Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS, vortex, and incubate at 60°C for 30 minutes.[16]

2. GC-MS Analysis

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS System: Quadrupole mass spectrometer with electron ionization (EI).

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound derivative.

Mandatory Visualizations

Pentose_Phosphate_Pathway cluster_oxidative Oxidative Phase cluster_nonoxidative Non-oxidative Phase G6P Glucose-6-P PGL 6-Phosphoglucono- lactone G6P->PGL G6PD NADPH1 NADPH G6P->NADPH1 PG 6-Phosphogluconate PGL->PG 6PGL Ru5P Ribulose-5-P PG->Ru5P 6PGD NADPH2 NADPH PG->NADPH2 R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P S7P This compound-7-P R5P->S7P TKT Nucleotides Nucleotide Synthesis R5P->Nucleotides X5P->S7P TKT GAP Glyceraldehyde-3-P X5P->GAP TKT E4P Erythrose-4-P S7P->E4P TALDO F6P Fructose-6-P S7P->F6P TALDO E4P->F6P TKT F6P->G6P Glycolysis Glycolysis F6P->Glycolysis GAP->F6P TKT GAP->Glycolysis

Caption: The Pentose Phosphate Pathway, highlighting this compound-7-Phosphate.

LCMS_Workflow Sample Biological Sample (e.g., Plasma, Cells) Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (Optional, for GC-MS) Cleanup->Derivatization GC-MS Path LC LC Separation (e.g., HILIC) Cleanup->LC LC-MS Path Derivatization->LC GC-MS Path MS MS/MS Detection (Triple Quadrupole) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification Data->Quant

Caption: General workflow for this compound quantification.

References

Technical Support Center: Optimization of Enzymatic Reactions Using Sedoheptulose as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with enzymes that utilize sedoheptulose and its phosphorylated derivatives as substrates.

Section 1: Troubleshooting Guides and FAQs

This section is designed to address common issues encountered during experimental work.

Transketolase (TK)

FAQs

  • Q1: I am observing low or no transketolase activity in my assay. What are the common causes?

    • A1: Low transketolase activity can stem from several factors:

      • Inactive Enzyme: Ensure the enzyme has been stored correctly, typically at -20°C or below, and avoid repeated freeze-thaw cycles.

      • Cofactor Deficiency: Transketolase activity is strictly dependent on the presence of its cofactor, thiamine (B1217682) pyrophosphate (ThDP), and a divalent cation like Mg²⁺.[1] Ensure these are present at optimal concentrations in your assay buffer.

      • Sub-optimal pH: The optimal pH for transketolase activity is generally around 7.6. Verify the pH of your reaction buffer.

      • Substrate Quality: The purity of this compound-7-phosphate (S7P) can affect the reaction. Use a high-purity substrate and consider potential degradation if not stored properly.

      • Incorrect Substrate Concentration: Ensure you are using the appropriate concentration of both the donor (e.g., xylulose-5-phosphate) and acceptor (e.g., ribose-5-phosphate (B1218738) or erythrose-4-phosphate) substrates for S7P formation, or the appropriate concentration of S7P in the reverse reaction.

  • Q2: My spectrophotometric assay shows a high background signal. How can I troubleshoot this?

    • A2: High background in a coupled spectrophotometric assay (monitoring NADH oxidation) can be due to:

      • Contaminating Enzymes: The enzyme preparation may contain other dehydrogenases that oxidize NADH. Run a control reaction without the primary substrate to check for this.

      • Non-enzymatic NADH Oxidation: Some components in your sample or buffer might be causing the non-enzymatic oxidation of NADH. Prepare a blank reaction with all components except the enzyme to assess this.

      • Substrate Instability: If the this compound-7-phosphate or other sugar phosphates are degrading, this could lead to side reactions that consume NADH. Ensure substrates are freshly prepared or properly stored.

  • Q3: The reaction rate is not linear over time. What does this indicate?

    • A3: A non-linear reaction rate can be caused by:

      • Substrate Depletion: If the initial substrate concentration is too low, it may be consumed quickly, leading to a decrease in the reaction rate.

      • Product Inhibition: Accumulation of products can inhibit enzyme activity. Measure the initial velocity of the reaction to minimize this effect.

      • Enzyme Instability: The enzyme may be unstable under the assay conditions. Check the stability of the enzyme at the assay temperature and pH over the time course of the experiment.

This compound-1,7-bisphosphatase (SBPase)

FAQs

  • Q1: My SBPase activity is lower than expected. What should I check?

    • A1: Several factors can contribute to low SBPase activity:

      • Suboptimal pH: SBPase is inhibited by acidic conditions.[2] Ensure your assay buffer is at the optimal pH, which is typically around 8.0-8.8 for the chloroplast enzyme.

      • Insufficient Divalent Cations: SBPase requires a divalent cation, typically Mg²⁺, for activity.[2] The optimal concentration can be influenced by the substrate concentration and pH.

      • Redox State of the Enzyme: Chloroplast SBPase is a redox-regulated enzyme and requires reduction for full activity, which can be achieved in vitro by pre-incubation with dithiothreitol (B142953) (DTT).

      • Substrate Purity: Impurities in the this compound-1,7-bisphosphate (SBP) preparation can inhibit the enzyme.

      • Feedback Inhibition: The products of the reaction, this compound-7-phosphate and inorganic phosphate (B84403), can cause feedback inhibition.[2] It is important to measure the initial reaction rate.

  • Q2: I am having trouble with the stability of my this compound-1,7-bisphosphate substrate. Any suggestions?

    • A2: this compound-1,7-bisphosphate can be prone to degradation.

      • Storage: Store SBP as a lyophilized powder at -20°C or below. In solution, it is best to prepare it fresh for each experiment. If you must store it in solution, aliquot and freeze at -80°C and avoid repeated freeze-thaw cycles.

      • pH: The stability of sugar phosphates is pH-dependent. Maintain a slightly acidic to neutral pH for storage to minimize degradation.

  • Q3: Can I use a general phosphatase assay for SBPase?

    • A3: While general phosphatase assays that detect the release of inorganic phosphate can be adapted, it is crucial to ensure the specificity of the reaction. Run controls without the enzyme and with other potential phosphatases to confirm that the observed activity is from SBPase. Also, be aware that some common phosphatase inhibitors may also affect SBPase activity.

This compound Kinase (SHPK)

FAQs

  • Q1: My this compound kinase assay is not working. What are the likely issues?

    • A1: Common problems with kinase assays include:

      • ATP Concentration: Ensure that ATP is present at a concentration that is not limiting the reaction. The apparent Kₘ for ATP for this compound kinase has been reported to be around 180 ± 8 µM.[3]

      • Enzyme Purity: Contaminating ATPases in the enzyme preparation can lead to a high background signal in assays that measure ADP production.

      • Substrate Quality: The purity of this compound is important. Contaminating sugars could compete for the active site or be substrates for other kinases in the preparation.

      • Assay Buffer Components: Ensure the buffer composition, including pH and divalent cation (e.g., Mg²⁺) concentration, is optimal for this compound kinase activity.

  • Q2: I am seeing a high background in my ADP-accumulation assay for this compound kinase.

    • A2: A high background in a fluorescence-based ADP-accumulation assay can be caused by:

      • ATP Instability: ATP can hydrolyze non-enzymatically, especially at elevated temperatures or non-optimal pH.

      • Contaminating Enzymes: As mentioned, ATPases in your enzyme preparation will lead to ATP consumption that is independent of this compound phosphorylation.

      • Compound Interference: If you are screening for inhibitors, the test compounds themselves might interfere with the fluorescence signal.

  • Q3: How can I confirm that the observed kinase activity is specific to this compound?

    • A3: To confirm substrate specificity:

      • Run a control reaction without this compound: This will account for any background kinase activity on other potential substrates in your reaction mixture.

      • Test other sugars: If you suspect contamination, you can test other sugars (e.g., glucose, fructose) as potential substrates to see if your enzyme preparation phosphorylates them.

      • Use a specific inhibitor: If a known specific inhibitor of this compound kinase is available, you can use it to confirm that the observed activity is indeed from your target enzyme.

Section 2: Quantitative Data

The following tables summarize key quantitative data for enzymes utilizing this compound and its derivatives.

Table 1: Kinetic Parameters for Transketolase

SubstrateKₘ (µM)Source OrganismReference
Ribose-5-phosphate330Mouse Brain[4]
D-xylulose-5-phosphate120Mouse Brain[4]
Thiamine pyrophosphate7Mouse Brain[4]

Table 2: Kinetic and Physicochemical Properties of this compound-1,7-bisphosphatase

ParameterValueSource OrganismReference
Optimal pH8.0 - 8.8Spinach Chloroplasts[2]
Specificity Constant (kcat/Kₘ) for SBP1.62 x 10⁶ M⁻¹s⁻¹Spinach Chloroplasts[5]
Divalent Cation RequirementMg²⁺Spinach Chloroplasts[2]

Table 3: Kinetic Parameters for this compound Kinase (CARKL)

SubstrateKₘ (µM)Source OrganismReference
This compound134 ± 9Recombinant Human[3]
ATP180 ± 8Recombinant Human[3]

Section 3: Experimental Protocols

Spectrophotometric Assay for Transketolase Activity

This protocol is adapted from methods used for measuring erythrocyte transketolase activity and is based on a coupled enzyme system that monitors the oxidation of NADH.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.6)

  • MgCl₂ solution

  • Thiamine pyrophosphate (ThDP) solution

  • Ribose-5-phosphate (substrate)

  • Xylulose-5-phosphate (substrate)

  • NADH solution

  • Coupling enzymes: Triosephosphate isomerase and α-glycerophosphate dehydrogenase

  • Transketolase enzyme preparation

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ThDP, NADH, and the coupling enzymes.

  • Add the transketolase enzyme preparation to the reaction mixture and pre-incubate for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding the substrates (ribose-5-phosphate and xylulose-5-phosphate).

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot.

  • Enzyme activity is calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Assay for this compound-1,7-bisphosphatase Activity

This protocol is based on the detection of inorganic phosphate released from the enzymatic hydrolysis of this compound-1,7-bisphosphate.

Materials:

  • Assay buffer (e.g., Tricine-NaOH, pH 8.2)

  • MgCl₂ solution

  • Dithiothreitol (DTT)

  • This compound-1,7-bisphosphate (substrate)

  • SBPase enzyme preparation

  • Reagents for phosphate determination (e.g., Malachite Green-based reagent)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, MgCl₂, and DTT.

  • Add the SBPase enzyme preparation and pre-incubate for 10-15 minutes at 30°C to activate the enzyme.

  • Initiate the reaction by adding the this compound-1,7-bisphosphate substrate.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction by adding a reagent that denatures the enzyme (e.g., perchloric acid or the phosphate detection reagent itself).

  • Add the colorimetric reagent for phosphate detection and incubate for color development according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Determine the amount of phosphate released by comparison to a standard curve prepared with known concentrations of inorganic phosphate.

This compound Kinase Activity Assay

This protocol describes a fluorescence-based ADP-accumulation assay.

Materials:

  • Assay buffer (e.g., HEPES, pH 7.5)

  • MgCl₂ solution

  • ATP solution

  • This compound (substrate)

  • This compound kinase enzyme preparation

  • ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Set up the kinase reaction by combining the assay buffer, MgCl₂, ATP, and the this compound kinase enzyme preparation in a microplate well.

  • Initiate the reaction by adding this compound.

  • Incubate the reaction for a specific time at the optimal temperature for the enzyme.

  • Stop the kinase reaction and detect the amount of ADP produced using the ADP detection kit according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • The signal is proportional to the amount of ADP generated and thus to the kinase activity.

Section 4: Visualization of Pathways and Workflows

The Pentose (B10789219) Phosphate Pathway

The following diagram illustrates the key reactions of the pentose phosphate pathway, highlighting the role of enzymes that utilize this compound derivatives.

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase Glucose-6-P Glucose-6-P 6-Phosphoglucono-lactone 6-Phosphoglucono-lactone Glucose-6-P->6-Phosphoglucono-lactone G6PD 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-lactone->6-Phosphogluconate 6PGL Ribulose-5-P Ribulose-5-P 6-Phosphogluconate->Ribulose-5-P 6PGD Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P RPI Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P RPE This compound-7-P This compound-7-P Ribose-5-P->this compound-7-P Transketolase Glyceraldehyde-3-P Glyceraldehyde-3-P Xylulose-5-P->Glyceraldehyde-3-P Transketolase Xylulose-5-P->Glyceraldehyde-3-P Transketolase Fructose-6-P Fructose-6-P Glyceraldehyde-3-P->Fructose-6-P Transaldolase Glycolysis Glycolysis Glyceraldehyde-3-P->Glycolysis Erythrose-4-P Erythrose-4-P This compound-7-P->Erythrose-4-P Transaldolase Erythrose-4-P->Fructose-6-P Transketolase This compound-1,7-bisP This compound-1,7-bisP This compound-1,7-bisP->this compound-7-P SBPase This compound This compound

Caption: The Pentose Phosphate Pathway highlighting key enzymatic steps involving this compound.

Experimental Workflow for Enzyme Assay Optimization

The following diagram outlines a logical workflow for optimizing an enzymatic assay.

AssayOptimizationWorkflow Start Start: Assay Development DefineAssay Define Assay Parameters (Substrate, Enzyme, Buffer) Start->DefineAssay OptimizeBuffer Optimize Buffer Conditions (pH, Divalent Cations) DefineAssay->OptimizeBuffer EnzymeTitration Enzyme Titration (Determine Linear Range) OptimizeBuffer->EnzymeTitration SubstrateTitration Substrate Titration (Determine Km) EnzymeTitration->SubstrateTitration TimeCourse Time Course Analysis (Determine Initial Velocity Window) SubstrateTitration->TimeCourse ValidateAssay Validate Assay (Controls, Reproducibility) TimeCourse->ValidateAssay End End: Optimized Assay ValidateAssay->End

Caption: A typical workflow for the optimization of an enzymatic assay.

References

Validation & Comparative

Sedoheptulose Pathway Activity: A Comparative Analysis of C3 and C4 Plants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the sedoheptulose-1,7-bisphosphatase (SBPase) pathway reveals significant operational distinctions between C3 and C4 photosynthetic strategies. While enhanced SBPase activity is a clear driver of photosynthetic efficiency and biomass accumulation in C3 plants, its role in C4 plants appears to be more nuanced, suggesting an evolutionary optimization for the high-CO2 environment of the bundle sheath cells.

The this compound pathway, a critical component of the regenerative phase of the Calvin-Benson cycle, is catalyzed by the enzyme this compound-1,7-bisphosphatase (SBPase). This enzyme's activity is a key regulatory point in the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor in photosynthesis. This guide provides a detailed comparison of this compound pathway activity in C3 and C4 plants, supported by experimental data, to elucidate the differing roles of SBPase in these two major photosynthetic systems.

Quantitative Comparison of Photosynthetic Parameters

Experimental evidence from various studies highlights the differential impact of SBPase activity on key photosynthetic parameters in C3 and C4 plants. Overexpression of SBPase in C3 species like wheat and tobacco has consistently led to significant increases in photosynthetic capacity and yield. In contrast, similar modifications in the C4 plant Setaria viridis did not produce a corresponding enhancement in photosynthesis, suggesting that SBPase is not a primary limiting factor under the CO2-saturated conditions of the C4 bundle sheath cells.

ParameterC3 Plants (e.g., Wheat, Tobacco)C4 Plants (e.g., Setaria viridis)Reference
Effect of SBPase Overexpression on Photosynthesis Increased photosynthetic ratesNo significant increase in photosynthetic rates[1][2]
Effect of SBPase Overexpression on Biomass/Yield Increased biomass and/or yieldNo significant increase in biomass[1][2]
Evolutionary Trend of SBPase Content (in Flaveria) Higher relative SBPase protein contentProgressive decrease in SBPase protein content from C3 to C4[3]

Experimental Protocols

Total Protein Extraction from Leaf Tissue for Enzyme Assays

This protocol is suitable for the extraction of total soluble proteins from both C3 and C4 plant leaves for subsequent enzyme activity assays.

Materials:

  • Fresh or frozen leaf tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 50 mM HEPES-KOH (pH 8.0), 10 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 10% (v/v) glycerol, 5 mM DTT (dithiothreitol), 1 mM PMSF (phenylmethylsulfonyl fluoride), and 1% (w/v) PVPP (polyvinylpolypyrrolidone).

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Weigh approximately 100-200 mg of fresh or frozen leaf tissue.

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Add 1 mL of ice-cold extraction buffer to the powdered tissue and continue grinding until a homogenous slurry is formed.

  • Transfer the homogenate to a pre-chilled microcentrifuge tube.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the total soluble proteins, and transfer it to a new pre-chilled tube.

  • Keep the protein extract on ice for immediate use in enzyme assays or store at -80°C for long-term storage.

  • Determine the protein concentration of the extract using a suitable method, such as the Bradford or BCA assay.

Spectrophotometric Assay of SBPase Activity

This assay measures the activity of SBPase by coupling the production of this compound-7-phosphate (S7P) to the oxidation of NADH.

Materials:

  • Total protein extract from leaf tissue

  • Assay Buffer: 100 mM HEPES-KOH (pH 8.2), 10 mM MgCl₂, 5 mM DTT

  • This compound-1,7-bisphosphate (SBP) substrate (10 mM stock)

  • Coupling enzymes: Phosphoglucose isomerase, transketolase, and triose-phosphate isomerase/glycerol-3-phosphate dehydrogenase (in excess)

  • Ribose-5-phosphate (R5P) (50 mM stock)

  • NADH (10 mM stock)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Assay Buffer

    • 50 µL of coupling enzymes mixture

    • 20 µL of 50 mM R5P

    • 10 µL of 10 mM NADH

  • Add 50-100 µL of the leaf protein extract to the cuvette and mix gently.

  • Monitor the background rate of NADH oxidation at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 10 µL of 10 mM SBP to the cuvette and immediately start recording the change in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the curve.

  • SBPase activity is expressed as µmol of SBP hydrolyzed per minute per milligram of protein.

Signaling Pathways and Experimental Workflows

// Nodes CO2_in [label="CO2", fillcolor="#F1F3F4", fontcolor="#202124"]; RuBP [label="RuBP", fillcolor="#FBBC05", fontcolor="#202124"]; Rubisco [label="Rubisco", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGA [label="2x 3-PGA", fillcolor="#FBBC05", fontcolor="#202124"]; Triose_P [label="Triose-P", fillcolor="#FBBC05", fontcolor="#202124"]; SBP [label="this compound-1,7-bisphosphate", fillcolor="#FBBC05", fontcolor="#202124"]; SBPase [label="SBPase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; S7P [label="this compound-7-phosphate", fillcolor="#FBBC05", fontcolor="#202124"]; Starch_Sucrose [label="Starch/Sucrose", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CO2_in -> Rubisco [label="Fixation"]; RuBP -> Rubisco; Rubisco -> PGA; PGA -> Triose_P [label="Reduction"]; Triose_P -> SBP [label="Regeneration"]; SBP -> SBPase; SBPase -> S7P; S7P -> RuBP [label="Regeneration"]; Triose_P -> Starch_Sucrose [label="Export"]; }

Caption: C3 photosynthetic pathway highlighting the role of SBPase.

// Edges CO2_in_M -> PEPC; PEP -> PEPC; PEPC -> OAA; OAA -> Malate_M; Malate_M -> Malate_BS; Malate_BS -> Pyruvate_BS [label="Decarboxylation"]; Malate_BS -> CO2_BS; Pyruvate_BS -> PEP [label="Regeneration", lhead=cluster_M, ltail=cluster_BS]; CO2_BS -> Rubisco_BS; RuBP_BS -> Rubisco_BS; Rubisco_BS -> PGA_BS; PGA_BS -> Triose_P_BS; Triose_P_BS -> SBP_BS; SBP_BS -> SBPase_BS; SBPase_BS -> S7P_BS; S7P_BS -> RuBP_BS; Triose_P_BS -> Starch_Sucrose_BS; }

Caption: C4 photosynthetic pathway with SBPase in the bundle sheath.

// Nodes Start [label="Leaf Tissue (C3 & C4)", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Total Protein Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Protein Quantification (BCA/Bradford)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay [label="SBPase Activity Assay (Spectrophotometric)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis (Enzyme Kinetics)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Comparison of SBPase Activity", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Extraction; Extraction -> Quantification; Quantification -> Assay; Assay -> Analysis; Analysis -> End; }

Caption: Experimental workflow for comparing SBPase activity.

References

Cross-validation of HPLC and enzymatic methods for sedoheptulose quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and enzymatic assays for the quantification of sedoheptulose. It is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical method for their experimental needs. The guide details the principles of each method, provides representative experimental protocols, and compares their performance based on key validation parameters.

Introduction and Methodology Principles

This compound is a seven-carbon monosaccharide (a heptose) that plays a crucial role as an intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). Accurate quantification of this compound is vital for studying metabolic fluxes, diagnosing certain metabolic disorders, and in various biotechnology applications. The two most common analytical techniques for its quantification are HPLC and enzymatic assays, each with distinct principles.

  • High-Performance Liquid Chromatography (HPLC): This technique separates components in a liquid mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For sugar analysis, methods often employ columns like amino-based or ligand-exchange columns. Detection is typically achieved using a Refractive Index (RI) detector, which measures the change in the refractive index of the mobile phase as the analyte passes through, or an Evaporative Light Scattering Detector (ELSD).[1][2] The concentration of this compound is determined by comparing the peak area of the sample to that of known standards.

  • Enzymatic Method: This method relies on the high specificity of enzymes to target the analyte of interest. A common approach for sugar quantification is a coupled enzyme assay. In a representative assay for a heptose like this compound, the reaction could be initiated by an enzyme that acts on it, and subsequent enzymatic steps lead to the oxidation or reduction of a nicotinamide (B372718) cofactor (NAD⁺/NADH or NADP⁺/NADPH).[3][4] The change in absorbance of NADH or NADPH, typically measured at 340 nm, is directly proportional to the initial concentration of this compound.[4]

Experimental Protocols

The following sections provide detailed, representative protocols for quantifying this compound using both HPLC-RI and a coupled enzymatic assay.

This protocol is based on common methods for carbohydrate analysis.[1][5]

Objective: To separate and quantify this compound in an aqueous sample.

Instrumentation & Materials:

  • HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Carbohydrate analysis column (e.g., Amino-based or Ligand-exchange, such as Shodex SUGAR KS-801).[1]

  • Mobile Phase: HPLC-grade deionized water or a mixture of acetonitrile (B52724) and water.[1]

  • This compound standard stock solution (e.g., 10 mg/mL).

  • Sample filters (0.22 or 0.45 µm).

Procedure:

  • Standard Preparation: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL) by diluting the this compound stock solution with the mobile phase.

  • Sample Preparation:

    • Clarify samples by centrifugation if they contain particulate matter.

    • Dilute the sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

    • Filter the final diluted sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Shodex SUGAR KS-801 (8.0 mm I.D. x 300 mm)[1]

    • Mobile Phase: Deionized H₂O[1]

    • Flow Rate: 0.6 mL/min[1]

    • Column Temperature: 80 °C[1]

    • Detector: Refractive Index (RI)[1]

    • Injection Volume: 20 µL

    • Run Time: Approximately 20 minutes (or until the peak of interest has eluted).

  • Analysis:

    • Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

    • Quantify the this compound concentration in the sample using the linear regression equation from the calibration curve.

This protocol describes a representative coupled enzymatic assay.

Objective: To quantify this compound by measuring the change in NADH absorbance at 340 nm.

Instrumentation & Materials:

  • UV/Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

  • Enzyme cocktail containing:

    • Transketolase (TK)

    • Auxiliary enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)

    • Substrates and cofactors (e.g., Ribose-5-phosphate, ATP, NADH)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.6).

  • This compound standard stock solution.

  • 96-well UV-transparent microplates or quartz cuvettes.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µM) by diluting the this compound stock solution in the reaction buffer.

  • Sample Preparation:

    • Clarify samples by centrifugation.

    • Dilute samples in reaction buffer to ensure the final concentration falls within the linear range of the assay.

  • Assay Execution:

    • Pipette 20 µL of each standard or sample into separate wells of a 96-well plate. Include a blank control containing 20 µL of reaction buffer.

    • Prepare a master mix of the enzyme cocktail according to the manufacturer's instructions.

    • Add 180 µL of the enzyme master mix to each well.

    • Incubate the plate at 37°C for 30 minutes (or as optimized).

  • Measurement:

    • Measure the absorbance of each well at 340 nm (A₃₄₀).

    • The decrease in absorbance is due to the oxidation of NADH.

    • Calculate the change in absorbance (ΔA₃₄₀) for each standard and sample by subtracting the final absorbance from the initial absorbance (or by subtracting the sample absorbance from the blank's absorbance, depending on the assay format).

  • Analysis:

    • Generate a standard curve by plotting the ΔA₃₄₀ against the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples using the equation derived from the standard curve.

Performance Comparison and Data

The selection of an analytical method depends on its performance characteristics. The following tables summarize illustrative validation data for the two methods. This data is representative of typical performance and is intended for comparative purposes.[5][6][7][8][9][10]

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-RI MethodEnzymatic MethodCommentary
Linearity (R²) ≥ 0.999≥ 0.995Both methods show excellent linearity, but HPLC is often slightly superior.[10][11]
Range 0.1 - 5.0 mg/mL10 - 500 µMHPLC typically has a wider linear range.
Accuracy (% Recovery) 98.5% - 101.2%95.1% - 104.5%HPLC methods often demonstrate higher accuracy.[11][12]
Precision (RSD%)
Intra-assay (Repeatability)< 1.5%< 5%HPLC generally offers better precision.[8]
Inter-assay (Reproducibility)< 2.0%< 8%HPLC shows greater long-term reproducibility.
LOD (Limit of Detection) ~0.05 mg/mL~5 µMThe sensitivity can be method-dependent, but enzymatic assays can be highly sensitive.[5]
LOQ (Limit of Quantification) ~0.1 mg/mL~10 µMThe LOQ determines the lowest concentration that can be reliably measured.[5]
Specificity HighVery HighHPLC specificity depends on resolving the analyte from matrix components. Enzymatic assays are highly specific due to the nature of enzyme-substrate interactions.
Throughput Lower (serial)Higher (parallel)Enzymatic assays in a 96-well format allow for much higher sample throughput.

Table 2: Illustrative Quantification of this compound in Test Samples

Sample IDHPLC-RI Result (mg/mL)Enzymatic Assay Result (mg/mL)% Difference
Sample A1.451.514.1%
Sample B3.283.19-2.7%
Sample C0.890.956.7%

Workflow and Visualization

A cross-validation study is essential to ensure that two different analytical methods yield comparable results. The general workflow for such a study is depicted below.

G cluster_prep Sample Handling cluster_hplc HPLC Analysis cluster_enzymatic Enzymatic Analysis cluster_comp Data Comparison Sample Biological or Chemical Sample Prep Sample Preparation (e.g., Extraction, Dilution) Sample->Prep HPLC_Analysis Inject & Run on HPLC System Prep->HPLC_Analysis Aliquot 1 Enz_Analysis Incubate with Enzyme Cocktail Prep->Enz_Analysis Aliquot 2 HPLC_Data Acquire Chromatogram (Peak Area) HPLC_Analysis->HPLC_Data HPLC_Quant Quantify vs. Standard Curve HPLC_Data->HPLC_Quant Compare Statistical Comparison (e.g., Bland-Altman, Regression) HPLC_Quant->Compare Enz_Data Measure Absorbance (e.g., 340 nm) Enz_Analysis->Enz_Data Enz_Quant Quantify vs. Standard Curve Enz_Data->Enz_Quant Enz_Quant->Compare

Caption: Workflow for the cross-validation of HPLC and enzymatic methods.

Conclusion and Recommendations

Both HPLC and enzymatic methods are powerful tools for the quantification of this compound, but the choice depends on the specific requirements of the study.

Choose HPLC when:

  • High precision, accuracy, and reproducibility are paramount.[8][12]

  • The simultaneous quantification of multiple analytes (e.g., other sugars) is required.

  • The sample matrix is complex, and separation from interfering compounds is necessary.

Choose the Enzymatic Method when:

  • High sample throughput is required.

  • High specificity for this compound is needed, and potential interferences are a concern for HPLC.

  • An HPLC system is not available, but a spectrophotometer or plate reader is.

  • Rapid analysis is more critical than the highest level of precision.

For robust results, it is often recommended to validate one method against the other, as outlined in the workflow diagram, especially when establishing a new in-house analytical procedure.[9][13]

References

Functional Crossroads: A Comparative Analysis of Sedoheptulose-7-Phosphate Cyclase Orthologs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional diversity of sedoheptulose-7-phosphate cyclase (SHPC) orthologs reveals a fascinating intersection of primary and secondary metabolism. These enzymes, found across bacteria, fungi, and even some animals, all utilize the same substrate from the pentose (B10789219) phosphate (B84403) pathway, this compound-7-phosphate (SH7P), but catalyze the formation of distinct cyclic products. This guide provides a comparative overview of the three main SHPC orthologs: 2-epi-5-epi-valiolone (B1265091) synthase (EEVS), 2-epi-valiolone synthase (EVS), and desmethyl-4-deoxygadusol synthase (DDGS), offering insights into their kinetic properties, the biosynthetic pathways they initiate, and the experimental methodologies used for their characterization.

Quantitative Comparison of SHPC Orthologs

The catalytic efficiency of SHPC orthologs varies, reflecting their distinct evolutionary paths and physiological roles. A comparative kinetic analysis of several representative SHPC enzymes highlights these differences. The data presented below is sourced from a study by Asamizu et al. (2012) and provides key parameters for understanding the substrate affinity and turnover rates of these enzymes.

EnzymeOrtholog TypeOrganismKm (µM)kcat (s-1)kcat/Km (M-1s-1)
ValA EEVSStreptomyces hygroscopicus130 ± 200.11 ± 0.01850
Amir_2000 EVSActinosynnema mirum110 ± 100.080 ± 0.004730
Staur_3140 EVSStigmatella aurantiaca150 ± 200.090 ± 0.005600
Npun_5600 DDGSNostoc punctiforme90 ± 100.12 ± 0.011300
Ava_3858 DDGSAnabaena variabilis120 ± 200.14 ± 0.011200

Metabolic Pathways Initiated by SHPC Orthologs

SHPC orthologs channel this compound-7-phosphate from the central pentose phosphate pathway into diverse secondary metabolic routes, leading to the biosynthesis of a range of bioactive compounds.

Pentose Phosphate Pathway Connection

The metabolic precursor for all SHPC-catalyzed reactions is this compound-7-phosphate, a key intermediate in the pentose phosphate pathway (PPP). The PPP is a fundamental metabolic route responsible for generating NADPH and the precursors for nucleotide and aromatic amino acid biosynthesis. SHPCs act as a critical junction, diverting a C7 sugar phosphate into specialized biosynthetic pathways.

Pentose_Phosphate_Pathway_Connection PPP Pentose Phosphate Pathway SH7P This compound-7-Phosphate PPP->SH7P SHPC This compound-7-Phosphate Cyclases (SHPC) SH7P->SHPC Secondary_Metabolism Secondary Metabolism SHPC->Secondary_Metabolism EEVS_Pathway cluster_input From Pentose Phosphate Pathway cluster_pathway Biosynthetic Pathway SH7P This compound-7-Phosphate AcbC AcbC (EEVS) SH7P->AcbC ValA ValA (EEVS) SH7P->ValA EEV 2-epi-5-epi-valiolone AcbC->EEV Downstream_Acarbose Downstream Enzymes (e.g., AcbM, AcbO) EEV->Downstream_Acarbose Downstream_Validamycin Downstream Enzymes (e.g., ValK, ValC) EEV->Downstream_Validamycin Acarbose Acarbose Downstream_Acarbose->Acarbose ValA->EEV Validamycin Validamycin Downstream_Validamycin->Validamycin DDGS_Pathway cluster_input From Pentose Phosphate Pathway cluster_pathway Biosynthetic Pathway SH7P This compound-7-Phosphate DDGS DDGS (MysA) SH7P->DDGS DDG Desmethyl-4-deoxygadusol DDGS->DDG Downstream_MAA Downstream Enzymes (e.g., O-methyltransferase, ATP-grasp ligase) DDG->Downstream_MAA MAAs Mycosporine-like Amino Acids Downstream_MAA->MAAs Protein_Purification_Workflow start Gene Synthesis/ PCR Amplification cloning Cloning into Expression Vector (e.g., pET vector) start->cloning transformation Transformation into E. coli Expression Host (e.g., BL21(DE3)) cloning->transformation expression Protein Expression (IPTG Induction) transformation->expression lysis Cell Lysis (e.g., Sonication) expression->lysis clarification Centrifugation to remove cell debris lysis->clarification purification Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) clarification->purification dialysis Dialysis into Storage Buffer purification->dialysis end Purified Enzyme dialysis->end

Comparative Metabolomics of Plant Response to High CO2 and Sedoheptulose Accumulation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic responses of plants to elevated atmospheric carbon dioxide (CO2) is crucial for predicting ecosystem changes, improving crop resilience, and exploring novel biochemical pathways. This guide provides a comparative analysis of the metabolomic shifts in C3, C4, and Crassulacean acid metabolism (CAM) plants under high CO2 conditions, with a special focus on the accumulation of the seven-carbon sugar, sedoheptulose.

Elevated CO2 generally stimulates photosynthesis and growth in most plants; however, the long-term effects and metabolic adjustments vary significantly across different photosynthetic pathways. One notable response, particularly in certain plant types, is the accumulation of this compound, a sugar phosphate (B84403) intermediate of the pentose (B10789219) phosphate pathway and the Calvin cycle. While its phosphorylated forms are well-known, the accumulation of free this compound under high CO2 suggests an alternative carbon storage and metabolic regulation mechanism. This guide synthesizes experimental data to compare these responses, providing detailed protocols and pathway diagrams to support further research.

Comparative Analysis of Metabolic Responses to Elevated CO2

The metabolic response to elevated CO2 is multifaceted, impacting primary and secondary metabolism. C3 plants, which are often limited by CO2 availability, generally show a more pronounced increase in photosynthesis and biomass accumulation compared to C4 plants, which have a CO2 concentrating mechanism.[1][2][3] CAM plants, adapted to arid conditions, also exhibit significant metabolic flexibility in response to changing CO2 levels.

Quantitative Metabolite Changes in C3, C4, and CAM Plants

The following tables summarize key quantitative changes in metabolites observed in different plant types under elevated CO2 conditions. It is important to note that the experimental conditions (e.g., CO2 concentration, light intensity, duration of exposure, and plant species) vary between studies, which can influence the magnitude of the observed changes.

Table 1: Comparative Metabolic Response of C3, C4, and CAM Plants to Elevated CO2

Metabolite ClassC3 Plants (e.g., Arabidopsis thaliana)C4 Plants (e.g., Zea mays, Sorghum bicolor)CAM Plants (e.g., Kalanchoë pinnata)
Primary Metabolism
Sugars (Glucose, Fructose, Sucrose)Significant increase[4][5]Increase[6]Significant increase[7]
StarchSignificant increase[5]Increase[6]Variable, may increase
Organic Acids (TCA cycle intermediates)Generally stable or slight increase[5]Increase in some organic acidsSignificant diurnal fluctuations, malate (B86768) accumulation at night
Amino AcidsVariable changes, some increase[5]Decrease in protein content, variable amino acid changes[6]Variable changes
This compound & Related Metabolites
This compound-7-phosphateDecrease[5]Not widely reportedPrecursor to free this compound
Free this compound Not typically observed to accumulate Not typically observed to accumulate Significant accumulation [7][8]

Table 2: Quantitative Changes in this compound and Related Sugars in Kalanchoë pinnata (CAM Plant) under Elevated CO2

Data extracted from Baptista et al. (2013). Plants were grown for 12 weeks at ambient (380 µmol mol⁻¹) or elevated (700 µmol mol⁻¹) CO2.

MetaboliteAmbient CO2 (mM)Elevated CO2 (mM)Fold Change
Glucose~12~25~2.1
Fructose~10~22~2.2
Sucrose~2~5~2.5
This compound ~0.5 ~5 ~10

Signaling and Metabolic Pathways

CO2 Sensing and Signal Transduction

Plants perceive and respond to changes in CO2 concentration through complex signaling pathways. While the complete picture is still emerging, key components involved in stomatal response to CO2 have been identified. It is hypothesized that similar sensing mechanisms may influence overall metabolic shifts.

CO2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CO2_ext Elevated CO2 (extracellular) CO2_int CO2 (cytosol) CO2_ext->CO2_int Diffusion CA Carbonic Anhydrases (CA) CO2_int->CA HT1 HT1 Kinase (inactive) CO2_int->HT1 Inhibition ROS Reactive Oxygen Species (ROS) CO2_int->ROS Induces Metabolic_Shifts Metabolic Shifts (e.g., C/N balance) CO2_int->Metabolic_Shifts Carbon Sensing (e.g., TOR, SnRK1) HCO3 HCO3- HCO3->HT1 Inhibition CA->HCO3 Hydration OST1 OST1 Kinase (active) HT1->OST1 Inhibits Anion_Channel Anion Channels (e.g., SLAC1) OST1->Anion_Channel Activation Stomatal_Closure Stomatal Closure Anion_Channel->Stomatal_Closure Ion efflux Ca_ion Ca2+ influx ROS->Ca_ion Ca_ion->Metabolic_Shifts

CO2 Signaling Pathway leading to stomatal closure and metabolic shifts.
Metabolic Pathway of this compound Accumulation

Under high CO2, increased production of triose phosphates can stimulate the oxidative pentose phosphate pathway (OPPP). In certain plants, particularly CAM species, this compound-7-phosphate from the OPPP can be dephosphorylated by a putative this compound-7-phosphate phosphatase to form free this compound, which then accumulates.[6][8]

Sedoheptulose_Pathway High_CO2 Elevated CO2 Photosynthesis Photosynthesis High_CO2->Photosynthesis Triose_P Triose Phosphates Photosynthesis->Triose_P OPPP Oxidative Pentose Phosphate Pathway (OPPP) Triose_P->OPPP Stimulates S7P This compound-7-Phosphate OPPP->S7P S7P_Phosphatase This compound-7-Phosphate Phosphatase S7P->S7P_Phosphatase This compound Free this compound (Accumulation) S7P_Phosphatase->this compound Dephosphorylation Pi_depletion Pi Depletion Avoidance This compound->Pi_depletion Carbon_storage Alternative Carbon Store This compound->Carbon_storage

Proposed pathway for this compound accumulation under elevated CO2.

Experimental Protocols

A robust and standardized experimental protocol is essential for obtaining reliable and comparable metabolomics data. The following is a generalized protocol for the analysis of plant metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Methodology for GC-MS based Metabolomics
  • Plant Growth and Treatment:

    • Grow plants (e.g., Arabidopsis thaliana, Zea mays, Kalanchoë pinnata) in controlled environment chambers.

    • Maintain two sets of chambers: one at ambient CO2 (e.g., 400 ppm) and one at elevated CO2 (e.g., 700-1000 ppm).

    • Ensure all other growth conditions (light, temperature, humidity, and nutrients) are identical between treatments.

    • Acclimate plants to the respective CO2 conditions for a specified period (e.g., several weeks).

  • Sample Collection and Quenching:

    • Harvest leaf tissue at a consistent time point (e.g., midday) to minimize diurnal variations in metabolism.

    • Immediately freeze the collected tissue in liquid nitrogen to quench all enzymatic activity.

    • Store samples at -80°C until extraction.

  • Metabolite Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

    • To approximately 50 mg of frozen powder, add 1 mL of a pre-chilled extraction solvent (e.g., methanol:ethyl acetate, 50:50 v/v).[4]

    • Add an internal standard (e.g., 20 µL of 0.2 mg/mL ribitol) for later quantification.[4]

    • Sonicate the mixture for 20 minutes in an ultrasonic bath, followed by shaking for 2 hours at 150 rpm.[4]

    • Centrifuge the samples to pellet debris and transfer the supernatant to a new tube.

  • Derivatization:

    • Dry the metabolite extract completely using a vacuum centrifuge.

    • Perform a two-step derivatization process to make the metabolites volatile for GC analysis:

      • Methoximation: Add 40 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 37°C for 2 hours with shaking. This step protects carbonyl groups.[6]

      • Silylation: Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes with shaking. This step derivatizes hydroxyl and amine groups.[6]

    • Transfer the derivatized sample to a GC-MS vial with a microinsert.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS) with helium as the carrier gas.[4]

    • Employ a temperature gradient to separate the metabolites (e.g., initial oven temperature of 80°C, ramped up to 330°C).[6]

    • Acquire mass spectra in full scan mode (e.g., m/z range of 50-800).[4]

  • Data Processing and Analysis:

    • Deconvolute the raw GC-MS data to identify individual metabolite peaks.

    • Identify metabolites by comparing their mass spectra and retention indices to a reference library (e.g., NIST, Golm Metabolome Database).

    • Quantify the relative abundance of each metabolite by integrating the peak area and normalizing to the internal standard.

    • Perform statistical analysis (e.g., t-test, PCA) to identify significant differences in metabolite levels between ambient and elevated CO2 treatments.

Experimental Workflow Diagram

Experimental_Workflow Plant_Growth Plant Growth (Ambient vs. Elevated CO2) Sampling Sample Collection & Quenching in Liquid N2 Plant_Growth->Sampling Extraction Metabolite Extraction (Solvent Extraction) Sampling->Extraction Derivatization Derivatization (Methoximation & Silylation) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing (Deconvolution & Identification) GCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis & Biological Interpretation Data_Processing->Statistical_Analysis

General workflow for a plant metabolomics experiment.

Comparative Logic of Carbon Fate

The differential metabolic responses of C3, C4, and CAM plants to elevated CO2 can be attributed to their distinct carbon fixation pathways and the subsequent partitioning of assimilated carbon.

Carbon_Fate_Comparison cluster_C3 C3 Plants cluster_C4 C4 Plants cluster_CAM CAM Plants High_CO2 Elevated CO2 C3_Photo Photosynthesis (Directly stimulated) High_CO2->C3_Photo C4_Photo Photosynthesis (Less stimulated due to CCM) High_CO2->C4_Photo CAM_Photo Photosynthesis (Stimulated) High_CO2->CAM_Photo C3_Excess_C Excess Carbon C3_Photo->C3_Excess_C C3_Storage Starch & Sucrose (High Accumulation) C3_Excess_C->C3_Storage C3_Sedo This compound (Low potential for accumulation) C3_Excess_C->C3_Sedo C4_Excess_C Moderate Carbon Increase C4_Photo->C4_Excess_C C4_Storage Starch & Sucrose (Moderate Accumulation) C4_Excess_C->C4_Storage C4_Sedo This compound (Low potential for accumulation) C4_Excess_C->C4_Sedo CAM_Excess_C Excess Carbon & Triose-P CAM_Photo->CAM_Excess_C CAM_Storage Starch & Sucrose (High Accumulation) CAM_Excess_C->CAM_Storage CAM_Sedo This compound (High potential for accumulation) CAM_Excess_C->CAM_Sedo

Comparative fate of carbon in C3, C4, and CAM plants under high CO2.

References

A Comparative Analysis of the Biological Activities of Sedoheptulose and 7-Deoxy-Sedoheptulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two structurally related heptoses: sedoheptulose and its deoxy derivative, 7-deoxy-sedoheptulose. While sharing a common seven-carbon backbone, these molecules exhibit distinct biological effects, primarily due to the absence of a hydroxyl group at the 7-position in 7-deoxy-sedoheptulose. This structural difference fundamentally alters their roles in cellular metabolism and their potential as therapeutic agents.

At a Glance: Key Biological Differences

FeatureThis compound7-Deoxy-Sedoheptulose
Primary Role Metabolic IntermediateEnzyme Inhibitor (Antimetabolite)
Key Pathway Pentose (B10789219) Phosphate (B84403) PathwayShikimate Pathway
Effect on Mammalian Cells Involved in metabolism; its kinase is linked to cancer cell proliferation and immune regulation.No observed cytotoxicity.[1][2][3][4]
Therapeutic Potential Target for anti-cancer and immunomodulatory therapies.Antimicrobial and herbicidal agent.[1][2]

Section 1: this compound - A Key Player in Cellular Metabolism

This compound is a ketoheptose that, in its phosphorylated form (this compound-7-phosphate), is a critical intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP).[5] This pathway is central to cellular metabolism, responsible for producing NADPH (essential for reductive biosynthesis and antioxidant defense) and precursors for nucleotide synthesis.

Role in Cancer

Recent studies have highlighted the significance of this compound metabolism in cancer. This compound kinase (SHPK), the enzyme that phosphorylates this compound, has been identified as a key regulator of carbon flux at the intersection of glycolysis and the PPP.[5] In glioblastoma, increased expression of SHPK is associated with a worse prognosis and enhanced cell proliferation, suggesting that targeting this enzyme could be a viable anti-cancer strategy.[6]

Role in Inflammation and Immunity

The this compound kinase, also known as carbohydrate kinase-like protein (CARKL), plays a role in regulating immune responses. It has been shown to control T-cell cytokine production and migration by influencing their metabolic reprogramming.[7][8] This suggests that modulating this compound metabolism could have immunomodulatory effects. While direct anti-inflammatory effects of this compound are not well-documented, a derivative, 7-O-galloyl-D-sedoheptulose, has demonstrated anti-inflammatory properties.

Signaling Pathway: Pentose Phosphate Pathway

The following diagram illustrates the central role of this compound-7-phosphate in the pentose phosphate pathway.

Pentose_Phosphate_Pathway cluster_transaldolase Transaldolase G6P Glucose-6-P F6P Fructose-6-P invis1 F6P->invis1 GAP Glyceraldehyde-3-P GAP->F6P S7P This compound-7-P E4P Erythrose-4-P S7P->E4P R5P Ribose-5-P invis2 E4P->invis2 X5P Xylulose-5-P Nucleotides Nucleotide Synthesis R5P->Nucleotides invis1->GAP invis1->S7P Transketolase invis2->F6P Transketolase

This compound-7-Phosphate in the Pentose Phosphate Pathway.

Section 2: 7-Deoxy-Sedoheptulose - A Potent Inhibitor of the Shikimate Pathway

7-deoxy-sedoheptulose (7dSh) is a naturally occurring antimetabolite discovered in cyanobacteria.[1][2] Its primary mechanism of action is the competitive inhibition of 3-dehydroquinate (B1236863) synthase (DHQS), a key enzyme in the shikimate pathway.[9][10]

Antimicrobial and Herbicidal Activity

The shikimate pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, algae, and plants.[11] Crucially, this pathway is absent in mammals, making DHQS an attractive target for the development of non-toxic antimicrobial and herbicidal agents.[1][2][3][4] 7dSh has demonstrated potent inhibitory activity against the growth of various microorganisms and plants, with herbicidal activity in the low micromolar range.[1][2]

Effect on Mammalian Cells

A significant feature of 7-deoxy-sedoheptulose is its lack of observed cytotoxicity in mammalian cells.[1][2][3][4] This selectivity is attributed to the absence of the shikimate pathway in animals. This makes 7dSh a promising candidate for applications where toxicity to humans and animals is a major concern.

Quantitative Data: Inhibition of 3-Dehydroquinate Synthase
ParameterValueOrganism
IC50 23.3 µMAnabaena variabilis
Ki 17.6 µMAnabaena variabilis

Data from Brilisauer et al. (2019) and Rapp et al. (2021).[12]

Signaling Pathway: Shikimate Pathway Inhibition

The following diagram illustrates the shikimate pathway and the point of inhibition by 7-deoxy-sedoheptulose.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-P E4P->DAHP DAHP synthase DHQ 3-Dehydroquinate DAHP->DHQ 3-Dehydroquinate synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-P Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA Inhibitor 7-Deoxy-sedoheptulose Inhibitor->DAHP Inhibits

Inhibition of the Shikimate Pathway by 7-Deoxy-sedoheptulose.

Section 3: Experimental Protocols

Measurement of 3-Dehydroquinate Synthase (DHQS) Activity

This protocol describes a coupled spectrophotometric assay to determine DHQS activity by measuring the formation of 3-dehydroshikimate.

Materials:

  • Purified DHQS enzyme

  • Purified 3-dehydroquinate dehydratase (DHQD) enzyme (coupling enzyme)

  • 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • NAD⁺ and CoCl₂ cofactors

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer, NAD⁺, CoCl₂, and an excess of DHQD.

  • Add the substrate DAHP to the reaction mixture.

  • Initiate the reaction by adding a known amount of DHQS.

  • Immediately monitor the increase in absorbance at 234 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 3-dehydroshikimate (ε₂₃₄ = 12,000 M⁻¹cm⁻¹).[13]

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of compounds on mammalian cells.

Materials:

  • Mammalian cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., this compound or 7-deoxy-sedoheptulose) and a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow Diagram

Experimental_Workflow cluster_DHQS DHQS Activity Assay cluster_Viability Cell Viability Assay (MTT) DHQS_1 Prepare Reaction Mix (Buffer, Cofactors, DHQD) DHQS_2 Add Substrate (DAHP) DHQS_1->DHQS_2 DHQS_3 Initiate with DHQS +/- Inhibitor DHQS_2->DHQS_3 DHQS_4 Monitor Absorbance at 234 nm DHQS_3->DHQS_4 DHQS_5 Calculate Enzyme Activity/Inhibition DHQS_4->DHQS_5 CV_1 Seed Mammalian Cells CV_2 Treat with Compounds CV_1->CV_2 CV_3 Incubate CV_2->CV_3 CV_4 Add MTT Reagent CV_3->CV_4 CV_5 Solubilize Formazan CV_4->CV_5 CV_6 Measure Absorbance at 570 nm CV_5->CV_6 CV_7 Calculate Cell Viability CV_6->CV_7

General workflow for key comparative experiments.

Conclusion

This compound and 7-deoxy-sedoheptulose, while structurally similar, possess fundamentally different biological activities. This compound is an integral part of central metabolism, and its enzymatic regulation presents potential targets for anti-cancer and immunomodulatory therapies. In contrast, 7-deoxy-sedoheptulose acts as a specific inhibitor of the shikimate pathway, a target absent in mammals, making it a promising candidate for the development of safe and effective antimicrobial and herbicidal agents. Further direct comparative studies in relevant biological systems are warranted to fully elucidate their respective therapeutic potentials.

References

Unveiling the Inhibitory Potential of Sedoheptulose Analogs on Key Metabolic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate web of cellular metabolism, specific enzymes serve as critical control points, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of the inhibitory effects of sedo-heptulose analogs on key enzymes, offering valuable insights for researchers in drug discovery and development. We delve into the quantitative inhibitory data, detailed experimental methodologies, and the underlying biochemical pathways.

Executive Summary

This guide focuses on the inhibitory properties of two classes of sedoheptulose analogs:

  • 7-deoxythis compound (7dSh): A natural antimetabolite that competitively inhibits 3-dehydroquinate (B1236863) synthase (DHQS), a crucial enzyme in the shikimate pathway.

  • Carba-analogs of this compound-7-phosphate: Synthetic analogs designed to probe the stereospecificity of this compound-7-phosphate cyclases (EEVS and EVS).

We present a detailed comparison of their inhibitory activities, supported by experimental data and protocols, to aid in the evaluation of their potential as specific enzyme inhibitors.

Quantitative Inhibitory Data

The following table summarizes the key quantitative data on the inhibitory effects of the this compound analogs discussed.

AnalogTarget EnzymeEnzyme Commission (EC) NumberInhibitor TypeIC50Ki
7-deoxythis compound (7dSh)3-dehydroquinate synthase (DHQS)4.2.3.4Competitive23.3 µM[1]17.6 µM[1][2]
(5R)-carba-SH7P2-epi-5-epi-valiolone (B1265091) synthase (EEVS)N/ANot specifiedData not availableData not available
(5S)-carba-SH7P2-epi-5-epi-valiolone synthase (EEVS)N/ANot specifiedData not availableData not available
(5R)-carba-SH7P2-epi-valiolone synthase (EVS)N/ANot specifiedData not availableData not available
(5S)-carba-SH7P2-epi-valiolone synthase (EVS)N/ANot specifiedData not availableData not available

Note: While the inhibitory activity of carba-analogs of this compound-7-phosphate has been assessed, specific IC50 or Ki values were not available in the reviewed literature.

In-Depth Analysis of Enzyme Inhibition

7-deoxythis compound: A Competitive Inhibitor of the Shikimate Pathway

7-deoxythis compound (7dSh), a naturally occurring deoxy-sugar, has been identified as a potent and specific inhibitor of 3-dehydroquinate synthase (DHQS).[3] This enzyme catalyzes the second step in the essential shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, plants, and apicomplexan parasites, but is absent in mammals.[4][5] The inhibition of DHQS by 7dSh leads to the accumulation of the enzyme's substrate, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), effectively blocking the downstream production of aromatic compounds crucial for pathogen and plant survival.[3][4]

The inhibitory mechanism of 7dSh has been confirmed to be competitive, meaning it directly competes with the natural substrate (DAHP) for binding to the active site of DHQS.[1][3] This is supported by kinetic studies showing that the Michaelis constant (Kм) for DAHP increases in the presence of 7dSh, while the maximum reaction velocity (Vmax) remains unchanged.[3]

Carba-analogs of this compound-7-phosphate: Probing Cyclase Stereospecificity

Synthetic carba-analogs of the α- and β-pyranose forms of this compound-7-phosphate (SH7P) have been developed as chemical tools to investigate the reaction mechanisms of 2-epi-5-epi-valiolone synthase (EEVS) and 2-epi-valiolone synthase (EVS). These enzymes are involved in the biosynthesis of various secondary metabolites. While the primary purpose of these analogs was to probe the stereospecificity of these cyclases, their ability to interact with the active site suggests they may also act as inhibitors. Studies have assessed the inhibitory potential of these carba-analogs against both EEVS and EVS.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the replication and validation of these findings.

Assay for 3-dehydroquinate synthase (DHQS) Inhibition

The inhibitory activity of 7dSh against DHQS was determined using a malachite green-based phosphate (B84403) assay.[1] This assay measures the amount of inorganic phosphate released during the enzymatic reaction.

Principle: The DHQS enzyme converts DAHP to 3-dehydroquinate and inorganic phosphate. The released phosphate is quantified by its reaction with malachite green molybdate, which forms a colored complex that can be measured spectrophotometrically.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.5, 50 mM KCl), NAD+, dithiothreitol (B142953) (DTT), the DHQS enzyme, and varying concentrations of the substrate (DAHP).[3]

  • Inhibitor Addition: The this compound analog inhibitor (7dSh) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is run in parallel.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 29°C).[3]

  • Reaction Termination and Color Development: The reaction is stopped by the addition of a malachite green solution, which also initiates the color development.[3]

  • Spectrophotometric Measurement: The absorbance of the colored complex is measured at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

  • Data Analysis: The amount of phosphate released is calculated from a standard curve. The inhibitory activity of the analog is determined by comparing the enzyme activity in the presence and absence of the inhibitor. IC50 and Ki values are calculated by fitting the data to appropriate enzyme inhibition models.

Visualizing the Biochemical Landscape

To provide a clearer understanding of the processes involved, the following diagrams illustrate the targeted metabolic pathway and a typical experimental workflow.

Shikimate_Pathway cluster_0 Shikimate Pathway E4P Erythrose 4-phosphate DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase (Target of 7dSh) DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate SP Shikimate 3-phosphate Shikimate->SP EPSP EPSP SP->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA

Caption: The Shikimate Pathway and the target of 7-deoxythis compound.

DHQS_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow: DHQS Inhibition Assay prep Prepare Reaction Mix (Buffer, NAD+, DTT, DHQS, DAHP) add_inhibitor Add 7dSh (or vehicle control) at various concentrations prep->add_inhibitor initiate Initiate reaction by adding enzyme and incubate at 29°C add_inhibitor->initiate terminate Stop reaction with Malachite Green solution initiate->terminate measure Measure Absorbance at 620 nm terminate->measure analyze Analyze Data: Calculate % inhibition, IC50, Ki measure->analyze

References

Sedoheptulose-1,7-bisphosphate: A Validated Marker for Heightened Pentose Phosphate Pathway Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Pentose Phosphate Pathway (PPP) is a critical metabolic route that plays a pivotal role in cellular homeostasis by producing NADPH, essential for antioxidant defense and reductive biosynthesis, and generating precursors for nucleotide synthesis. Accurately measuring PPP activity is crucial for understanding its role in various physiological and pathological states, including cancer and metabolic disorders. This guide provides a comprehensive comparison of sedoheptulose-1,7-bisphosphate (SBP) as a marker for increased PPP activity against other established methods, supported by experimental data and detailed protocols.

Executive Summary

This compound-1,7-bisphosphate (SBP), an intermediate of the non-oxidative branch of the PPP, has emerged as a reliable marker for increased pathway activity, particularly under conditions of oxidative stress.[1] Experimental evidence demonstrates a significant accumulation of SBP in response to oxidative insults, directly correlating with the demand for NADPH production via the PPP. While metabolic flux analysis using 13C-labeled glucose tracers remains the gold standard for quantifying PPP flux, and the NADPH/NADP+ ratio provides a direct readout of the pathway's primary output, SBP measurement offers a sensitive and specific alternative that reflects the dynamic regulation of the non-oxidative arm of the pathway.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies, offering a comparative perspective on the performance of SBP as a PPP marker against metabolic flux analysis and NADPH/NADP+ ratio measurements.

Table 1: this compound-1,7-bisphosphate (SBP) Levels Under Oxidative Stress

Cell LineTreatmentFold Change in SBP LevelsReference
Hep G21 mM H₂O₂ (15 min)~11.4-fold increase[1]
Hep G21 mM H₂O₂ (30 min)Peak accumulation[1]

Table 2: Comparison of PPP Activity Markers

MarkerPrincipleAdvantagesDisadvantagesTypical Application
This compound-1,7-bisphosphate (SBP) Measurement of a key non-oxidative PPP intermediate that accumulates when the pathway is activated.Sensitive to changes in the non-oxidative PPP; reflects metabolic reprogramming under stress.Less direct measure of oxidative PPP flux compared to NADPH production; requires specialized LC-MS/MS methods.Assessing PPP activation in response to oxidative stress and in metabolic disorders.
¹³C Metabolic Flux Analysis (¹³C-MFA) Tracing the fate of ¹³C-labeled glucose through the PPP to quantify the rate of metabolic reactions (flux).Gold standard for quantifying absolute flux through both oxidative and non-oxidative branches of the PPP.Technically complex, requires specialized equipment (MS or NMR) and sophisticated data analysis.Detailed characterization of central carbon metabolism in research and drug development.
NADPH/NADP⁺ Ratio Direct measurement of the primary product of the oxidative PPP and its oxidized counterpart.Directly reflects the cell's reductive potential and the output of the oxidative PPP.Can be influenced by other NADPH-producing pathways; technically challenging to measure accurately due to the reactivity of NADPH.Assessing cellular redox state and the immediate capacity for antioxidant defense and biosynthesis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Protocol 1: Measurement of this compound-1,7-bisphosphate by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of sugar phosphates.[2][3]

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., Hep G2) to the desired confluency.

  • Induce oxidative stress by treating cells with an appropriate agent (e.g., 1 mM H₂O₂ for 15-30 minutes).

2. Metabolite Extraction:

  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell suspension.

  • Centrifuge to pellet cellular debris and collect the supernatant containing metabolites.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: SeQuant ZIC-pHILIC (150 x 2.1 mm)

    • Mobile Phase A: 10 mM ammonium (B1175870) bicarbonate solution (pH 9.3)

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0 min: 80% B

      • 30 min: 10% B

      • 35 min: 10% B

      • 40 min: 80% B

      • 60 min: 80% B

    • Flow Rate: 150 µl/min

    • Injection Volume: 2 µl

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Use a quadrupole/time-of-flight (Q-TOF) mass spectrometer.

    • MS/MS Analysis: Perform tandem MS to confirm the identity of SBP by comparing its fragmentation pattern with a standard or based on its characteristic mass shift compared to fructose-1,6-bisphosphate.

4. Data Analysis:

  • Integrate the peak area corresponding to SBP.

  • Normalize the data to an internal standard and cell number or protein concentration.

  • Calculate the fold change in SBP levels relative to untreated control cells.

Protocol 2: ¹³C Metabolic Flux Analysis of the Pentose Phosphate Pathway

This protocol provides a general workflow for conducting ¹³C-MFA experiments.

1. Cell Culture and Isotopic Labeling:

  • Culture cells in a medium containing a ¹³C-labeled glucose tracer, such as [1,2-¹³C₂]glucose or [U-¹³C₆]glucose.

  • Allow the cells to reach a metabolic and isotopic steady state (typically several hours to a full cell cycle).

2. Metabolite Extraction:

  • Follow the same quenching and extraction procedure as described in Protocol 1.

3. Analytical Measurement:

  • Analyze the isotopic labeling patterns of key downstream metabolites (e.g., lactate, ribose-5-phosphate, other sugar phosphates) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Flux Calculation:

  • Utilize a metabolic network model and specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the model.

  • The software will then calculate the absolute or relative fluxes through the reactions of the PPP and other central carbon metabolism pathways.

Protocol 3: Measurement of the NADPH/NADP⁺ Ratio

Commercially available assay kits are a common method for determining the NADPH/NADP⁺ ratio.

1. Sample Preparation:

  • Lyse cells according to the kit manufacturer's instructions. It is critical to use separate extraction procedures for NADPH and NADP⁺ to prevent their interconversion. Typically, NADPH is stable in a basic extraction buffer, while NADP⁺ is stable in an acidic extraction buffer.

2. Assay Procedure:

  • Follow the kit's protocol, which usually involves an enzymatic cycling reaction where NADP⁺ is reduced to NADPH.

  • The generated NADPH then reacts with a probe to produce a fluorescent or colorimetric signal.

3. Data Analysis:

  • Measure the signal using a plate reader.

  • Calculate the concentrations of NADPH and NADP⁺ from a standard curve.

  • Determine the NADPH/NADP⁺ ratio.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

PPP_Pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P G6PD NADPH 2 NADPH G6P->NADPH F6P Fructose-6-Phosphate F6P->G6P Glycolysis Glycolysis F6P->Glycolysis GAP Glyceraldehyde-3-Phosphate GAP->Glycolysis E4P Erythrose-4-Phosphate E4P->F6P R5P Ribose-5-Phosphate S7P This compound-7-Phosphate R5P->S7P Nucleotide Synthesis Nucleotide Synthesis R5P->Nucleotide Synthesis Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P X5P->GAP S7P->E4P SBP This compound-1,7-Bisphosphate S7P->SBP SBP->S7P

Caption: The Pentose Phosphate Pathway with this compound-1,7-bisphosphate.

Experimental_Workflow cluster_SBP SBP Measurement cluster_MFA ¹³C-Metabolic Flux Analysis cluster_NADPH NADPH/NADP⁺ Ratio start_sbp Cell Culture & Treatment extract_sbp Metabolite Extraction start_sbp->extract_sbp lcms_sbp LC-MS/MS Analysis extract_sbp->lcms_sbp data_sbp Data Analysis lcms_sbp->data_sbp start_mfa Isotopic Labeling extract_mfa Metabolite Extraction start_mfa->extract_mfa ms_mfa GC/LC-MS Analysis extract_mfa->ms_mfa flux_mfa Flux Calculation ms_mfa->flux_mfa start_nadph Cell Lysis assay_nadph Enzymatic Assay start_nadph->assay_nadph read_nadph Plate Reader assay_nadph->read_nadph ratio_nadph Ratio Calculation read_nadph->ratio_nadph

Caption: Experimental workflows for PPP activity assessment.

Conclusion

The validation of this compound-1,7-bisphosphate as a marker for increased PPP activity provides researchers with a valuable tool to probe the intricate regulation of this central metabolic pathway. While ¹³C-MFA offers the most comprehensive analysis of metabolic fluxes and the NADPH/NADP⁺ ratio provides a direct measure of the pathway's reductive output, SBP measurement presents a sensitive and specific method to assess the response of the non-oxidative PPP to cellular stress. The choice of method will ultimately depend on the specific research question, available resources, and the desired level of detail. For studies focused on the metabolic reprogramming associated with oxidative stress, monitoring SBP levels offers a robust and informative approach.

References

A Comparative Structural Analysis of Ketoheptose Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the structural nuances, analytical characterization, and metabolic significance of key ketoheptose isomers.

This guide provides a comprehensive comparative analysis of prominent ketoheptose isomers, including D-sedoheptulose, D-mannoheptulose, and D-glucoheptulose. Ketoheptoses, seven-carbon monosaccharides with a ketone functional group, are pivotal in various metabolic pathways. Their subtle stereochemical differences significantly influence their biological activity, making a detailed structural understanding crucial for researchers in carbohydrate chemistry, biochemistry, and drug development. This document summarizes their key structural features, details relevant experimental protocols for their analysis, and illustrates their metabolic interconnections.

Structural and Physicochemical Properties

The fundamental distinction between ketoheptose isomers lies in the stereochemical arrangement of hydroxyl groups along their carbon backbone. These seemingly minor variations in three-dimensional structure lead to distinct physicochemical properties and biological functions.

PropertyD-Sedoheptulose (D-altro-hept-2-ulose)D-Mannoheptulose (D-manno-hept-2-ulose)D-Glucoheptulose (D-gluco-hept-2-ulose)
Molecular Formula C₇H₁₄O₇C₇H₁₄O₇C₇H₁₄O₇
Molecular Weight 210.18 g/mol 210.18 g/mol 210.18 g/mol
IUPAC Name (3S,4R,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one(3S,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one(3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one
Natural Occurrence Found in various plants, often as a phosphate (B84403) ester.Naturally occurring in alfalfa, avocados, and figs.[1]Less common, with a biosynthetic pathway that is not fully defined.[2][3]
Key Biological Role Key intermediate in the pentose (B10789219) phosphate pathway (as sedoheptulose-7-phosphate).[4]Inhibitor of hexokinase and glucokinase, affecting insulin (B600854) secretion.[1]Putative involvement in carbon metabolism and stress responses in plants.[2]

Experimental Protocols for Structural Analysis

The structural elucidation and differentiation of ketoheptose isomers rely on a suite of advanced analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the three-dimensional structure of molecules in solution. Both ¹H and ¹³C NMR are employed to elucidate the stereochemistry of ketoheptose isomers.

Objective: To determine the precise stereochemical configuration and conformation of ketoheptose isomers in solution.

Methodology:

  • Sample Preparation: Dissolve a purified sample of the ketoheptose isomer (typically 1-10 mg) in a deuterated solvent (e.g., D₂O) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Spectral Analysis:

    • ¹H NMR: Analyze the chemical shifts, coupling constants (J-values), and multiplicities of the proton signals to determine the relative stereochemistry of the hydroxyl and hydrogen atoms.

    • ¹³C NMR: Assign the chemical shifts of each carbon atom. The chemical shift values are highly sensitive to the local electronic environment and stereochemistry.

    • 2D NMR: Use correlation experiments to establish connectivity between protons (COSY, TOCSY) and between protons and carbons (HSQC, HMBC), which aids in the unambiguous assignment of all signals and confirms the overall structure.

X-Ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles.

Objective: To determine the exact three-dimensional arrangement of atoms in the crystalline state.

Methodology:

  • Crystallization: Grow single crystals of the ketoheptose isomer from a suitable solvent system. This is often the most challenging step and may require screening various conditions (solvents, temperature, concentration).

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of carbohydrate isomers.

Objective: To separate and quantify different ketoheptose isomers within a mixture.

Methodology:

  • Column Selection: Utilize a column specifically designed for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column.

  • Mobile Phase: Employ an isocratic or gradient elution with a mobile phase typically consisting of acetonitrile (B52724) and water. The exact composition will depend on the column and the specific isomers being separated.

  • Detection: Use a refractive index (RI) detector, an evaporative light scattering detector (ELSD), or a mass spectrometer (MS) for detection. MS detection provides the added benefit of mass confirmation.

  • Quantification: Generate a calibration curve using standards of known concentrations to quantify the amount of each isomer in the sample. A hydrophilic interaction liquid chromatography (HILIC) method coupled with mass spectrometry has been successfully used for the quantification of D-mannoheptulose.[5]

Metabolic Pathways and Biological Significance

The structural differences among ketoheptose isomers dictate their recognition by enzymes and their subsequent roles in metabolic pathways.

// PPP Connections {R5P, X5P} -> S7P [label="Transketolase/\nTransaldolase", arrowhead=normal]; S7P -> G3P;

// Connections to Free Heptuloses S7P -> this compound [label="Phosphatase", arrowhead=normal]; this compound -> Glucoheptulose [label="Isomerase (putative)", style=dashed, arrowhead=normal];

// Mannoheptulose Inhibition Mannoheptulose -> G6P [label="Inhibits\nHexokinase", color="#EA4335", arrowhead=tee]; Glucose -> G6P [label="Hexokinase", arrowhead=normal];

// Labels for clarity labelloc="t"; label="Metabolic Interplay of Ketoheptose Isomers"; } Metabolic pathways of key ketoheptose isomers.

D-Sedoheptulose, in its phosphorylated form (this compound-7-phosphate), is a central intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP).[4] This pathway is critical for the production of NADPH, essential for reductive biosynthesis and antioxidant defense, and for the synthesis of pentose precursors for nucleotides.

D-Mannoheptulose is a well-known inhibitor of hexokinase, the enzyme that catalyzes the first step of glycolysis.[1] By preventing the phosphorylation of glucose, mannoheptulose can disrupt glucose metabolism and has been shown to inhibit insulin secretion.[1]

The biosynthetic pathway of D-Glucoheptulose is less defined but is thought to originate from the pentose phosphate pathway.[2][3] It is hypothesized that D-Sedoheptulose-7-phosphate is dephosphorylated to D-sedoheptulose, which is then enzymatically isomerized to D-glucoheptulose.[2] However, the specific enzymes involved in this final isomerization step have not been fully characterized.

Conclusion

The ketoheptose isomers, despite sharing the same molecular formula, exhibit distinct stereochemical arrangements that lead to diverse biological roles. D-Sedoheptulose is a key metabolite in the pentose phosphate pathway, while D-mannoheptulose acts as a metabolic inhibitor. The biological significance of other isomers like D-glucoheptulose is an active area of investigation. A thorough understanding of their structural differences, achievable through techniques like NMR and X-ray crystallography, is paramount for researchers aiming to modulate their associated metabolic pathways for therapeutic or biotechnological purposes. Further comparative studies are needed to fully elucidate the structure-function relationships within this important class of monosaccharides.

References

Validating Sedoheptulose Biosynthesis: A Comparative Guide to Gene Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key gene knockout studies that validate the function of enzymes in sedoheptulose biosynthesis. By presenting experimental data, detailed protocols, and visual workflows, this document serves as a valuable resource for researchers investigating metabolic pathways and developing novel therapeutic agents.

This compound and its phosphorylated derivatives are crucial intermediates in central carbon metabolism, playing significant roles in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle. The biosynthesis of these seven-carbon sugars is a tightly regulated process, and disruption of the involved enzymatic steps can have profound physiological consequences. This guide focuses on the functional validation of four key enzymes through gene knockout studies: Transketolase (TKT), Transaldolase (TAL), this compound-1,7-bisphosphatase (SBPase), and this compound-7-phosphate isomerase (GmhA).

Comparative Analysis of Knockout Phenotypes

The functional validation of genes in the this compound biosynthesis pathway has been achieved through targeted knockouts in various organisms, from bacteria to plants and even in human cell lines. These studies consistently demonstrate the critical role of these enzymes by observing the metabolic and phenotypic consequences of their absence. The following table summarizes the quantitative impact of knocking out key genes on the levels of this compound-7-phosphate (S7P) and other related markers.

Gene KnockoutOrganismKey PhenotypeQuantitative DataReference
Transketolase (TKT) Escherichia coli (ΔtktAB Δzwf)Accumulation of this compound-7-Phosphate (S7P)S7P concentration increased from ~0.1 mM (Wild-Type) to nearly 3 mM (Mutant).[1][1]
Transaldolase (TAL) Human (patients with TAL deficiency)Increased urinary excretion of this compound and S7PSignificantly increased urinary this compound and S7P levels compared to healthy controls.[2][3][2][3]
This compound-1,7-bisphosphatase (SBPase) Solanum lycopersicum (Tomato)Severe growth retardation and inhibited carbon assimilationDrastic reduction in SBPase activity and subsequent inhibition of RuBP regeneration and carbon assimilation rate.[4][5][4][5]
This compound-7-phosphate isomerase (GmhA) Neisseria gonorrhoeaeTruncated Lipooligosaccharide (LOS) and growth cessationSilver staining analysis of LOS revealed truncated forms in the mutant.[6][6]
GmhA and other LPS biosynthesis genes Escherichia coliIncreased sensitivity to antibiotics and decreased NADPH levelsDeletions in gmhA and other related genes led to a significant decrease in NADPH levels compared to the wild-type strain.[2][7][2][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited knockout studies.

Gene Knockout using CRISPR/Cas9

This protocol provides a general framework for creating gene-specific knockouts in organisms like E. coli and tomato, based on methodologies described in the literature[4][5][8][9].

A. gRNA Design and Vector Construction:

  • Target Selection: Identify a 20-nucleotide target sequence (protospacer) in the exon of the gene of interest, immediately preceding a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.

  • gRNA Synthesis: Synthesize two complementary oligonucleotides encoding the target sequence.

  • Vector Ligation: Anneal the oligonucleotides to form a duplex and ligate it into a Cas9-expressing vector.

  • Transformation into E. coli: Transform the recombinant plasmid into competent E. coli for amplification.

  • Sequence Verification: Verify the correct insertion of the gRNA sequence via Sanger sequencing.

B. Transformation and Regeneration (for Tomato):

  • Agrobacterium Transformation: Introduce the Cas9/gRNA construct into Agrobacterium tumefaciens.

  • Plant Transformation: Co-cultivate tomato cotyledon explants with the transformed Agrobacterium.

  • Selection and Regeneration: Select transformed cells on a medium containing an appropriate antibiotic and regenerate into whole plants.

C. Mutant Screening:

  • Genomic DNA Extraction: Isolate genomic DNA from the putative mutant and wild-type organisms.

  • PCR Amplification: Amplify the target region of the gene of interest.

  • Mutation Detection: Use techniques like restriction fragment length polymorphism (RFLP) analysis or Sanger sequencing to identify insertions or deletions (indels) that confirm the knockout.

Metabolite Extraction and Analysis by LC-MS/MS

This protocol outlines the general steps for the quantification of this compound-7-phosphate and other sugar phosphates from biological samples.

A. Sample Preparation and Metabolite Extraction:

  • Quenching: Rapidly quench metabolic activity, often using cold methanol (B129727) or other organic solvents.

  • Cell Lysis: Lyse the cells to release intracellular metabolites. For bacterial cells, this can be achieved through bead beating or sonication. For plant tissues, grinding in liquid nitrogen is common.

  • Extraction: Extract the metabolites using a solvent system, such as a mixture of methanol, chloroform, and water, to separate the polar metabolites (including sugar phosphates) into the aqueous phase.

  • Sample Cleanup: Centrifuge the extract to remove cell debris and proteins. The supernatant containing the metabolites is then collected for analysis.

B. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the metabolites using liquid chromatography. For sugar phosphates, hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase chromatography are commonly used.

  • Mass Spectrometry Detection: Detect and quantify the metabolites using a mass spectrometer operating in tandem mode (MS/MS). This involves selecting the precursor ion of the target metabolite (e.g., S7P) and fragmenting it to produce characteristic product ions for specific and sensitive quantification.

  • Quantification: Determine the concentration of the target metabolite by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

Visualizing the Pathways and Processes

Diagrams are essential tools for understanding the complex relationships in biological systems and experimental workflows.

Sedoheptulose_Biosynthesis_Pathway cluster_PPP Pentose Phosphate Pathway cluster_Calvin Calvin Cycle cluster_LPS LPS Biosynthesis Ribose-5P Ribose-5P TKT Transketolase Ribose-5P->TKT Xylulose-5P Xylulose-5P Xylulose-5P->TKT Erythrose-4P Erythrose-4P Fructose-6P Fructose-6P TAL Transaldolase Fructose-6P->TAL Glyceraldehyde-3P Glyceraldehyde-3P S7P This compound-7P S7P->TAL GmhA GmhA S7P->GmhA S17BP This compound-1,7-BP SBPase SBPase S17BP->SBPase D-glycero-D-manno-heptose-7P D-glycero-D-manno-heptose-7P LPS Lipopolysaccharide D-glycero-D-manno-heptose-7P->LPS TKT->Glyceraldehyde-3P TKT->S7P TAL->Erythrose-4P SBPase->S7P GmhA->D-glycero-D-manno-heptose-7P

Figure 1: Key enzymes in this compound biosynthesis pathways.

Gene_Knockout_Workflow cluster_design Design & Construction cluster_transformation Transformation & Selection cluster_validation Validation & Analysis gRNA_design gRNA Design Vector_construction Vector Construction gRNA_design->Vector_construction Transformation Transformation Vector_construction->Transformation Selection Selection of Transformants Transformation->Selection Genotyping Genotyping (PCR/Sequencing) Selection->Genotyping Phenotyping Phenotypic Analysis Genotyping->Phenotyping Metabolomics Metabolomic Analysis (LC-MS/MS) Phenotyping->Metabolomics

Figure 2: General experimental workflow for gene knockout and validation.

References

A Comparative Guide to Sedoheptulose and Fructose Metabolism in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of sedoheptulose and fructose (B13574) in mammalian cells. The information presented is supported by experimental data to aid researchers and professionals in the fields of metabolic research and drug development in understanding the distinct roles and fates of these two monosaccharides.

Introduction

This compound and fructose are keto-sugars that, upon entering mammalian cells, are directed into different, yet interconnected, metabolic pathways. While fructose is a well-known component of the modern diet and its metabolism is extensively studied, particularly in the context of metabolic diseases, this compound is primarily an intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP). The recent identification of a specific this compound kinase has highlighted its role as an accessible carbon source that can directly influence cellular bioenergetics.[1] This guide will dissect the metabolic journey of each sugar, compare the key enzymes involved, and present available quantitative data to highlight their distinct metabolic impacts.

Metabolic Pathways: A Divergence from the Start

The metabolic fates of this compound and fructose are determined by the initial phosphorylation event, which commits them to distinct pathways.

This compound Metabolism: Free this compound is phosphorylated by This compound kinase (SHPK) , also known as carbohydrate kinase-like protein (CARKL), to form This compound-7-phosphate (S7P) .[2][3][4] This metabolite is a key intermediate in the non-oxidative branch of the pentose phosphate pathway. The PPP is crucial for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis.[1] The production of S7P from free this compound provides a direct, glycolysis-independent entry point into the PPP.[1]

Fructose Metabolism: Fructose is primarily phosphorylated by fructokinase (ketohexokinase, KHK) to yield fructose-1-phosphate (F1P) .[5][6][7] This reaction occurs predominantly in the liver, intestine, and kidneys.[6] F1P is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These can then enter the glycolytic or gluconeogenic pathways.[8] A key feature of fructose metabolism is that it bypasses the main rate-limiting step of glycolysis catalyzed by phosphofructokinase, leading to a rapid and unregulated influx of carbons into downstream pathways.[9]

Signaling Pathways and Logical Relationships

The metabolic pathways of this compound and fructose are interconnected with central carbon metabolism. The following diagrams illustrate these connections.

Sedoheptulose_Metabolism This compound This compound SHPK This compound Kinase (CARKL) This compound->SHPK ATP->ADP S7P This compound-7-Phosphate SHPK->S7P PPP Pentose Phosphate Pathway S7P->PPP Glycolysis Glycolysis PPP->Glycolysis

This compound Metabolism Pathway

Fructose_Metabolism Fructose Fructose KHK Fructokinase (KHK) Fructose->KHK ATP->ADP F1P Fructose-1-Phosphate KHK->F1P AldolaseB Aldolase B F1P->AldolaseB Trioses DHAP + Glyceraldehyde AldolaseB->Trioses Glycolysis Glycolysis/ Gluconeogenesis Trioses->Glycolysis Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis

Fructose Metabolism Pathway

Quantitative Data Comparison

The following tables summarize the available quantitative data for the key enzymes and metabolites in this compound and fructose metabolism. It is important to note that direct comparative studies under identical experimental conditions are limited.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateKm (Michaelis Constant)Vmax (Maximum Velocity)Cell/Tissue TypeReference
This compound Kinase (CARKL) This compound134 ± 9 µMNot ReportedRecombinant[2]
ATP180 ± 8 µMNot ReportedRecombinant[2]
Fructokinase (KHK-C) FructoseLow (High Affinity)HighLiver, Kidney, Intestine[6]
Fructokinase (KHK-A) Fructose~8 mM (10-fold higher than KHK-C)LowUbiquitous[10]

Note: A lower Km value indicates a higher affinity of the enzyme for its substrate.

Table 2: Intracellular Metabolite Concentrations
MetaboliteConditionConcentrationCell/Tissue TypeReference
This compound-7-Phosphate Transaldolase Deficiency7.43 and 26.46 µmol/mg protein (vs. 0.31-1.14 in control)Fibroblasts[11]
Transaldolase Deficiency16.03 µmol/mg protein (vs. 0.61-2.09 in control)Lymphoblasts[11]
Fructose-1-Phosphate High Fructose ExposureSignificantly IncreasedHepG2 Cells[12]

Experimental Protocols

This section provides an overview of methodologies that can be employed to study and compare the metabolism of this compound and fructose in mammalian cells.

Enzyme Activity Assays

a) this compound Kinase (CARKL) Activity Assay:

  • Principle: The activity of this compound kinase can be determined by measuring the rate of ADP production, which is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

  • Protocol Outline:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, ATP, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.

    • Add the cell or tissue lysate containing this compound kinase.

    • Initiate the reaction by adding this compound.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Calculate the enzyme activity based on the rate of NADH oxidation.

b) Fructokinase (KHK) Activity Assay:

  • Principle: Similar to the this compound kinase assay, the activity of fructokinase can be measured using a coupled enzyme assay that links the production of ADP to the oxidation of NADH.

  • Protocol Outline:

    • Prepare a reaction mixture containing buffer, MgCl₂, ATP, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.

    • Add the cell or tissue lysate.

    • Start the reaction by adding fructose.

    • Measure the decrease in absorbance at 340 nm.

    • Determine the fructokinase activity from the rate of NADH consumption.

Quantification of Intracellular Sugar Phosphates by LC-MS/MS
  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of intracellular metabolites, including sugar phosphates.

  • Protocol Outline:

    • Cell Culture and Treatment: Culture mammalian cells to the desired confluency and treat with either this compound or fructose for a specified time.

    • Metabolite Extraction: Rapidly quench metabolism by washing the cells with ice-cold saline and then extract the intracellular metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

    • LC-MS/MS Analysis:

      • Separate the sugar phosphates using a suitable liquid chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase chromatography.

      • Detect and quantify the target metabolites (this compound-7-phosphate and fructose-1-phosphate) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Data Analysis: Quantify the metabolite concentrations by comparing the peak areas to those of known standards.

13C-Labeled Metabolic Flux Analysis
  • Principle: Stable isotope tracing using 13C-labeled this compound or fructose allows for the tracking of carbon atoms through metabolic pathways, providing a dynamic view of metabolic fluxes.

  • Protocol Outline:

    • Cell Culture and Labeling: Culture cells in a medium containing 13C-labeled this compound or fructose.

    • Metabolite Extraction: After a defined incubation period, extract intracellular metabolites.

    • LC-MS/MS or GC-MS Analysis: Analyze the mass isotopologue distribution of downstream metabolites (e.g., PPP intermediates, glycolytic intermediates, amino acids, fatty acids).

    • Flux Analysis: Use computational modeling to calculate the relative or absolute fluxes through the relevant metabolic pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_analysis Analysis cluster_data Data Interpretation CellCulture Mammalian Cell Culture (e.g., Hepatocytes) Treatment Treatment with This compound or Fructose CellCulture->Treatment EnzymeAssay Enzyme Activity Assays (SHPK, KHK) Treatment->EnzymeAssay MetaboliteExtraction Metabolite Extraction Treatment->MetaboliteExtraction FluxAnalysis 13C Metabolic Flux Analysis Treatment->FluxAnalysis Kinetics Enzyme Kinetics (Km, Vmax) EnzymeAssay->Kinetics LCMS LC-MS/MS Analysis (Sugar Phosphates) MetaboliteExtraction->LCMS Concentrations Metabolite Concentrations LCMS->Concentrations Fluxes Metabolic Fluxes FluxAnalysis->Fluxes

Experimental workflow for comparing this compound and fructose metabolism.

Conclusion

The metabolism of this compound and fructose in mammalian cells follows distinct initial pathways with significant downstream consequences. This compound, via this compound kinase, directly enters the pentose phosphate pathway, a key hub for biosynthesis and redox balance. In contrast, fructose, through the action of fructokinase, rapidly enters the glycolytic pathway, bypassing a major regulatory checkpoint and potentially leading to metabolic dysregulation, including increased lipogenesis.

The provided quantitative data, though not from direct comparative studies, highlights differences in enzyme affinities and the resulting accumulation of distinct phosphorylated intermediates. The detailed experimental protocols offer a roadmap for researchers to conduct direct comparative analyses to further elucidate the precise quantitative differences in the metabolism of these two sugars. A deeper understanding of these pathways is critical for developing therapeutic strategies for metabolic diseases and for harnessing metabolic engineering for biotechnological applications.

References

Cross-species Comparison of Sedoheptulose Kinase Regulation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the regulatory mechanisms governing sedoheptulose kinase across different biological kingdoms, providing key data and experimental methodologies for researchers, scientists, and drug development professionals.

This compound kinase (SHPK), also known as carbohydrate kinase-like protein (CARKL), is a critical enzyme that plays a pivotal role in central carbon metabolism. By catalyzing the phosphorylation of this compound to this compound-7-phosphate, SHPK acts as a key regulator of the carbon flux between glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[1] This function is essential for producing vital cellular components, including NADPH for reductive biosynthesis and antioxidant defense, and precursors for nucleotide synthesis. The regulation of SHPK activity and expression is therefore of significant interest, particularly in fields such as immunology, oncology, and metabolic diseases. This guide provides a comparative overview of SHPK regulation in mammals, plants, and bacteria, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Data Presentation: Quantitative Comparison of SHPK Properties

The following tables summarize key quantitative data for this compound kinase from different species. Direct comparative studies on the kinetic parameters of SHPK across diverse species are limited in the current literature. The data presented here is compiled from studies on human, and where available, inferences from related enzymes in other organisms are noted.

Table 1: Kinetic Properties of this compound Kinase
Parameter Species Value
Km for this compound Homo sapiens (recombinant)134 ± 9 µM
Km for ATP Homo sapiens (recombinant)180 ± 8 µM
Optimal pH Not explicitly determined for SHPK-
Optimal Temperature Not explicitly determined for SHPK-

Data for human SHPK is derived from studies on the recombinant protein.

Table 2: Regulation of SHPK Gene Expression
Species Cell/Tissue Type Regulatory Factor Effect on Expression
Homo sapiens, Mus musculusMacrophages, MonocytesLipopolysaccharide (LPS)Downregulation[2]
Homo sapiensT-cellsT-cell activationDynamic downregulation
Arabidopsis thaliana-Light, Circadian rhythmLikely coregulated with other Calvin cycle enzymes
Escherichia coli-Carbon source availabilityLikely regulated by carbon source availability

Signaling Pathways and Regulatory Networks

The regulation of this compound kinase involves intricate signaling pathways that vary across species, reflecting their distinct metabolic needs and cellular environments.

Mammalian SHPK/CARKL Regulation in Immune Cells

In mammals, SHPK (CARKL) expression is notably regulated in immune cells in response to inflammatory stimuli. The downregulation of CARKL in macrophages upon stimulation with lipopolysaccharide (LPS) is a key regulatory event that reprograms cellular metabolism to support a pro-inflammatory response.[2] This process is primarily mediated by the Toll-like receptor 4 (TLR4) signaling pathway.

Mammalian_SHPK_Regulation cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates NFkB NF-κB TRAF6->NFkB Leads to activation of SHPK SHPK (CARKL) Gene NFkB->SHPK Repression Repression NFkB->Repression Repression->SHPK

Fig. 1: LPS-TLR4 signaling pathway leading to SHPK downregulation.
Putative Regulatory Mechanisms in Plants

In photosynthetic organisms, the pentose phosphate pathway is tightly linked to the Calvin cycle. While direct regulatory pathways for plant SHPK are not well-elucidated, it is hypothesized that its expression and activity are coordinated with other enzymes of the Calvin cycle, such as this compound-1,7-bisphosphatase (SBPase). The regulation of SBPase is known to be light-dependent, involving the ferredoxin/thioredoxin system.[3][4]

Plant_SHPK_Regulation Light Light PhotosystemI Photosystem I Light->PhotosystemI Ferredoxin Ferredoxin PhotosystemI->Ferredoxin Reduces FTR Ferredoxin-Thioredoxin Reductase (FTR) Ferredoxin->FTR Thioredoxin Thioredoxin FTR->Thioredoxin Reduces SBPase This compound-1,7-bisphosphatase (SBPase) Thioredoxin->SBPase Activates SHPK This compound Kinase (SHPK) SBPase->SHPK Co-regulation (Hypothesized)

Fig. 2: Hypothesized co-regulation of plant SHPK with SBPase.

Experimental Protocols

This section provides detailed methodologies for key experiments to study this compound kinase.

This compound Kinase Activity Assay (ADP-Accumulation Assay)

This assay measures the kinase activity of SHPK by quantifying the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Recombinant or purified SHPK

  • This compound

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, a known concentration of SHPK, and this compound.

  • Initiate the reaction by adding ATP to a final concentration of 180 µM (approximating the Km).

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.

Kinase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare reaction mix: - Kinase buffer - SHPK enzyme - this compound B Initiate reaction with ATP A->B C Incubate at 37°C B->C D Stop reaction C->D E Add ADP-Glo™ reagents D->E F Measure luminescence E->F

Fig. 3: Workflow for the SHPK ADP-accumulation assay.
Quantification of SHPK mRNA Levels by RT-qPCR

This protocol allows for the quantification of SHPK gene expression in different cell types or under various conditions.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

  • Primers specific for the SHPK gene of the target species

  • Real-time PCR detection system

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues using an appropriate RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, SHPK-specific primers, and a qPCR master mix.

  • Data Analysis: Analyze the amplification data to determine the relative or absolute expression levels of SHPK mRNA, normalizing to a stable reference gene.

Identification of SHPK Inhibitors and Activators

A high-throughput screening approach can be employed to identify small molecules that modulate SHPK activity.

Procedure:

  • Set up the SHPK activity assay (as described in Protocol 1) in a multi-well plate format.

  • Add a library of small molecule compounds to the wells, with each well containing a different compound at a fixed concentration.

  • Run the kinase assay and measure the activity in each well.

  • Compounds that result in a significant decrease in activity are potential inhibitors, while those that cause an increase in activity are potential activators.

  • Validate the hits by performing dose-response experiments to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).

This guide provides a foundational understanding of the cross-species regulation of this compound kinase. Further research is needed to elucidate the specific regulatory mechanisms in plants and bacteria and to identify novel inhibitors and activators that could have therapeutic applications.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sedoheptulose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of all laboratory chemicals, including sedoheptulose and its derivatives, are paramount to ensuring a safe and compliant work environment. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory chemical waste procedures is essential to maintain safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is crucial to be familiar with the immediate safety measures associated with this compound. According to safety data sheets (SDS), D-Sedoheptulose-7-phosphate, a common derivative, requires no special personal protective equipment beyond standard laboratory attire, such as safety glasses and gloves.[1] In case of a spill, the material should be picked up mechanically.[1] It is important to prevent this compound from entering sewers or surface and ground water.

Key Safety Data Summary:

Hazard ClassificationRatingPersonal Protective Equipment (PPE)Spill Response
GHS ClassificationNot ClassifiedSafety glasses, gloves, lab coatMechanical cleanup[1]
NFPA RatingsHealth: 0, Fire: 0, Reactivity: 0
HMIS-RatingsHealth: 0, Fire: 0, Reactivity: 0

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe and compliant disposal of this compound waste. This protocol is based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.[2][3][4][5][6]

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing papers, gloves, and pipette tips), in a designated and clearly labeled waste container.[7]

    • Aqueous Solutions: Collect solutions containing this compound in a separate, sealed, and clearly labeled container designated for non-hazardous aqueous chemical waste. Do not dispose of this compound solutions down the drain unless explicitly permitted by your institution's EHS office.[3][7]

  • Container Labeling:

    • Clearly label the waste container with "this compound Waste" or "Non-Hazardous Chemical Waste" and include the date of accumulation.[4][7]

    • If the waste is mixed with other chemicals, list all constituents on the label to avoid accidental mixing of incompatible substances.[2][7]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[2][5]

    • Ensure the storage area is away from general laboratory traffic and that the container is kept closed except when adding waste.[2][6] The container should be in good condition and compatible with the waste.[2][4][5]

  • Consult Institutional Guidelines:

    • It is mandatory to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures.[7] They will provide information on the appropriate waste stream and any unique institutional requirements.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the this compound waste by your institution's designated hazardous or chemical waste management service.[5][6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

Sedoheptulose_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid this compound Waste start->solid_waste liquid_waste Aqueous this compound Solution start->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Aqueous Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste consult_ehs Consult Institutional EHS Guidelines store_waste->consult_ehs waste_pickup Arrange for Waste Pickup by EHS or Contractor consult_ehs->waste_pickup end Proper Disposal waste_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship. Always prioritize your institution's specific guidelines and consult your EHS office with any questions.

References

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Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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